Dipalmitoyl hydroxyproline
Description
Properties
IUPAC Name |
(2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLXCFQVOCEKSX-NOCHOARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885734 | |
| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41672-81-5 | |
| Record name | Sepilift DPHP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41672-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipalmitoyl hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041672815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPALMITOYL HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6AHA53N1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dipalmitoyl Hydroxyproline: A Technical Guide to its Mechanism of Action in Dermal Fibroblasts
Executive Summary
Dipalmitoyl Hydroxyproline (DPHP) is a synthetically modified, oil-soluble derivative of hydroxyproline, a key amino acid in the structure of collagen.[1] This lipoamino acid has garnered significant attention in dermatological and cosmetic science for its potent anti-aging and skin-firming properties.[2][3] Its mechanism of action is multifaceted, primarily centered on the stimulation of collagen synthesis and the inhibition of enzymatic degradation of the extracellular matrix (ECM) within the dermis.[1][4] This guide provides an in-depth exploration of the molecular pathways modulated by DPHP in human dermal fibroblasts, offering both mechanistic insights and validated experimental protocols for researchers and drug development professionals. By functioning as a signaling peptide, DPHP actively engages with cellular machinery to remodel and reinforce the dermal architecture, presenting a compelling case for its application in advanced skincare formulations.
Introduction: The Fibroblast and the Fight Against Time
The structural integrity and youthful appearance of the skin are intrinsically linked to the health and functionality of the extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans. Dermal fibroblasts are the primary architects of this matrix, responsible for synthesizing, organizing, and maintaining key structural components, most notably collagen.[5] With chronological aging and exposure to environmental aggressors, fibroblast activity declines, leading to reduced collagen production and an increase in the activity of degradative enzymes.[6] This imbalance results in the visible signs of aging: wrinkles, loss of firmness, and reduced elasticity.
This compound, often marketed under trade names like Sepilift™ DPHP, emerges as a targeted intervention in this process.[7][8] It is synthesized by esterifying the hydroxyl and carboxyl groups of hydroxyproline with palmitic acid, a fatty acid derived from plant sources.[2] This lipophilic modification significantly enhances its bioavailability and penetration into the skin, allowing it to interact directly with fibroblasts in the dermis.[3]
Core Mechanism of Action in Fibroblasts
DPHP exerts its pro-collagen effects through a dual-pronged approach: actively stimulating new collagen production while simultaneously protecting existing collagen from degradation.
Stimulation of Collagen Synthesis
DPHP acts as a biological messenger, signaling fibroblasts to ramp up the production of structural proteins. This is achieved by influencing key signaling pathways that govern gene expression.
-
Influence on the TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of collagen synthesis in fibroblasts.[9][10] Upon activation, TGF-β binds to its receptors on the fibroblast surface, initiating a signaling cascade that culminates in the phosphorylation of Smad proteins.[11] These activated Smad complexes translocate to the nucleus, where they act as transcription factors to increase the expression of pro-collagen genes, such as COL1A1 and COL1A2. While direct binding studies are limited in public literature, the potent collagen-stimulating effect of DPHP strongly suggests it modulates this pathway, potentially by enhancing receptor sensitivity or influencing downstream signaling components.
-
Upregulation of Collagen Gene Expression: By influencing pathways like TGF-β, DPHP leads to a measurable increase in the transcription of genes encoding for Type I and Type III collagen, the most abundant collagen types in the skin.[9] This increase in mRNA levels translates directly to a higher rate of pro-collagen protein synthesis.
Inhibition of Extracellular Matrix Degradation
A critical aspect of maintaining a youthful ECM is preventing its premature breakdown. DPHP contributes significantly to this preservation.
-
Inhibition of Matrix Metalloproteinases (MMPs): Matrix Metalloproteinases are a family of zinc-dependent enzymes responsible for degrading all components of the ECM, including collagen.[12][13] Unchecked MMP activity is a hallmark of photoaging and chronological aging. DPHP has been shown to inhibit the activity of these collagen-degrading enzymes.[1][14] This anti-MMP action is crucial for preserving the integrity of the dermal structure. By reducing the enzymatic lysis of collagen fibers, DPHP helps maintain the skin's supportive framework.[7][8]
-
Improving the MMP/TIMP Balance: The activity of MMPs is naturally regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[13][15] A favorable anti-aging effect is achieved when the balance is shifted towards TIMP activity. Some studies suggest that certain peptides can promote the production of TIMPs, thereby indirectly suppressing MMP synthesis and activity.[16] DPHP's inhibitory effect on MMPs contributes to a more favorable MMP/TIMP ratio, further protecting the ECM from degradation.
Additional Actions
Beyond its primary effects on collagen, DPHP also demonstrates other beneficial properties:
-
Antioxidant Activity: DPHP acts as a scavenger of free radicals, protecting fibroblasts and the ECM from oxidative stress, a major contributor to skin aging.[4][7][8]
-
Fibroblast Contraction: It stimulates the contraction of collagen fibers, which contributes to a tightening and firming effect on the skin's supportive tissue.[4][8]
-
Cell Migration: The constituent amino acid, hydroxyproline (in the form of prolyl-hydroxyproline), has been shown to stimulate the migration of skin fibroblasts, a key process in wound healing and tissue remodeling.[1][17]
The multifaceted mechanism of DPHP is visually summarized in the signaling pathway diagram below.
Experimental Validation Protocols
To substantiate the mechanistic claims, a series of in-vitro assays using primary human dermal fibroblasts (HDFs) are recommended. The following protocols provide a robust framework for evaluating the efficacy of DPHP.
Experimental Workflow Overview
The general workflow for testing DPHP involves culturing fibroblasts, treating them with the compound, and then harvesting either the cells or the culture medium for analysis of collagen protein levels and gene expression.
Protocol: Quantification of Total Soluble Collagen using Sirius Red Assay
This colorimetric assay quantifies total soluble collagen secreted into the cell culture medium, relying on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of fibrillar collagens.[18]
Rationale: This method is chosen for its simplicity, cost-effectiveness, and high specificity for collagen, providing a reliable measure of new collagen synthesis.[19][20] Using a serum-free medium during treatment is recommended to avoid aspecific signals from serum proteins.[20]
Methodology:
-
Cell Culture: Seed Human Dermal Fibroblasts in 24-well plates and grow to confluency in complete DMEM.
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Treatment: Replace the medium with serum-free DMEM containing various concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) and controls (vehicle control, positive control like TGF-β1). Incubate for 48 hours.
-
Sample Preparation: Collect the culture supernatant. Due to potentially low collagen levels, a concentration step may be required.[18]
-
Staining:
-
Washing: Wash the pellet with the provided washing solution or 0.1M HCl to remove unbound dye.[18][19] Centrifuge again and discard the supernatant.
-
Elution: Dissolve the pellet in 500 µL of 0.5M NaOH or extraction solution.[19]
-
Quantification: Transfer 200 µL of the dissolved solution to a 96-well plate and measure the absorbance at 540 nm.[19] Calculate collagen concentration based on a standard curve prepared with known concentrations of Type I collagen.
Protocol: Western Blot Analysis for Collagen Type I
Western blotting allows for the specific detection and semi-quantification of Collagen Type I protein from cell lysates.
Rationale: This technique provides higher specificity than the Sirius Red assay, confirming that the increase in collagen is specifically of Type I, the most prevalent type in human skin. Special considerations are needed for collagen due to its large size and complex structure.[21]
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) onto a 6% acrylamide gel, which is optimal for separating large proteins like collagen.[22]
-
Critical Step: Do not boil samples containing collagen, as this can cause aggregation and prevent entry into the gel.[21] Including 4M urea in the sample buffer can improve separation.[22]
-
-
Transfer: Transfer the separated proteins to a PVDF membrane. A lower methanol concentration (≤10%) and the addition of 0.1% SDS in the transfer buffer is recommended for large proteins.
-
Blocking: Block the membrane for 1 hour at room temperature with 3-5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Collagen Type I (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:20,000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize the results.
Protocol: Real-Time Quantitative PCR (RT-qPCR) for COL1A1 and MMP1
RT-qPCR is used to measure changes in the mRNA expression levels of genes involved in collagen synthesis (COL1A1) and degradation (MMP1).
Rationale: This highly sensitive and specific technique allows for the quantification of DPHP's effect at the transcriptional level, providing insight into whether the observed changes in protein levels are due to altered gene expression.[23][24]
Methodology:
-
RNA Extraction: After treatment, lyse the cells directly in the culture dish and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. The results are expressed as the fold change in target gene expression in DPHP-treated samples relative to the vehicle control, normalized to the reference gene.
Data Interpretation and Expected Outcomes
The collective data from these assays will provide a comprehensive profile of DPHP's activity.
| Assay | Parameter Measured | Expected Outcome with DPHP Treatment |
| Sirius Red Assay | Total soluble collagen in supernatant | Dose-dependent increase in collagen concentration. |
| Western Blot | Intracellular Collagen Type I protein | Increased band intensity for Collagen Type I relative to loading control. |
| RT-qPCR | Relative mRNA expression | Upregulation of COL1A1 mRNA levels. |
| RT-qPCR | Relative mRNA expression | Downregulation of MMP1 mRNA levels. |
Interpreting the Results: An increase in both COL1A1 mRNA and Collagen Type I protein would confirm that DPHP stimulates collagen synthesis at both the transcriptional and translational levels. A concurrent decrease in MMP1 expression would validate its inhibitory effect on collagen degradation pathways. The Sirius Red assay provides a holistic view of the net increase in secreted collagen, the ultimate goal for dermal remodeling.
Conclusion and Future Directions
This compound stands out as a scientifically-backed active ingredient with a well-defined, dual-action mechanism in dermal fibroblasts. By stimulating the synthesis of new collagen fibers and protecting existing ones from enzymatic degradation, DPHP effectively addresses the core molecular deficits observed in aging skin. The experimental protocols detailed herein provide a validated roadmap for researchers to quantify its efficacy and further explore its potential.
Future research could focus on elucidating the precise interaction of DPHP with the TGF-β receptor complex, exploring its influence on other ECM components like elastin and hyaluronic acid, and investigating its efficacy in more complex 3D skin models or in-vivo studies. Such work will continue to build upon the strong foundation of evidence supporting DPHP as a cornerstone ingredient in the development of advanced, mechanism-driven anti-aging therapies.
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What is this compound? - Paula's Choice EU. (n.d.). Paula's Choice. Retrieved from [Link]
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Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles. (n.d.). PubMed Central. Retrieved from [Link]
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Inhibition of matrix metalloproteinases (MMPs) as a potential strategy to ameliorate hypertension-induced cardiovascular alterations. (n.d.). PubMed. Retrieved from [Link]
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Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma. (n.d.). PubMed Central. Retrieved from [Link]
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Application of real-time RT-PCR to quantifying gene expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human abdominal aortic aneurysm. (n.d.). PubMed. Retrieved from [Link]
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Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease. (n.d.). PMC - NIH. Retrieved from [Link]
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TGF-β Signaling Regulates Fibrotic Expression and Activity in Carpal Tunnel Syndrome. (n.d.). Frontiers in. Retrieved from [Link]
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Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (n.d.). PubMed Central. Retrieved from [Link]
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Pinocembrin Ameliorates Skin Fibrosis via Inhibiting TGF-β1 Signaling Pathway. (n.d.). MDPI. Retrieved from [Link]
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Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway. (n.d.). PubMed Central. Retrieved from [Link]
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Chemical synthesis pathways of Dipalmitoyl hydroxyproline
An In-depth Technical Guide to the Chemical Synthesis of Dipalmitoyl Hydroxyproline (DPHP)
Abstract
This compound (DPHP) is a lipoamino acid of significant interest in the cosmetic and pharmaceutical industries for its potent anti-aging and skin-firming properties.[1][2][3] As a lipid-soluble derivative of L-hydroxyproline, a primary amino acid in collagen, DPHP exhibits enhanced skin penetration and bioavailability.[4][5][6] This technical guide provides a comprehensive overview of the predominant chemical synthesis pathways for DPHP, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic principles, step-by-step experimental protocols, process optimization, and analytical characterization of DPHP. The focus is placed on the industrially relevant stepwise acylation of L-hydroxyproline using palmitoyl chloride under Schotten-Baumann conditions, emphasizing the critical role of stereochemical integrity for biological efficacy.[4][7]
Introduction: The Molecular and Functional Significance of DPHP
This compound (IUPAC Name: (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid) is a synthetic molecule created by grafting two palmitic acid chains onto hydroxyproline.[4][8] This structural modification transforms the hydrophilic amino acid into a lipophilic compound, significantly improving its ability to penetrate the lipid layers of the skin.[5] Once absorbed, DPHP acts as a signal peptide, stimulating the synthesis of collagen and protecting existing dermal fibers from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs).[2][4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₉NO₅ | [1][4] |
| Molecular Weight | 607.95 g/mol | [4] |
| CAS Number | 41672-81-5 | [1][5] |
| Appearance | White to off-white powder | [1][4] |
| Solubility | Insoluble in water; Soluble in oils and glycol solvents | [5][9] |
| IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | [4] |
The Criticality of Stereochemistry
The biological activity of DPHP is intrinsically linked to its stereochemistry. The synthesis utilizes L-hydroxyproline, which imparts the specific (2S,4R) trans configuration to the final molecule.[4] This precise three-dimensional structure is essential for its interaction with cellular receptors and its efficacy in promoting collagen homeostasis. Any deviation, such as racemization or the formation of cis isomers, could significantly diminish or nullify its intended biological function.[4] Therefore, maintaining stereochemical integrity throughout the synthesis process is a paramount objective.
Core Synthesis Pathway: Stepwise Acylation of L-Hydroxyproline
The most common and industrially scalable method for synthesizing DPHP is the stepwise acylation of L-hydroxyproline with a reactive derivative of palmitic acid, typically palmitoyl chloride.[4] The reaction proceeds via a Schotten-Baumann condensation, which involves two distinct acylation events: an initial N-acylation (amidation) followed by O-acylation (esterification).[4][7]
Diagram 1: General Reaction Scheme for DPHP Synthesis
Caption: Step-by-step workflow from reaction setup to final product characterization.
Analytical Characterization
The identity, purity, and structural integrity of the synthesized DPHP must be confirmed using standard analytical techniques. [10][11] Table 3: Summary of Analytical Characterization Techniques for DPHP
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment & Quantification | A single major peak with a retention time corresponding to a DPHP standard. Purity should ideally be >99%. [12] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of DPHP (e.g., [M+H]⁺ at m/z 608.5). |
| NMR Spectroscopy (¹H & ¹³C) | Structural Elucidation | ¹H NMR will show characteristic signals for the pyrrolidine ring protons and the long aliphatic chains of the palmitoyl groups. ¹³C NMR will confirm the presence of carbonyl carbons (amide and ester) and the aliphatic carbons. |
| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O stretching (amide and ester), N-H bending (amide), and C-H stretching (aliphatic chains). |
Conclusion
The synthesis of this compound is a well-defined process primarily achieved through a stepwise Schotten-Baumann acylation of L-hydroxyproline. This method offers high conversion rates and allows for precise control over the reaction conditions, which is crucial for preserving the molecule's vital stereochemistry. By carefully optimizing parameters such as temperature, pH, and molar ratios, researchers can achieve high yields of this potent anti-aging ingredient. Rigorous purification and comprehensive analytical characterization are essential final steps to ensure the production of high-purity, biologically active DPHP suitable for advanced applications in cosmetic science and drug development.
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The Architect of Youthful Skin: A Technical Guide to the Stereochemistry and Biological Activity of Dipalmitoyl Hydroxyproline
This guide provides an in-depth exploration of Dipalmitoyl Hydroxyproline (DPHP), a lipoamino acid with significant applications in dermatology and cosmetology. We will dissect its molecular architecture, focusing on the critical role of stereochemistry, and elucidate the mechanisms that underpin its potent biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of DPHP's scientific foundation and practical applications.
The Molecular Blueprint: From Hydroxyproline to a Dipalmitoylated Powerhouse
This compound is a synthetically derived molecule engineered to enhance the bioavailability and efficacy of hydroxyproline, a key amino acid in the structure of collagen.[1][2] The parent molecule, hydroxyproline, is a hydroxylated form of proline, a post-translational modification crucial for the stability of the collagen triple helix.[3][4]
The Stereochemical Imperative of (2S, 4R)-4-Hydroxyproline
The biological activity of DPHP is intrinsically linked to the stereochemistry of its hydroxyproline core. The naturally occurring and most biologically relevant isomer is (2S, 4R)-4-hydroxyproline , also known as L-hydroxyproline.[4][5] This specific trans configuration is essential for its role in collagen structure.[1]
The IUPAC name for the biologically active DPHP is (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid .[1][6] Any deviation from this stereochemistry, such as the formation of cis isomers or racemization, can significantly diminish or alter its biological activity.[1] This stereospecificity is a critical consideration in both the synthesis and the biological application of DPHP.
Caption: Stepwise synthesis of this compound.
Biological Activity and Mechanism of Action: A Multi-Pronged Approach to Skin Rejuvenation
DPHP exerts its anti-aging effects through a combination of mechanisms that work synergistically to improve skin structure and function. [1][7]Its lipophilic nature, conferred by the two palmitic acid chains, enhances its penetration through the stratum corneum, allowing it to reach the deeper layers of the skin where it can exert its biological effects. [1][2]
Stimulation of Collagen Synthesis
A primary function of DPHP is to stimulate the production of new collagen. [7][8]It is believed to act as a signaling molecule, or a "signal peptide," that encourages fibroblasts to increase collagen synthesis. [1][8]Some studies suggest that DPHP can boost collagen production by up to 30%. [8]Upon penetration into the skin, it is thought that enzymes can hydrolyze DPHP, releasing hydroxyproline, which can then be utilized in the synthesis of new collagen fibers. [1][9]
Inhibition of Matrix Metalloproteinases (MMPs)
In addition to promoting collagen synthesis, DPHP also protects existing collagen from degradation by inhibiting the activity of matrix metalloproteinases (MMPs). [1][7]MMPs are a family of enzymes responsible for the breakdown of extracellular matrix proteins, including collagen. [2]By reducing the activity of these enzymes, DPHP helps to preserve the integrity of the dermal structure and prevent the formation of wrinkles. [1][2]
Preservation of Elastin and Antioxidant Activity
DPHP also contributes to skin elasticity by inhibiting the activity of elastase, the enzyme that breaks down elastin. [3][7]Elastin is the protein responsible for the skin's ability to stretch and recoil. [3]Furthermore, DPHP exhibits antioxidant properties, protecting the skin from damage caused by free radicals generated by factors such as UV radiation and pollution. [3][10]
Caption: Mechanism of action of this compound in the skin.
Experimental Protocols and Data Presentation
For researchers investigating the efficacy of DPHP, a variety of in-vitro and in-vivo experimental models can be employed.
In-Vitro Assessment of Collagen Synthesis
Objective: To quantify the effect of DPHP on collagen production in human dermal fibroblasts.
Protocol:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Seed fibroblasts in 24-well plates and allow them to adhere overnight. Replace the medium with serum-free DMEM containing varying concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) solubilized in an appropriate vehicle (e.g., DMSO). Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Quantification: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the collagen production to the total protein content of the cell lysate. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.
MMP Inhibition Assay
Objective: To determine the inhibitory effect of DPHP on MMP-1 (collagenase) activity.
Protocol:
-
Assay Setup: Utilize a commercially available MMP-1 inhibitor screening kit.
-
Reagent Preparation: Prepare the assay buffer, MMP-1 enzyme, and fluorogenic substrate according to the kit's protocol.
-
Treatment: Add varying concentrations of DPHP to the assay wells. Include a known MMP-1 inhibitor as a positive control and a vehicle-only control.
-
Reaction Initiation: Add the MMP-1 enzyme to the wells and incubate for the recommended time.
-
Fluorescence Measurement: Add the fluorogenic substrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of MMP-1 inhibition for each DPHP concentration compared to the vehicle control.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
| DPHP Concentration | Mean Collagen Increase (%) ± SD | Mean MMP-1 Inhibition (%) ± SD |
| 0.1% | ||
| 0.5% | ||
| 1.0% | ||
| Positive Control | N/A | |
| Vehicle Control | 0 | 0 |
Conclusion
This compound is a scientifically engineered molecule that leverages the biological importance of hydroxyproline for cosmetic and dermatological applications. Its specific stereochemistry is paramount to its function, and its multi-faceted mechanism of action—stimulating collagen synthesis, inhibiting collagen and elastin degradation, and providing antioxidant protection—makes it a potent ingredient for anti-aging and skin-firming formulations. For researchers and drug development professionals, a thorough understanding of its chemical properties and biological activities is essential for harnessing its full potential in developing next-generation skincare solutions.
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An In-Depth Technical Guide to Dipalmitoyl Hydroxyproline's Role in Collagen Homeostasis
Abstract
Collagen, the primary structural protein of the extracellular matrix, is integral to the tensile strength and resilience of dermal tissues. The maintenance of collagen homeostasis—a delicate balance between synthesis and degradation—is paramount for skin integrity and the mitigation of age-related dermatological changes. Dipalmitoyl Hydroxyproline (DPHP), a lipophilic derivative of the collagen-specific amino acid hydroxyproline, has emerged as a significant modulator of collagen metabolism. This technical guide provides a comprehensive analysis of DPHP's multifaceted role in collagen homeostasis, elucidating its mechanisms of action, and presenting validated experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights to support the advancement of dermatological science and cosmetic formulation.
Introduction: The Architectural Significance of Collagen and the Emergence of this compound
The structural integrity of the skin is predominantly dictated by the quantity and quality of its collagen network. Collagen fibers provide the essential scaffolding that imparts firmness and elasticity.[1] Hydroxyproline is a critical amino acid for the stability of collagen's triple helix structure, primarily through its role in forming hydrogen bonds that reinforce the protein's conformation.[2][3][4] As the aging process ensues, a decline in collagen production coupled with an increase in its degradation leads to the visible signs of aging, such as wrinkles and loss of firmness.[1]
This compound (DPHP) is a synthetically modified molecule where the amino acid hydroxyproline is esterified with two palmitic acid chains.[5][6] This lipophilic modification significantly enhances its penetration through the stratum corneum, allowing it to reach the dermal layer where it can exert its biological effects.[6][7] DPHP has garnered considerable attention for its potential to positively influence collagen homeostasis through a multi-pronged approach: stimulating collagen synthesis, inhibiting enzymatic degradation, and providing antioxidant protection.[7][8][9]
Chemical and Physical Properties of this compound:
| Property | Value |
| INCI Name | This compound |
| CAS Number | 41672-81-5[5][7] |
| Chemical Formula | C37H69NO5[5][10] |
| Molecular Weight | 607.948 g/mol [9] |
| Appearance | White to off-white granular powder[5][7] |
| Solubility | Insoluble in water; soluble in oils[7][11] |
Core Mechanisms of Action: A Trifecta of Collagen Preservation
DPHP's efficacy in maintaining collagen homeostasis stems from its ability to intervene at multiple points in the collagen lifecycle.
Stimulation of Pro-Collagen Synthesis
DPHP acts as a signaling molecule that stimulates dermal fibroblasts to increase the production of new collagen.[6] It is thought to play a crucial role in the synthesis of collagen sub-units and the subsequent three-dimensional folding of collagen fibers.[1] This is particularly significant as the natural production of collagen diminishes with age.[1]
Inhibition of Collagen Degradation
The degradation of collagen is primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs).[7][9][12] DPHP has been shown to inhibit the activity of these collagen-degrading enzymes, thereby protecting the existing collagen network from breakdown.[6][7][9] This dual action of promoting new collagen formation while safeguarding existing collagen is a cornerstone of its anti-aging properties.[9] Furthermore, DPHP may also help preserve elastin, another critical protein for skin elasticity, by reducing the activity of the enzyme elastase.[1][6]
Antioxidant Protection
Oxidative stress from environmental factors like UV radiation and pollution generates free radicals that can damage cellular structures, including collagen and elastin.[1][7] DPHP exhibits antioxidant properties by donating electrons to stabilize these free radicals, preventing them from harming skin cells.[7] It may also stimulate the production of the skin's own antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, further bolstering the skin's defense against oxidative damage.[7]
Signaling Pathways and Cellular Interactions
The influence of DPHP on collagen homeostasis is mediated through its interaction with key cellular signaling pathways within dermal fibroblasts.
Fibroblast Activation and Proliferation
DPHP's ability to stimulate collagen synthesis is intrinsically linked to its effect on dermal fibroblasts, the primary cell type responsible for producing extracellular matrix components. While the precise signaling cascade is still under investigation, it is hypothesized that DPHP interacts with specific cell surface receptors on fibroblasts, initiating a signaling cascade that upregulates the expression of collagen genes.
Caption: DPHP-induced collagen synthesis pathway in dermal fibroblasts.
Experimental Evaluation of this compound's Efficacy
To substantiate the claims of DPHP's role in collagen homeostasis, a series of robust in vitro and in vivo experimental models are employed.
In Vitro Assessment of Collagen Synthesis
Objective: To quantify the effect of DPHP on pro-collagen I synthesis in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere. The medium is then replaced with a serum-free medium containing various concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) or a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours to allow for pro-collagen synthesis and secretion.
-
Quantification: The amount of pro-collagen I in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the N-terminal propeptide of pro-collagen type I (PINP).
-
Data Analysis: Results are expressed as a percentage increase in pro-collagen synthesis compared to the vehicle control.
Caption: Workflow for in vitro assessment of pro-collagen synthesis.
In Vitro Assessment of MMP Inhibition
Objective: To determine the inhibitory effect of DPHP on the activity of collagenase (MMP-1).
Methodology:
-
Enzyme Activity Assay: A commercially available MMP-1 activity assay kit is used.
-
Reaction Mixture: The reaction is initiated by adding recombinant human MMP-1 to a fluorescently labeled collagen substrate in the presence of varying concentrations of DPHP or a known MMP inhibitor (positive control).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Measurement: The fluorescence intensity is measured using a fluorometer. Cleavage of the substrate by MMP-1 results in an increase in fluorescence.
-
Data Analysis: The inhibitory activity of DPHP is calculated as the percentage reduction in fluorescence compared to the untreated control.
Ex Vivo Skin Model Analysis
Objective: To evaluate the effect of a topical formulation containing DPHP on collagen and elastin fiber organization in human skin explants.
Methodology:
-
Skin Explants: Full-thickness human skin explants are obtained from cosmetic surgery and maintained in a culture medium.
-
Topical Application: A test formulation containing a clinically relevant concentration of DPHP (e.g., 1%) is applied topically to the explants daily for several days. A placebo formulation is used as a control.
-
Histological Analysis: At the end of the treatment period, the explants are fixed, sectioned, and stained with specific dyes (e.g., Masson's trichrome for collagen, Orcein for elastin).
-
Microscopy: The sections are examined under a microscope to assess the density and organization of collagen and elastin fibers in the dermis.
-
Image Analysis: Quantitative image analysis can be performed to measure changes in fiber density and orientation.
Clinical Validation and Formulation Considerations
Clinical studies have demonstrated the efficacy of topical formulations containing DPHP in improving the signs of skin aging. Measurable improvements in wrinkle depth have been observed with concentrations as low as 0.5%.[7][13]
Key Formulation Considerations:
-
Solubility: DPHP is oil-soluble and should be incorporated into the oil phase of an emulsion.[7][11]
-
Melting Point: It requires heating to 80-85°C to dissolve properly.[7][11][14]
-
Recommended Usage Level: The typical concentration in cosmetic formulations ranges from 0.1% to 2%.[7][13]
-
Compatibility: DPHP is compatible with a wide range of cosmetic ingredients.[5]
Safety and Toxicological Profile
This compound is considered a safe and non-toxic ingredient for cosmetic use.[5] It rarely causes allergic reactions and is non-comedogenic.[5] As with any new ingredient, patch testing is recommended for individuals with sensitive skin.[5]
Conclusion: A Cornerstone Ingredient for Collagen-Centric Skincare
This compound stands out as a scientifically-backed, multi-functional ingredient in the realm of anti-aging skincare. Its ability to holistically address collagen homeostasis by stimulating synthesis, inhibiting degradation, and providing antioxidant protection makes it a valuable asset for researchers and formulators. The in-depth understanding of its mechanisms of action, coupled with robust methods for its evaluation, empowers the development of innovative and effective products aimed at preserving the youthful architecture of the skin. As research continues to unravel the intricate signaling pathways it modulates, the full potential of DPHP in dermatology and cosmetic science is yet to be fully realized.
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Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues - Drink Harlo. [Link]
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A Technical Guide to the Lipophilic Nature and Biological Efficacy of Dipalmitoyl Hydroxyproline (DPHP)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: Beyond the Surface
Dipalmitoyl Hydroxyproline (DPHP) represents a significant advancement in active ingredient design, transforming the hydrophilic amino acid hydroxyproline—a fundamental component of collagen—into a potent, lipophilic molecule with superior skin affinity and biological activity.[1] This guide delineates the core chemical principles conferring DPHP's lipophilicity, outlines robust methodologies for its characterization and functional validation, and explores the mechanistic pathways through which it exerts its anti-aging effects. Our objective is to provide a comprehensive technical resource that bridges molecular structure with tangible biological outcomes, empowering researchers to leverage this unique lipoamino acid in advanced dermatological and pharmaceutical applications.
Section 1: The Chemical Foundation of Lipophilicity
The efficacy of DPHP is fundamentally rooted in its unique amphiphilic structure, a deliberate modification of the naturally occurring L-hydroxyproline. This strategic chemical engineering is what overcomes the primary limitation of native hydroxyproline: its poor permeability through the lipid-rich stratum corneum.
Molecular Architecture: A Tale of Two Moieties
L-hydroxyproline is a polar amino acid, soluble in water but largely insoluble in the oils and lipids that constitute the skin's primary barrier.[2] DPHP is synthesized by attaching two palmitic acid chains (a C16 saturated fatty acid) to the hydroxyproline backbone.[2] This is achieved through a stepwise acylation process, forming both an amide bond at the nitrogen of the pyrrolidine ring and an ester bond at the hydroxyl group.[3]
-
The Hydrophilic Head: The core L-hydroxyproline molecule, with its carboxylic acid group, retains a degree of polarity.
-
The Lipophilic Tails: The two long, saturated palmitoyl chains create a dominant non-polar region, rendering the entire molecule oil-soluble and structurally similar to the lipids found in the skin.[2][4]
This dual nature defines DPHP as a lipoamino acid, a class of molecules designed for enhanced biological interaction and penetration.[5]
Caption: DPHP's amphiphilic architecture.
Comparative Physicochemical Properties
The transformation from hydroxyproline to DPHP results in a dramatic shift in physicochemical properties, which is the cornerstone of its enhanced performance as a topical active.
| Property | L-Hydroxyproline | This compound (DPHP) | Rationale for Change |
| Molecular Formula | C₅H₉NO₃ | C₃₇H₆₉NO₅[6] | Addition of two C₁₆H₃₁O groups. |
| Molecular Weight | ~131.1 g/mol | ~607.9 g/mol [3] | Mass of the two palmitoyl chains is added. |
| Appearance | White crystalline powder | White to off-white powder[6] | N/A |
| Solubility in Water | Soluble | Insoluble[4][6] | The large, non-polar fatty acid tails dominate the molecule, preventing dissolution in water. |
| Solubility in Oil | Insoluble | Soluble[4][7] | The palmitoyl chains confer high affinity for non-polar solvents and lipids. |
| Melting Point | ~274 °C | 56-60 °C[6] | The long, flexible fatty acid chains result in a much lower melting point than the rigid crystalline amino acid. |
| LogP (o/w) | Highly Negative (Calculated) | Highly Positive (Calculated: ~14.7)[8] | The partition coefficient is shifted dramatically in favor of the lipid phase (octanol). |
Section 2: Synthesis and Analytical Characterization
The creation of DPHP is a targeted chemical process designed to maximize yield and purity while preserving the crucial stereochemistry of the L-hydroxyproline starting material. Verification of the final product's identity and purity is paramount for research and development.
Synthesis Pathway: A Stepwise Acylation
The most common industrial method for producing DPHP is a stepwise acylation using L-hydroxyproline and palmitoyl chloride, a more reactive form of palmitic acid.[3] The process involves two distinct reactions: an amidation followed by an esterification.[3]
-
Causality of Stepwise Reaction: Performing the reaction in a specific order is critical. The initial reaction is conducted in a strongly alkaline aqueous solution. This condition deprotonates the carboxylic acid and selectively activates the secondary amine in the pyrrolidine ring for N-acylation (amidation), as it is a stronger nucleophile than the hydroxyl group under these conditions.[3] The subsequent O-acylation (esterification) is then carried out in an acidic organic solvent, which favors the reaction at the hydroxyl group.[3] This controlled, stepwise approach prevents the formation of undesirable byproducts.
Caption: DPHP synthesis workflow.
Protocol: Analytical Characterization of DPHP
This protocol describes a standard method for confirming the identity and purity of synthesized DPHP using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Objective: To confirm the molecular weight and assess the purity of a synthesized batch of DPHP.
-
Materials:
-
DPHP sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
HPLC system coupled to a Mass Spectrometer (e.g., ESI source).
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the DPHP sample in a suitable organic solvent (e.g., isopropanol or ACN) to a final concentration of 1 mg/mL. Perform a serial dilution to ~10 µg/mL in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 70% B, ramp to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions. (Note: DPHP is very non-polar, requiring a high organic phase percentage).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 100-1000
-
Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ at m/z 608.5.
-
-
Data Analysis:
-
Identity Confirmation: Verify the presence of a major peak in the mass spectrum corresponding to the expected m/z of [DPHP+H]⁺ (608.5).
-
Purity Assessment: Integrate the peak area of DPHP in the HPLC chromatogram (e.g., at UV 210 nm or from the total ion chromatogram). Purity is calculated as (Peak Area of DPHP / Total Peak Area) x 100%. A purity of >95% is typically required for research applications.[3]
-
-
Section 3: Quantifying Lipophilicity and Amphiphilic Behavior
While the structure of DPHP implies lipophilicity, quantitative measurement is essential for predicting its behavior in formulations and biological systems. The partition coefficient (LogP) is the standard metric. Furthermore, its amphiphilic nature means it can self-assemble into micelles above a Critical Micelle Concentration (CMC), a property relevant to drug delivery and formulation stability.
The Partition Coefficient (LogP): The Gold Standard Metric
LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive LogP indicates lipophilicity. The traditional shake-flask method is cumbersome and not suitable for highly lipophilic compounds like DPHP.[9][10] Reverse-Phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for LogP determination.[3][6][11]
Protocol: Determination of LogP by RP-HPLC
This protocol establishes a validated method for estimating the LogP of DPHP.
-
Objective: To determine the capacity factor (k) of DPHP and correlate it to a LogP value using a standard curve.
-
Principle: In RP-HPLC, retention time is proportional to a compound's hydrophobicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be extrapolated from its retention time.[3][11]
-
Materials:
-
DPHP sample
-
A set of 5-7 standard compounds with known LogP values spanning the expected range (e.g., from LogP 2 to 7).
-
HPLC-grade methanol and water
-
C18 Reverse-Phase HPLC column
-
-
Methodology:
-
Standard Curve Generation:
-
Prepare solutions of each standard compound (~1 mg/mL).
-
Perform isocratic HPLC runs for each standard using a series of mobile phase compositions (e.g., 90:10, 80:20, 70:30 Methanol:Water).
-
For each run, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0 , where t_R is the retention time of the compound and t_0 is the column dead time (measured with a non-retained compound like uracil).[10]
-
For each standard, extrapolate to determine the theoretical capacity factor at 100% aqueous phase (log k_w) by plotting log k versus the percentage of methanol and extrapolating the linear regression to 0% methanol.
-
Create the calibration curve by plotting the known LogP values of the standards against their calculated log k_w values. The resulting linear equation (e.g., LogP = a * (log k_w) + b ) is the calibration equation.
-
-
DPHP Analysis:
-
Inject the DPHP sample under the same set of isocratic conditions used for the standards.
-
Calculate the log k values for DPHP at each mobile phase composition.
-
Determine the log k_w for DPHP by extrapolation, as done for the standards.
-
-
LogP Calculation:
-
Substitute the extrapolated log k_w value for DPHP into the calibration equation derived from the standard compounds to calculate its estimated LogP.
-
-
Amphiphilic Behavior: Critical Micelle Concentration (CMC)
As an amphiphile, DPHP molecules can spontaneously self-assemble into ordered structures like micelles in an aqueous environment to shield their hydrophobic tails from the water.[8] This occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Understanding the CMC is crucial as micelle formation can affect solubility, stability, and interaction with cell membranes.[12]
Protocol: Determination of CMC using a Fluorescent Probe
-
Objective: To determine the CMC of DPHP.
-
Principle: The fluorescence spectrum of a probe like pyrene is sensitive to the polarity of its microenvironment. In water, it has a specific emission spectrum. When micelles form, pyrene partitions into their hydrophobic core, causing a change in its fluorescence intensity ratio (I₁/I₃), which can be plotted against concentration to find the CMC.[13]
-
Methodology:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Aliquot the pyrene stock into a series of vials and evaporate the solvent, leaving a thin film of pyrene.
-
Prepare a series of DPHP solutions in water (or buffer) with increasing concentrations (e.g., logarithmic scale from 10⁻⁸ M to 10⁻³ M). Note: This will require sonication and heat to disperse the DPHP.
-
Add the DPHP solutions to the pyrene-coated vials to a final pyrene concentration of ~1 µM.
-
Incubate to allow for equilibration and pyrene partitioning.
-
Measure the fluorescence emission spectrum (e.g., excitation at 334 nm) for each sample.
-
Calculate the ratio of the intensity of the first peak (I₁, ~372 nm) to the third peak (I₃, ~383 nm).
-
Plot the I₁/I₃ ratio versus the logarithm of the DPHP concentration. The plot will show a sharp decrease in the ratio as micelles are formed. The CMC is determined from the inflection point of this curve.[13]
-
Section 4: Functional Impact of Lipophilicity: Enhanced Skin Penetration
The primary functional advantage conferred by DPHP's lipophilic character is its enhanced ability to penetrate the stratum corneum, the outermost, lipid-dense layer of the skin. This allows the active hydroxyproline moiety to be delivered to the viable epidermis and dermis where it can exert its biological effects.
The Stratum Corneum Barrier
The stratum corneum is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a continuous matrix of intercellular lipids (mortar). For a molecule to pass through this barrier via passive diffusion, it must be able to partition into and diffuse through this lipid matrix. Hydrophilic molecules like pure hydroxyproline are effectively repelled, leading to negligible penetration. DPHP, with its fatty acid tails, readily partitions into this lipid environment, enabling its passage.[2][4]
Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells
The Franz diffusion cell is the gold-standard in-vitro system for evaluating the percutaneous absorption of topical compounds.[14][15][16]
Caption: Franz Cell experimental workflow.
-
Objective: To compare the skin penetration profile of DPHP against that of L-hydroxyproline.
-
Materials:
-
Franz diffusion cells (vertical type)
-
Excised porcine or human skin (~400 µm thick)
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
-
Formulations containing 1% DPHP and 1% L-hydroxyproline, respectively.
-
Analytical equipment (HPLC-MS) for quantification.
-
-
Methodology:
-
Membrane Preparation: Thaw excised skin and remove any subcutaneous fat. Cut skin sections to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.[14]
-
Cell Assembly: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor side. Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped. Place a magnetic stir bar in the receptor chamber and begin stirring (~600 RPM).[14][15]
-
Dosing: Apply a precise amount (e.g., 5 mg/cm²) of the test formulation (DPHP or hydroxyproline) to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace the volume with fresh, pre-warmed PBS to maintain sink conditions.[17]
-
Analysis: Quantify the concentration of the analyte in the collected samples using a validated HPLC-MS method. For DPHP, it is crucial to analyze for both the parent compound and the hydrolyzed hydroxyproline.
-
-
Data Interpretation:
-
Plot the cumulative amount of the permeated compound per unit area (µg/cm²) against time.
-
The steady-state flux (Jss) is the slope of the linear portion of this curve (µg/cm²/h).
-
The permeability coefficient (Kp) is calculated as Kp = Jss / C_d , where C_d is the concentration of the drug in the donor formulation.[17]
-
Representative Data
The expected outcome of such a study would demonstrate significantly higher flux and permeability for DPHP compared to its hydrophilic counterpart.
| Analyte | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| L-Hydroxyproline | < Limit of Detection | < Limit of Detection |
| DPHP | [Representative Value, e.g., 0.5] | [Representative Value, e.g., 5 x 10⁻⁵] |
Section 5: Core Biological Mechanisms of Action
Once DPHP penetrates the skin, it is believed to be hydrolyzed by cutaneous enzymes (esterases), releasing hydroxyproline to act as a signaling molecule.[13] Its efficacy stems from its ability to both stimulate the synthesis of new extracellular matrix (ECM) components and protect existing ones from degradation.
Stimulation of Collagen Synthesis: The TGF-β Pathway
One of the most critical functions of DPHP is stimulating fibroblast cells to produce new collagen.[7] A highly plausible mechanism for this action is through the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of ECM protein synthesis.[18][19]
Proposed Mechanism:
-
Activation: DPHP (or its released hydroxyproline) may interact with cell surface receptors, initiating a signaling cascade that leads to the activation of latent TGF-β in the extracellular space.
-
Receptor Binding: Active TGF-β binds to its Type II receptor (TGFBR2), which then recruits and phosphorylates the Type I receptor (TGFBR1).[20][21]
-
SMAD Phosphorylation: The activated TGFBR1 phosphorylates intracellular proteins called SMAD2 and SMAD3.
-
Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.[20][21]
-
Gene Transcription: Inside the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of target genes, notably COL1A1 and COL1A2 , which encode for Type I procollagen, leading to increased collagen synthesis.[22]
Caption: DPHP's proposed effect on collagen synthesis.
Protocol: In-Vitro Collagen Synthesis Assay (Sirius Red)
This colorimetric assay quantifies total collagen produced by fibroblasts in cell culture.[23][24]
-
Objective: To measure the effect of DPHP on collagen production by human dermal fibroblasts.
-
Materials:
-
Human dermal fibroblast cell line (e.g., Hs68)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
DPHP, Ascorbic Acid (positive control)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
Wash solution (0.1 M HCl), Elution buffer (0.1 M NaOH)
-
96-well plates, spectrophotometer.
-
-
Methodology:
-
Cell Culture: Seed fibroblasts into 96-well plates and culture until they reach ~80% confluency.
-
Treatment: Replace the growth medium with a low-serum medium containing different concentrations of DPHP (e.g., 0.1%, 0.5%, 1%), a positive control (e.g., 50 µg/mL Ascorbic Acid), and a vehicle control. Incubate for 48-72 hours.
-
Staining:
-
Remove the medium and wash cells carefully with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.[23]
-
Wash with PBS, then add 50 µL/well of Sirius Red solution and incubate for 1 hour at room temperature.[23]
-
Aspirate the dye and wash wells extensively with 0.1 M HCl to remove unbound dye.
-
-
Quantification:
-
Add 100 µL/well of 0.1 M NaOH to elute the collagen-bound dye.
-
Transfer the eluate to a new plate and measure the absorbance at ~550 nm.
-
Quantify the amount of collagen by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
-
-
Protection of the Extracellular Matrix
In addition to building new collagen, DPHP helps preserve the existing ECM by inhibiting the enzymes that degrade it. It has been shown to inhibit Matrix Metalloproteinases (MMPs), such as MMP-1 (collagenase), and elastase.[3][11] This dual action—synthesis and protection—provides a comprehensive approach to maintaining the skin's structural integrity.
Protocol Concept: In-Vitro MMP-1 Inhibition Assay
A common method to test for MMP inhibition is using a quenched fluorescent substrate.
-
Objective: To determine if DPHP can directly inhibit the activity of MMP-1.
-
Principle: A specific peptide substrate for MMP-1 is synthesized with a fluorescent group on one end and a quenching group on the other. In its intact state, the substrate does not fluoresce. When cleaved by active MMP-1, the fluorophore is released from the quencher, and fluorescence can be measured. An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.[25]
-
Methodology Outline:
-
Activate pro-MMP-1 to its active form using an agent like APMA.
-
In a microplate, combine the active MMP-1 enzyme with various concentrations of DPHP (and appropriate controls).
-
Add the quenched fluorescent substrate to all wells to start the reaction.
-
Incubate at 37°C and measure the increase in fluorescence over time.
-
Calculate the percentage of inhibition caused by DPHP relative to the uninhibited control.
-
Section 6: Formulation and Application Insights
The lipophilic nature of DPHP is not only key to its efficacy but also dictates its handling and formulation.
-
Incorporation into Formulations: DPHP is an oil-soluble powder.[7] To incorporate it into an emulsion (cream or lotion), it must be added to the oil phase. Causality: Its palmitoyl tails make it soluble in lipids, not water. Attempting to disperse it in the water phase would result in clumping and failure to incorporate.
-
Temperature Requirement: It must be melted into the oil phase at a temperature of 80-85°C.[2][26] Causality: DPHP has a melting point around 56-60°C.[6] Heating it well above its melting point ensures it completely liquefies and dissolves uniformly into the oil phase before the emulsification step. This prevents the molecule from recrystallizing upon cooling, which would compromise the texture and efficacy of the final product.
-
Impact on Stability: As an amphiphilic molecule, DPHP can potentially act as a weak co-emulsifier, positioning itself at the oil-water interface. This can contribute to the overall stability of an emulsion, although it is not its primary function. Its concentration is typically too low (0.1-2%) to be the sole emulsifier.[2]
Conclusion
This compound is a prime example of rational ingredient design, where a fundamental understanding of skin biology and chemistry is used to create a highly effective molecule. By attaching lipophilic palmitoyl chains to a hydrophilic hydroxyproline core, DPHP is engineered for superior skin penetration, delivering its active component to the dermal layers where it can optimally stimulate collagen synthesis and protect the extracellular matrix. The methodologies outlined in this guide provide a robust framework for researchers to quantify its lipophilic properties, validate its biological efficacy, and successfully formulate it into next-generation therapeutic and cosmetic products.
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Biofor. (n.d.). Dipalmitoyl Hydroxy Proline. [Link]
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ALODERMA. (n.d.). This compound: The Power of Peptides. [Link]
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PermeGear. (n.d.). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
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PubChem. (n.d.). This compound. [Link]
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Zhang, S. et al. (2018). Amphiphilic peptides as novel nanomaterials: design, self-assembly and application. Chemical Society Reviews. [Link]
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Avena Lab. (n.d.). This compound TDS ENG. [Link]
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MySkinRecipes. (n.d.). This compound Sepilift DPHP. [Link]
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Royal Society of Chemistry. (2021). Synthesis and self-assembly of amphiphilic precision glycomacromolecules. [Link]
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MakingCosmetics. (n.d.). SkinLift DPHP 43. [Link]
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MDPI. (2021). Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones. [Link]
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MDPI. (2019). Methods to Evaluate Skin Penetration In Vitro. [Link]
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ResearchGate. (2013). Correlation between the experimental and calculated logP values of 219.... [Link]
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MDPI. (2022). Poly-D,L-Lactic Acid Stimulates Angiogenesis and Collagen Synthesis in Aged Animal Skin. [Link]
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PubMed. (2017). Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection. [Link]
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PubMed Central. (2022). Poly-D,L-Lactic Acid Stimulates Angiogenesis and Collagen Synthesis in Aged Animal Skin. [Link]
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PubMed Central. (2023). Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle. [Link]
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SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. [Link]
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PubMed. (2014). Measurement of hydroxyproline in collagen with three different methods. [Link]
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PubMed. (2014). Determination of L-hydroxyproline using hydrophilic interaction chromatography coupled to tandem mass spectrometry with lyophilized concentrated extraction in milk and dairy products. [Link]
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OUCI. (n.d.). Determination of l-hydroxyproline using hydrophilic interaction chromatography coupled to tandem mass spectr…. [Link]
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PubMed. (2003). In vitro inhibition of the activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix metalloproteinase 9 (Pro-MMP-9) by rice and soybean Bowman-Birk inhibitors. [Link]
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PubMed Central. (2021). TGFβ signaling pathways in human health and disease. [Link]
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PubMed Central. (2013). Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway. [Link]
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Wikipedia. (n.d.). TGF beta signaling pathway. [Link]
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Frontiers. (n.d.). The Interplay Between TGF-β Signaling and Cell Metabolism. [Link]
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PubMed Central. (2023). The role of the TGF-β1 signaling pathway in the process of amelogenesis. [Link]
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PubMed Central. (2017). Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. [Link]
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PubMed. (2017). Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. [Link]
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Derm Skincare. (n.d.). PDRN Micro Infusion System. [Link]
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MDPI. (2021). Inhibition of Solar UV-Induced Matrix Metalloproteinase (MMP)-1 Expression by Non-Enzymatic Softening Cherry Blossom (Prunus yedoensis) Extract. [Link]
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PubMed Central. (2023). Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. [Link]
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Dipalmitoyl Hydroxyproline: A Lipoamino Acid Approach to Dermal Matrix Rejuvenation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dipalmitoyl Hydroxyproline (DPHP) represents a significant advancement in the field of dermal research, acting as a potent signaling peptide with multifaceted effects on the extracellular matrix (ECM). This technical guide provides a comprehensive overview of DPHP, from its molecular structure and mechanism of action to detailed experimental protocols for its evaluation. As a lipoamino acid, DPHP combines the collagen-specific amino acid hydroxyproline with lipophilic palmitic acid chains, enhancing its bioavailability and efficacy in dermal applications. This document will explore its role in stimulating collagen and elastin synthesis, inhibiting matrix metalloproteinases (MMPs), and providing antioxidant protection. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of DPHP in dermal science.
Introduction: The Rationale for Lipoamino Acids in Dermal Research
The integrity of the dermal extracellular matrix, primarily composed of collagen and elastin, is fundamental to skin health and appearance. With age and environmental stress, the balance between ECM synthesis and degradation shifts, leading to the characteristic signs of aging such as wrinkles and loss of firmness. Signaling peptides have emerged as a promising strategy to counteract these changes by modulating cellular activity in the dermis.
This compound (DPHP) is a synthetically optimized molecule designed to overcome the delivery challenges of hydrophilic peptides.[1] By attaching two palmitic acid chains to hydroxyproline, a key constituent of collagen, DPHP's lipophilic nature facilitates its penetration into the skin.[2] This modification allows the hydroxyproline moiety to act as a biological messenger, influencing key cellular processes within dermal fibroblasts.[3] This guide will delve into the known and proposed signaling pathways through which DPHP exerts its effects and provide the technical framework for its scientific investigation.
Molecular Profile and Mechanism of Action
DPHP's efficacy stems from its unique chemical structure, which confers both skin compatibility and biological activity. The hydroxyproline component is a critical amino acid for collagen stability and synthesis, while the palmitic acid chains enhance its solubility in the lipid-rich stratum corneum, ensuring it reaches its target cells in the dermis.[4][5]
Stimulation of Extracellular Matrix Synthesis
DPHP has been shown to significantly increase the production of key ECM proteins, contributing to a firmer and more youthful skin structure.[6]
-
Collagen Synthesis: DPHP acts as a signaling molecule that stimulates the synthesis of new collagen fibers.[3] While the precise receptor is not fully elucidated, it is hypothesized that DPHP, or its metabolites like prolyl-hydroxyproline, may interact with cell surface receptors on dermal fibroblasts, initiating an intracellular signaling cascade. Studies on similar collagen-derived peptides have shown activation of transcription factors that upregulate the expression of collagen genes, such as COL1A1.[1][7] Some studies suggest that certain peptides can increase collagen production by up to 30%.[3]
-
Elastin Synthesis: Beyond collagen, DPHP also supports the integrity of elastin, the protein responsible for skin elasticity.[6] It is proposed to achieve this through two primary mechanisms: stimulating the synthesis of new elastin fibers and inhibiting the activity of elastase, the enzyme responsible for elastin degradation.[8]
Inhibition of Matrix Metalloproteinases (MMPs)
A key aspect of skin aging is the increased activity of MMPs, a family of enzymes that degrade collagen and other ECM components. DPHP has been demonstrated to inhibit the activity of these enzymes, thereby preserving the existing collagen framework.[9] This inhibitory action helps to shift the balance towards ECM preservation, complementing its stimulatory effects on new collagen synthesis. The mechanism is likely through direct interaction with the active site of MMPs, a common mode of action for peptide-based inhibitors.[10][11]
Antioxidant Properties
Oxidative stress from reactive oxygen species (ROS) is a major contributor to extrinsic skin aging. DPHP exhibits antioxidant properties, protecting dermal cells from free radical damage.[9] This can occur through two potential pathways: direct scavenging of free radicals and/or by upregulating the skin's endogenous antioxidant defense systems. It is plausible that DPHP could influence the Nrf2-Keap1 pathway, a key regulator of antioxidant gene expression, although direct evidence for this is still emerging.[12][13][14] DPHP may also stimulate the production of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[9]
Proposed Signaling Pathways of this compound
While the complete signaling cascade of DPHP is an active area of research, based on its known effects and the mechanisms of similar molecules, we can propose the following pathways:
ECM Synthesis Stimulation
DPHP's primary role is to stimulate dermal fibroblasts to produce more collagen and elastin. This is likely initiated by its interaction with the cell membrane, possibly through a yet-to-be-identified receptor or by altering membrane fluidity, which in turn activates intracellular signaling. A plausible downstream cascade involves the TGF-β signaling pathway, a master regulator of collagen synthesis.[15][16] Activation of this pathway leads to the phosphorylation and nuclear translocation of Smad proteins, which then act as transcription factors for collagen and other ECM genes.[17] Alternatively, DPHP or its dipeptide metabolites could activate other pathways, such as the STAT3 pathway, which has been shown to be activated by proline-hydroxyproline dipeptides.[7][18]
Caption: Proposed signaling pathway for DPHP-induced ECM synthesis in dermal fibroblasts.
Inhibition of ECM Degradation
DPHP's protective effects on the ECM are mediated by its inhibition of MMPs and elastase. This is likely a direct interaction where the DPHP molecule binds to the active site of these enzymes, preventing them from degrading their respective substrates (collagen and elastin). This mode of inhibition is common for peptide-based inhibitors.
Caption: Mechanism of DPHP-mediated inhibition of ECM degrading enzymes.
Antioxidant Response
The antioxidant effect of DPHP is proposed to involve the upregulation of endogenous antioxidant enzymes through the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. Oxidative stress or the presence of activators like DPHP can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzyme genes.
Caption: Proposed antioxidant mechanism of DPHP via the Nrf2-Keap1 pathway.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound in dermal research applications.
| Parameter | Finding | Source |
| Recommended Use Level | 0.1% - 2.0% | [3] |
| In Vitro Collagen Synthesis | Up to 30% increase | [3] |
| Clinical Wrinkle Reduction | Measurable improvement at 0.5% | [3] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's effects on human dermal fibroblasts.
Cell Culture of Human Dermal Fibroblasts (HDFs)
This protocol outlines the basic steps for culturing HDFs, a critical prerequisite for subsequent assays.
Materials:
-
Cryopreserved Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
Procedure:
-
Thawing Cells: Rapidly thaw the cryovial of HDFs in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Plating: Gently resuspend the cells in the cryopreservation medium and transfer to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Do not disturb the culture for the first 24 hours.
-
Medium Change: After 24 hours, aspirate the old medium (containing residual cryoprotectant) and replace it with fresh, pre-warmed Fibroblast Growth Medium.
-
Maintenance: Change the medium every 2-3 days. Observe the cells daily for confluence and morphology.
-
Subculturing: When the cells reach 80-90% confluence, wash the monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing serum, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or for use in experiments.[19]
Quantification of Soluble Collagen Synthesis (Sircol™ Assay)
This colorimetric assay is used to measure newly synthesized, soluble collagen released into the cell culture medium or extracted from the cell layer.
Materials:
-
Sircol™ Soluble Collagen Assay kit (containing dye reagent, collagen standard, wash reagent, and alkali reagent)
-
HDFs cultured in 6-well plates
-
DPHP test solutions at various concentrations
-
0.5 M acetic acid
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Spectrophotometer or microplate reader (555 nm)
Procedure:
-
Cell Treatment: Culture HDFs to near confluence in 6-well plates. Replace the medium with serum-free medium containing various concentrations of DPHP (and appropriate vehicle controls). Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture medium. To measure cell-associated collagen, lyse the cells in the wells with 0.5 M acetic acid.
-
Assay Setup: Prepare a set of microcentrifuge tubes for blanks, collagen standards (e.g., 5, 10, 20, 40, 60 µg), and test samples (100 µL volume).
-
Dye Binding: Add 1 mL of Sircol™ Dye Reagent to each tube. Mix gently for 30 minutes to allow the dye to bind to the collagen and form a precipitate.
-
Precipitate Isolation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and gently add 750 µL of ice-cold Acid-Salt Wash Reagent to the pellet. Centrifuge again and discard the supernatant.
-
Dye Release: Add 1 mL of Alkali Reagent to each tube and vortex to dissolve the pellet and release the bound dye.
-
Measurement: Transfer the samples to a microplate and read the absorbance at 555 nm.
-
Quantification: Calculate the collagen concentration in the samples by comparing their absorbance to the standard curve.[20][21][22][23][24]
In Vitro Elastase Inhibition Assay
This protocol measures the ability of DPHP to inhibit the activity of neutrophil elastase.
Materials:
-
Neutrophil Elastase Activity Assay Kit (fluorometric or colorimetric)
-
Neutrophil elastase enzyme standard
-
Elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for colorimetric assays)
-
Assay buffer
-
DPHP test solutions at various concentrations
-
96-well microplate (white or clear, depending on the assay type)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting the enzyme and substrate and preparing a standard curve of the enzyme.
-
Assay Setup: In a 96-well plate, add the assay buffer, DPHP at various concentrations (the inhibitor), and the neutrophil elastase enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the DPHP to interact with the enzyme.
-
Reaction Initiation: Add the elastase substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 380/500 nm) or absorbance (e.g., 410 nm) kinetically over a period of 10-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each condition. Determine the percentage of inhibition for each DPHP concentration relative to the uninhibited control. The IC₅₀ value (the concentration of DPHP that inhibits 50% of the enzyme activity) can then be calculated.[8][25][26][27][28]
In Vitro MMP-1 (Collagenase) Inhibition Assay
This protocol is designed to screen for the inhibitory effect of DPHP on MMP-1 activity.
Materials:
-
MMP-1 Inhibitor Screening Kit (fluorometric)
-
MMP-1 enzyme
-
MMP-1 substrate (FRET-based)
-
Inhibitor control (e.g., GM6001)
-
Assay buffer
-
DPHP test solutions at various concentrations
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Reconstitute the MMP-1 enzyme and prepare other reagents according to the kit's protocol.
-
Inhibitor Setup: In the 96-well plate, add the assay buffer, the MMP-1 enzyme, and the DPHP test solutions at various concentrations. Also, include wells for a no-inhibitor control and a positive inhibitor control.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the FRET-based MMP-1 substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex/Em = 490/520 nm) in kinetic mode for at least 30 minutes at 37°C.
-
Analysis: Calculate the reaction rates from the linear portion of the fluorescence versus time plots. Determine the percent inhibition for each DPHP concentration and calculate the IC₅₀ value.[2][6][29][30][31]
Conclusion and Future Directions
This compound stands out as a scientifically-backed signaling peptide with significant potential in dermal research and therapeutic development. Its lipophilic nature ensures enhanced skin penetration, delivering the active hydroxyproline moiety to dermal fibroblasts where it exerts its multi-pronged anti-aging effects: stimulating ECM synthesis, inhibiting ECM degradation, and providing antioxidant protection. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanisms and validate its efficacy.
Future research should focus on definitively identifying the cell surface receptors and downstream signaling molecules that mediate DPHP's effects. A deeper understanding of its interaction with the Nrf2 pathway and the precise nature of its MMP inhibitory activity will further solidify its position as a key ingredient in advanced dermal formulations. As our understanding of the intricate cellular and molecular processes of skin aging grows, molecules like DPHP will undoubtedly play a pivotal role in the development of next-generation therapies for skin rejuvenation.
References
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AMSBIO. Neutrophil Elastase Activity Assay Kit (Fluorometric). Accessed December 30, 2025. [Link]
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Biocolor. Sircol Soluble COLLAGEN Assay. Accessed December 30, 2025. [Link]
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Biocolor. Sircol Insoluble Collagen Assay. Accessed December 30, 2025. [Link]
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ALODERMA. This compound: The Power of Peptides. Accessed December 30, 2025. [Link]
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Biocolor. Sircol Insoluble Collagen Assay. Accessed December 30, 2025. [Link]
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- Lee, D. H., Lee, S. Y., & Lee, J. H. (2022). Effects of Human Fibroblast-Derived Multi-Peptide Factors on the Proliferation and Migration of Nitrogen Plasma-Treated Human Dermal Fibroblasts. Medicina (Kaunas, Lithuania), 58(11), 1642.
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BioVendor. Sircol 2.0 Product Manual. Accessed December 30, 2025. [Link]
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Biocolor. Sircol™ - (Original) Soluble Collagen Assay kit from Biocolor Ltd. Accessed December 30, 2025. [Link]
- Eghbali-Fatourechi, G. Z., Khalil, N., & Postlethwaite, A. E. (1995). Stimulation of Collagen Production by Transforming Growth Factor-β1 During Differentiation of Cardiac Fibroblasts to Myofibroblasts. Hypertension, 25(4), 573-578.
- Phang, J. M., Liu, W., & Zabirnyk, O. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in oncology, 12, 996923.
- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76–86.
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Anaspec. SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit. Accessed December 30, 2025. [Link]
- Ohara, H., Ichikawa, S., Matsumoto, H., Akiyama, M., Fujimoto, N., Kobayashi, T., & Tajima, S. (2010). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts.
- Ohara, H., Ichikawa, S., Matsumoto, H., Akiyama, M., Fujimoto, N., Kobayashi, T., & Tajima, S. (2010). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts.
- Luddi, A., Teti, G., & Fimiani, M. (1997). 3 Stimulates and Regulates Collagen Synthesis through TGF-β1- Dependent and Independent mechanisms.
- Wei, Y., Chi, S., Yang, Y., & Liu, H. (2022). Dietary Supplementation With Hydroxyproline Enhances Growth Performance, Collagen Synthesis and Muscle Quality of Carassius auratus Triploid. Frontiers in marine science, 9, 894982.
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Avena Lab. This compound TDS ENG. Accessed December 30, 2025. [Link]
- Karimi, R., & Totonchi, M. (2019). Isolating human dermal fibroblasts using serial explant culture. Gazi medical journal, 30(3), 229–232.
- Kothapalli, D., & Hall, A. (2001). Mediation of Transforming Growth Factor-β1-Stimulated Matrix Contraction by Fibroblasts : A Role for Connective Tissue Growth Factor in Contractile Scarring.
- Lee, D. J., & Lee, J. I. (2011). TGF-β1 diminishes collagen production during long-term cyclic stretching of engineered connective tissue: Implication of decreased ERK signaling. Journal of biomechanics, 44(10), 1957–1963.
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Making Cosmetics. SkinLift DPHP. Accessed December 30, 2025. [Link]
- Phang, J. M., Liu, W., & Zabirnyk, O. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 996923.
- Lin, X., Liang, M., & Feng, X. H. (2017). Membrane targeting of inhibitory Smads through palmitoylation controls TGF-β/BMP signaling. Cell research, 27(12), 1421–1424.
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News-Medical.net. Collagen Synthesis. Accessed December 30, 2025. [Link]
- Mehdawi, L., & El-Azzouny, M. (2022). Roles of Matrix Metalloproteinases and Their Natural Inhibitors in Metabolism: Insights into Health and Disease. International journal of molecular sciences, 23(19), 11467.
- Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. Current medicinal chemistry, 27(26), 4487–4528.
- Castro, M. M., Rizzi, E., & Ceron, C. S. (2016). Inhibition of matrix metalloproteinases (MMPs) as a potential strategy to ameliorate hypertension-induced cardiovascular alterations. Current pharmaceutical design, 22(29), 4561–4572.
- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76-86.
- Ahmed, S. M., Luo, L., Namani, A., Wang, X. J., & Tang, X. (2017). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Aging and disease, 8(3), 327–343.
- Baird, L., & Dinkova-Kostova, A. T. (2011). Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals. Nutrients, 3(4), 388–412.
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A Technical Guide to the Enzymatic Release and Quantification of Hydroxyproline from Dipalmitoyl Hydroxyproline (DPHP)
Abstract
Dipalmitoyl hydroxyproline (DPHP) is a synthetically modified amino acid derivative designed for enhanced skin penetration and bioavailability. Its efficacy in anti-aging and skin-firming cosmetic formulations is predicated on the enzymatic cleavage of its palmitoyl groups within the skin, releasing the active hydroxyproline moiety.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and quantify the enzymatic release of hydroxyproline from DPHP. We will explore the selection of a model enzymatic system, present a detailed protocol for in vitro hydrolysis, and describe robust analytical methods for the quantification of the released hydroxyproline. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a self-validating and reproducible methodology.
Introduction: this compound as a Pro-Drug System
This compound is an oil-soluble derivative of hydroxyproline, a key amino acid in the structure of collagen.[4] The addition of two lipophilic palmitic acid groups via esterification significantly enhances its compatibility with the lipid-rich stratum corneum, facilitating its delivery into the deeper layers of the epidermis.[5][6] In essence, DPHP functions as a pro-drug; it is the delivery vehicle for the bioactive hydroxyproline.
The central hypothesis underpinning the use of DPHP in cosmetic and dermatological applications is its bioactivation by endogenous skin enzymes. It is proposed that esterases or lipases present in the skin hydrolyze the ester bonds, liberating free hydroxyproline.[5][7] This released hydroxyproline can then contribute to the synthesis of new collagen, thereby improving skin firmness and elasticity.[1][8]
This guide will provide the necessary protocols to test this hypothesis in a controlled, in vitro setting, which is a critical step in the validation of DPHP's mechanism of action and the development of effective formulations.
The Enzymatic Hydrolysis of this compound: A Proposed Workflow
The enzymatic cleavage of the ester bonds in DPHP is the lynchpin of its bioactivity. To study this process, a carefully designed in vitro assay is required. The following workflow outlines the key stages of this investigation.
Caption: Workflow for the enzymatic release of hydroxyproline from DPHP.
Selection of a Model Enzyme System
While the specific endogenous enzymes responsible for DPHP hydrolysis in the skin are not definitively identified, esterases and lipases are the most probable candidates due to their function in cleaving ester bonds.[9][10][11][12][13] For in vitro studies, a commercially available purified enzyme that mimics the activity of skin enzymes is a practical choice. Porcine liver esterase is a well-characterized and commonly used enzyme for the hydrolysis of a wide range of esters and serves as an excellent model system.[14] Alternatively, lipases from microbial or pancreatic sources can also be investigated.[15][16]
Causality in Enzyme Selection: The choice of porcine liver esterase is based on its broad substrate specificity and robust activity under physiological conditions, making it a suitable proxy for the general esterolytic activity that might be encountered in the skin.
Experimental Protocol: In Vitro Enzymatic Hydrolysis of DPHP
This protocol provides a step-by-step methodology for the enzymatic hydrolysis of DPHP using porcine liver esterase as the model enzyme.
Materials:
-
This compound (DPHP)
-
Porcine liver esterase (EC 3.1.1.1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO or ethanol) for DPHP solubilization
-
Microcentrifuge tubes
-
Incubator or water bath
-
Quenching solution (e.g., 1 M HCl or heat inactivation)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of DPHP in a suitable organic solvent. Due to its lipophilic nature, DPHP is insoluble in water.[17][] A concentration of 10 mg/mL in DMSO is a reasonable starting point.
-
Rationale: A concentrated stock solution allows for the addition of a small volume to the aqueous reaction buffer, minimizing the final concentration of the organic solvent which could inhibit enzyme activity.
-
-
Enzyme Preparation:
-
Prepare a stock solution of porcine liver esterase in cold PBS (pH 7.4). The exact concentration will depend on the specific activity of the enzyme lot and should be determined empirically. A starting concentration of 1 mg/mL is suggested.
-
Rationale: Preparing the enzyme solution in a cold buffer helps to maintain its stability and activity prior to the start of the reaction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in the order listed:
-
PBS (pH 7.4) to bring the final volume to 1 mL.
-
DPHP stock solution to achieve the desired final substrate concentration (e.g., 100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate to the reaction temperature.
-
-
Rationale: Pre-incubation ensures that the reaction starts at the desired temperature, which is crucial for reproducible kinetic measurements.
-
-
Initiation of Reaction:
-
Add the porcine liver esterase stock solution to the pre-incubated substrate mixture to initiate the reaction. The final enzyme concentration should be optimized, but a starting point of 10-50 µg/mL is recommended.
-
Rationale: The reaction is initiated by the addition of the enzyme to ensure a precise start time for the kinetic analysis.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for a defined period. It is advisable to take time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.
-
Rationale: A time-course experiment allows for the determination of the initial reaction rate and ensures that the measurements are taken within the linear range of the assay.
-
-
Reaction Quenching:
-
At each time point, terminate the reaction by adding a quenching agent. This can be achieved by:
-
Acidification: Adding an equal volume of 1 M HCl.
-
Heat Inactivation: Heating the sample at 95°C for 5 minutes.
-
-
Rationale: Quenching the reaction is essential to stop the enzymatic activity at a specific time point, allowing for accurate quantification of the product formed.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Collect the supernatant for hydroxyproline quantification.
-
Self-Validating System: This protocol includes a time-zero control (quenching the reaction immediately after adding the enzyme) and a no-enzyme control (incubating the substrate in the buffer without the enzyme) to account for any non-enzymatic hydrolysis or interfering substances.
Quantification of Released Hydroxyproline
The amount of hydroxyproline released from DPHP can be accurately determined using either a colorimetric assay or High-Performance Liquid Chromatography (HPLC).
Colorimetric Assay
The colorimetric assay is a rapid and convenient method for the quantification of hydroxyproline.[19][20][21][22] It is based on the oxidation of hydroxyproline and its subsequent reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a chromophore that can be measured spectrophotometrically.[23][24]
Experimental Protocol:
-
Standard Curve Preparation:
-
Prepare a series of hydroxyproline standards of known concentrations (e.g., 0-100 µg/mL) in PBS.
-
-
Assay Procedure:
-
To 100 µL of each standard and sample (from the quenched enzymatic reaction), add 100 µL of an oxidizing agent (e.g., Chloramine-T solution).
-
Incubate at room temperature for 20 minutes.
-
Add 1 mL of Ehrlich's reagent solution.
-
Incubate at 65°C for 15 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of hydroxyproline in the samples by interpolating their absorbance values from the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for the quantification of hydroxyproline, particularly in complex matrices.[25][26][27][28][29] Reverse-phase HPLC with pre-column derivatization is a commonly employed technique.[25][28]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a series of hydroxyproline standards of known concentrations in the mobile phase.
-
-
Sample Derivatization (Example with Phenyl isothiocyanate - PITC):
-
To an aliquot of the standard or sample, add a solution of PITC in a suitable solvent (e.g., ethanol).
-
Incubate at room temperature to allow for the derivatization reaction to complete.
-
Dry the sample under vacuum and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the derivatized standards and samples onto a C18 reverse-phase column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) to separate the derivatized hydroxyproline from other components.[26]
-
Detect the derivatized hydroxyproline using a UV detector at a wavelength of 254 nm.[25]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the derivatized hydroxyproline.
-
Generate a standard curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the concentration of hydroxyproline in the samples based on their peak areas and the standard curve.
-
Data Presentation and Interpretation
The results of the enzymatic assay should be presented clearly to facilitate interpretation.
Tabular Summary of Experimental Parameters
| Parameter | Value | Rationale |
| Substrate | This compound | The molecule of interest for hydrolysis. |
| Enzyme | Porcine Liver Esterase | A model enzyme with broad esterolytic activity. |
| Buffer | PBS, pH 7.4 | Mimics physiological pH. |
| Temperature | 37°C | Represents physiological temperature. |
| Substrate Conc. | 100 µM (example) | Should be optimized based on enzyme kinetics. |
| Enzyme Conc. | 10-50 µg/mL (example) | To be determined empirically for optimal activity. |
| Quantification Method | HPLC or Colorimetric | Provides specific and sensitive detection of hydroxyproline. |
Graphical Representation of the Enzymatic Reaction
Caption: Enzymatic hydrolysis of DPHP to release hydroxyproline.
Conclusion
This technical guide provides a robust framework for the in vitro investigation of the enzymatic release of hydroxyproline from this compound. The presented protocols for enzymatic hydrolysis and subsequent quantification by colorimetric or HPLC methods are designed to be both scientifically rigorous and practically achievable. By following these methodologies, researchers can gain valuable insights into the bioactivation of DPHP, which is essential for substantiating its efficacy in cosmetic and dermatological formulations and for the development of next-generation skincare actives.
References
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- Hydroxyproline Assay Kit (Colorimetric) ab222941/K226 - Abcam. (n.d.).
- Hydroxyproline (HYP) Colorimetric Assay Kit (Acid Hydrolysis Method) (E-BC-K062-M). (n.d.).
- Total Collagen/Hydroxyproline Assay Kit - Cayman Chemical. (n.d.).
- QuickZyme Hydroxyproline Assay Kit | BioVendor R&D. (n.d.).
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- Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed. (n.d.).
- Total hydroxyproline determined with rapid and simple high performance liquid chromatography - ResearchGate. (n.d.).
- Full article: Hydroxyproline Measurement by HPLC: Improved Method of Total Collagen Determination in Meat Samples - Taylor & Francis Online. (n.d.).
- Alpha-amino-acid esterase - Wikipedia. (n.d.).
- CAS 41672-81-5 this compound - BOC Sciences. (n.d.).
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- This compound in Skin Care: What It Is and Is It Safe? | Paula's Choice. (n.d.).
- This compound by Shanghai Coachchem Technology Co., Ltd. - Personal Care & Cosmetics - UL Prospector. (n.d.).
- Measurement of hydroxyproline in collagen with three different methods. (2014). Experimental and Therapeutic Medicine, 7(5), 1439-1443.
- This compound | C37H69NO5 | CID 170556 - PubChem. (n.d.).
- Esterase is an enzyme that catalyzes the hydrolysis of esters. It... | Study Prep in Pearson+. (2024).
- What is this compound? - Paula's Choice EU. (n.d.).
- Hydroxyproline assay by HPLC-FLD applied for wound healing determination in rat model - MendelNet. (2019).
- DPHP Plasticizer: A Comprehensive Overview. (2024).
- A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - NIH. (n.d.).
- ICAMS 2016 – 6th International Conference on Advanced Materials and Systems - MEDICAL BIOPRODUCTS COLLAGEN QUANTIFICATION BY HYDROXYPROLINE DETERMINATION. (2016).
- This compound - Benchchem. (n.d.).
- This compound TDS ENG - Avena Lab. (n.d.).
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Molecular structure and properties of Dipalmitoyl hydroxyproline
An In-Depth Technical Guide to Dipalmitoyl Hydroxyproline (DPHP)
Abstract
This compound (DPHP) is a synthetically modified, oil-soluble derivative of hydroxyproline, an amino acid that is a cornerstone of collagen structure. By attaching two palmitic acid chains to the hydroxyproline backbone, DPHP's lipophilicity and, consequently, its skin penetration are significantly enhanced compared to native hydroxyproline.[1] This modification transforms a fundamental building block of the dermal matrix into a high-performance active ingredient. This guide provides a comprehensive technical overview of DPHP, elucidating its molecular structure, synthesis, multi-faceted mechanism of action in skin aging, and its application in advanced cosmetic formulations. We will explore the causality behind its efficacy, provide validated experimental protocols for its synthesis and analysis, and present a framework for its effective use by researchers and formulation scientists.
Molecular Profile and Physicochemical Properties
This compound, identified by the INCI name this compound, is a potent anti-aging active.[2] Its structure is specifically designed to act as a "bio-vector," carrying hydroxyproline into the deeper layers of the skin where it can exert its biological effects.[3][4] The molecule's identity is defined by its CAS number, 41672-81-5, and its precise stereochemistry, (2S,4R), which is critical for its biological activity.[1][5][6]
The dual palmitoyl chains render the molecule highly lipophilic, making it insoluble in water but soluble in organic solvents and cosmetic oils.[5][7] This property is fundamental to its design, as it allows for superior affinity with the lipid-rich stratum corneum, facilitating penetration.[4][8] Upon penetration, it is believed that endogenous skin enzymes (lipases) can hydrolyze the ester bonds, releasing the active hydroxyproline moiety within the dermis.[4][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| INCI Name | This compound | [2][10] |
| CAS Number | 41672-81-5 | [5][11] |
| Molecular Formula | C₃₇H₆₉NO₅ | [11][12] |
| Molecular Weight | 607.95 g/mol | [6][12] |
| IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | [5][6][] |
| Appearance | White to off-white fine powder | [2][11] |
| Solubility | Oil-soluble; Insoluble in water | [2][5][7][11] |
| Melting Point | 56-60°C | [11] |
| Typical Usage Rate | 0.1% - 2.0% | [2][7][8] |
Synthesis and Manufacturing: A Stepwise Acylation Approach
The industrial synthesis of DPHP is achieved through the esterification of L-hydroxyproline with palmitic acid, most commonly via its more reactive derivative, palmitoyl chloride.[1][11] A direct one-step condensation often results in low yields and product impurity due to the difficulty of achieving both N-acylation and O-acylation under the same conditions.[14]
Therefore, a more robust and efficient "stepwise acylation" strategy is employed. This method separates the synthesis into two distinct reactions under different pH conditions to maximize the acylation rate and simplify purification, making it suitable for industrial-scale production.[14]
Caption: Stepwise acylation synthesis of DPHP.
Experimental Protocol: Laboratory-Scale Stepwise Synthesis
This protocol describes a representative method for synthesizing DPHP based on the stepwise acylation strategy.
Part A: N-Acylation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve L-hydroxyproline in deionized water. Cool the solution to 10-15°C in an ice bath.
-
pH Adjustment: Slowly add a 4M sodium hydroxide (NaOH) solution to raise the pH to approximately 9.0. This deprotonates the secondary amine of the proline ring, activating it for nucleophilic attack.
-
Acylation: While maintaining the temperature at 15°C and the pH at 8-9 (by concurrent addition of NaOH solution), slowly add one molar equivalent of palmitoyl chloride dissolved in a suitable organic solvent like acetone.[15]
-
Reaction Monitoring: Allow the reaction to proceed for 4-5 hours.[15] The formation of the N-palmitoyl hydroxyproline intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, acidify the mixture with hydrochloric acid (HCl) to precipitate the N-palmitoyl hydroxyproline intermediate. Filter the precipitate, wash with cold water, and dry under vacuum.
Part B: O-Acylation
-
Reaction Setup: Suspend the dried N-palmitoyl hydroxyproline intermediate in an acidic organic solvent (e.g., acetone with a catalytic amount of HCl).
-
Second Acylation: Add one molar equivalent of palmitoyl chloride to the suspension.
-
Reaction: Heat the mixture gently (e.g., to 40-50°C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Purification: Cool the reaction mixture. The final DPHP product will precipitate. Filter the crude product and purify by recrystallization from a solvent such as ethanol or acetone to achieve high purity.[14]
-
Verification: Confirm the structure and purity of the final product using NMR and HPLC analysis as described in Section 6.
Mechanism of Action in Dermal Anti-Aging
DPHP operates through a multi-pronged strategy to combat the signs of aging, functioning as a collagen synthesizer, a matrix protector, and an antioxidant.[3][10]
-
Stimulation of Collagen Synthesis: As a derivative of hydroxyproline, a key component of collagen, DPHP is thought to directly signal fibroblasts to increase the synthesis of new collagen fibers.[16][17][18] This action helps to rebuild the dermal matrix, improving skin density and firmness.[16]
-
Protection of the Extracellular Matrix (ECM): DPHP exhibits a protective effect on existing dermal proteins. It inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are activated by aging and UV exposure and are responsible for the degradation of collagen and elastin.[1][8] Furthermore, it has been shown to stimulate the production of Tissue Inhibitors of Metalloproteinases (TIMPs), the body's natural regulators of MMP activity.[19] This dual-action helps preserve the structural integrity of the dermis.
-
Antioxidant and Free Radical Scavenging: DPHP acts as an antioxidant, protecting skin cells from the damaging effects of free radicals generated by environmental stressors like UV radiation and pollution.[5][10][18] By neutralizing these reactive oxygen species, it helps prevent the downstream damage to cellular structures, including collagen and elastin.[7][18]
-
Strengthening of the Skin Barrier: The lipophilic nature of DPHP helps reinforce the skin's natural moisture barrier, improving hydration and leading to a smoother, more supple complexion.[11][16]
Caption: Multifunctional anti-aging mechanism of DPHP.
Efficacy and Clinical Data Summary
The efficacy of DPHP has been substantiated through in-vivo studies on human volunteers, demonstrating statistically significant improvements in the signs of aging. These studies validate its mechanism of action, translating molecular benefits into visible cosmetic results.
Table 2: Summary of In-Vivo Efficacy Data for DPHP
| Study Parameter | Protocol | Result | Source(s) |
| Wrinkle Reduction | 20 volunteers (avg. age 56) applied a 1% DPHP formula to the crow's feet area twice daily for 42 days. | 32% reduction in the number of wrinkles compared to a placebo. Performance was compared favorably to a market-leading anti-aging lipopeptide. | [3] |
| Wrinkle Depth | Clinical studies from suppliers. | Measurable improvement in wrinkle depth at a usage concentration of 0.5%. | [7][8] |
| Skin Firming | In-vitro study on collagen fiber contraction. | 14% contraction of collagen fibers at a concentration of 0.001%. | [3] |
| Elastin Protection | In-vitro anti-elastase activity study. | 81% improvement in skin's elasticity protection (anti-elastase effect) at 0.05%. | [3] |
| Free Radical Scavenging | In-vitro study on superoxide anion inhibition. | 85% inhibition of superoxide anion at a concentration of 0.07%. | [3] |
| Moisturization | 15 volunteers (avg. age 50) applied a 1% DPHP formula for 28 days. Measurements via Corneometer. | Significant improvement in skin moisture from Day 0 to Day 28. | [3] |
Application in Advanced Formulations
DPHP's oil-solubility dictates its incorporation into the oil phase of an emulsion. Its relatively low melting point allows for easy integration during the heating phase of formulation manufacturing.
Formulation Strategy: Liposomal Delivery
To further enhance bioavailability and target delivery to dermal fibroblasts, DPHP can be encapsulated within lipid-based nanocarriers such as liposomes. Liposomes are vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[20][21] Encapsulating DPHP within a liposomal structure can improve its stability within the formulation and facilitate its transport across the stratum corneum.
Experimental Protocol: Preparation of a DPHP Anti-Aging Cream
This protocol provides a sample formulation for a stable and effective anti-aging cream utilizing 1% DPHP.
Phase A: Oil Phase
-
Cetearyl Alcohol: 4.0% (Thickener/Emulsion Stabilizer)
-
Glyceryl Stearate: 3.0% (Emulsifier)
-
Caprylic/Capric Triglyceride: 8.0% (Emollient)
-
This compound (DPHP): 1.0% (Active Ingredient)
-
Tocopherol (Vitamin E): 0.5% (Antioxidant)
Phase B: Water Phase
-
Deionized Water: q.s. to 100%
-
Glycerin: 5.0% (Humectant)
-
Xanthan Gum: 0.3% (Stabilizer/Thickener)
Phase C: Cool-Down Phase
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0% (Preservative)
-
Fragrance (optional): 0.2%
Procedure:
-
Preparation: In a primary vessel, combine all ingredients of Phase B. Begin propeller mixing and heat to 80-85°C until the xanthan gum is fully hydrated.
-
Oil Phase Combination: In a separate vessel, combine all ingredients of Phase A. Heat to 80-85°C while mixing until all components, including the DPHP, are fully melted and the phase is uniform.[7] The elevated temperature is critical for dissolving the DPHP powder.
-
Emulsification: Slowly add the hot Phase A to the hot Phase B with vigorous homogenization. Continue homogenization for 5-10 minutes to form a fine, stable emulsion.
-
Cooling: Switch to sweep mixing and begin cooling the emulsion.
-
Cool-Down Additions: Once the temperature is below 40°C, add the Phase C ingredients one by one, mixing well after each addition.
-
Finalization: Continue mixing until the batch is uniform. Adjust pH if necessary. The final product should be a smooth, glossy cream.
Analytical and Quality Control Protocols
Robust analytical methods are essential to confirm the identity, purity, and concentration of DPHP in both raw material and finished formulations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[22]
Protocol 1: Purity and Quantification via HPLC
This method is designed to determine the purity of DPHP raw material and quantify it in an oil-based matrix.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 Reversed-Phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation (Raw Material): Accurately weigh and dissolve DPHP in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation (Finished Product): Extract DPHP from the cream base using an appropriate solvent extraction method, then dilute in the mobile phase.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak. Quantification is performed against a calibration curve prepared from a certified reference standard.
Protocol 2: Structural Identification via ¹H NMR
NMR provides definitive structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of DPHP in ~0.7 mL of CDCl₃.
-
Analysis: Acquire a standard 1D proton spectrum. The resulting spectrum should show characteristic signals for the palmitoyl fatty acid chains (a large multiplet between ~0.8-2.4 ppm) and distinct signals for the protons on the hydroxyproline ring, confirming the structure.
Safety and Toxicology Profile
This compound is widely regarded as a safe and well-tolerated cosmetic ingredient.[11]
-
Irritation and Sensitization: It is considered non-irritating and non-sensitizing when used at recommended concentrations.[23] Patch testing is always recommended for individuals with highly sensitive skin.[11]
-
Comedogenicity: It is non-comedogenic, meaning it does not clog pores.[11]
-
Origin: DPHP is typically derived from plant sources and is considered vegan and halal.[11][17]
-
Regulatory Status: It is approved for use in cosmetic products in major global markets.
Conclusion
This compound represents a sophisticated approach in active ingredient design, leveraging chemical modification to enhance the delivery and efficacy of a fundamental biological component. Its well-documented, multi-functional mechanism—spanning collagen synthesis, matrix protection, and antioxidant activity—provides a robust platform for creating high-performance anti-aging products. The provided protocols for its synthesis, formulation, and analysis offer a practical framework for researchers and drug development professionals to harness the full potential of this scientifically validated ingredient.
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Dipalmitoyl Hydroxyproline (DPHP): A Mechanistic Exploration of its Influence on Extracellular Matrix Homeostasis
An In-Depth Technical Guide
Abstract
The extracellular matrix (ECM) provides the structural and biochemical support essential for dermal integrity and function. Its degradation, a hallmark of chronological and photo-induced aging, leads to the visible signs of wrinkles, sagging, and loss of elasticity. This guide provides a comprehensive technical overview of Dipalmitoyl Hydroxyproline (DPHP), a plant-derived lipoamino acid, and its multifaceted role in modulating ECM protein dynamics. We will delve into the molecular mechanisms through which DPHP stimulates the synthesis of key structural proteins, primarily collagen and elastin, while concurrently mitigating their enzymatic degradation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental methodologies to rigorously evaluate the efficacy of DPHP and similar compounds.
Introduction: The Extracellular Matrix and the Role of DPHP
The skin's dermal layer is predominantly composed of the ECM, an intricate network of macromolecules, with collagen and elastin fibers being the principal components responsible for its tensile strength and resilience, respectively.[1] Fibroblasts are the primary cells responsible for the synthesis, deposition, and remodeling of this matrix.[2][3] With aging and environmental insults, the delicate balance between ECM synthesis and degradation shifts. This shift is largely mediated by the upregulation of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases capable of degrading all ECM components.[4][5]
This compound (DPHP) is a lipid-soluble derivative of hydroxyproline, a non-essential amino acid that is a major constituent of collagen.[6][7] It is synthesized by esterifying hydroxyproline with two molecules of palmitic acid, a fatty acid.[7] This structural modification enhances its lipophilicity, which is theorized to improve its penetration through the stratum corneum to the viable epidermis and dermis where it can exert its biological effects.[7][8] DPHP functions as a "signal peptide," a bioactive molecule that can influence cellular behavior, in this case, the metabolic activity of dermal fibroblasts.[8][9]
Core Mechanism of Action: A Dual Approach to ECM Preservation
DPHP's efficacy stems from a dual-pronged mechanism: it simultaneously boosts the production of new ECM proteins while protecting existing ones from breakdown.
Stimulation of Pro-Collagen and Elastin Synthesis
Hydroxyproline is an indispensable component for the proper three-dimensional folding and stability of the collagen triple helix.[6] DPHP is believed to act as a carrier, delivering hydroxyproline to fibroblasts. Once internalized, it stimulates the synthesis of pro-collagen subunits and promotes their correct assembly.[6] This leads to an increase in the deposition of functional, mature collagen fibers, which are crucial for maintaining skin firmness and structure.[7][10] Beyond collagen, DPHP also demonstrates a positive effect on elastin production, the protein responsible for the skin's ability to recoil after stretching.[6][11]
Inhibition of Matrix Metalloproteinases (MMPs)
A critical aspect of DPHP's function is its ability to inhibit the activity of MMPs.[8][9] MMPs, particularly collagenases (like MMP-1) and gelatinases (MMP-2, MMP-9), are key drivers of age-related collagen degradation.[5][9] By reducing the activity of these enzymes, DPHP helps preserve the structural integrity of the existing collagen and elastin framework.[8][10] This anti-MMP action is crucial for maintaining the skin's supportive scaffold, which is progressively weakened by unchecked enzymatic activity.[8][12] Some evidence suggests DPHP may achieve this by promoting the production of Tissue Inhibitors of Metalloproteinases (TIMPs), the endogenous regulators of MMP activity.[12]
Integrated Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by DPHP within the dermal microenvironment.
Caption: Proposed signaling pathway of DPHP in dermal fibroblasts.
Quantitative Efficacy Data
The following table summarizes key quantitative findings from published studies and supplier data regarding the efficacy of this compound.
| Parameter Measured | In-Vitro/In-Vivo Model | DPHP Concentration | Observed Effect | Reference |
| Wrinkle Depth | Clinical Study | 0.5% | Measurable improvement in wrinkle depth | [8][9] |
| Collagen Synthesis | In-vitro (Fibroblasts) | 0.1 - 2% | Stimulation of collagen fiber contraction and synthesis | [7] |
| MMP Inhibition | In-vitro | Not Specified | Offsets collagen-degrading MMPs | [8] |
| Skin Firmness | Not Specified | 0.1 - 2% | Promotes tightening of collagen fibers | [7] |
Experimental Protocols for Efficacy Validation
To rigorously assess the impact of DPHP on ECM homeostasis, a multi-faceted approach utilizing in-vitro models is essential. The following protocols provide a validated framework for such an evaluation.
Experimental Workflow Overview
The overall process involves culturing primary human dermal fibroblasts, treating them with DPHP, and subsequently analyzing changes in gene expression and protein synthesis.
Caption: High-level workflow for in-vitro evaluation of DPHP.
Protocol: Human Dermal Fibroblast (HDF) Culture and Treatment
-
Objective: To establish a primary HDF culture for testing the effects of DPHP.
-
Materials:
-
Primary Human Dermal Fibroblasts (Neonatal or Adult)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DPHP stock solution (dissolved in an appropriate vehicle, e.g., oil or glycol, then emulsified in media)
-
Vehicle control
-
6-well tissue culture plates
-
-
Methodology:
-
Seed HDFs into 6-well plates at a density of 1 x 10⁵ cells/well and culture at 37°C, 5% CO₂ until they reach 70-80% confluency.[13]
-
Starve the cells in serum-free medium for 12-24 hours to synchronize their cell cycle.
-
Prepare treatment media containing DPHP at desired final concentrations (e.g., 0.1%, 0.5%, 1.0%) and a vehicle control. Ensure the final concentration of the vehicle is consistent across all wells.
-
Aspirate the starvation medium and replace it with the treatment or vehicle control media.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours). At each time point, harvest the cell culture supernatant for protein assays and lyse the cells for RNA or protein extraction.
-
Protocol: Gene Expression Analysis by qRT-PCR
-
Objective: To quantify the mRNA expression levels of COL1A1 (collagen) and ELN (elastin).
-
Methodology:
-
RNA Extraction: At the desired time point, wash cells with PBS and lyse directly in the well using a lysis buffer from a commercial RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for human COL1A1, ELN, and a housekeeping gene (e.g., GAPDH).[14]
-
Thermal Cycling: Perform the reaction on a real-time PCR system with typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[14]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Protocol: Quantification of Soluble Collagen (Sircol™ Assay)
-
Objective: To measure the amount of newly synthesized, soluble collagen secreted into the cell culture medium.[15]
-
Methodology:
-
Sample Preparation: Collect the cell culture supernatant harvested in step 4.2. Centrifuge to remove any cell debris.
-
Assay Setup: In microcentrifuge tubes, add 100 µL of supernatant, collagen standards (0-60 µg), and a reagent blank (100 µL of fresh medium).[16]
-
Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to each tube. Cap and mix on a gentle mechanical shaker for 30 minutes. A collagen-dye complex will precipitate.[16][17]
-
Precipitate Collection: Centrifuge the tubes at >12,000 x g for 10 minutes. Carefully decant and drain the unbound dye.[16]
-
Dye Release: Add 1.0 mL of Alkali Reagent to each tube. Vortex to dissolve the pellet and release the bound dye.
-
Measurement: Transfer the samples to a 96-well plate and read the absorbance at 550-556 nm.[16] Calculate the collagen concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol: Quantification of Soluble Elastin (Fastin™ Assay)
-
Objective: To measure the amount of tropoelastin and soluble elastin secreted into the culture medium.
-
Methodology:
-
Sample Preparation: Use the cell culture supernatant as prepared for the Sircol assay.
-
Precipitation: To 100 µL of supernatant, standards, or blank, add an equal volume of Elastin Precipitating Reagent. Incubate for 15 minutes.[18]
-
Pellet Collection: Centrifuge at >10,000 x g for 10 minutes. Decant the supernatant and drain the tubes.[18]
-
Dye Binding: Add 1.0 mL of Fastin™ Dye Reagent to each pellet. Vortex and incubate on a mechanical shaker for 90 minutes to form the elastin-dye complex.[18][19]
-
Wash: Centrifuge at >10,000 x g for 10 minutes to pellet the complex. Decant the unbound dye and carefully drain the tubes.[18]
-
Dye Release & Measurement: Add Dye Dissociation Reagent (volume as per kit instructions) to dissolve the pellet. Read the absorbance (typically at 513 nm).[19] Calculate elastin concentration against the standard curve.
-
Protocol: Western Blot for Collagen Type I
-
Objective: To specifically detect and semi-quantify Collagen Type I protein in cell lysates.
-
Methodology:
-
Sample Preparation: Wash treated cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Prepare samples in a sample buffer that may include 4M urea for better separation.[20] Do not boil the samples, as this can denature the epitopes recognized by many collagen antibodies.[21] Load 20-30 µg of protein per lane onto a 6% Tris-glycine SDS-PAGE gel.[20]
-
Transfer: Transfer the separated proteins to a PVDF membrane. Use a transfer buffer with a lower methanol concentration (e.g., 10%) for large proteins like collagen.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Collagen Type I (e.g., at a 1:1000 dilution in blocking buffer).[22]
-
Secondary Antibody Incubation: Wash the membrane 3-4 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:20,000) for 1 hour at room temperature.[20][22]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Collagen I will appear as bands around 130-140 kDa.[22]
-
Conclusion and Future Directions
This compound demonstrates a robust, dual-action mechanism for improving the integrity of the extracellular matrix. By stimulating the synthesis of crucial structural proteins and inhibiting their enzymatic degradation, it presents a compelling agent for applications in dermatology and cosmetic science. The experimental protocols detailed herein provide a rigorous framework for substantiating these claims and for the continued development of novel compounds targeting ECM homeostasis. Future research should focus on elucidating the precise signal transduction pathways activated by DPHP in fibroblasts and further validating these in-vitro findings through well-controlled clinical trials and ex-vivo skin models.
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An In-Depth Technical Guide to the In-Vitro Antioxidant Capacity of Dipalmitoyl Hydroxyproline (DPHP)
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Dipalmitoyl Hydroxyproline (DPHP) - A Multifunctional Lipoamino Acid
This compound (DPHP) is a synthetically modified, oil-soluble derivative of hydroxyproline, an amino acid that is a fundamental component of collagen.[1][2] The molecule is formed by the esterification of the hydroxyl group and amidation of the amino group of hydroxyproline with two palmitic acid chains, a common saturated fatty acid.[1][3] This structural modification confers a lipophilic character, enhancing its stability and penetration through the lipid-rich layers of the stratum corneum, a critical feature for topically applied active ingredients.[1][3][4]
While DPHP is widely recognized for its profound effects on skin biomechanics—namely, stimulating collagen synthesis, inhibiting matrix metalloproteinases (MMPs), and improving skin firmness and hydration—its role as a protective agent against oxidative stress is a critical, complementary function.[1][2][5][6] Oxidative stress, an imbalance between the generation of reactive oxygen species (ROS) and the skin's endogenous antioxidant defenses, is a primary driver of extrinsic skin aging.[3] Free radicals can damage cellular structures, including proteins like collagen and elastin, leading to the visible signs of aging.[2] Therefore, quantifying the antioxidant capacity of DPHP is essential to fully characterize its anti-aging profile. This guide provides a comprehensive overview of the principles and methodologies for evaluating the in-vitro antioxidant capacity of this unique lipophilic molecule.
Section 2: Principles and Challenges in Assessing Lipophilic Antioxidants
The antioxidant activity of a compound can be mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7] HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. SET-based assays involve the transfer of a single electron to reduce an oxidant. Many assays involve a combination of both mechanisms.
Evaluating lipophilic compounds like DPHP presents specific challenges not encountered with hydrophilic antioxidants.
-
Solubility: DPHP is insoluble in water and requires dissolution in oil-based systems, organic solvents, or with the aid of glycols.[3][8][9] This necessitates careful selection of assay-compatible solvents that do not interfere with the reaction chemistry.
-
Partitioning: In aqueous-lipid emulsions, the compound will partition into the lipid phase, which can affect its interaction with water-soluble radicals. Assays must be adapted to ensure the antioxidant and the radical species can interact.
-
Controls: The use of an appropriate vehicle control (the solvent system used to dissolve DPHP) is critical to subtract any background absorbance or reactivity of the solvent itself.
Section 3: Core Assays for Radical Scavenging and Reductive Potential
A multi-assay approach is recommended to build a comprehensive antioxidant profile for DPHP, as different assays reflect different facets of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used SET/HAT-based method. It employs a stable nitrogen-centered free radical, DPPH•, which has a deep purple color and a maximum absorbance around 517 nm.[10] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[11]
-
Reagent Preparation:
-
DPHP Stock Solution: Prepare a 10 mg/mL stock solution of DPHP in a suitable oil (e.g., Squalane) or glycol, potentially requiring gentle heating (60-70°C) to ensure complete dissolution.[8] Create serial dilutions from this stock using the same solvent to achieve a range of test concentrations (e.g., 0.1 to 2.0 mg/mL).
-
DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.
-
Positive Control: Prepare a series of dilutions of a known antioxidant standard, such as Trolox or Ascorbic Acid, in the same concentration range as the test article.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each DPHP dilution, positive control dilution, and vehicle control (solvent only) to respective wells in triplicate.
-
Add 150 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the DPHP or positive control.
-
Plot the % Scavenging against the concentration of DPHP and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[13][14] It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[14] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[15]
-
Sample Preparation: Prepare DPHP stock and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each DPHP dilution, positive control, and vehicle control to respective wells in triplicate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of DPHP is expressed as the concentration of Trolox that would produce the same percentage of inhibition.[14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the reductive capability of a sample.[17] It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[7][18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][19]
-
Standard Solution: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O).
-
Sample Preparation: Prepare DPHP stock and serial dilutions as previously described.
-
-
Assay Procedure:
-
Data Analysis:
-
The antioxidant potential is determined by comparing the absorbance of the DPHP sample to the ferrous iron standard curve.[18] Results are expressed as Fe²⁺ equivalents (µM) or a FRAP value.
-
Section 4: Assessing Protection Against Lipid Peroxidation
Given DPHP's lipophilic nature, its ability to protect lipid membranes from oxidative damage is a highly relevant measure of its function. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for screening and monitoring lipid peroxidation.[22]
The TBARS assay quantifies malondialdehyde (MDA), a secondary byproduct of lipid peroxidation.[23][24] In the assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-(TBA)₂ adduct, which can be measured spectrophotometrically at ~532 nm.[22][25]
-
Induction of Lipid Peroxidation:
-
A lipid-rich substrate is required, such as a linoleic acid emulsion or a biological sample like rat liver microsomes.
-
Peroxidation is initiated by adding a pro-oxidant, such as an Fe²⁺/ascorbate system.
-
The reaction is carried out in the presence and absence of various concentrations of DPHP.
-
-
TBARS Reaction:
-
After the incubation period for peroxidation, stop the reaction (e.g., by adding a solution of trichloroacetic acid, TCA).
-
Add TBA solution to the samples.
-
Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[26]
-
Cool the samples on ice to stop the reaction, then centrifuge to pellet any precipitate.[26]
-
-
Measurement and Analysis:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the pink chromogen at 532 nm.
-
The inhibition of lipid peroxidation by DPHP is calculated by comparing the absorbance of the DPHP-treated samples to the untreated (peroxidation-induced) control.
-
Section 5: A Biologically Relevant Approach: The Cellular Antioxidant Activity (CAA) Assay
To bridge the gap between purely chemical assays and biological systems, the CAA assay measures antioxidant activity within a cellular context. This method accounts for cellular uptake, metabolism, and localization of the test compound.[27]
The assay uses a probe, such as 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cultured cells (e.g., human hepatocarcinoma HepG2).[28] Inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[27] Antioxidants that are taken up by the cells can scavenge the ROS and prevent the oxidation of DCFH, thus reducing fluorescence.
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Treatment: Wash the cells and treat them with various concentrations of DPHP (solubilized in a non-toxic vehicle) for a set period (e.g., 1-2 hours) to allow for cellular uptake.
-
Probing: Remove the treatment medium, wash the cells, and add the DCFH-DA probe.
-
Oxidative Stress: After incubation with the probe, add a peroxyl radical generator like AAPH or ABAP to induce oxidative stress.[27][28]
-
Measurement: Immediately measure the fluorescence in a microplate reader at timed intervals.
-
Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A lower fluorescence intensity in DPHP-treated cells compared to control cells indicates cellular antioxidant activity.
Section 6: Data Synthesis and Interpretation
No single assay can fully capture the antioxidant potential of a compound. A robust evaluation of DPHP should synthesize data from multiple assays.
| Assay | Principle | Parameter Measured | Significance for DPHP |
| DPPH | Radical Scavenging (SET/HAT) | IC₅₀ | Measures general ability to neutralize free radicals. |
| ABTS | Radical Cation Scavenging (SET/HAT) | TEAC | Versatile for lipophilic compounds, confirms radical scavenging. |
| FRAP | Ferric Ion Reduction (SET) | FRAP Value (Fe²⁺ Equiv.) | Quantifies electron-donating capacity. |
| TBARS | Inhibition of Lipid Peroxidation | % Inhibition of MDA formation | Highly relevant for a lipophilic molecule; indicates protective effect on membranes.[22] |
| CAA | Intracellular ROS Scavenging | CAA Value (Quercetin Equiv.) | Provides biologically relevant data on cellular protection.[27] |
A strong antioxidant profile for DPHP would be characterized by a low IC₅₀ in the DPPH assay, high TEAC and FRAP values, significant inhibition in the TBARS assay, and demonstrable activity in the CAA assay. These results would collectively suggest that DPHP not only scavenges free radicals directly but also effectively protects cellular lipid structures from oxidative damage, reinforcing its value as a comprehensive anti-aging ingredient.
References
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An In-Depth Technical Guide to the Interaction of Dipalmitoyl Hydroxyproline with the Skin Lipid Matrix
<
Abstract
This technical guide provides a comprehensive examination of the interaction between Dipalmitoyl Hydroxyproline (DPHP), a lipoamino acid, and the intricate lipid matrix of the stratum corneum. As the principal barrier of the skin, the lipid matrix's integrity is paramount for maintaining hydration and protecting against external aggressors. DPHP, a synthetically modified derivative of the naturally occurring amino acid hydroxyproline, is designed for enhanced skin penetration due to its lipophilic nature.[1][2] This guide will delve into the physicochemical properties of DPHP, the complex architecture of the skin lipid matrix, and the synergistic relationship that underpins DPHP's efficacy as an anti-aging and skin-firming agent. We will explore the molecular mechanisms through which DPHP influences collagen synthesis and degradation, and its potential to modulate the biophysical properties of the lipid barrier. Furthermore, this document outlines detailed experimental protocols for characterizing these interactions, providing researchers and drug development professionals with a robust framework for future investigations.
Introduction: The Skin's Primary Defense - The Lipid Matrix
The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment.[3] This function is largely attributed to its unique "brick and mortar" structure, where terminally differentiated corneocytes (the "bricks") are embedded in a continuous extracellular lipid matrix (the "mortar").[4][5] This lipid matrix is a highly organized, multi-lamellar structure composed primarily of ceramides, cholesterol, and free fatty acids in a roughly equimolar ratio.[3][6] The specific composition and organization of these lipids are critical for preventing excessive transepidermal water loss (TEWL) and protecting against the ingress of harmful substances.[3]
Disruptions in the composition or organization of the lipid matrix can lead to impaired barrier function, resulting in dry, sensitive, and aged skin.[5] Therefore, cosmetic and dermatological research continually seeks active ingredients that can positively interact with and support the integrity of this vital structure.
This compound (DPHP): A Lipophilic Messenger
This compound (DPHP) is a derivative of hydroxyproline, a key amino acid component of collagen, esterified with two palmitic acid chains.[1] This modification significantly increases its lipophilicity, enhancing its ability to penetrate the lipid-rich environment of the stratum corneum.[2][7] Once within the skin, DPHP is believed to exert its anti-aging effects through a multi-faceted mechanism.
Physicochemical Properties of DPHP
A thorough understanding of DPHP's physical and chemical characteristics is essential for formulating effective delivery systems and predicting its behavior within the skin.
| Property | Value | Source |
| INCI Name | This compound | [7] |
| CAS Number | 41672-81-5 | [7][8] |
| Molecular Formula | C37H69NO5 | [1][9] |
| Molecular Weight | 607.95 g/mol | [1][8] |
| Appearance | White to off-white powder | [7][10] |
| Solubility | Insoluble in water; Soluble in oils | [7][10] |
| Melting Point | 56-60°C | [10] |
Mechanism of Action: Beyond Simple Hydration
DPHP's primary mechanism of action is centered on its ability to influence collagen homeostasis.[1] It is considered a signal peptide that stimulates the synthesis of new collagen fibers while simultaneously protecting existing collagen from enzymatic degradation.[1][2][11] This is achieved by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down extracellular matrix proteins like collagen.[1][11][12] By modulating the balance between collagen production and degradation, DPHP helps to maintain the skin's structural integrity, leading to improved firmness and a reduction in the appearance of wrinkles.[7][11]
Furthermore, DPHP has been shown to possess antioxidant properties, protecting skin cells from damage caused by free radicals.[7][13] It also contributes to skin hydration by binding water within the epidermis.[2][7] Some evidence suggests that enzymes within the stratum corneum can hydrolyze the palmitoyl groups from DPHP, releasing hydroxyproline to exert its effects while the fatty acid components remain to support the lipid barrier.[14]
Visualizing the Interaction: A Conceptual Framework
To better understand the proposed interaction between DPHP and the skin's lipid and protein matrix, the following diagrams illustrate the key components and pathways.
Caption: Conceptual overview of DPHP's journey through the stratum corneum to influence dermal components.
Experimental Protocols for Characterizing the DPHP-Lipid Matrix Interaction
To rigorously investigate the interaction between DPHP and the skin lipid matrix, a multi-pronged experimental approach is necessary. The following protocols provide a framework for such an investigation, incorporating both in vitro and ex vivo models.
Preparation of a Stratum Corneum Lipid Model
This protocol describes the creation of a simplified, artificial lipid matrix that mimics the composition of the native stratum corneum.
Objective: To create a standardized lipid model for biophysical characterization studies.
Materials:
-
Ceramides (a representative mix)
-
Cholesterol
-
Free fatty acids (e.g., palmitic acid, stearic acid)
-
Chloroform/methanol (2:1 v/v) solvent
-
This compound (DPHP)
-
Phosphate-buffered saline (PBS), pH 5.5
Procedure:
-
Lipid Mixture Preparation: Dissolve ceramides, cholesterol, and free fatty acids in a 1:1:1 molar ratio in a chloroform/methanol solvent.
-
DPHP Incorporation: For experimental samples, add DPHP to the lipid mixture at a desired concentration (e.g., 0.5-2% w/w of total lipids). A control sample without DPHP should also be prepared.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Hydration: Hydrate the lipid film with PBS (pH 5.5) by vortexing at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Equilibration: Allow the MLV suspension to equilibrate for a specified period before analysis.
Biophysical Characterization Techniques
These techniques are employed to assess the impact of DPHP on the structural organization and properties of the lipid model.
Objective: To determine the effect of DPHP on the phase transition temperature (Tm) of the lipid matrix.
Procedure:
-
Transfer an aliquot of the prepared lipid suspension (with and without DPHP) to a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Perform heating and cooling scans over a relevant temperature range (e.g., 20°C to 90°C) at a controlled rate.
-
Analyze the resulting thermograms to determine the Tm and enthalpy of the phase transitions. Changes in these parameters in the presence of DPHP indicate an interaction with the lipid matrix.
Objective: To examine the effect of DPHP on the lamellar and lateral organization of the lipids.[15][16]
Procedure:
-
Deposit the lipid suspension onto a suitable substrate and allow it to dry, forming an oriented lipid film.
-
Mount the sample in an XRD instrument.
-
Collect both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.
-
SAXS provides information on the lamellar repeat distance (d-spacing) of the lipid layers.
-
WAXS reveals the lateral packing of the lipid acyl chains (e.g., orthorhombic, hexagonal).[17]
-
Compare the diffraction patterns of the control and DPHP-containing samples to assess any structural perturbations.
Ex Vivo Skin Permeation and Barrier Function Studies
This protocol utilizes excised human or porcine skin to evaluate the effect of DPHP on barrier function in a more physiologically relevant model.[17][18]
Objective: To measure the impact of a DPHP-containing formulation on transepidermal water loss (TEWL) and skin hydration.
Materials:
-
Excised human or porcine skin
-
Franz diffusion cells
-
TEWL measurement probe (e.g., Tewameter®)
-
Corneometer® for skin hydration measurement
-
Test formulation containing DPHP (e.g., 1% w/w)
-
Placebo formulation (without DPHP)
Procedure:
-
Skin Preparation: Mount sections of full-thickness skin in Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Baseline Measurements: Acclimatize the skin samples and measure baseline TEWL and skin hydration.
-
Formulation Application: Apply a standardized amount of the test and placebo formulations to the surface of the skin in the donor compartment.
-
Time-Course Measurements: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove any excess formulation and measure TEWL and skin hydration.
-
Data Analysis: Compare the changes in TEWL and hydration over time between the DPHP-treated, placebo-treated, and untreated control groups. A decrease in TEWL and an increase in hydration would suggest a barrier-enhancing effect.
Lipidomic Analysis
Objective: To investigate if DPHP influences the synthesis or composition of key barrier lipids in a skin model.
Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for detailed lipid analysis.[19][20][21]
Procedure:
-
Model System: Utilize a 3D human skin equivalent model or ex vivo skin explants.[17][22]
-
Treatment: Treat the models with a DPHP-containing medium for a specified duration.
-
Lipid Extraction: At the end of the treatment period, harvest the epidermal layer and perform a lipid extraction using a suitable solvent system (e.g., Folch extraction).
-
HPLC-MS Analysis: Analyze the lipid extracts using a targeted or untargeted HPLC-MS method to quantify the different classes and species of ceramides, cholesterol, and free fatty acids.[23]
-
Data Comparison: Compare the lipid profiles of DPHP-treated and control samples to identify any significant alterations in lipid composition.
Caption: A streamlined workflow for investigating the DPHP-skin lipid matrix interaction.
Concluding Remarks for the Research Professional
This compound represents a sophisticated approach to topical anti-aging therapy, leveraging its lipophilic nature to interact with the skin's primary barrier. The evidence suggests a dual-action mechanism: a direct influence on the dermal extracellular matrix by stimulating collagen synthesis and inhibiting its degradation, and a potential, though less explored, interaction with the stratum corneum lipid matrix itself. The experimental framework provided in this guide offers a robust starting point for elucidating the nuanced effects of DPHP on the biophysical properties and composition of the skin's lipid barrier.
Future research should focus on high-resolution imaging techniques to visualize the localization of DPHP within the stratum corneum and further targeted lipidomic and proteomic studies to unravel the downstream signaling pathways activated by this intriguing molecule. A deeper understanding of these interactions will undoubtedly pave the way for the development of next-generation skincare technologies that more effectively target the multifaceted processes of skin aging.
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Investigating the origins and natural sources of Dipalmitoyl hydroxyproline
An In-Depth Technical Guide to the Origins and Sources of Dipalmitoyl Hydroxyproline (DPHP)
Abstract
This compound (DPHP) is a cornerstone active ingredient in modern anti-aging cosmeceuticals, lauded for its skin-firming, moisturizing, and wrinkle-correcting properties.[1] Despite its widespread use, a degree of ambiguity often surrounds its origins. This technical guide addresses the core question of DPHP's sources, clarifying that it is not a naturally occurring compound but a sophisticated synthetic derivative of natural precursors. We will deconstruct DPHP to its fundamental components, trace their biological origins and biosynthetic pathways, detail the chemical synthesis that creates the final molecule, and explain the scientific rationale for its molecular design. This document serves as a definitive resource for researchers, formulators, and drug development professionals seeking a comprehensive understanding of DPHP.
The Molecular Architecture of this compound
This compound (Chemical Formula: C₃₇H₆₉NO₅) is a lipoamino acid, a hybrid molecule designed for enhanced bioavailability in dermal applications.[2] Its structure consists of two key components:
-
A Hydroxyproline Core: The central scaffold is L-hydroxyproline, a non-essential amino acid that is a primary structural component of collagen.[3][4]
-
Two Palmitoyl Chains: Two saturated fatty acid chains (palmitic acid) are attached to the hydroxyproline core via amide and ester linkages.[5]
This dipalmitoylation renders the molecule oil-soluble, a critical feature that distinguishes it from its hydrophilic amino acid precursor and significantly enhances its ability to penetrate the lipid layers of the skin.[2][5] The specific and biologically active stereoisomer is derived from trans-4-hydroxy-L-proline, leading to the systematic IUPAC name: (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid .[2]
Caption: Molecular components of this compound.
The Biological Precursor: L-Hydroxyproline
The journey to understanding DPHP begins with its central component, hydroxyproline. While not one of the 20 proteinogenic amino acids directly incorporated during translation, it is abundant in animal tissues, comprising roughly 4% of all amino acids.[6]
Natural Occurrence and Function
-
In Animals: Hydroxyproline is a major constituent of collagen, making up about 13.5% of the protein's total amino acid content. It is rarely found in significant amounts in other proteins except for elastin.[7] Within the canonical Xaa-Yaa-Gly triad of collagen, proline residues in the Yaa position are hydroxylated to hydroxyproline (Hyp), forming an Xaa-Hyp-Gly sequence. This modification is critical for stabilizing the iconic triple helix structure of collagen, which imparts tensile strength to connective tissues like skin, bones, tendons, and ligaments.[6][7]
-
In Plants: Hydroxyproline is also found in the plant kingdom as a component of Hydroxyproline-Rich Glycoproteins (HRGPs), which are structural proteins within plant cell walls.[6] While present, the concentration is far lower than in animal tissues. Some foods, like alfalfa sprouts and carob seeds, contain trace amounts of hydroxyproline, but they are not considered practical sources for commercial extraction.[8][9][10]
Biosynthesis of L-Hydroxyproline
Hydroxyproline is not synthesized as a free amino acid. Instead, it is formed via a post-translational modification of proline residues already incorporated into procollagen polypeptide chains.
This critical hydroxylation reaction occurs in the lumen of the endoplasmic reticulum.[6][11] The process is catalyzed by the enzyme prolyl 4-hydroxylase and requires a specific set of cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), α-ketoglutarate, and, most notably, ascorbic acid (Vitamin C) .[11][12] A deficiency in Vitamin C impairs this reaction, leading to the production of unstable collagen and the clinical symptoms of scurvy, such as bleeding gums and poor wound healing.[6][12]
Caption: Post-translational biosynthesis of hydroxyproline.
Commercial Sourcing of L-Hydroxyproline
-
Animal-Derived: The traditional and most common method for producing hydroxyproline is through the acidic hydrolysis of collagen-rich animal tissues, primarily gelatin.[7][13]
-
Plant/Vegan-Derived: To meet the demand for "plant-derived" or "vegan" ingredients, hydroxyproline is now produced using microbial fermentation.[14] This involves metabolically engineering microorganisms, such as E. coli, to synthesize the amino acid directly from simple sugars like glucose, avoiding any animal-derived materials.[13]
The Lipophilic Moiety: Palmitic Acid
The second component, palmitic acid (hexadecanoic acid), is one of the most common saturated fatty acids found in nature. Its prevalence is key to the "plant-derived" classification of DPHP. It is ubiquitously found in:
-
Vegetable Oils: Especially abundant in palm oil and palm kernel oil.[1]
-
Animal Fats: A major component of fats in meat and dairy products.
For cosmetic applications, palmitic acid is typically sourced from vegetable oils to align with market trends for plant-based ingredients.[15][16]
Industrial Synthesis and Stereochemistry of DPHP
This compound is a product of chemical synthesis; it is not found in nature.[1][2] The manufacturing process involves a two-step acylation of L-hydroxyproline with palmitoyl chloride (the more reactive acid chloride derivative of palmitic acid), often following the principles of the Schotten-Baumann reaction.[2][17]
Chemical Synthesis Protocol
The synthesis is a stepwise process designed to selectively acylate both the amine and hydroxyl groups of hydroxyproline.[2]
Step 1: N-acylation (Amidation)
-
Objective: To attach the first palmitoyl chain to the secondary amine group of the proline ring.
-
Methodology: L-hydroxyproline is dissolved in a strongly alkaline aqueous solution (e.g., NaOH solution). Palmitoyl chloride is then added, reacting selectively with the amino group to form an amide bond.
-
Intermediate Product: N-palmitoyl hydroxyproline.
Step 2: O-acylation (Esterification)
-
Objective: To attach the second palmitoyl chain to the hydroxyl group on the proline ring.
-
Methodology: The intermediate, N-palmitoyl hydroxyproline, is then reacted with a second equivalent of palmitoyl chloride. This reaction is typically carried out in an acidic organic solvent, which favors the esterification of the hydroxyl group.
-
Final Product: this compound (DPHP).
The resulting product is then purified to remove by-products and residual reactants, yielding a white to off-white powder suitable for cosmetic formulations.[1]
Caption: Two-step chemical synthesis workflow for DPHP.
Quantitative Synthesis Parameters
Based on optimization studies, the following reaction conditions have been identified to maximize yield.[17]
| Parameter | Optimized Value |
| Solvent | Acetone |
| Organic Solvent Volume Fraction | 55% |
| Reaction pH (Step 1) | 8.0 - 9.0 |
| Reaction Temperature | 15 °C |
| Molar Ratio (Hydroxyproline:Palmitoyl Chloride) | 1 : 2.5 |
| Reaction Time | 5 hours |
| Resulting Yield | ~58-60% |
The Critical Role of Stereochemistry
The biological efficacy of DPHP is intrinsically linked to its specific three-dimensional structure. The synthesis exclusively uses the naturally occurring trans-4-hydroxy-L-proline .[2] This ensures the final product has the correct (2S,4R) stereoconfiguration. Any deviation, such as the formation of cis isomers or racemization, could significantly alter the molecule's ability to interact with cellular targets and would likely diminish its anti-aging activity.[2]
From Precursors to Function: The Scientific Rationale for Synthesis
The deliberate synthesis of DPHP is a clear example of biomimetic chemistry designed to overcome a biological delivery challenge.
-
The Challenge: Hydroxyproline, while essential for collagen health, is a water-soluble amino acid. Its hydrophilic nature limits its ability to passively diffuse across the lipid-rich stratum corneum of the skin.
-
The Solution: By attaching two lipophilic palmitoyl chains, the overall character of the molecule is transformed from hydrophilic to oil-soluble.[5][18] This "lipidization" dramatically improves its affinity for the skin, allowing for enhanced penetration to the deeper layers of the epidermis and dermis.[2][3]
-
The Mechanism: DPHP functions as a "signal peptide" or a carrier.[2][18][19] Once absorbed into the skin, it is believed that endogenous enzymes (lipases) can cleave the fatty acid chains, releasing the active hydroxyproline moiety where it is needed to support the extracellular matrix.[20][21] This targeted delivery system allows DPHP to exert its multiple anti-aging effects, which include:
-
Stimulating Collagen Synthesis: Providing a key building block and signaling for the production of new collagen fibers.[4][15][22]
-
Inhibiting Collagen Degradation: Reducing the activity of matrix metalloproteinases (MMPs), the enzymes that break down collagen.[2][18]
-
Protecting Elastin: Inhibiting the activity of the elastase enzyme.[3][15]
-
Antioxidant Activity: Scavenging free radicals to protect skin structures from oxidative damage.[4][5]
-
Conclusion
This compound does not have a direct natural source. It is a testament to scientific ingenuity, a synthetically constructed molecule born from natural building blocks. Its origin lies in the strategic combination of L-hydroxyproline, a fundamental amino acid of collagen, and palmitic acid, a ubiquitous natural fatty acid. The "plant-derived" or "vegan" claims associated with DPHP are valid when its precursors are sourced from non-animal origins, such as microbial fermentation for hydroxyproline and vegetable oils for palmitic acid. The synthesis itself is a deliberate chemical process designed to enhance the skin penetration and bioavailability of hydroxyproline, creating a highly effective, biomimetic active ingredient for advanced skincare and dermatological applications.
References
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Wikipedia. Hydroxyproline. [Link]
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Avena Lab. This compound TDS ENG. [Link]
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Paula's Choice EU. What is this compound?. [Link]
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ResearchGate. Biosynthetic pathway of hydroxyproline. [Link]
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Dissertation. Synthesis of 1, 4-dipalmitoyl Hydroxyproline. [Link]
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Britannica. (2025). Hydroxyproline | Collagen, Protein, Amino Acids. [Link]
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Britannica. (2025). Collagen. [Link]
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Biofor. Dipalmitoyl Hydroxy Proline. [Link]
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MakingCosmetics. SkinLift DPHP 43. [Link]
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The Whole Story LLC. Collagen Boosting Foods [From Plants and Animals]. [Link]
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PhytoAxia. This compound (DPHP). [Link]
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COSMILE Europe. This compound – Ingredient. [Link]
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ResearchGate. Production of hydroxyproline from proline residues in collagen. [Link]
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Igennus Healthcare Nutrition. Vegan collagen - a novel solution for plant-based diets. [Link]
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Ayelet Naturals. (2021). The Importance of this compound on The Skin. [Link]
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Autumn Herb Biotech Co., Ltd. Cosmetic Grade Anti-Wrinkle Powder this compound DPHP. [Link]
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CDF Supplies. This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. [Link]
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Nutrients Review. Hydroxyproline Benefits, Deficiency, Hyperhydroxyprolinemia. [Link]
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ATP Science. (2022). Benefits of Hydroxyproline for Vegans. [Link]
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Topic: Dipalmitoyl Hydroxyproline's Impact on Gene Expression of Collagen Subtypes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitoyl Hydroxyproline (DPHP), a lipoamino acid derived from the key collagen component hydroxyproline, has garnered significant interest for its role in promoting dermal restructuring and combating signs of aging.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning DPHP's activity, with a specific focus on its impact on the gene expression of critical collagen subtypes. We will explore the relevant cellular signaling pathways, present detailed, field-proven protocols for in vitro validation, and offer insights into the interpretation of experimental data. This document serves as a foundational resource for researchers investigating novel compounds for cosmetic and therapeutic applications in dermatology and tissue engineering.
The Central Role of Collagen in Extracellular Matrix Homeostasis
The extracellular matrix (ECM) is a complex, dynamic scaffold essential for the structural and functional integrity of tissues.[3] Collagens are the most abundant fibrous proteins within the ECM, providing tensile strength and resilience.[3][4] The homeostasis of the ECM is maintained by a delicate balance between the synthesis of new collagen and the degradation of old or damaged fibers by enzymes, primarily matrix metalloproteinases (MMPs).[1][5]
Type I and Type III collagens are the predominant fibrillar collagens in the skin. Type I collagen, formed by two α1 chains and one α2 chain (encoded by COL1A1 and COL1A2 genes, respectively), is crucial for skin strength.[3] Type III collagen (encoded by the COL3A1 gene) is prevalent in fetal skin and is important for elasticity.[6] A decline in the synthesis of these collagens is a hallmark of chronological aging and photoaging, leading to reduced skin firmness and the formation of wrinkles.[7] Molecules that can positively influence the expression of these collagen genes are therefore of high therapeutic value.
Molecular Mechanism of Action: DPHP and Cellular Signaling
This compound is a "signal peptide" designed for enhanced skin penetration due to its lipophilic nature, achieved by attaching two palmitic acid chains to hydroxyproline.[1][2][5] Its mechanism of action is multifaceted, involving both the stimulation of new collagen synthesis and the protection of existing collagen from enzymatic degradation.[1][8]
Upregulation of Collagen Synthesis via the TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of ECM production, including the transcriptional activation of collagen genes.[7][9][10] The canonical pathway is initiated when TGF-β binds to its cell surface receptors (TβRI and TβRII), triggering the phosphorylation of intracellular effector proteins known as Smads (specifically Smad2 and Smad3).[10][11] These activated Smads then form a complex with Smad4, translocate into the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby driving the transcription of COL1A1, COL1A2, and COL3A1.[7][10]
DPHP is understood to function as a signal peptide that stimulates this pathway. While the precise point of interaction is a subject of ongoing research, it is hypothesized that DPHP potentiates the TGF-β/Smad signaling cascade, leading to a significant upregulation of collagen gene expression.
Caption: Fig. 1: Hypothesized Mechanism of DPHP in Collagen Synthesis.
Protection of Existing Collagen
In addition to stimulating synthesis, DPHP helps preserve the existing collagen matrix by inhibiting the activity of MMPs.[1][2][5] This dual-action approach—boosting production while reducing degradation—makes DPHP a comprehensive agent for ECM remodeling.
Experimental Validation: A Framework for In Vitro Analysis
To substantiate the effects of DPHP on collagen gene expression, a robust and well-controlled in vitro experimental plan is essential. Human dermal fibroblasts (HDFs) are the most physiologically relevant cell model for these studies.[12]
Core Experimental Workflow
The following workflow provides a logical progression from cell culture to quantitative molecular analysis. Each stage includes self-validating controls to ensure data integrity and reproducibility.
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- 2. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
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- 6. Haploinsufficiency for one COL3A1 allele of type III procollagen results in a phenotype similar to the vascular form of Ehlers-Danlos syndrome, Ehlers-Danlos syndrome type IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Dipalmitoyl Hydroxyproline (DPHP) in Cell Culture Media
Introduction: The Rationale for Dipalmitoyl Hydroxyproline in Extracellular Matrix Research
This compound (DPHP) is a synthetically modified lipoamino acid, designed to enhance the cellular uptake of hydroxypropoline, a critical amino acid for collagen synthesis and stability.[1][2] Hydroxyproline, in its natural form, is a major component of collagen, contributing significantly to the stability of its triple-helix structure.[3] By conjugating hydroxyproline with two palmitic acid chains, DPHP becomes a lipophilic molecule, facilitating its passage across the cell membrane.[1][2] This enhanced bioavailability makes DPHP a potent agent for in vitro studies aimed at investigating collagen metabolism, dermal restructuring, and the overall dynamics of the extracellular matrix (ECM).
The primary mechanism of action of DPHP revolves around its dual functionality: stimulating the neosynthesis of collagen and protecting the existing collagen from enzymatic degradation.[1] It acts as a signaling peptide to promote the production of pro-collagen I by dermal fibroblasts.[1] Concurrently, DPHP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of ECM proteins, including collagen.[1] This multi-faceted approach makes DPHP a valuable tool for researchers in fields such as dermatology, tissue engineering, and drug development for fibrotic disorders.
These application notes provide a detailed protocol for the effective incorporation of DPHP into cell culture media for the treatment of dermal fibroblasts, along with methodologies to assess its biological activity.
Physicochemical Properties and Handling
This compound (CAS: 41672-81-5) is typically supplied as a white to off-white granular powder.[1] Its lipophilic nature dictates its solubility characteristics, which are crucial for its preparation for cell culture applications.
| Property | Value | Source |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | C₃₇H₆₉NO₅ | [1] |
| Molecular Weight | 607.95 g/mol | [1] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents like DMSO | [1][4] |
Due to its insolubility in aqueous solutions, a specific protocol is required to prepare a homogenous and bioavailable solution of DPHP for addition to cell culture media.
Core Protocol: Solubilization and Incorporation of DPHP in Cell Culture Media
This protocol details the preparation of a DPHP stock solution and its subsequent dilution into the cell culture medium. The use of Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for lipophilic compounds and its established use in cell culture.
Materials
-
This compound (DPHP) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Methodology
Part 1: Preparation of a Concentrated DPHP Stock Solution (e.g., 10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing DPHP: Accurately weigh the desired amount of DPHP powder. For a 10 mM stock solution, this would be 6.08 mg of DPHP for 1 mL of DMSO.
-
Dissolution in DMSO:
-
Transfer the weighed DPHP powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the DPHP is completely dissolved. Gentle warming of the tube in a 37°C water bath can aid dissolution. Sonication for short bursts can also be employed if the powder does not readily dissolve.
-
-
Sterilization (Optional but Recommended): Filter the DPHP stock solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage.
-
Part 2: Dilution of DPHP Stock Solution into Cell Culture Medium
-
Thawing the Stock Solution: Thaw a single aliquot of the DPHP stock solution at room temperature.
-
Pre-warming the Medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution:
-
It is crucial to perform a serial dilution to avoid precipitation of the lipophilic DPHP when added to the aqueous medium.
-
First, prepare an intermediate dilution by adding a small volume of the DPHP stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. Vortex gently immediately after addition.
-
From this intermediate dilution, further dilutions can be made to achieve the desired final working concentrations.
-
-
Final Concentration in Culture: Add the appropriate volume of the final diluted DPHP solution to your cell culture flasks or plates. Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Diagram of the DPHP Solubilization and Dosing Workflow
Caption: Workflow for preparing DPHP for cell culture experiments.
Experimental Design and Validation Protocols
To validate the efficacy of the incorporated DPHP, a series of in vitro assays should be performed. The following protocols provide a framework for these experiments using human dermal fibroblasts (HDFs).
Cell Culture of Human Dermal Fibroblasts
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a ratio of 1:3 to 1:5.
Protocol 1: Determining the Optimal Working Concentration (Dose-Response and Cytotoxicity)
It is essential to determine a concentration range where DPHP is effective without being cytotoxic.
-
Methodology:
-
Seed HDFs in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a range of DPHP concentrations in culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Replace the existing medium with the medium containing the different DPHP concentrations.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's protocol.
-
-
Expected Outcome: This will establish the concentration at which DPHP may become toxic and will inform the selection of non-toxic concentrations for subsequent efficacy assays.
Protocol 2: Quantification of Collagen Synthesis (Hydroxyproline Assay)
This assay measures the total collagen content in the cell lysate and the extracellular matrix.
-
Methodology:
-
Seed HDFs in 6-well plates and grow to near confluency.
-
Treat the cells with the pre-determined non-toxic concentrations of DPHP and a vehicle control for 48-72 hours.
-
Harvest the cell layer (cells + ECM) by scraping.
-
Hydrolyze the samples in 6 M HCl at 110-120°C for 3-24 hours to liberate the amino acids.
-
Quantify the hydroxyproline content using a colorimetric assay, such as one based on the reaction with chloramine-T and p-dimethylaminobenzaldehyde (DMAB).
-
Measure the absorbance at ~560 nm and calculate the hydroxyproline concentration against a standard curve.
-
-
Expected Outcome: An increase in hydroxyproline content in DPHP-treated cells compared to the control, indicating enhanced collagen production.
Protocol 3: Assessment of Pro-Collagen I Secretion (ELISA)
This provides a more specific measure of newly synthesized type I collagen.
-
Methodology:
-
Culture and treat HDFs as described for the hydroxyproline assay.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Quantify the amount of secreted pro-collagen type I C-peptide (PIP) using a commercially available ELISA kit.
-
-
Expected Outcome: A dose-dependent increase in PIP levels in the supernatant of DPHP-treated cells.
Protocol 4: Evaluation of MMP Inhibition
This assay determines the effect of DPHP on the activity of collagen-degrading enzymes.
-
Methodology:
-
Treat HDFs with DPHP. To stimulate MMP production, cells can be co-treated with an inflammatory stimulus like TNF-α or IL-1β.
-
Collect the culture supernatant.
-
Measure the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9) using a commercially available fluorometric activity assay kit.
-
-
Expected Outcome: A reduction in MMP activity in the supernatant of cells treated with DPHP.
Signaling Pathway Analysis
DPHP is believed to exert its effects through the modulation of key signaling pathways involved in ECM homeostasis.
Diagram of DPHP's Proposed Mechanism of Action
Caption: DPHP stimulates collagen synthesis and inhibits MMP activity in fibroblasts.
Conclusion and Future Directions
The protocol outlined in these application notes provides a robust framework for the incorporation and evaluation of this compound in cell culture systems. By leveraging its enhanced bioavailability, researchers can effectively investigate the molecular mechanisms underlying ECM remodeling. Future studies could explore the long-term effects of DPHP on fibroblast phenotype, its interaction with other growth factors, and its potential in 3D tissue models to more closely mimic the in vivo environment. The self-validating nature of the described experimental workflow, from cytotoxicity assessment to functional assays, ensures the generation of reliable and reproducible data for advancing our understanding of skin biology and pathology.
References
-
Peptide Solubility Guidelines. LifeTein. Available at: [Link]
-
Revitalise the skin with SEPILIFT DPHP. CJP Chemicals. Available at: [Link]
-
The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. Frontiers. Available at: [Link]
-
The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. The Journal of Biological Chemistry. Available at: [Link]
-
Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art. Journal of Cell Communication and Signaling. Available at: [Link]
-
Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. Consensus. Available at: [Link]
-
This compound by Shanghai Coachchem Technology Co., Ltd. Personal Care & Cosmetics - UL Prospector. Available at: [Link]
Sources
Application Notes and Protocols for Topical Delivery Systems to Enhance Dipalmitoyl Hydroxyproline Penetration
Introduction: The Imperative for Advanced Delivery of Dipalmitoyl Hydroxyproline
This compound (DPHP) has emerged as a potent, plant-derived anti-aging active ingredient.[1][2] It is a lipoamino acid, synthesized by grafting two palmitic acid chains onto hydroxyproline, a crucial amino acid in the collagen structure.[2][3] This structural modification renders DPHP oil-soluble, a deliberate design to improve its stability and penetration into the skin compared to its hydrophilic precursor, hydroxyproline.[3][4]
The mechanism of action of DPHP is multifaceted and targets the key markers of skin aging. It stimulates the contraction of collagen fibers, protects the dermal matrix from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs), and scavenges free radicals, thereby exerting a powerful firming and anti-wrinkle effect.[2][5][6] Furthermore, DPHP enhances skin hydration and reinforces the skin barrier.[1][3]
However, despite its lipophilic nature facilitating passive diffusion into the stratum corneum, efficient delivery of DPHP to the deeper layers of the epidermis and the dermis, where it can exert its biological activity on fibroblasts to stimulate collagen synthesis, remains a significant challenge.[7] The highly organized, lipid-rich structure of the stratum corneum acts as a formidable barrier to the penetration of many active molecules.[8] Therefore, to maximize the therapeutic and cosmetic benefits of DPHP, advanced topical delivery systems are imperative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various topical delivery systems to enhance the cutaneous penetration of this compound. We will delve into the rationale behind selecting specific carrier systems, provide detailed protocols for their formulation and characterization, and outline methodologies for evaluating their efficacy in enhancing DPHP delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DPHP is fundamental to designing effective delivery systems.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Appearance | White to off-white powder | [1][9] |
| Solubility | Oil-soluble; insoluble in water | [1][9] |
| Molecular Formula | C37H69NO5 | [9][10] |
| Molecular Weight | 607.95 g/mol | [11] |
| Melting Point | 56-60°C | [9] |
| Recommended Usage Rate | 0.1% - 2% | [1][12] |
Rationale for Advanced Topical Delivery Systems
The primary objective of employing an advanced delivery system for DPHP is to overcome the barrier function of the stratum corneum and ensure the active ingredient reaches its site of action in a sufficient concentration. For a lipophilic molecule like DPHP, several types of nanocarriers are particularly well-suited:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic actives.[13][14] SLNs are composed of solid lipids, while NLCs are a blend of solid and liquid lipids, which creates imperfections in the crystal lattice, allowing for higher drug loading and reduced expulsion during storage.[13][14] Their lipidic nature is compatible with the skin's structure, and their small size facilitates penetration.[15][16]
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant.[12] They can act as excellent reservoirs for lipophilic drugs and enhance their penetration by fluidizing the stratum corneum lipids and increasing the drug's partitioning into the skin.[17]
-
Ethosomes and Transfersomes: These are vesicular systems that offer enhanced skin penetration capabilities. Ethosomes contain a high concentration of ethanol, which disrupts the lipid organization of the stratum corneum.[18][19] Transfersomes are ultradeformable vesicles containing an "edge activator" (a surfactant) that allows them to squeeze through the narrow intercellular spaces of the skin.[20][21][22]
Below is a diagram illustrating the general mechanism of how these carriers enhance skin penetration.
Caption: Mechanisms of enhanced skin penetration by various delivery systems.
Protocols for Formulation and Characterization
This section provides detailed, step-by-step methodologies for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) as a representative delivery system for DPHP. The principles can be adapted for other lipid-based carriers.
Protocol 1: Formulation of DPHP-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is based on the widely used hot homogenization technique.[10]
Materials:
-
This compound (DPHP)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)[15]
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and DPHP.
-
Place them in a beaker and heat on a water bath to 5-10°C above the melting point of the lipid.
-
Stir gently with a magnetic stirrer until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature by placing the beaker in an ice bath under gentle stirring. This will allow the lipid to recrystallize and form solid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion in a sealed container at 4°C.
-
Caption: Workflow for the formulation of DPHP-loaded SLNs.
Protocol 2: Characterization of DPHP-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the nanoparticles. The PDI indicates the breadth of the size distribution. Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion.[23][24] A zeta potential value greater than ±30 mV generally indicates good stability.[25]
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: To determine the amount of DPHP successfully encapsulated within the SLNs. This is typically done by separating the free, unencapsulated drug from the SLN dispersion and quantifying the drug in both fractions.
-
Procedure:
-
Separate the unencapsulated DPHP from the SLN dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.
-
Quantify the amount of DPHP in the supernatant (free drug) using a validated analytical method (e.g., HPLC).
-
Calculate EE and DL using the following formulas:
EE (%) = [(Total amount of DPHP - Amount of free DPHP) / Total amount of DPHP] x 100
DL (%) = [(Total amount of DPHP - Amount of free DPHP) / Total weight of nanoparticles] x 100
-
Protocols for Evaluating Enhanced Penetration
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the permeation of DPHP from different formulations through an excised skin membrane.[26][27]
Materials and Equipment:
-
Franz diffusion cells[26]
-
Excised skin (e.g., human or porcine ear skin)[6]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent for DPHP)
-
DPHP-loaded SLN formulation and a control formulation (e.g., DPHP dissolved in a simple oil)
-
Syringes and needles for sampling
-
Water bath with a magnetic stirrer
-
Analytical instrument for DPHP quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[26]
-
Fill the receptor compartment with pre-warmed and degassed receptor medium. Ensure there are no air bubbles trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature. The receptor medium should be continuously stirred.
-
-
Application of Formulation:
-
Apply a known amount of the DPHP-loaded SLN formulation or the control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for DPHP concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of DPHP permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of DPHP permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and enhancement ratio (ER) to compare the performance of the SLN formulation with the control.
-
Caption: Workflow for an in vitro skin permeation study.
Protocol 4: Stratum Corneum Tape Stripping
This technique is used to assess the amount of DPHP that has penetrated into the stratum corneum.[8][9]
Procedure:
-
Following the in vitro permeation study, carefully dismount the skin from the Franz cell.
-
Gently clean the skin surface to remove any excess formulation.
-
Apply a piece of adhesive tape (e.g., D-Squame®) to the treated area and press firmly.
-
Remove the tape strip in a swift, consistent motion.
-
Repeat the process for a defined number of strips (e.g., 10-20).
-
Extract the DPHP from each tape strip using a suitable solvent.
-
Quantify the amount of DPHP in each extract to determine the concentration gradient of the active within the stratum corneum.
Protocol 5: Visualization of Skin Penetration by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the non-invasive visualization of the penetration of fluorescently labeled formulations into the different layers of the skin.[4][5][7][28][29]
Procedure:
-
Incorporate a fluorescent probe (e.g., Nile Red, which is lipophilic) into the DPHP-loaded SLN formulation during preparation.
-
Perform an in vitro skin permeation study as described in Protocol 3 for a shorter duration (e.g., 4-6 hours).
-
After the study, remove the skin, clean the surface, and prepare it for CLSM analysis (e.g., by cryosectioning).
-
Visualize the skin sections using a confocal microscope to observe the depth and pattern of fluorescence, which corresponds to the penetration of the SLNs.
Conclusion
The successful topical delivery of this compound is pivotal to unlocking its full potential as an anti-aging active. The application of advanced delivery systems such as Solid Lipid Nanoparticles, Nanostructured Lipid Carriers, and Microemulsions offers a promising strategy to overcome the skin's barrier function and enhance the penetration of this lipophilic peptide. The protocols detailed in this guide provide a robust framework for the formulation, characterization, and evaluation of these delivery systems. By employing these methodologies, researchers and formulation scientists can develop more effective and scientifically validated topical products containing DPHP, ultimately leading to improved clinical and cosmetic outcomes.
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GeorgiaJane Skincare. DPHP this compound(Collagen Amino Acids). (2013). Available from: [Link]
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Paula's Choice EU. What is this compound?. Available from: [Link]
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UL Prospector. This compound by Shanghai Coachchem Technology Co., Ltd. - Personal Care & Cosmetics. Available from: [Link]
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Avena Lab. This compound TDS ENG. Available from: [Link]
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MySkinRecipes. This compound Sepilift DPHP. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubMed. Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides. Available from: [Link]
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MDPI. Topical Drug Delivery: Challenges, Opportunities, Novel Approaches and Recent Advances. Available from: [Link]
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PubMed. Current Challenges and Future of Lipid nanoparticles formulations for topical drug application to oral mucosa, skin, and eye. Available from: [Link]
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PubMed Central (PMC). Progress and Challenges of Topical Delivery Technologies Meditated Drug Therapy for Osteoarthritis. Available from: [Link]
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PubMed. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Available from: [Link]
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PubMed. Visualization of skin penetration using confocal laser scanning microscopy. Available from: [Link]
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PubMed. Use of confocal microscopy for nanoparticle drug delivery through skin. Available from: [Link]
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YouTube. EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020). Available from: [Link]
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PubMed Central (PMC). Physicochemical characterization of drug nanocarriers. Available from: [Link]
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PubMed Central (PMC). Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. Available from: [Link]
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Biomedical Research Bulletin. Basics of Solid Lipid Nanoparticles Formulation. (2024). Available from: [Link]
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PubMed Central (PMC). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Available from: [Link]
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UI Scholars Hub. Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. Available from: [Link]
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ResearchGate. (PDF) Physicochemical characterization of drug nanocarriers. (2017). Available from: [Link]
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PubMed Central (PMC). Development, characterization, and skin delivery studies of related ultradeformable vesicles: transfersomes, ethosomes, and transethosomes. Available from: [Link]
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PubMed Central (PMC). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Available from: [Link]
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OCL. Lipid-based nanocarriers for oral delivery of peptides. (2021). Available from: [Link]
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PubMed Central (PMC). Therapeutic peptides and their delivery using lipid-based nanoparticles. Available from: [Link]
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MDPI. Ethosomes: A Promising Drug Delivery Platform for Transdermal Application. Available from: [Link]
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Pharmacia. Nanostructured lipid carriers: A prospective dermal drug delivery system for natural active ingredients. (2024). Available from: [Link]
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Progress in nanoparticles characterization: Sizing and zeta potential measurement. Available from: [Link]
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MDPI. Nanostructured Lipid Carriers for the Formulation of Topical Anti-Inflammatory Nanomedicines Based on Natural Substances. Available from: [Link]
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ResearchGate. (PDF) Tape Stripping Technique for Stratum Corneum Protein Analysis. (2024). Available from: [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). NANOSTRUCTURED LIPID CARRIERS: A PROMISING APPROACH FOR TOPICAL DRUG DELIVERY SYSTEM. Available from: [Link]
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PubMed. Topical delivery of lycopene using microemulsions: enhanced skin penetration and tissue antioxidant activity. Available from: [Link]
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YouTube. Non-invasive methods to study molecular biomarkers in the skin: tape stripping and beyond. (2023). Available from: [Link]
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Crimson Publishers. Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. (2024). Available from: [Link]
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Indero. Exploring the Benefits of Tape Stripping in Dermatology Clinical Research. Available from: [Link]
-
Austin Publishing Group. Pharmaceutical Strategies for the Topical Dermal Delivery of Peptides/Proteins for Cosmetic and Therapeutic Applications. Available from: [Link]
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PubMed Central (PMC). Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. Available from: [Link]
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Publishing at the Library - University of Alberta. Enhancement of Skin Penetration of Hydrophilic and Lipophilic Compounds by pH-sensitive Liposomes | Journal of Pharmacy & Pharmaceutical Sciences. (2015). Available from: [Link]
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PubMed. Supersaturation: enhancement of skin penetration and permeation of a lipophilic drug. Available from: [Link]
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ACS Publications. Lipid-like Self-Assembling Peptide Nanovesicles for Drug Delivery. (2014). Available from: [Link]
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PubMed Central (PMC). Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review. Available from: [Link]
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Application Notes & Protocols: A Guide to In-Vitro Models for Studying Dipalmitoyl Hydroxyproline's (DPHP) Effect on Skin Aging
Introduction: Decoding the Anti-Aging Potential of Dipalmitoyl Hydroxyproline
Skin aging is a complex biological process characterized by a decline in physiological function and structural integrity, leading to visible signs such as wrinkles, fine lines, and loss of elasticity. At the heart of this process is the degradation and reduced synthesis of extracellular matrix (ECM) components, primarily collagen and elastin, within the dermal layer. This compound (DPHP), a lipid-soluble derivative of hydroxyproline—the principal amino acid in collagen—has emerged as a promising agent in mitigating the signs of skin aging.[1][2][3] Its unique structure, featuring hydroxyproline conjugated with two palmitic acid chains, enhances its skin penetration, allowing it to act as a signaling molecule to stimulate collagen production and protect existing ECM proteins.[1][2]
This guide provides a comprehensive overview of robust in-vitro models and detailed protocols for researchers, scientists, and drug development professionals to effectively study and quantify the anti-aging effects of DPHP on skin. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
The Mechanistic Landscape: DPHP's Multi-Faceted Approach to Skin Rejuvenation
DPHP exerts its anti-aging effects through a multi-pronged mechanism of action.[1] Understanding these pathways is crucial for designing relevant in-vitro studies.
-
Stimulation of Collagen Synthesis: DPHP acts as a signal peptide, boosting the production of new collagen, the protein responsible for skin's firmness and structure.[2][4] Studies suggest that DPHP can increase collagen synthesis by up to 30%.[4] This is particularly significant as collagen production naturally declines with age.[3]
-
Inhibition of Matrix Metalloproteinases (MMPs): A key aspect of skin aging is the enzymatic degradation of collagen by MMPs. DPHP has been shown to reduce the activity of these enzymes, thereby preserving the integrity of the dermal structure.[1][2]
-
Preservation of Elastin: Elastin, the protein responsible for skin elasticity, is also susceptible to degradation by enzymes like elastase. DPHP helps maintain healthy levels of this crucial protein by reducing elastase activity.[2]
-
Antioxidant Activity: DPHP possesses antioxidant properties, protecting skin components from damage caused by free radicals generated by environmental factors like UV radiation and pollution.[3]
The following diagram illustrates the proposed signaling pathway for DPHP-mediated collagen synthesis, which often involves the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of ECM production in fibroblasts.[3][5][6][7][8]
Caption: Proposed signaling pathway of DPHP in dermal fibroblasts.
Experimental Workflow for Assessing DPHP's Anti-Aging Efficacy
A structured experimental approach is essential for a comprehensive evaluation of DPHP. The following workflow outlines a logical progression from 2D cell culture models to more complex 3D skin equivalents.
Caption: A comprehensive workflow for in-vitro evaluation of DPHP.
Detailed Protocols and Methodologies
Protocol 1: Induction of Premature Senescence in Human Dermal Fibroblasts (HDFs)
Rationale: To mimic the cellular aging process, premature senescence can be induced in HDFs using stressors like hydrogen peroxide (H₂O₂) or doxorubicin.[9][10][11] This provides a relevant cell model to test the restorative effects of DPHP.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hydrogen Peroxide (H₂O₂) or Doxorubicin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HDFs in DMEM with 10% FBS until they reach 70-80% confluency.
-
For H₂O₂-induced senescence:
-
Prepare a fresh working solution of H₂O₂ in serum-free DMEM. A common concentration range to test is 100-500 µM.[11]
-
Wash the cells once with PBS.
-
Treat the cells with the H₂O₂ solution for 2 hours at 37°C.[11]
-
Remove the H₂O₂ solution, wash the cells twice with PBS, and replace with complete culture medium.
-
Culture the cells for an additional 3-5 days to allow the senescent phenotype to develop.
-
-
For Doxorubicin-induced senescence:
-
Prepare a working solution of Doxorubicin in complete culture medium. A typical concentration is 100-200 nM.
-
Treat the cells with the Doxorubicin solution for 24 hours at 37°C.
-
Remove the Doxorubicin solution, wash the cells twice with PBS, and replace with fresh complete culture medium.
-
Culture the cells for an additional 4-6 days.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Rationale: SA-β-gal activity is a widely used biomarker for senescent cells.[9] This assay allows for the visualization and quantification of senescent cells in culture.
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (or individual reagents)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)
-
PBS
Procedure:
-
After inducing senescence and treating with DPHP, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plate from light.
-
Observe the cells under a bright-field microscope and capture images.
-
Quantify the percentage of blue, senescent cells relative to the total number of cells.
Protocol 3: Western Blot Analysis of Senescence Markers (p16INK4a and p21WAF1/Cip1)
Rationale: The cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1 are key regulators of the cell cycle and are typically upregulated in senescent cells.[10][12][13] Western blotting provides a quantitative measure of these protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[14]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14][16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Quantification of Collagen Production using Sirius Red Assay
Rationale: The Sirius Red assay is a simple and reliable colorimetric method for quantifying total collagen in cell cultures and tissues.[17][18][19][20][21]
Materials:
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
PBS
Procedure:
-
After DPHP treatment, wash the cell layers twice with PBS.
-
Fix the cells with Kahle's fixative solution for 15 minutes.[21]
-
Wash the cells three times with PBS.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.[18]
-
Wash the cells with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540-570 nm using a microplate reader.
-
Create a standard curve using known concentrations of collagen to determine the amount of collagen in the samples.
Protocol 5: Quantification of Elastin Production using Fastin™ Elastin Assay
Rationale: This assay provides a quantitative measure of elastin, another critical ECM protein for skin elasticity, in cell cultures.[22][23][24][25][26]
Materials:
-
Fastin™ Elastin Assay Kit (contains dye reagent, precipitating reagent, and elastin standard)
-
0.25 M Oxalic Acid
Procedure:
-
Harvest the cell layer and any deposited ECM.
-
Extract insoluble elastin by heating the samples in 0.25 M oxalic acid at 100°C for 1 hour.[22][24]
-
Centrifuge to pellet cell debris and collect the supernatant containing solubilized α-elastin.
-
Follow the manufacturer's protocol, which typically involves:
-
Precipitating the α-elastin from the supernatant.
-
Binding the elastin with the provided dye reagent.
-
Washing to remove unbound dye.
-
Eluting the bound dye and measuring its absorbance.
-
-
Calculate the elastin content based on the provided standard curve.
Protocol 6: MMP-1 Inhibition Assay
Rationale: This fluorogenic assay measures the ability of DPHP to inhibit the activity of MMP-1, a key collagenase involved in skin aging.[27][28][29][30]
Materials:
-
MMP-1 Inhibitor Screening Kit (containing MMP-1 enzyme, a fluorogenic substrate, and an inhibitor control)
-
Assay buffer
-
Black 96-well microplate
Procedure:
-
Prepare different concentrations of DPHP in the assay buffer.
-
In a black 96-well plate, add the MMP-1 enzyme to each well.
-
Add the DPHP solutions (or a known inhibitor as a positive control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 490 nm / λem = 520 nm) over time using a fluorescence plate reader.[28]
-
Calculate the rate of substrate cleavage and determine the percentage of MMP-1 inhibition by DPHP at different concentrations.
Protocol 7: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Rationale: The DCFH-DA assay is a common method to assess the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.[31][32][33][34][35]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
H₂O₂ (as an ROS inducer)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture HDFs in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with different concentrations of DPHP for 1-2 hours.
-
Wash the cells with warm HBSS or serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.[33]
-
Wash the cells twice with HBSS to remove excess probe.
-
Induce oxidative stress by treating the cells with H₂O₂ (e.g., 100-500 µM) for 30-60 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.
-
A decrease in fluorescence in DPHP-treated cells compared to the H₂O₂-only control indicates antioxidant activity.
Protocol 8: Immunofluorescence Staining of Collagen Type I in 3D Skin Equivalents
Rationale: This protocol allows for the visualization and localization of newly synthesized collagen type I within the more physiologically relevant context of a 3D skin model.[36][37][38][39]
Materials:
-
3D full-thickness skin equivalents
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-collagen type I)
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
After topical application of DPHP, fix the 3D skin equivalents in 4% PFA for 2-4 hours at room temperature or overnight at 4°C.
-
Embed the fixed tissue in OCT compound and prepare cryosections (10-20 µm thick).
-
Permeabilize the sections with permeabilization buffer for 10-15 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-collagen type I antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Wash the sections and mount with an appropriate mounting medium.
-
Visualize the collagen staining using a confocal or fluorescence microscope.
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative outcomes from the described assays when testing the efficacy of DPHP.
Table 1: Effect of DPHP on Senescence Markers in H₂O₂-Stressed HDFs
| Treatment | % SA-β-gal Positive Cells | p16INK4a Expression (Relative to Control) | p21WAF1/Cip1 Expression (Relative to Control) |
| Control (Untreated) | 5 ± 2% | 1.0 | 1.0 |
| H₂O₂ (300 µM) | 65 ± 8% | 4.5 ± 0.7 | 3.8 ± 0.5 |
| H₂O₂ + DPHP (0.5%) | 30 ± 5% | 2.1 ± 0.4 | 1.9 ± 0.3 |
| H₂O₂ + DPHP (1.0%) | 18 ± 4% | 1.5 ± 0.2 | 1.4 ± 0.2 |
Table 2: Effect of DPHP on ECM Components and MMP-1 Activity in HDFs
| Treatment | Total Collagen (µ g/well ) | Elastin (µ g/well ) | MMP-1 Inhibition (%) | Intracellular ROS (Relative Fluorescence) |
| Control | 100 ± 10 | 50 ± 5 | N/A | 1.0 |
| DPHP (0.5%) | 125 ± 12 | 60 ± 6 | 40 ± 5% | 0.6 ± 0.1 |
| DPHP (1.0%) | 140 ± 15 | 68 ± 7 | 65 ± 8% | 0.4 ± 0.08 |
Conclusion: A Framework for Substantiating Anti-Aging Claims
The in-vitro models and protocols detailed in this guide provide a robust framework for substantiating the anti-aging claims of this compound. By systematically evaluating its effects on cellular senescence, ECM synthesis and degradation, and oxidative stress, researchers can generate comprehensive data packages. This multi-faceted approach, from 2D cell-based assays to 3D tissue models, allows for a thorough understanding of DPHP's mechanism of action and its potential as a potent ingredient in skincare formulations designed to combat the visible signs of aging. The provided methodologies, grounded in established scientific principles, are designed to yield reliable and reproducible results, empowering scientists in the development of next-generation anti-aging solutions.
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Hinz, B. (2016). TGF-β1 Signaling and Tissue Fibrosis. Cold Spring Harbor Perspectives in Biology, 8(9), a022240. [Link]
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Lodyga, M., & Hinz, B. (2020). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. Frontiers in Cell and Developmental Biology, 8, 597531. [Link]
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De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells. (2018). Molecular Therapy - Nucleic Acids, 12, 635-647. [Link]
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Kim, Y., et al. (2020). Time-sequential fibroblast-to-myofibroblast transition in elastin-variable 3D hydrogel environments by collagen networks. Biomaterials, 232, 119728. [Link]
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Johnston, I. A., et al. (2012). Transforming growth factor beta-1 (TGF-β1) stimulates collagen synthesis in cultured rainbow trout cardiac fibroblasts. Journal of Experimental Biology, 215(Pt 7), 1194-1202. [Link]
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Szász, C., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17435. [Link]
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Fields, G. B. (2023). Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids. Cancers, 15(4), 1205. [Link]
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Artym, V. V., & Matsumoto, K. (2010). Imaging Cells in Three-Dimensional Collagen Matrix. Current Protocols in Cell Biology, Chapter 10, Unit 10.16. [Link]
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Mitoxantrone ability to induce premature senescence in human dental pulp stem cells and human dermal fibroblasts. (2016). Interdisciplinary Toxicology, 9(1), 22-31. [Link]
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The Distinct Function of p21Waf1/Cip1 With p16Ink4a in Modulating Aging Phenotypes of Werner Syndrome by Affecting Tissue Homeostasis. (2021). Frontiers in Cell and Developmental Biology, 9, 687053. [Link]
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Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 622, 295-309. [Link]
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Fastin™ - Elastin assay kit from Biocolor Ltd. Biocolor. [Link]
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Fastin™ Elastin Assay (Standard Kit Size) | F2000. Maxanim. [Link]
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Szász, C., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17435. [Link]
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Human dermal fibroblast senescence in response to single and recurring oxidative stress. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1163277. [Link]
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Detection of collagens in solution by Sirius Red staining. ResearchGate. [Link]
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Does anyone have working protocol for immunostaining of collagen-based 3D skin equivalent?. ResearchGate. [Link]
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Koen, E., et al. (2017). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. Antioxidants & Redox Signaling, 27(10), 635-649. [Link]
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Application Notes and Protocols: Investigating Matrix Metalloproteinase (MMP) Inhibition Pathways Using Dipalmitoyl Hydroxyproline
Introduction: The Dual-Action Role of Dipalmitoyl Hydroxyproline in Extracellular Matrix Homeostasis
The integrity and youthful appearance of skin are intrinsically linked to the health of the extracellular matrix (ECM), a complex network of proteins and macromolecules, with collagen being its most abundant component.[1] Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components.[2][3][4] While essential for physiological processes like tissue remodeling and wound healing, their excessive activity contributes to the breakdown of collagen and elastin, leading to visible signs of aging such as wrinkles and loss of skin firmness.[1][5]
This compound (DPHP) is a synthetically modified, oil-soluble derivative of hydroxyproline, a key amino acid in the structure of collagen.[5][6] This lipophilic nature enhances its penetration into the skin, where it exerts a dual-action effect on ECM homeostasis.[5][6][7] Firstly, DPHP acts as a signaling molecule, stimulating the synthesis of new collagen fibers, which helps to improve skin's structural integrity and firmness.[8][9][10] Secondly, and the focus of this guide, DPHP has been shown to inhibit the activity of MMPs, thereby protecting existing collagen from degradation.[5][7][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the MMP inhibition pathways modulated by DPHP. We will delve into the underlying mechanisms and provide detailed protocols for in vitro assays to quantify the inhibitory effects of DPHP on MMP activity.
Mechanism of Action: A Multi-pronged Approach to ECM Preservation
This compound's efficacy in preserving the ECM stems from its ability to both promote anabolic processes (collagen synthesis) and inhibit catabolic processes (collagen degradation by MMPs).
1. Stimulation of Collagen Synthesis: DPHP is believed to influence the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of collagen production.[11][12][13] Upon cellular uptake, DPHP can be metabolized, releasing hydroxyproline, a crucial component for the stable triple-helix formation of collagen.[1] The increased availability of this building block, coupled with potential upstream signaling effects, leads to an upregulation of collagen gene expression and protein synthesis in fibroblasts.
2. Inhibition of Matrix Metalloproteinases: DPHP has been demonstrated to directly and indirectly inhibit the activity of several MMPs, including MMP-1 (collagenase-1) and MMP-2 and MMP-9 (gelatinases).[5][7] The precise inhibitory mechanism is multifaceted and may involve:
-
Direct Enzyme Inhibition: DPHP may bind to the active site of MMPs, competing with their natural substrates like collagen.
-
Downregulation of MMP Expression: DPHP may influence signaling cascades that control the transcription and translation of MMP genes.
-
Antioxidant Activity: DPHP exhibits antioxidant properties, which can mitigate oxidative stress.[1][10] Oxidative stress is a known inducer of MMP expression and activity.
The following diagram illustrates the proposed signaling pathways influenced by DPHP:
Caption: Proposed mechanism of DPHP in modulating collagen homeostasis.
Experimental Protocols for Investigating MMP Inhibition by DPHP
This section provides detailed, step-by-step protocols for key in vitro experiments to assess the MMP-inhibitory properties of this compound.
Protocol 1: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity
Gelatin zymography is a highly sensitive technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[14][15] The method involves separating proteins under denaturing but non-reducing conditions in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer, allowing the MMPs to digest the gelatin. Areas of enzymatic activity appear as clear bands against a dark background after staining.[15][16]
Workflow for Gelatin Zymography
Caption: Step-by-step workflow for gelatin zymography.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (DPHP)
-
Lipopolysaccharide (LPS) or other MMP inducer (positive control)
-
Phosphate-buffered saline (PBS)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Cell Culture and Treatment:
-
Plate HDFs in 6-well plates and grow to 70-80% confluency.[15]
-
Wash cells twice with serum-free medium.[15]
-
Treat cells with varying concentrations of DPHP (e.g., 0.1, 0.5, 1, 2% w/v, prepared in an appropriate vehicle) and an MMP inducer like LPS (1 µg/mL) for 24-48 hours in serum-free medium.[5] Include a vehicle control and an untreated control.
-
-
Sample Preparation:
-
Gel Electrophoresis:
-
Prepare a 7.5% polyacrylamide gel containing 1 mg/mL gelatin.[15]
-
Load equal amounts of protein per lane.
-
Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Staining and Analysis:
Expected Results: A dose-dependent decrease in the intensity of the clear bands corresponding to MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa) is expected with increasing concentrations of DPHP.
| Treatment Group | DPHP Conc. | Relative MMP-2 Activity (%) | Relative MMP-9 Activity (%) |
| Untreated Control | - | 100 | 100 |
| Vehicle Control | - | ~100 | ~100 |
| LPS (1 µg/mL) | - | >100 | >100 |
| LPS + DPHP | 0.1% | Value | Value |
| LPS + DPHP | 0.5% | Value | Value |
| LPS + DPHP | 1.0% | Value | Value |
| LPS + DPHP | 2.0% | Value | Value |
| Table 1: Example data table for gelatin zymography results. Values are to be determined experimentally. |
Protocol 2: Fluorometric MMP Activity Assay
This assay provides a quantitative measure of total MMP activity using a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of the substrate is quenched. Upon cleavage by MMPs, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured with a microplate reader.
Materials:
-
Fluorometric MMP Activity Assay Kit (commercially available)[2]
-
Conditioned media from DPHP-treated cells (prepared as in Protocol 1)
-
Purified, activated MMP enzymes (for inhibitor screening)
-
DPHP solutions of known concentrations
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em appropriate for the kit, e.g., 490/525 nm)[2]
Procedure:
-
Preparation of Reagents:
-
Prepare assay buffer, MMP substrate, and other kit components according to the manufacturer's instructions.[2]
-
-
Assay Protocol:
-
Add 50 µL of conditioned media or purified MMP enzyme to each well of the 96-well plate.
-
Add DPHP at various final concentrations to the appropriate wells. Include a known MMP inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[2]
-
Initiate the reaction by adding 50 µL of the MMP substrate working solution to each well.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a specific incubation time at 37°C, protected from light.[2]
-
Data Analysis: Calculate the percentage of MMP inhibition for each DPHP concentration relative to the untreated control. Plot the percent inhibition against the DPHP concentration to determine the IC50 value (the concentration of DPHP that inhibits 50% of MMP activity).
| DPHP Concentration | Fluorescence Intensity (RFU) | % MMP Inhibition |
| 0 (Control) | Value | 0 |
| Conc. 1 | Value | Value |
| Conc. 2 | Value | Value |
| Conc. 3 | Value | Value |
| Conc. 4 | Value | Value |
| Positive Inhibitor | Value | Value |
| Table 2: Example data table for fluorometric MMP activity assay. |
Protocol 3: Western Blot Analysis of Collagen Type I
To confirm the protective effect of DPHP on collagen, Western blotting can be used to quantify the levels of Collagen Type I in cell lysates or the surrounding ECM after treatment.
Materials:
-
Cell lysates from DPHP-treated cells
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen Type I
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells treated with DPHP and controls using protein extraction buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen I antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Expected Results: An increase in the band intensity corresponding to Collagen Type I in DPHP-treated samples compared to the untreated or vehicle-treated controls, especially in the presence of an MMP inducer, would indicate a protective effect of DPHP against collagen degradation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the MMP-inhibitory effects of this compound. By employing a combination of zymography, fluorometric assays, and Western blotting, researchers can gain a comprehensive understanding of how DPHP contributes to the preservation of the extracellular matrix. These studies are crucial for substantiating the anti-aging claims of DPHP and can guide the development of more effective skincare formulations and therapeutic agents targeting ECM-related pathologies.
Future research could explore the specific MMPs targeted by DPHP beyond MMP-2 and MMP-9, as well as delve deeper into the upstream signaling pathways that are modulated by this versatile ingredient. Furthermore, in vivo studies are warranted to confirm these in vitro findings and to assess the clinical efficacy of DPHP in improving skin health.
References
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Springer Nature Experiments. MMP Activity Detection in Zymograms. Retrieved from [Link]
-
Paula's Choice EU. What is this compound? Retrieved from [Link]
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SciSpace. MMP Activity Detection in Zymograms. Retrieved from [Link]
-
JoVE. (2010, November 8). Detection of Functional Matrix Metalloproteinases by Zymography. Retrieved from [Link]
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ALODERMA. This compound: The Power of Peptides. Retrieved from [Link]
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AnaSpec. SensoLyte 490 MMP-7 Assay Kit Fluorimetric. Retrieved from [Link]
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UL Prospector. This compound by Shanghai Coachchem Technology Co., Ltd. Retrieved from [Link]
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Ayelet Naturals. (2021, May 3). The Importance of this compound on The Skin. Retrieved from [Link]
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NIH. (2019, August 15). The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. Retrieved from [Link]
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EWG Skin Deep. What is this compound. Retrieved from [Link]
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Biofor. Dipalmitoyl Hydroxy Proline. Retrieved from [Link]
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PubChem. This compound | C37H69NO5 | CID 170556. Retrieved from [Link]
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ResearchGate. (2015, May 22). What is a protocol for western blotting of collagen type I and III from tendons? Retrieved from [Link]
-
PubMed Central. Di-(2-ethylhexyl) Phthalate Triggers Proliferation, Migration, Stemness, and Epithelial–Mesenchymal Transition in Human Endometrial and Endometriotic Epithelial Cells via the Transforming Growth Factor-β/Smad Signaling Pathway. Retrieved from [Link]
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Avena Lab. This compound TDS ENG. Retrieved from [Link]
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Paula's Choice. This compound in Skin Care: What It Is and Is It Safe? Retrieved from [Link]
-
GeorgiaJane Skincare. (2013, November 9). DPHP this compound(Collagen Amino Acids). Retrieved from [Link]
-
Avena Lab. (2024, May 3). SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Retrieved from [Link]
-
Rockland Immunochemicals, Inc. Tips for Collagen Antibodies. Retrieved from [Link]
-
Springer Nature Experiments. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Retrieved from [Link]
-
ResearchGate. Inhibition of MMP expression and in vitro activities. (A) Western... Retrieved from [Link]
-
Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]
-
MDPI. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. Retrieved from [Link]
-
Frontiers. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Retrieved from [Link]
-
PubMed Central. Chronic exposure of mice to phthalates enhances TGF beta signaling and promotes uterine fibrosis. Retrieved from [Link]
-
NIH. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. Retrieved from [Link]
-
NIH. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. Retrieved from [Link]
-
PubMed Central. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. Retrieved from [Link]
-
ResearchGate. Overall workflow for a screening the MMP-9 inhibitors of natural products. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are MMP9 gene inhibitors and how do they work?. Retrieved from [Link]
-
MDPI. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers. Retrieved from [Link]
-
MDPI. The Role of the TGFβ Receptor Signaling Pathway in Adult Beta Cell Proliferation. Retrieved from [Link]
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Application Notes and Protocols: Enhancing 3D Skin Equivalent Models with Dipalmitoyl Hydroxyproline
Introduction: The Quest for Biomimetic 3D Skin Equivalents
Three-dimensional (3D) skin equivalent models have become indispensable tools in dermatological research, toxicological screening, and the development of novel therapeutics.[1][2][3] These models aim to recapitulate the complex architecture and physiological responses of native human skin, offering a more relevant testing platform than traditional 2D cell cultures and reducing the reliance on animal experimentation.[3] A critical component in the fidelity of these models is the constitution of the dermal layer, specifically the extracellular matrix (ECM). The ECM, a complex network of proteins like collagen and elastin, provides structural support and dictates cellular behavior, including proliferation, differentiation, and signaling.[4][5][6] Therefore, strategies to promote a robust and physiologically relevant ECM are paramount for developing high-quality 3D skin equivalents.[1][2]
This application note details the use of Dipalmitoyl Hydroxyproline (DPHP), a lipophilic derivative of the collagen-specific amino acid hydroxyproline, to enhance the formation and function of the ECM in 3D skin equivalent models. Due to its dual-action mechanism of stimulating collagen synthesis and inhibiting its degradation, DPHP presents a valuable tool for researchers seeking to create more biomimetic and robust skin models.[7][8][9]
Mechanism of Action: How this compound Fortifies the Dermal Matrix
This compound is a synthetically modified amino acid designed for enhanced skin penetration.[7][10][11] The addition of two palmitoyl groups, which are fatty acids, renders the molecule oil-soluble, allowing it to more effectively traverse the lipid-rich environments of cell membranes to influence fibroblast activity.[7][9][10]
The primary mechanism of DPHP revolves around its influence on collagen homeostasis:
-
Stimulation of Collagen Synthesis: As a derivative of hydroxyproline, a key building block of collagen, DPHP acts as a signal peptide.[8][9][11] It stimulates dermal fibroblasts to upregulate the synthesis of new collagen fibers, particularly Type I collagen, which is the most abundant structural protein in the skin.[7][12] This leads to a denser and more organized dermal matrix.
-
Inhibition of Matrix Metalloproteinases (MMPs): DPHP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM proteins, including collagen.[7][8][9] By mitigating the breakdown of existing collagen, DPHP helps to preserve the structural integrity of the dermal equivalent.[8]
-
Antioxidant Protection: DPHP also exhibits antioxidant properties, helping to protect skin cells from damage induced by free radicals, which can contribute to the degradation of the ECM.[7]
This multifaceted activity results in a net increase in the quantity and quality of the collagenous matrix, leading to improved firmness, elasticity, and overall structural integrity of the 3D skin model.[13]
Caption: Signaling pathway of this compound (DPHP) in dermal fibroblasts.
Protocols for Application in 3D Skin Equivalents
The following protocols provide a framework for incorporating DPHP into the fabrication of a full-thickness 3D skin equivalent model and subsequent analysis.
Part 1: Preparation of DPHP-Enriched Dermal Equivalent
This protocol outlines the creation of the fibroblast-seeded collagen gel that will form the dermal component of the skin equivalent.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Fibroblast culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Type I Collagen (rat tail or bovine)
-
This compound (powder form)
-
Neutralization buffer (e.g., 10x PBS, 1N NaOH)
-
Cell culture inserts (e.g., for 12-well plates)
-
Deep well plates
Procedure:
-
Cell Culture: Culture NHDFs to 80-90% confluency in T75 flasks. Harvest the cells using standard trypsinization methods.
-
DPHP Stock Solution Preparation: Prepare a stock solution of DPHP in an appropriate oil-based solvent or glycol, as it is insoluble in water.[7] A common concentration range for DPHP in formulations is 0.1-2%.[7][8][9] For experimental purposes, a starting concentration of 0.5% in the final gel can be targeted.
-
Dermal Equivalent Preparation:
-
On ice, mix the Type I Collagen solution with the neutralization buffer and fibroblast culture medium according to the manufacturer's instructions.
-
Add the DPHP stock solution to the mixture and mix thoroughly to ensure even distribution. A vehicle control (collagen gel with the solvent but without DPHP) should be prepared in parallel.
-
Resuspend the harvested NHDFs in the DPHP-enriched collagen mixture at a density of approximately 2.5 x 10^5 cells/mL.
-
-
Casting the Dermal Equivalent:
-
Pipette the cell-collagen-DPHP mixture into the cell culture inserts placed in deep well plates. The volume will depend on the size of the insert.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for collagen polymerization.
-
-
Submerged Culture: After polymerization, add fibroblast culture medium both inside the insert and in the well outside the insert. Culture for 5-7 days to allow the fibroblasts to contract and remodel the collagen matrix.
Part 2: Seeding of Keratinocytes and Air-Liquid Interface Culture
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte culture medium
-
Epidermal differentiation medium
Procedure:
-
Keratinocyte Seeding: After the submerged culture period of the dermal equivalent, remove the culture medium from inside the insert. Seed NHEKs onto the surface of the DPHP-enriched dermal equivalent at a density of approximately 0.5-1 x 10^6 cells per insert.
-
Submerged Co-culture: Culture the co-culture in a submerged state for 2-3 days to allow for keratinocyte attachment and proliferation.
-
Air-Liquid Interface (ALI) Culture: To induce epidermal stratification and differentiation, raise the model to the air-liquid interface. This is achieved by feeding the culture only from the basal side (in the well of the plate), leaving the apical surface of the epidermis exposed to the air.
-
Differentiation: Culture the model at the ALI for 14-21 days, changing the epidermal differentiation medium every 2-3 days.
Caption: Experimental workflow for developing and analyzing a 3D skin equivalent with DPHP.
Validation Assays and Data Interpretation
A combination of qualitative and quantitative assays should be employed to validate the 3D skin equivalent and assess the impact of DPHP.[14][15][16]
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: To assess the overall morphology, including the stratification of the epidermis and the density of the dermal layer.
-
Masson's Trichrome Staining: To specifically visualize collagen fibers (which stain blue) in the dermal equivalent. A more intense and organized blue staining in the DPHP-treated group would indicate enhanced collagen deposition.
Collagen Quantification
-
Sircol™ Soluble Collagen Assay: This colorimetric assay can be used to quantify the amount of newly synthesized collagen in the dermal equivalent. The tissue can be digested with pepsin to extract the collagen for analysis.
Gene Expression Analysis
-
Quantitative PCR (qPCR): Isolate RNA from the dermal layer to analyze the expression of genes involved in ECM homeostasis. Key targets include:
-
COL1A1 (Collagen Type I Alpha 1 Chain) - expected to be upregulated.
-
MMP1 - expected to be downregulated.
-
TIMP1 (Tissue Inhibitor of Metalloproteinases 1) - may be upregulated.[8]
-
Immunohistochemistry (IHC)
-
To confirm proper epidermal differentiation, stain for key markers such as Keratin 14 (basal layer) and Keratin 10 (suprabasal layers).
Expected Outcomes and Data Presentation
The inclusion of this compound is expected to result in a 3D skin equivalent with a more robust and physiologically relevant dermal component.
| Parameter | Control Group (Vehicle) | DPHP-Treated Group (0.5%) | Method of Analysis |
| Dermal Thickness | Baseline | Increased | Histology (H&E) |
| Collagen Deposition | Moderate, less organized | Increased, more organized fibers | Masson's Trichrome |
| Total Collagen Content | Baseline (e.g., X µg/mg tissue) | Significantly Increased (>X µg/mg) | Sircol Assay |
| COL1A1 Expression | Normalized to 1.0 | > 1.5-fold increase | qPCR |
| MMP1 Expression | Normalized to 1.0 | < 0.7-fold decrease | qPCR |
| Epidermal Stratification | Differentiated layers | Well-differentiated layers | Histology (H&E), IHC |
Conclusion
This compound serves as a potent and easily integrable supplement for enhancing the quality of 3D skin equivalent models. By promoting collagen synthesis and preventing its degradation, DPHP aids in the development of a dermal matrix that more closely mimics the in vivo environment. This leads to more robust and reliable models for basic research, drug discovery, and safety testing. The protocols and validation methods outlined in this note provide a comprehensive guide for researchers to leverage the benefits of DPHP in their tissue engineering endeavors.
References
- De novo production of human extracellular matrix supports increased throughput and cellular complexity in 3D skin equivalent model.
- This compound TDS ENG. Avena Lab.
- This compound. Benchchem.
- Validation of the 3D Skin Comet assay using full thickness skin models: Transferability and reproducibility. PubMed.
- De novo production of human extracellular matrix supports increased throughput and cellular complexity in 3D skin equivalent model.
- Validation of in vitro assays in three-dimensional (3D) human dermal constructs.
- What is this compound?. Paula's Choice EU.
- This compound by Shanghai Coachchem Technology Co., Ltd. UL Prospector.
- Dipalmitoyl Hydroxy Proline. Biofor.
- Validation of the 3D Skin Comet assay using full thickness skin models: Transferability and reproducibility.
- Preparation of a Three-Dimensional Full Thickness Skin Equivalent. Springer Protocols.
- A DIY Model for Generation of Robust 3D Epidermal Skin Equivalents Composed of Normal Human Primary Epidermal Ker
- The Role of the Extracellular Matrix (ECM) in Wound Healing: A Review.
- 3D Tissue Models: Mimicking the Extracellular M
- The Role of Extracellular M
- This compound (skincare): Cosmetic Ingredient INCI. SpecialChem.
- Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs). BMB Reports.
Sources
- 1. De novo production of human extracellular matrix supports increased throughput and cellular complexity in 3D skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a Three-Dimensional Full Thickness Skin Equivalent | Springer Nature Experiments [experiments.springernature.com]
- 4. The Role of the Extracellular Matrix (ECM) in Wound Healing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Tissue Models: Mimicking the Extracellular Matrix [mimetas.com]
- 6. The Role of Extracellular Matrix in Skin Wound Healing [mdpi.com]
- 7. avenalab.com [avenalab.com]
- 8. This compound [benchchem.com]
- 9. paulaschoice-eu.com [paulaschoice-eu.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
- 12. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 13. specialchem.com [specialchem.com]
- 14. Validation of the 3D Skin Comet assay using full thickness skin models: Transferability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Experimental Design for Studying Dipalmitoyl Hydroxyproline (DPHP) in Wound Healing Assays
An Application Guide for Researchers
Abstract
The process of wound healing is a sophisticated biological cascade involving inflammation, proliferation, and tissue remodeling. A critical component of this process is the synthesis and organization of new extracellular matrix (ECM), with collagen being the principal structural protein. Dipalmitoyl Hydroxyproline (DPHP), a lipid-soluble derivative of hydroxyproline, has emerged as a promising agent for promoting skin repair and regeneration.[1][2] Hydroxyproline is a major component of collagen and is essential for its structural stability.[3][4][5] By conjugating hydroxyproline with two palmitic acid chains, DPHP exhibits enhanced skin penetration compared to its precursor, allowing it to act as a potent signaling molecule.[1][6][7] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental workflows for evaluating the efficacy of DPHP in wound healing. We will detail the underlying mechanisms of DPHP and provide step-by-step protocols for key in vitro and in vivo assays, complete with data interpretation guidelines and troubleshooting.
The Scientific Rationale: DPHP's Mechanism of Action in Wound Repair
Understanding the "why" behind an experimental design is crucial. DPHP's therapeutic potential in wound healing is believed to stem from a multi-pronged mechanism that addresses several key phases of tissue repair.
-
Stimulation of Collagen Synthesis: The foundational role of hydroxyproline is to stabilize the collagen triple helix.[3][8] DPHP acts as a signal peptide, stimulating fibroblasts to upregulate the synthesis of new collagen fibers (Type I and III), which are essential for forming the granulation tissue that fills the wound space.[1][9][10]
-
Protection of the Extracellular Matrix (ECM): During the inflammatory and remodeling phases of wound healing, Matrix Metalloproteinases (MMPs) are responsible for degrading damaged ECM.[11][12] However, excessive MMP activity can impair healing by prematurely breaking down newly formed tissue.[13][14][15] DPHP has been shown to inhibit the activity of these collagen-degrading enzymes, thereby protecting the existing and newly synthesized ECM from degradation.[1]
-
Modulation of Pro-Healing Pathways: The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a master regulator of wound healing, influencing cell proliferation, differentiation, and ECM production.[16][17][18][19][20] DPHP's action on collagen synthesis and fibroblast activity suggests a potential interplay with the TGF-β/Smad signaling cascade, promoting the proliferative and remodeling phases of repair.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed signaling cascade through which DPHP influences cellular activities to promote wound healing.
Caption: Proposed mechanism of DPHP in promoting wound healing.
A Validated Experimental Workflow
A logical, phased approach is essential for a thorough investigation. We recommend progressing from foundational in vitro assays to more complex, physiologically relevant in vivo models. This workflow ensures that mechanistic insights are gained before committing to resource-intensive animal studies.
Caption: Phased experimental workflow for DPHP evaluation.
Part I: In Vitro Evaluation Protocols
The objective of in vitro testing is to assess the direct effects of DPHP on primary human dermal fibroblasts (HDFs), the key cell type responsible for producing the collagen-rich ECM during wound repair.
Protocol 1: Preparation of DPHP Stock Solution
Causality: DPHP is lipophilic (oil-soluble) and will not dissolve in aqueous cell culture media.[1][21][22] A proper stock solution and vehicle control are critical for obtaining meaningful and reproducible results.
Materials:
-
This compound (DPHP) powder
-
Sterile Glycol (e.g., Propylene Glycol) or a cosmetic-grade ester (e.g., C12-15 Alkyl Benzoate)
-
Heated magnetic stir plate
-
Sterile, amber glass vial
-
Cell culture medium
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of DPHP powder.
-
Transfer the DPHP to a sterile amber glass vial.
-
Add the chosen solvent (e.g., Propylene Glycol) to create a concentrated stock solution (e.g., 100 mM).
-
Heat the mixture to 60-70°C on a stir plate with gentle stirring until the DPHP is completely dissolved.[22] Do not overheat.
-
Allow the solution to cool to room temperature. This is your stock solution. Store at 4°C, protected from light.
-
Crucially, prepare a "Vehicle Control" solution containing only the solvent (e.g., Propylene Glycol) at the same final concentration that will be used in the experiments.
-
For experiments, dilute the DPHP stock solution and the vehicle control solution into the cell culture medium to achieve the desired final concentrations. A slight warming of the medium (37°C) can aid in dispersion.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing efficacy, it is imperative to determine the concentration range at which DPHP is non-toxic to the cells. The MTT assay measures mitochondrial activity, which is an indicator of cell viability.
Materials:
-
96-well culture plates
-
Complete fibroblast growth medium (e.g., DMEM + 10% FBS)
-
DPHP stock and vehicle control
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of DPHP in complete medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control for each concentration.
-
Remove the old medium from the cells and add 100 µL of the DPHP-containing or vehicle control medium to the respective wells.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals form.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control.
Data Presentation:
| DPHP Concentration | Vehicle Control OD₅₇₀ | DPHP Treatment OD₅₇₀ | % Cell Viability |
| 0 µM (Control) | 1.05 ± 0.05 | 1.05 ± 0.05 | 100% |
| 1 µM | 1.04 ± 0.06 | 1.06 ± 0.04 | ~101% |
| 10 µM | 1.05 ± 0.04 | 1.03 ± 0.05 | ~98% |
| 50 µM | 1.06 ± 0.05 | 0.95 ± 0.06 | ~90% |
| 100 µM | 1.04 ± 0.06 | 0.45 ± 0.07 | ~43% |
| (Note: Data are for illustrative purposes only) |
Protocol 3: In Vitro Scratch (Wound Healing) Assay
Causality: This assay models the collective migration of cells, a key process in re-epithelialization and wound closure.[27][28][29][30] It allows for the quantification of the rate at which fibroblasts move to close a cell-free "wound."
Materials:
-
HDFs
-
24-well culture plates
-
Sterile 200 µL pipette tips
-
Complete and serum-free fibroblast medium
-
Microscope with a camera
Procedure:
-
Seed HDFs in 24-well plates to achieve a 95-100% confluent monolayer within 24 hours.[27][31]
-
(Optional but recommended) Serum-starve the cells for 2-4 hours to synchronize cell cycles and minimize proliferation as a confounding factor.[27][28]
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well. Create a consistent width by applying firm, even pressure.[29][31]
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.[29]
-
Add fresh, low-serum medium (e.g., 1-2% FBS) containing the non-toxic concentrations of DPHP determined previously. Include vehicle and untreated controls.
-
Place the plate on a microscope stage and capture an initial image (T=0) of the scratch in each well. Mark the location for consistent imaging.
-
Incubate the plate and capture images at regular intervals (e.g., 8, 16, 24 hours).
-
Analyze the images using software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial T=0 area.
Data Presentation:
| Treatment | Time (hr) | Initial Area (pixels²) | Final Area (pixels²) | % Wound Closure |
| Untreated Control | 24 | 500,000 | 350,000 | 30% |
| Vehicle Control | 24 | 502,000 | 348,000 | 30.7% |
| DPHP (10 µM) | 24 | 498,000 | 150,000 | 69.9% |
| DPHP (25 µM) | 24 | 505,000 | 95,000 | 81.2% |
| (Note: Data are for illustrative purposes only) |
Protocol 4: Collagen Synthesis Assay (Sirius Red Staining)
Causality: This assay directly quantifies the primary proposed mechanism of DPHP: its ability to stimulate collagen production by fibroblasts. Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
Materials:
-
HDFs cultured to 70-80% confluency in 6-well plates
-
DPHP and vehicle control treatments
-
Sirius Red solution (0.1% in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Plate reader (550 nm)
Procedure:
-
Treat confluent HDFs with DPHP or vehicle control for 48-72 hours.
-
Aspirate the medium and gently wash the cell layer with PBS.
-
Fix the cells with cold methanol for 10 minutes.
-
Allow the plates to air dry completely.
-
Add 1 mL of Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate the dye and wash extensively with 0.01 M HCl to remove unbound dye.
-
Add 1 mL of 0.1 M NaOH to each well to elute the bound dye from the collagen.
-
Transfer the solution to a 96-well plate and read the absorbance at 550 nm.
-
The absorbance is directly proportional to the amount of collagen in the cell layer.
Data Presentation:
| Treatment | OD₅₅₀ (Mean ± SD) | Relative Collagen Content (%) |
| Untreated Control | 0.25 ± 0.02 | 100% |
| Vehicle Control | 0.26 ± 0.03 | 104% |
| DPHP (25 µM) | 0.45 ± 0.04 | 180% |
| (Note: Data are for illustrative purposes only) |
Protocol 5: 3D Full-Thickness Skin Equivalent Model
Causality: While 2D cultures are excellent for screening, they lack the complex cell-cell and cell-matrix interactions of human skin. A 3D model, containing both dermal and epidermal layers, provides a much more physiologically relevant environment to test DPHP's effect on tissue regeneration and re-epithelialization.[32][33][34]
High-Level Procedure:
-
Dermal Component Construction: Embed primary human dermal fibroblasts within a collagen type I hydrogel.[32][33] Allow this gel to contract and form a dermal equivalent.
-
Epidermal Seeding: Seed primary human epidermal keratinocytes onto the surface of the dermal equivalent.[32][33]
-
Airlift Culture: Culture the model at the air-liquid interface. This exposure to air stimulates the keratinocytes to stratify and differentiate, forming a multi-layered epidermis that mimics human skin.[33]
-
Wounding: After maturation (approx. 14 days), create a standardized full-thickness wound using a biopsy punch.[34]
-
Treatment: Apply DPHP, formulated in a suitable topical base (e.g., a hydrogel), directly to the wound bed.
-
Analysis: Harvest the skin equivalents at various time points (e.g., Day 3, 7, 10) and process for histological analysis.
-
H&E Staining: To assess the extent of re-epithelialization (keratinocyte migration over the wound) and granulation tissue formation.
-
Immunohistochemistry: Stain for markers such as Ki-67 (proliferation), Collagen I (deposition), and Loricrin (epidermal differentiation).
-
Part II: In Vivo Validation Protocol
The objective of in vivo testing is to confirm the efficacy of DPHP in a complex biological system that includes immune responses, angiogenesis, and mechanical forces absent in in vitro models.
Protocol 6: Murine Splinted Excisional Wound Model
Causality: Standard murine wound models heal primarily through contraction of the underlying panniculus carnosus muscle, a mechanism not present in humans. The splinted model prevents this contraction, forcing the wound to heal by re-epithelialization and granulation, which more accurately reflects human wound repair.[35][36][37][38]
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant ethical guidelines for animal research.
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetics, analgesics
-
Surgical tools, sutures
-
6 mm biopsy punch
-
Donut-shaped silicone splints
-
Surgical adhesive
-
DPHP formulated in a sterile hydrogel vehicle
-
Digital camera and ruler for documentation
Procedure:
-
Anesthetize the mouse and provide pre-operative analgesia.
-
Shave the dorsal surface and disinfect the skin.[35]
-
Create two full-thickness 6 mm excisional wounds on the dorsum using the biopsy punch.[35][39]
-
Apply a thin layer of surgical adhesive around the wound margin.
-
Place a silicone splint around the wound, ensuring the wound is centered. Secure the splint to the skin with 4-6 interrupted sutures.[37][39]
-
Apply the DPHP-hydrogel, vehicle-hydrogel, or no treatment to the wound bed.
-
Cover with a semi-occlusive dressing.
-
Data Collection:
-
Macroscopic: Photograph the wounds daily or every other day. Use image analysis software to calculate the wound area and express it as a percentage of the original area.
-
Histological: Harvest wounds at key time points (e.g., Day 7, 14). Process the tissue for H&E staining to measure the epithelial gap and granulation tissue area. Use Masson's Trichrome stain to visualize collagen deposition.
-
-
House animals individually to prevent them from disturbing each other's wounds. Provide post-operative analgesia as required.
Data Presentation:
| Group | Day 3 (% Closure) | Day 7 (% Closure) | Day 14 (% Closure) | Day 14 Collagen Score (1-5) |
| Untreated | 5 ± 2% | 25 ± 5% | 60 ± 8% | 2.5 ± 0.5 |
| Vehicle Hydrogel | 6 ± 3% | 28 ± 6% | 65 ± 7% | 2.7 ± 0.4 |
| DPHP Hydrogel | 15 ± 4% | 55 ± 7% | 95 ± 3% | 4.5 ± 0.5 |
| (Note: Data are for illustrative purposes only) |
Conclusion
This compound stands out as a scientifically compelling candidate for accelerating wound healing. Its mechanism is rooted in the fundamental biology of collagen, the primary scaffold of the skin. By systematically applying the in vitro and in vivo protocols detailed in this guide, researchers can rigorously evaluate the efficacy of DPHP, quantify its effects on cell migration and collagen synthesis, and validate its therapeutic potential in a clinically relevant animal model. This structured approach ensures that the generated data is robust, reproducible, and translatable, paving the way for the development of novel and effective wound care therapies.
References
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Vertex AI Search.
- Philip, A. (n.d.). Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring. Mary Ann Liebert, Inc., publishers.
- Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. Drink Harlo.
- This compound. Benchchem.
- The Importance of this compound on The Skin. (2021).
- Human Dermal Fibroblasts (HDF) Culture Protocol. Sigma-Aldrich.
- Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regener
- Fibroblast culture conditions. (2010). ENCODE.
- Effect of 3-Hydroxyproline Residues on Collagen Stability. (n.d.). Biophysics Instrumentation Facility - University of Wisconsin–Madison.
- In vitro wound-healing assay also known as the scr
- Transforming Growth Factor-β and Endoglin Signaling Orchestr
- Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. (n.d.).
- The Role of TGFβ Signaling in Wound Epithelializ
- Scr
- Transforming growth factor-beta and wound healing. PubMed.
- This compound: The Power of Peptides. ALODERMA.
- Matrix Metalloproteinases in Chronic Wound Healing. (2021). WoundSource.
- Role of matrix metalloproteinase in wound healing. PMC - NIH.
- Role of prolyl hydroxylation in the molecular interactions of collagens. PMC - NIH.
- Molecular Wound Assessments: Matrix Metalloproteinases. PMC - PubMed Central - NIH.
- Matrix metalloproteinases in the wound microenvironment: therapeutic perspectives. (2016). Dove Press.
- Human primary fibroblast culture. (2023). Protocols.io.
- Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability. Nutritional Outlook.
- Protocol for the Splinted, Human-like Excisional Wound Model in Mice. (2023). PMC - NIH.
- Protocol for the Splinted, Human-like Excisional Wound Model in Mice. (2023). PubMed.
- Wound healing assay. Abcam.
- Matrix metalloproteinases during wound healing – a double edged sword. (2013). Cambridge Media Journals.
- Establishing Primary Adult Fibroblast Cultures
- Novel wound-healing models developed in rodents. (2022).
- THAWING AND CULTIVATION OF HUMAN FIBROBLASTS. Buck Institute.
- Scr
- The mouse excisional wound splinting model, including applications for stem cell transplantation.
- Creation of murine excisional wound splinting model and transplant
- Generation of a Three-dimensional Full Thickness Skin Equivalent and Autom
- Generation of a Three-dimensional Full Thickness Skin Equivalent and Autom
- Generation- 3D Full Thickness Skin Equivalent & Automated Wounding l Protocol Preview. (2022). YouTube.
- DPHP this compound(Collagen Amino Acids). (2013). GeorgiaJane Skincare.
- This compound TDS ENG. Avena Lab.
- Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro. (2025). Frontiers.
- Demonstration of re-epithelialization in a bioprinted human skin equivalent wound model. (2020). American Physiological Society.
- What is this compound? Paula's Choice EU.
- This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. CDF Supplies.
- This compound by Shanghai Coachchem Technology Co., Ltd. Personal Care & Cosmetics - UL Prospector.
- Dipalmitoyl Hydroxy Proline. Biofor.
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Application Note: A Multi-Modal Spectroscopic Approach for the Definitive Structural Elucidation of Dipalmitoyl Hydroxyproline (DPHP)
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of lipoamino acids, cosmetic ingredients, and pharmaceutical excipients.
Abstract: Dipalmitoyl Hydroxyproline (DPHP) is a lipoamino acid of significant interest in the cosmetic and pharmaceutical industries for its anti-aging and skin-firming properties.[1][2] Its efficacy is intrinsically linked to its precise chemical structure. This application note presents a comprehensive, multi-technique spectroscopic protocol for the unambiguous structural verification of DPHP. By synergistically applying Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we provide a self-validating workflow that confirms molecular identity, functional group architecture, and molecular weight. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights for robust quality control and research applications.
Introduction: The Molecular Architecture of this compound
This compound (DPHP) is a synthetic derivative of hydroxyproline, an amino acid crucial to collagen structure, and palmitic acid, a common saturated fatty acid.[3][4] This modification renders the molecule highly lipophilic, enhancing its penetration through the lipid layers of the skin.[3][5] The precise chemical structure, formally known as (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid , dictates its physicochemical properties and biological activity.[][7]
The DPHP molecule, with the molecular formula C₃₇H₆₉NO₅ and a molecular weight of approximately 607.95 g/mol , possesses several key functional groups that are amenable to spectroscopic investigation:[1][][7]
-
A tertiary amide , formed by the acylation of the proline nitrogen with a palmitoyl group.
-
An ester linkage, where the hydroxyl group of hydroxyproline is esterified by a second palmitoyl group.
-
A carboxylic acid at the C-2 position of the proline ring.
-
Two long aliphatic palmitoyl chains .
Confirming the integrity of this structure is paramount for ensuring product quality, efficacy, and safety. The following protocols detail the integrated use of NMR, FTIR, and MS to achieve a complete and confident structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of DPHP.
Conclusion
The structural integrity of this compound is fundamental to its function in advanced cosmetic and pharmaceutical formulations. The multi-modal spectroscopic approach detailed in this application note, combining NMR, FTIR, and Mass Spectrometry, provides a robust and self-validating system for its complete chemical characterization. NMR spectroscopy elucidates the precise carbon-hydrogen framework, FTIR offers rapid confirmation of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular connectivity. By implementing these protocols, researchers and quality control professionals can ensure the identity, purity, and consistency of DPHP, underpinning the development of safe and effective products.
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1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0240251). (n.d.). Human Metabolome Database. [Link]
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Application Notes and Protocols for Measuring Collagen Synthesis in Response to Dipalmitoyl Hydroxyproline
For researchers, scientists, and drug development professionals investigating the efficacy of cosmeceutical and therapeutic agents, accurately quantifying changes in collagen synthesis is paramount. Dipalmitoyl Hydroxyproline (DPHP), a lipid-soluble derivative of a key collagen amino acid, has emerged as a potent agent for stimulating collagen production and protecting the dermal matrix. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for measuring the impact of DPHP on collagen synthesis.
The Scientific Rationale: Understanding this compound's Mechanism of Action
This compound (DPHP) is a vectorised form of hydroxyproline, created by grafting two palmitic acid chains onto the hydroxyproline amino acid.[1][2] This lipophilic nature significantly enhances its bioavailability and penetration into the skin's deeper layers, where it exerts a dual-action effect on the extracellular matrix (ECM).[2][3]
Primary Mechanisms of Action:
-
Stimulation of Collagen Synthesis: DPHP acts as a signal peptide, triggering the synthesis of new collagen fibers, particularly Type I collagen, which is the most abundant structural protein in the dermis.[2][4] This is crucial for improving skin density, firmness, and reducing the appearance of wrinkles.[3]
-
Protection of Existing Collagen: DPHP inhibits the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[2] Concurrently, it can promote the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), the endogenous regulators of MMPs.[2][5] This shifts the balance towards collagen preservation, preventing its breakdown.[2]
The following diagram illustrates the proposed signaling pathway for DPHP in dermal fibroblasts.
Caption: Workflow for Picro-Sirius Red Staining.
Self-Validating Systems and Data Interpretation
A robust study design will incorporate multiple, complementary techniques. For instance, an observed increase in COL1A1 mRNA by qPCR should be corroborated by an increase in soluble collagen in the medium (Sircol assay) and a visible increase in collagen deposition (Picro-Sirius Red staining). This cross-validation strengthens the evidence for DPHP's efficacy.
Table 2: Expected Outcomes of DPHP Treatment
| Measurement Technique | Expected Outcome with DPHP Treatment | Interpretation |
| Sircol™ Assay | Increased concentration of soluble collagen in culture medium | Increased synthesis and secretion of new collagen |
| Hydroxyproline Assay | Increased total hydroxyproline content in cell lysate/tissue | Increased overall collagen content (newly synthesized and deposited) |
| qPCR (COL1A1, COL1A2) | Upregulation of mRNA expression | Stimulation of collagen gene transcription |
| Western Blot (Pro-collagen I) | Increased intensity of pro-collagen I bands | Increased translation and synthesis of collagen protein precursors |
| Picro-Sirius Red Staining | Increased intensity and organization of red-staining fibers | Enhanced deposition and maturation of collagen fibers in the ECM |
Conclusion
The suite of techniques described in these application notes provides a comprehensive framework for elucidating and quantifying the pro-collagen synthesis effects of this compound. By employing a multi-faceted approach that spans gene expression to final protein deposition, researchers can generate robust and reliable data to support the development of innovative skincare and dermatological therapies.
References
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Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs). (2020). BMB Reports. Retrieved from [Link]
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Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs). (2020). PubMed Central. Retrieved from [Link]
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Pathologic Regulation of Collagen I by an Aberrant Protein Phosphatase 2A/Histone Deacetylase C4/MicroRNA-29 Signal Axis in Idiopathic Pulmonary Fibrosis Fibroblasts. (2015). National Institutes of Health. Retrieved from [Link]
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Western blot analysis of collagen type I. (2014). Figshare. Retrieved from [Link]
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Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. (2023). University of Groningen. Retrieved from [Link]
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Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts. (2021). Spandidos Publications. Retrieved from [Link]
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Enhanced Type I Collagen Synthesis in Fibroblasts by Dermal Stem/Progenitor Cell-Derived Exosomes. (2020). J-Stage. Retrieved from [Link]
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Collagen‐derived dipeptide, proline‐hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. (2010). Semantic Scholar. Retrieved from [Link]
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Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. (2024). Frontiers. Retrieved from [Link]
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A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. (2012). National Institutes of Health. Retrieved from [Link]
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A:Western Blot analysis for Collagen types I, II and X for C (control)... (n.d.). ResearchGate. Retrieved from [Link]
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Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. (2010). ResearchGate. Retrieved from [Link]
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A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. (2017). National Institutes of Health. Retrieved from [Link]
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(A) Quantitation of extracellular collagen by Sircol assay. Data are... (n.d.). ResearchGate. Retrieved from [Link]
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Western blot analysis for collagen type I chain α1 (COL1A1) in... (n.d.). ResearchGate. Retrieved from [Link]
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Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured. (n.d.). beauty-food.ch. Retrieved from [Link]
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Collagen‐derived dipeptide, proline‐hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. (2010). researcher.life. Retrieved from [Link]
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Essential modification of the Sircol Collagen Assay for the accurate quantification of collagen content in complex protein solutions. (2010). ResearchGate. Retrieved from [Link]
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The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. (2019). National Institutes of Health. Retrieved from [Link]
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Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. (2020). PubMed. Retrieved from [Link]
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Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter. (2023). MDPI. Retrieved from [Link]
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Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. (2020). Frontiers. Retrieved from [Link]
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Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon. (2021). National Institutes of Health. Retrieved from [Link]
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TIMP1 regulation of cardiac fibroblast proliferation via the TGF-β/Smad pathway in an in vitro model of atrial fibrillation. (2024). PubMed Central. Retrieved from [Link]
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Plant Bioactives as Inhibitors of Matrix Metalloproteases and their Anti-skin Photoaging Potential. (2022). Pharmacognosy Reviews. Retrieved from [Link]
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Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. (2020). ResearchGate. Retrieved from [Link]
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TIMP-1 Induces α-Smooth Muscle Actin in Fibroblasts to Promote Urethral Scar Formation. (2015). Karger Publishers. Retrieved from [Link]
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TIMP1 regulation of cardiac fibroblast proliferation via the TGF-β/Smad pathway in an in vitro model of atrial fibrillation. (2024). Macquarie University. Retrieved from [Link]
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Myeloma Microenvironmental TIMP1 Induces the Invasive Phenotype in Fibroblasts to Modulate Disease Progression. (2021). MDPI. Retrieved from [Link]
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Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2024). PubMed Central. Retrieved from [Link]
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Aberrant TIMP-1 overexpression in tumor-associated fibroblasts drives tumor progression through CD63 in lung adenocarcinoma. (2022). PubMed. Retrieved from [Link]
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Inhibition of Solar UV-Induced Matrix Metalloproteinase (MMP)-1 Expression by Non-Enzymatic Softening Cherry Blossom (Prunus yedoensis) Extract. (2021). MDPI. Retrieved from [Link]
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Application Notes & Protocols: Dipalmitoyl Hydroxyproline as a Tool to Study Connective Tissue Metabolism
Introduction: The Role of Dipalmitoyl Hydroxyproline in Connective Tissue Research
Connective tissue, the most abundant and widely distributed of the primary tissues, provides a structural framework, connects different tissue types, and mediates metabolic exchange. Its primary structural component is the extracellular matrix (ECM), which is predominantly composed of collagen. The dynamic balance between collagen synthesis and degradation is critical for tissue homeostasis, and its dysregulation is a hallmark of numerous physiological and pathological processes, including aging, wound healing, fibrosis, and cancer metastasis.[1][2]
This compound (DPHP) is a plant-derived, oil-soluble lipoamino acid that has emerged as a powerful tool for researchers studying connective tissue metabolism.[3][4] It is synthesized by grafting two palmitic acid (a fatty acid) chains onto hydroxyproline, the primary amino acid in the collagen triple helix.[5][6] This lipophilic modification significantly enhances its bioavailability and penetration into tissues compared to native hydroxyproline, making it an ideal compound for in vitro and topical in vivo studies.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of DPHP and its practical application in experimental models to dissect the intricacies of connective tissue metabolism.
Mechanism of Action: A Multi-Pronged Approach to ECM Regulation
DPHP exerts its effects on the ECM through a sophisticated, multi-faceted mechanism. It does not merely provide a building block for collagen but actively modulates the cellular machinery responsible for matrix homeostasis.
2.1 Stimulation of Collagen Synthesis DPHP acts as a signaling peptide, directly stimulating fibroblasts to upregulate the synthesis of new collagen molecules.[3][8][9] This process is crucial for replenishing the collagen pool and maintaining the structural integrity of the tissue. Furthermore, DPHP has been shown to promote the contraction and remodeling of collagen fibers, a key step in organizing the ECM and ensuring its biomechanical strength.[6][10][11]
2.2 Inhibition of Matrix Metalloproteinases (MMPs) A critical aspect of DPHP's function is its ability to protect the existing ECM from enzymatic degradation. It actively reduces the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down collagen and other ECM components.[5][6][9] By inhibiting these collagen-degrading enzymes, DPHP shifts the metabolic balance towards a net increase in collagen. Some evidence suggests DPHP may also upregulate the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), the endogenous regulators of MMP activity.[12][13]
2.3 Antioxidant and Anti-Elastase Activity Oxidative stress from free radicals is a major contributor to ECM degradation and skin aging.[2][8] DPHP functions as an effective antioxidant, neutralizing free radicals and potentially stimulating the skin's own antioxidant defense systems, such as superoxide dismutase and catalase.[6] Additionally, DPHP helps preserve skin elasticity by inhibiting the activity of elastase, the enzyme that degrades elastin fibers.[2][8]
Below is a diagram illustrating the integrated mechanism of DPHP in promoting a healthy extracellular matrix.
Caption: General experimental workflow for studying DPHP's effects in vitro.
Protocol: In Vitro Treatment of Human Dermal Fibroblasts (HDFs)
This protocol outlines the culture of HDFs and treatment with DPHP to assess its impact on collagen synthesis.
3.1.1 Materials
-
Primary Human Dermal Fibroblasts (e.g., neonatal HDFn)
-
Fibroblast Growth Medium (e.g., Medium 106 with LSGS) [14]* this compound (DPHP) powder
-
Vehicle (e.g., propylene glycol or a suitable oil-based solvent)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Ascorbic acid 2-phosphate (stable Vitamin C derivative, optional but recommended) [15] 3.1.2 Procedure
-
Cell Seeding: Culture HDFs according to the supplier's instructions. Seed cells into multi-well plates at a density that allows them to reach ~70-80% confluency at the time of treatment. Cell density can influence collagen synthesis rates. [16]2. Preparation of DPHP Stock: DPHP is oil-soluble. [6]Prepare a concentrated stock solution (e.g., 100x) in a sterile vehicle. For example, to make a 10% (w/v) stock, dissolve 100 mg of DPHP in 1 mL of vehicle. Gently warm and vortex to fully dissolve.
-
Treatment: Once cells are at the desired confluency, replace the old medium with fresh, low-serum medium. If using, supplement the medium with ascorbic acid 2-phosphate (final concentration ~50 µg/mL) to act as a cofactor for prolyl hydroxylase, an essential enzyme in collagen synthesis. [2][15]4. Dosing: Add the DPHP stock solution to the culture medium to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1.0%). Also, include a "Vehicle Control" group that receives an equivalent volume of the vehicle alone, and an "Untreated Control" group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours) to allow for the synthesis and secretion of new collagen.
-
Harvesting: After incubation, collect the conditioned medium (supernatant) and store it at -80°C for analysis of secreted collagen. Wash the cell layer with cold PBS and lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for Western Blotting or water for a hydroxyproline assay). Scrape the cells, collect the lysate, and store at -80°C.
Protocol: Quantification of Total Collagen via Hydroxyproline Assay
The hydroxyproline assay is considered the gold standard for measuring total collagen content, as hydroxyproline is an amino acid found almost exclusively in collagen. [1][17]The assay involves hydrolyzing samples to break down proteins into free amino acids, followed by a colorimetric reaction.
3.2.1 Materials
-
Cell lysates or tissue homogenates
-
Concentrated Hydrochloric Acid (HCl, ~12 M) or Sodium Hydroxide (NaOH, ~10N)
-
Pressure-tight, screw-capped vials
-
Hydroxyproline Standard (1 mg/mL)
-
Chloramine T/Oxidation Buffer
-
DMAB Reagent (p-dimethylaminobenzaldehyde)
-
Microplate reader (560 nm)
-
Heating block or oven (60-120°C)
**3.2.2 Procedure (Adapted from Sigma-Aldrich and NIH protocols)[18][19]
-
Sample Hydrolysis:
-
Transfer 100 µL of cell lysate or tissue homogenate to a pressure-tight vial.
-
Add 100 µL of concentrated HCl (~12 M).
-
Securely tighten the cap and heat at 120°C for 3 hours. Causality: This harsh acid hydrolysis at high temperature is necessary to break all peptide bonds and liberate free hydroxyproline from the collagen protein.
-
Cool the samples, centrifuge to pellet any debris, and transfer the supernatant to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a 0.1 mg/mL working solution of the Hydroxyproline Standard.
-
Add 0, 2, 4, 6, 8, and 10 µL of the working standard into separate wells to generate standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 µ g/well . [18]3. Evaporation: Evaporate all samples and standards to dryness under vacuum or in a 60°C oven. Causality: Residual acid from the hydrolysis step can interfere with the subsequent colorimetric reaction and must be removed. [20]4. Colorimetric Reaction:
-
Reconstitute dried wells with 100 µL of ultrapure water.
-
Add 100 µL of Chloramine T/Oxidation Buffer Mixture to each well. Incubate at room temperature for 5 minutes. Causality: Chloramine T oxidizes hydroxyproline to form a pyrrole intermediate. [1] * Add 100 µL of DMAB Reagent (Ehrlich's Reagent). Mix well and incubate for 90 minutes at 60°C. Causality: The pyrrole intermediate reacts with the DMAB reagent in an acidic environment to produce a brightly colored chromophore. [1]5. Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm.
-
3.2.3 Data Analysis
-
Subtract the absorbance of the blank (0 µg standard) from all readings.
-
Plot the absorbance of the standards versus their known concentration (µ g/well ) to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the amount of hydroxyproline in each sample.
-
Normalize the hydroxyproline content to the total protein content or cell number of the original sample.
| Treatment Group | DPHP Conc. | Mean Absorbance (560 nm) | Hydroxyproline (µ g/well ) | Fold Change vs. Vehicle |
| Untreated Control | 0% | 0.250 | 2.5 | 0.83 |
| Vehicle Control | 0% | 0.300 | 3.0 | 1.00 |
| DPHP Low | 0.1% | 0.450 | 4.5 | 1.50 |
| DPHP Mid | 0.5% | 0.650 | 6.5 | 2.17 |
| DPHP High | 1.0% | 0.780 | 7.8 | 2.60 |
Protocol: Analysis of Collagen Type I by Western Blot
Western blotting can be used to analyze the expression of specific collagen types, such as Collagen Type I (COL1A1). Detecting collagen via Western Blot can be challenging due to its large size, post-translational modifications, and tendency to aggregate. [21] 3.3.1 Materials
-
Cell lysates in RIPA buffer with protease inhibitors
-
SDS-PAGE equipment
-
6% or 4-12% Tris-glycine gels
-
Sample buffer (with and without β-mercaptoethanol)
-
Urea (optional)
-
PVDF membrane (0.45 µm)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody (e.g., Rabbit anti-Collagen I)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
**3.3.2 Procedure (Optimized for Collagen)[21][22][23]
-
Sample Preparation: Quantify protein concentration of lysates (Bradford or BCA assay). Prepare samples in sample loading buffer. Expertise Note: For many anti-collagen monoclonal antibodies, boiling the sample should be avoided as it can destroy the epitope. Test both boiled and unboiled samples without reducing agents to optimize detection of procollagen and mature forms. [22]Adding 4M urea to the sample can improve separation. [21][23]2. SDS-PAGE: Separate ~20-30 µg of protein per lane on a low-percentage acrylamide gel (e.g., 6%) to resolve the large collagen alpha-chains (~130 kDa). [21][23]3. Transfer: Transfer proteins to a PVDF membrane. A wet transfer system overnight at 4°C is often superior for large proteins. Ensure the transfer buffer contains a low percentage of methanol (≤10%) to prevent protein precipitation. [21]4. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-collagen I antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-4 times for 10-15 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the bands using a digital imager. The pro-collagen and mature collagen alpha-chains will appear at different molecular weights.
Conclusion and Future Directions
This compound is a versatile and effective tool for probing the mechanisms of connective tissue metabolism. Its well-documented ability to stimulate collagen synthesis while simultaneously protecting the ECM from degradation makes it invaluable for studies in dermatology, wound healing, and anti-aging research. The protocols outlined in this guide provide a robust framework for quantifying the effects of DPHP in vitro. Future studies could expand on this work by employing ex vivo skin models or investigating the specific signaling pathways (e.g., TGF-β) modulated by DPHP to further elucidate its precise molecular targets.
References
-
Dipalmitoyl Hydroxy Proline. (n.d.). Biofor. Retrieved from [Link]
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Hydroxyproline Assay Kit (Perchlorate-Free). (n.d.). Assay Genie. Retrieved from [Link]
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Hydroxyproline Assay Kit (Perchlorate-Free). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles. (2009). National Institutes of Health (NIH). Retrieved from [Link]
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Collagen quantification with QuPath – Protocol. (2024). ResearchHub. Retrieved from [Link]
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Dipalmitoyl Hydroxyproline (DPHP): Application Notes & Protocols for Advanced Tissue Engineering
Introduction: The Role of DPHP in Regenerative Medicine
Dipalmitoyl Hydroxyproline (DPHP) is a synthetically modified, oil-soluble form of hydroxyproline, a primary amino acid component of collagen. By attaching two palmitic acid chains, the lipophilicity of hydroxyproline is significantly increased, enhancing its penetration into tissues and cellular membranes.[1][2] This modification makes DPHP a potent agent in applications aiming to stimulate and support the extracellular matrix (ECM), a critical component of all tissues and organs that provides structural support and regulates cellular processes.[3]
In the field of tissue engineering, the goal is to repair, replace, or regenerate tissues and organs. A key strategy involves the use of scaffolds that mimic the native ECM, providing a template for cells to attach, proliferate, and form new tissue.[4][5] DPHP's demonstrated ability to influence collagen synthesis and protect the ECM from degradation makes it a valuable biomaterial for enhancing the efficacy of these engineered constructs.[6][7]
Mechanism of Action: A Multi-Faceted Approach to ECM Remodeling
DPHP exerts its effects on the extracellular matrix through several key mechanisms:
-
Stimulation of Collagen Synthesis: DPHP has been shown to boost the production of collagen, the main structural protein in the ECM.[7][8] It is believed to act as a carrier of hydroxyproline, a crucial building block for collagen, directly to fibroblasts, the primary cells responsible for collagen synthesis.[1][9] This leads to increased deposition of new, organized collagen fibers, strengthening the tissue construct.
-
Protection of Existing ECM: DPHP exhibits protective effects on the existing ECM by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components.[6] This anti-enzymatic action helps to preserve the structural integrity of the tissue, particularly in inflammatory environments where MMP activity is often elevated.
-
Antioxidant Activity: DPHP acts as an antioxidant, scavenging free radicals that can damage cells and the ECM.[6] This property is particularly beneficial in tissue engineering applications, as the process of implantation and tissue regeneration can generate oxidative stress.
-
Enhanced Tissue Hydration: By promoting a healthy and robust ECM, DPHP contributes to improved tissue hydration and overall homeostasis.[8]
These combined actions result in a more organized, dense, and functional extracellular matrix, which is fundamental for successful tissue regeneration.
Core Applications & Protocols in Tissue Engineering
DPHP's unique properties lend themselves to a variety of applications in tissue engineering, primarily focused on skin, bone, and cartilage regeneration.
Skin Tissue Engineering: Enhancing Dermal Regeneration
In skin regeneration, the goal is to create a functional dermal layer with appropriate mechanical strength and elasticity. DPHP can be incorporated into scaffolds to promote fibroblast activity and collagen deposition, leading to improved wound healing and reduced scar formation.
This protocol details the preparation of a DPHP-loaded collagen scaffold using the electrospinning technique, which creates a fibrous structure mimicking the natural dermal ECM.
Materials:
-
Type I Collagen (bovine or rat tail)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)
-
This compound (DPHP) powder
-
Phosphate Buffered Saline (PBS)
-
Glutaraldehyde vapor
-
Human Dermal Fibroblasts (HDFs)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Equipment:
-
Electrospinning apparatus
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Tensile tester
-
Cell culture incubator
-
Fluorescence microscope
Procedure:
-
Solution Preparation:
-
Dissolve Type I collagen in HFP to a final concentration of 10% (w/v). Stir overnight at room temperature to ensure complete dissolution.
-
Prepare a stock solution of DPHP in HFP (e.g., 10 mg/mL).
-
Add the DPHP stock solution to the collagen solution to achieve final DPHP concentrations of 0.5%, 1%, and 2% (w/w relative to collagen). Homogenize the mixture for 1 hour to ensure uniform dispersion.
-
-
Electrospinning:
-
Load the DPHP-collagen solution into a syringe fitted with a 22-gauge needle.
-
Set the electrospinning parameters: Voltage (15-20 kV), Flow rate (0.5-1.0 mL/h), and Collector distance (15-20 cm).
-
Collect the electrospun fibers on a grounded rotating mandrel to create an aligned scaffold, or a flat plate for a randomly oriented scaffold.
-
-
Scaffold Crosslinking and Sterilization:
-
Place the electrospun scaffold in a desiccator containing a small vial of glutaraldehyde solution (25% in water) for 12 hours to crosslink the collagen fibers. This step is crucial for improving the mechanical stability and degradation resistance of the scaffold.
-
Aerate the scaffold in a fume hood for 24 hours to remove any residual glutaraldehyde.
-
Sterilize the scaffold by UV irradiation for 2 hours.
-
-
Cell Seeding:
-
Pre-wet the sterilized scaffold with sterile PBS for 30 minutes.
-
Seed Human Dermal Fibroblasts (HDFs) onto the scaffold at a density of 1 x 10^5 cells/cm².
-
Culture the cell-seeded scaffold in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
-
Analysis:
-
Scaffold Characterization: Analyze the morphology and fiber diameter of the scaffold using Scanning Electron Microscopy (SEM). Assess the mechanical properties (tensile strength, Young's modulus) using a tensile tester.
-
Cell Viability and Proliferation: Perform a Live/Dead viability assay (e.g., Calcein AM/Ethidium homodimer-1) and a proliferation assay (e.g., MTT or AlamarBlue) at various time points (e.g., days 1, 3, 7).
-
Collagen Deposition: Quantify the amount of newly synthesized collagen using a Sircol Collagen Assay. Visualize collagen deposition through immunofluorescence staining for Collagen Type I.
-
Bone Tissue Engineering: Promoting Osteogenic Differentiation and Matrix Mineralization
In bone regeneration, scaffolds are designed to be osteoconductive, meaning they support the attachment and growth of bone-forming cells (osteoblasts), and ideally osteoinductive, meaning they can induce the differentiation of stem cells into osteoblasts.[4][10] DPHP can be incorporated into bone scaffolds to enhance the organic collagenous matrix, which is essential for subsequent mineralization.
This protocol describes the creation of a composite scaffold combining the osteoconductive properties of hydroxyapatite (HA) with the biocompatibility of chitosan, further enhanced by the collagen-promoting effects of DPHP.[11]
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid solution (1% v/v)
-
Hydroxyapatite (HA) nanoparticles
-
This compound (DPHP)
-
Glutaraldehyde solution (2.5% in PBS)
-
Mesenchymal Stem Cells (MSCs)
-
Osteogenic differentiation medium (e.g., DMEM, 10% FBS, 1% Pen-Strep, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 100 nM dexamethasone)
Equipment:
-
Homogenizer
-
Lyophilizer (Freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Compression tester
-
Cell culture incubator
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Scaffold Preparation:
-
Dissolve chitosan in 1% acetic acid to form a 2% (w/v) solution.
-
Disperse HA nanoparticles in the chitosan solution to achieve a 50:50 weight ratio of chitosan to HA. Homogenize the mixture for 2 hours.
-
Dissolve DPHP in a minimal amount of ethanol and then add it to the chitosan-HA slurry to final concentrations of 0.5%, 1%, and 2% (w/w of the total solid content). Continue homogenization for another hour.
-
Pour the slurry into a mold and freeze at -80°C for 24 hours.
-
Lyophilize the frozen slurry for 48 hours to create a porous scaffold.
-
-
Crosslinking and Sterilization:
-
Immerse the scaffold in a 2.5% glutaraldehyde solution for 2 hours for crosslinking.
-
Wash the scaffold extensively with sterile PBS to remove any unreacted glutaraldehyde.
-
Sterilize the scaffold with 70% ethanol for 30 minutes, followed by washing with sterile PBS and UV irradiation for 2 hours.
-
-
Cell Seeding and Culture:
-
Seed Mesenchymal Stem Cells (MSCs) onto the scaffold at a density of 5 x 10^5 cells per scaffold.
-
Culture the cell-seeded scaffolds in osteogenic differentiation medium for up to 21 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Scaffold Characterization: Analyze the pore structure and morphology using SEM. Confirm the presence of functional groups using FTIR. Evaluate the compressive strength of the scaffold.
-
Osteogenic Differentiation:
-
Measure Alkaline Phosphatase (ALP) activity, an early marker of osteogenic differentiation, at days 7 and 14.
-
Perform Alizarin Red S staining at day 21 to visualize and quantify calcium deposition, an indicator of matrix mineralization.
-
-
Gene Expression: Use RT-qPCR to analyze the expression of key osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Osteopontin (OPN), and Osteocalcin (OCN).
-
Cartilage Tissue Engineering: Supporting Chondrogenesis and Proteoglycan Production
Articular cartilage has a very limited capacity for self-repair.[12] Tissue engineering strategies for cartilage often involve the use of scaffolds that can support the growth of chondrocytes and encourage the production of a hyaline-like cartilage matrix, which is rich in proteoglycans and type II collagen.[13] DPHP can aid in the formation of the critical collagenous framework of this neotissue.
This protocol outlines the use of DPHP as a bioactive supplement within a photocrosslinkable hydrogel scaffold, a common platform for cartilage tissue engineering.
Materials:
-
Methacrylated hyaluronic acid (MeHA) or Methacrylated gelatin (GelMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
This compound (DPHP)
-
Human Articular Chondrocytes or Mesenchymal Stem Cells (MSCs)
-
Chondrogenic differentiation medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 50 µg/mL ascorbic acid, 40 µg/mL L-proline, 100 nM dexamethasone, 10 ng/mL TGF-β3)
Equipment:
-
UV light source (365 nm)
-
Rheometer
-
Cell culture incubator
-
Dimethylmethylene blue (DMMB) assay kit
-
PicoGreen dsDNA assay kit
-
Histology equipment and stains (Safranin O/Fast Green)
Procedure:
-
Hydrogel Precursor Preparation:
-
Dissolve the hydrogel polymer (MeHA or GelMA) and the photoinitiator in sterile PBS to the desired concentrations.
-
Prepare a stock solution of DPHP by first dissolving it in a minimal volume of a biocompatible solvent (e.g., DMSO) and then diluting it in the hydrogel precursor solution to achieve final concentrations of 0.1%, 0.5%, and 1% (w/v).
-
-
Cell Encapsulation and Hydrogel Formation:
-
Resuspend chondrocytes or MSCs in the DPHP-containing hydrogel precursor solution at a density of 20 x 10^6 cells/mL.
-
Pipette the cell-laden hydrogel solution into a mold.
-
Expose the solution to UV light for a specified time to induce photocrosslinking and form the hydrogel construct.
-
-
In Vitro Culture:
-
Culture the cell-laden hydrogels in chondrogenic differentiation medium for up to 28 days.
-
-
Analysis:
-
Mechanical Testing: Assess the compressive modulus of the hydrogel constructs using a rheometer.
-
Biochemical Analysis:
-
Quantify the total glycosaminoglycan (GAG) content using the DMMB assay.
-
Measure the total DNA content using the PicoGreen assay to assess cell proliferation. Normalize GAG content to DNA content.
-
-
Histology: Perform histological staining with Safranin O/Fast Green to visualize the distribution of proteoglycans (red/orange) and collagen (green) within the engineered cartilage.
-
Gene Expression: Analyze the expression of chondrogenic marker genes such as SOX9, Aggrecan (ACAN), and Collagen Type II (COL2A1) using RT-qPCR.
-
Data Presentation & Visualization
Quantitative Data Summary
| Application | Scaffold Material | DPHP Concentration Range | Key Analytical Methods | Expected Outcome |
| Skin Regeneration | Electrospun Collagen | 0.5 - 2.0% (w/w) | SEM, Tensile Testing, Live/Dead Assay, Sircol Assay | Increased collagen deposition, improved mechanical properties, enhanced fibroblast viability. |
| Bone Regeneration | Hydroxyapatite/Chitosan | 0.5 - 2.0% (w/w) | SEM, FTIR, Compression Testing, ALP Assay, Alizarin Red S | Enhanced osteogenic differentiation, increased matrix mineralization. |
| Cartilage Regeneration | MeHA or GelMA Hydrogel | 0.1 - 1.0% (w/v) | Rheometry, DMMB Assay, Histology (Safranin O) | Increased GAG and collagen type II production, formation of a hyaline-like cartilage matrix. |
Diagrams
DPHP's Mechanism of Action in Stimulating Collagen Synthesis
Caption: DPHP enhances collagen synthesis by facilitating the transport of hydroxyproline into fibroblasts.
General Experimental Workflow for DPHP in Tissue Engineering
Caption: A generalized workflow for incorporating DPHP into tissue-engineered scaffolds.
Safety and Biocompatibility
This compound is generally considered safe and non-toxic for cosmetic and topical applications.[8][14] It is non-comedogenic and rarely causes allergic reactions.[8] In the context of tissue engineering, where the material is implanted, rigorous biocompatibility testing is essential. Standard assays such as cytotoxicity (e.g., ISO 10993-5) should be performed on the final DPHP-containing scaffold to ensure it does not elicit a harmful response from cells.[15] The biodegradable nature of DPHP, breaking down into naturally occurring palmitic acid and hydroxyproline, suggests a favorable biocompatibility profile.
Conclusion and Future Perspectives
This compound is a versatile and potent bioactive molecule with significant potential in tissue engineering. Its ability to stimulate collagen synthesis, protect the extracellular matrix, and act as an antioxidant makes it a valuable component for enhancing the regenerative capacity of engineered tissues. The protocols outlined in this document provide a foundation for researchers to explore the application of DPHP in skin, bone, and cartilage regeneration.
Future research should focus on optimizing the delivery and release kinetics of DPHP from various scaffold systems. Furthermore, investigating the synergistic effects of DPHP with other bioactive molecules, such as growth factors, could lead to the development of even more effective tissue engineering strategies. As the field of regenerative medicine continues to advance, DPHP is poised to play an important role in the development of next-generation therapies for tissue repair and regeneration.
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GeorgiaJane Skincare. (2013, November 9). DPHP this compound(Collagen Amino Acids). Retrieved from [Link]
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EWG Skin Deep. What is this compound. Retrieved from [Link]
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futur-upc. (n.d.). Dynamic filopodial forces induce accumulation, damage, and plastic remodeling of 3D extracellular matrices. Retrieved from [Link]
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CDF Supplies. This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. Retrieved from [Link]
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Wikipedia. (2023, November 28). Territorial matrix. Retrieved from [Link]
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Wikipedia. (2024, August 2). Orthobiologics. Retrieved from [Link]
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PubMed. (2024, March 18). Development and application of hydroxyapatite-based scaffolds for bone tissue regeneration: A systematic literature review. Retrieved from [Link]
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AccScience Publishing. (n.d.). PLA-based bone tissue engineering scaffolds incorporating hydroxyapatite and bioactive glass using digital light processing. Retrieved from [Link]
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PubMed. (n.d.). The use of biodegradable polyurethane scaffolds for cartilage tissue engineering: potential and limitations. Retrieved from [Link]
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MDPI. (n.d.). Bone-Regeneration Therapy Using Biodegradable Scaffolds: Calcium Phosphate Bioceramics and Biodegradable Polymers. Retrieved from [Link]
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Comparative Physiology. Keratinocyte Media and Culture Protocols. Retrieved from [Link]
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Cosmetic Ingredient Review. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Retrieved from [Link]
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News-Medical.net. (n.d.). Collagen Synthesis. Retrieved from [Link]
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YouTube. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture. Retrieved from [Link]
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Clinical, Cosmetic and Investigational Dermatology. (2025, December 30). Poly-L-Lactic Acid in Facial Rejuvenation: Clinical Data Supporting Re. Retrieved from [Link]
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Dissolving Dipalmitoyl Hydroxyproline (DPHP) for In-Vitro Experiments: A Detailed Application Guide
Introduction: The Significance of Dipalmitoyl Hydroxyproline in Cellular Research
This compound (DPHP) is a synthetically modified lipoamino acid, derived from hydroxyproline, a key constituent of collagen, and palmitic acid, a saturated fatty acid.[1] This modification enhances its lipophilicity, allowing for improved penetration through biological membranes compared to native hydroxyproline.[1][2] In the realm of dermatological and cosmetic science, DPHP is recognized for its anti-aging and skin-firming properties.[3] Its mechanism of action involves stimulating the synthesis of collagen and other extracellular matrix (ECM) components, while simultaneously inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[1][2] Furthermore, DPHP exhibits antioxidant properties, protecting cells from oxidative stress.[2]
Given these biological activities, DPHP is a compound of significant interest for in-vitro studies aimed at understanding skin aging, wound healing, and the efficacy of anti-aging interventions. However, its lipophilic nature presents a challenge for dissolution in aqueous cell culture media. This guide provides a comprehensive, evidence-based approach to effectively solubilize DPHP for use in a variety of in-vitro experimental settings, ensuring the scientific integrity and reproducibility of your results.
Physicochemical Properties of this compound
Understanding the fundamental properties of DPHP is paramount to developing a successful dissolution strategy. DPHP is typically supplied as a white to off-white powder.[1][3] Its key solubility characteristics are summarized below:
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [1][3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Alcohol | Insoluble | [2] |
| Solubility in Acetone | Insoluble | [2] |
| Solubility in Oils | Soluble | [2] |
| Solubility in Glycols | Soluble | [1] |
| Recommended Usage Level (Cosmetic) | 0.1-2% | [1][2] |
The inherent oil-solubility of DPHP necessitates the use of specific solvents or delivery systems to create a homogenous and bioavailable solution for cell culture applications.
Core Principles for Dissolving DPHP for In-Vitro Use
The primary challenge in preparing DPHP for cell culture is its poor aqueous solubility. Direct addition of powdered DPHP to cell culture media will result in aggregation and an inability to accurately control the final concentration, leading to unreliable experimental outcomes. Therefore, a two-step process is generally required:
-
Preparation of a Concentrated Stock Solution: DPHP is first dissolved in a small volume of a suitable organic solvent or formulated into a delivery vehicle.
-
Dilution into Culture Medium: The concentrated stock solution is then diluted to the final working concentration in the cell culture medium.
The choice of solvent and the final concentration in the culture medium are critical to avoid cytotoxicity and artifacts.
Recommended Protocols for DPHP Solubilization
Based on the physicochemical properties of DPHP and established methodologies for handling lipophilic compounds in cell culture, two primary protocols are recommended. The choice of protocol will depend on the specific requirements of the experiment and the sensitivity of the cell line being used.
Protocol 1: Dissolution using Dimethyl Sulfoxide (DMSO)
DMSO is a widely used aprotic solvent for dissolving hydrophobic compounds for in-vitro assays.[4]
Rationale: DMSO is an effective solvent for a broad range of lipophilic molecules and is miscible with aqueous solutions like cell culture media.[5] However, it is crucial to maintain a low final concentration of DMSO in the culture medium, as it can have biological effects and be cytotoxic at higher concentrations.[4][6][7]
Step-by-Step Methodology:
-
Prepare a High-Concentration DPHP Stock Solution:
-
Weigh out the desired amount of DPHP powder in a sterile microcentrifuge tube.
-
Add a minimal volume of high-purity, sterile DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). The exact concentration will depend on the solubility of DPHP in DMSO and the desired final concentration for your experiment.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulate matter.
-
-
Determine the Maximum Tolerated DMSO Concentration for Your Cell Line:
-
Before treating cells with DPHP, it is essential to determine the highest concentration of DMSO that does not affect cell viability or the experimental endpoint of interest.[5]
-
Culture your cells in the presence of a serial dilution of DMSO (e.g., 0.01% to 1% v/v) for the same duration as your planned experiment.
-
Assess cell viability using a standard method such as an MTT or LDH assay.
-
The final concentration of DMSO in your DPHP experiments should not exceed this predetermined non-toxic level, which is typically at or below 0.5% (v/v) for most cell lines.[4]
-
-
Prepare Working Solutions of DPHP:
-
Vehicle Control:
Diagram of the DMSO Dissolution Workflow:
Caption: Workflow for dissolving DPHP using DMSO.
Protocol 2: Complexation with Fatty Acid-Free Bovine Serum Albumin (BSA)
For cell lines that are particularly sensitive to organic solvents, or for experiments where even low concentrations of DMSO may interfere, complexing DPHP with fatty acid-free BSA is an excellent alternative.
Rationale: BSA is a natural carrier protein in the blood and can bind to hydrophobic molecules, increasing their solubility and facilitating their delivery to cells in an aqueous environment.[10][11] Using fatty acid-free BSA is crucial to prevent competition for binding sites from endogenous lipids.
Step-by-Step Methodology:
-
Prepare a DPHP-Ethanol Solution:
-
Dissolve DPHP in a small amount of absolute ethanol. This is an intermediate step to facilitate the subsequent complexation with BSA.
-
-
Prepare a Fatty Acid-Free BSA Solution:
-
Prepare a solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. A common concentration is 10-20% (w/v).
-
-
Complex DPHP with BSA:
-
Slowly add the DPHP-ethanol solution to the BSA solution while gently stirring. The molar ratio of DPHP to BSA should be optimized, but a starting point could be a 2:1 to 5:1 ratio.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Prepare Working Solutions:
-
The DPHP-BSA complex can then be diluted in cell culture medium to the desired final concentrations.
-
-
Vehicle Control:
-
The appropriate vehicle control for this method would be the BSA solution containing the same final concentration of ethanol used to dissolve the DPHP.
-
Diagram of the BSA Complexation Workflow:
Caption: Workflow for DPHP complexation with BSA.
In-Vitro Applications and Mechanism of Action
Once successfully dissolved, DPHP can be used in a variety of in-vitro assays to investigate its effects on skin cells, such as human dermal fibroblasts. Key applications include:
-
Collagen Synthesis Assays: The ability of DPHP to stimulate collagen production can be quantified using techniques such as the Sirius Red assay or by measuring the expression of collagen genes (e.g., COL1A1) via qPCR.[12]
-
MMP Inhibition Assays: The inhibitory effect of DPHP on MMPs can be assessed using zymography or ELISA-based activity assays.
-
Antioxidant Capacity Assays: The ability of DPHP to mitigate oxidative stress can be measured by quantifying reactive oxygen species (ROS) levels in cells challenged with an oxidizing agent.
-
Cell Proliferation and Viability Assays: Standard assays like MTT or BrdU incorporation can be used to determine the effect of DPHP on cell growth and to establish its non-toxic concentration range.
Signaling Pathway of DPHP in Skin Cells:
DPHP is believed to act as a signaling molecule that influences key cellular pathways involved in maintaining the integrity of the extracellular matrix.
Caption: Simplified signaling pathway of DPHP in fibroblasts.
Conclusion and Best Practices
The successful use of this compound in in-vitro experiments hinges on proper dissolution and the implementation of appropriate controls. Due to its lipophilic nature, direct addition to aqueous media is not feasible. The protocols outlined in this guide, utilizing either DMSO as a solvent or complexation with fatty acid-free BSA, provide robust and reliable methods for preparing DPHP for cell culture applications. It is imperative for researchers to validate the chosen method for their specific cell line and experimental conditions, paying close attention to solvent toxicity and the inclusion of meticulous vehicle controls. By following these guidelines, scientists and drug development professionals can confidently investigate the biological effects of DPHP and unlock its full potential in dermatological and cellular research.
References
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LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
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Avena Lab. (n.d.). This compound TDS ENG. Retrieved from [Link]
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Mezencev, R. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Retrieved from [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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Bashir, H. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]
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Peterson, K. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Retrieved from [Link]
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Sliwinski, T. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
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- Nguyen, T. H., Nguyen, T. H., & Nguyen, T. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3871-3877.
- Vaudry, D., Lecoq, O., Gonzalez, B. J., & Vaudry, H. (2003). Acute exposure of cultured neurones to ethanol results in reversible DNA single-strand breaks; whereas chronic exposure causes loss of cell viability. Alcohol and alcoholism, 38(1), 15-22.
- Le, T. (2018). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU.
- van der Slot-Verhoeven, A. J., van Dura, E. A., van den Bogaerdt, A. J., & van der Laarse, A. (2005). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Journal of cellular and molecular medicine, 9(4), 951-962.
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Kannan, B. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. Retrieved from [Link]
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- Toulouse, M., Mfarrej, S., Le Bizec, B., & Le Guével, R. (2022). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 82, 105381.
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JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
- Kumar, R., & Kumar, A. (2015). Liposome: A Novel Drug Delivery. International Journal of Pharmaceutical and Biological Archives, 6(4), 1-6.
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SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
- Das, D., Singh, S., Kumar, A., & Maiti, B. (2017). Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size. Colloids and Surfaces B: Biointerfaces, 158, 416-424.
- Farsaei, S., & Basmenji, S. (1993). A vehicle for the evaluation of hydrophobic compounds in cell culture. Journal of pharmaceutical and biomedical analysis, 11(11-12), 1239-1242.
- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
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Sullivan, J. (2025, February 19). How to use DMSO as vehicle for LX-2 cell culture TGF-B1 treatment? ResearchGate. Retrieved from [Link]
- Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR protocols, 4(3), 102462.
-
Christie, W. W. (2019, July 23). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS. Retrieved from [Link]
- Bilandi, A., Gahlawat, S., & Kataria, M. (2015). Liposome: An art for drug delivery. International Journal of Pharmaceutical Sciences and Research, 6(9), 3623.
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Creative Biolabs. (n.d.). Liposome Preparation Process. Retrieved from [Link]
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Das, D., Singh, S., Kumar, A., & Maiti, B. (2017). Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size. ResearchGate. Retrieved from [Link]
- Shigemura, Y., Iwai, K., Morimatsu, F., Iwamoto, T., Mori, T., Oda, C., ... & Sato, K. (2009). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. Journal of agricultural and food chemistry, 57(4), 1395-1400.
- Majorek, K. A., Porebski, P. J., Dayal, A., Zimmerman, M. D., Jablonska, K., Stewart, A. J., ... & Minor, W. (2012). Bovine Serum Albumin as a Platform for Designing Biologically Active Nanocarriers—Experimental and Computational Studies. International journal of molecular sciences, 24(24), 20353.
- C. M. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PLoS One, 17(3), e0265207.
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Christie, W. W. (2019, July 23). Preparation of Methyl Linoleate, Linoleic Acid by Debromination. AOCS. Retrieved from [Link]
- Sleep, D. (2015). Albumin-based drug delivery: harnessing nature to cure disease. Pharmacology & therapeutics, 155, 38-47.
-
Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]
- Zhu, Y., Liu, X., Sköld, C. M., Umino, T., Wang, H., Romberger, D. J., ... & Rennard, S. I. (2002). Human T cells stimulate fibroblast-mediated degradation of extracellular matrix in vitro.
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O'Reilly, C., O'Sullivan, J., & O'Riordan, A. (2020). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. Retrieved from [Link]
- Hinderer, S., Layland, S. L., & Schenke-Layland, K. (2016). Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease. Advanced drug delivery reviews, 97, 260-269.
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Troubleshooting & Optimization
Overcoming Dipalmitoyl hydroxyproline degradation in experimental setups
A Guide for Researchers on Maintaining Stability in Experimental Setups
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the challenges of working with this potent lipoamino acid. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPHP) and what are its key structural features?
This compound (DPHP) is a synthetic lipoamino acid, a molecule created by combining a natural amino acid with fatty acids.[1] Specifically, it is a derivative of L-hydroxyproline, a crucial component of collagen, where two palmitic acid chains are attached.[2][3][4] This process, involving both amidation and esterification, results in an oil-soluble molecule with enhanced skin penetration compared to native hydroxyproline.[4][5]
The key structural features that dictate its function and vulnerability are:
-
An Amide Bond: Linking one palmitoyl group to the nitrogen atom of the proline ring.
-
An Ester Bond: Linking the second palmitoyl group to the hydroxyl group of the hydroxyproline backbone.[5]
-
High Lipophilicity: The two long palmitic acid chains make DPHP highly soluble in oils and lipids, a critical feature for its use in topical formulations and for passing through cellular membranes.[5][6]
Its primary biological role is to stimulate the contraction of collagen fibers and protect the dermal matrix from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs).[4][5][7]
Q2: My DPHP-containing experimental system seems to be losing efficacy over time. Is degradation a likely cause?
Yes, a loss of efficacy is a strong indicator of DPHP degradation. The molecule's sophisticated structure, which is key to its biological activity, is also its primary vulnerability in biological systems. The amide and ester bonds are susceptible to enzymatic hydrolysis.
-
Enzymatic Degradation: In biological environments such as cell culture media supplemented with serum, or in in vivo models, DPHP is exposed to a host of hydrolytic enzymes. Esterases can cleave the ester bond, while peptidases (or proteases) can target the amide linkage.[8][9][10] Skin-resident enzymes related to lipid metabolism are known to hydrolyze DPHP, releasing free hydroxyproline.[2] This breakdown separates the lipophilic "delivery" part of the molecule from the active hydroxyproline core, rendering it ineffective.
-
Chemical Degradation: Although DPHP is generally stable in well-formulated cosmetic products, experimental conditions can introduce chemical instability.[11] The ester linkage is particularly susceptible to hydrolysis at non-optimal pH levels (below 3.5 or above 7.5).[12][13]
The diagram below illustrates the primary points of enzymatic attack on the DPHP molecule.
Caption: Potential enzymatic degradation pathways of DPHP.
Troubleshooting Guide
Problem: Inconsistent results in cell culture experiments using DPHP.
Cause: The most probable cause is the enzymatic degradation of DPHP by esterases and peptidases present in the fetal bovine serum (FBS) or other biological supplements in your culture medium. This leads to a decreasing effective concentration of the active compound over the duration of the experiment.
Solution: Implement a multi-pronged stability strategy.
1. Minimize Enzymatic Activity:
-
Use Heat-Inactivated Serum: While standard practice for other reasons, ensure your FBS is properly heat-inactivated (typically 56°C for 30 minutes) to denature a portion of the complement proteins and some enzymes. This offers partial but not complete protection.
-
Incorporate Broad-Spectrum Inhibitors: For terminal experiments or when the cellular pathway under investigation is not affected, consider adding a cocktail of protease and esterase inhibitors to your media.
| Inhibitor Class | Examples | Typical Starting Concentration (in vitro) | Target Enzymes |
| Serine Protease Inhibitors | Phenylmethylsulfonyl fluoride (PMSF) | 0.1 - 1 mM | Trypsin, Chymotrypsin, Thrombin |
| Cysteine Protease Inhibitors | E-64 | 1 - 10 µM | Papain, Cathepsins |
| Broad-Spectrum Protease Inhibitors | Protease Inhibitor Cocktail | Varies by manufacturer | Serine, Cysteine, Aspartic Proteases |
| Esterase/Lipase Inhibitors | Diisopropyl fluorophosphate (DFP) | 0.1 - 1 mM (Use with extreme caution) | Carboxylesterases, Lipases[14] |
Important: Always run a vehicle control and an inhibitor-only control to ensure the inhibitors themselves do not affect cell viability or the experimental endpoint.
2. Optimize Dosing Strategy:
-
Replenish DPHP Frequently: Instead of a single dose at the beginning of a multi-day experiment, consider replacing the media and re-dosing with fresh DPHP every 12-24 hours. This maintains a more consistent effective concentration.
Problem: DPHP is precipitating or showing poor solubility in my aqueous buffer.
Cause: DPHP is a highly lipophilic molecule and is insoluble in water and most alcohols.[5] Attempting to dissolve it directly in aqueous buffers will lead to precipitation and inaccurate dosing.
Solution: Use a proper solubilization and delivery protocol.
Step-by-Step Solubilization Protocol:
-
Primary Dissolution: Dissolve the DPHP powder in a compatible oil (e.g., Miglyol 812, Fractionated Coconut Oil) or a glycol solvent. To aid dissolution, gently warm the mixture to 60-85°C.[5][7][13] Do not exceed 90°C to prevent chemical degradation.[12]
-
Create a Stock Solution: Prepare a concentrated stock solution in this oil/glycol phase.
-
Emulsification: For use in aqueous media, the oil-based stock solution must be emulsified. Create a stable emulsion by using a suitable surfactant (e.g., Polysorbate 80, Kolliphor® EL) and high-shear mixing or sonication.
-
Dosing: Add the final, diluted emulsion to your experimental system. Always ensure the final concentration of the solvent and surfactant is non-toxic to your cells and included in your vehicle control.
Problem: I need to confirm if DPHP is degrading in my system and quantify it.
Cause: Visual inspection cannot confirm degradation. A robust analytical method is required to separate and quantify the parent DPHP molecule from its breakdown products (free hydroxyproline and palmitic acid).
Solution: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
This is the gold standard for this type of analysis. It provides the sensitivity and specificity needed to measure DPHP accurately in complex biological matrices.[15][16][17]
Experimental Workflow for Stability Assessment:
Caption: Experimental workflow for assessing DPHP stability.
Key Parameters for HPLC-MS Method:
-
Chromatography: Reverse-phase chromatography (e.g., a C18 column) is ideal. DPHP, being highly lipophilic, will be strongly retained, while the more polar degradation product, hydroxyproline, will elute much earlier.
-
Detection: Mass spectrometry provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of DPHP.
-
Standard Curve: A standard curve using purified DPHP of known concentrations must be prepared in a similar matrix to the samples to ensure accurate quantification.
By implementing these troubleshooting strategies and analytical validations, you can ensure the stability of this compound in your experiments, leading to more accurate, reliable, and reproducible data.
References
-
Avena Lab. This compound TDS ENG. Available from: [Link]
-
UL Prospector. This compound by Shanghai Coachchem Technology Co., Ltd. Available from: [Link]
-
MySkinRecipes. This compound Sepilift DPHP. Available from: [Link]
-
Biofor. Dipalmitoyl Hydroxy Proline. Available from: [Link]
-
PubMed. (2012). Stability and structure of protein-lipoamino acid colloidal particles: toward nasal delivery of pharmaceutically active proteins. Available from: [Link]
-
Paula's Choice. This compound in Skin Care: What It Is and Is It Safe? Available from: [Link]
-
CDF Supplies. This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. Available from: [Link]
-
Frontiers. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
PubChem - NIH. 4-hydroxyproline degradation | Pathway. Available from: [Link]
-
PubMed. (2005). Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation. Available from: [Link]
-
MDPI. (2021). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. Available from: [Link]
-
NIH. (2011). Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury. Available from: [Link]
-
PubMed. (1997). A simplified method for the analysis of hydroxyproline in biological tissues. Available from: [Link]
-
PubMed. (2015). The emerging role of human esterases. Available from: [Link]
-
PubMed. (2012). Lipoamino acids as major components of absorption promoters in drug delivery. Available from: [Link]
-
PubMed. (2003). Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry. Available from: [Link]
-
INCIDecoder. This compound (with Product List). Available from: [Link]
-
MDPI. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Available from: [Link]
-
Longdom Publishing. Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Available from: [Link]
-
PubMed Central. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Available from: [Link]
-
MDPI. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Available from: [Link]
-
CORE. 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Available from: [Link]
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Technical Support Center: Optimizing Dipalmitoyl Hydroxyproline (DPHP) for Maximal Collagen Induction
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing DPHP to achieve maximal and reproducible collagen induction in in vitro experimental models. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound in collagen induction experiments.
1. What is this compound (DPHP) and how does it induce collagen synthesis?
This compound (DPHP) is a lipid-soluble, plant-derived derivative of hydroxyproline, a key amino acid that constitutes a major part of collagen's structure.[1][2] Its lipophilic nature, due to the two palmitic acid chains, enhances its penetration through the lipid layers of the skin and cell membranes compared to native hydroxyproline.[1][3]
Mechanistically, DPHP acts as a signal peptide.[1][4] It stimulates the synthesis of new collagen fibers and protects existing collagen from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs).[1][5] This dual action of promoting collagen formation while preventing its breakdown makes it a potent agent for studying dermal restructuring and connective tissue metabolism.[1]
Caption: DPHP's dual-action mechanism on collagen metabolism.
2. What is the recommended starting concentration range for DPHP in cell culture?
The generally recommended concentration range for DPHP in research formulations is between 0.1% and 2%.[1][3][4] For initial in vitro studies, a concentration of 0.5% has been shown to yield measurable improvements in parameters like wrinkle depth in skin models.[1][3][4] However, the optimal concentration is highly dependent on the cell type, cell density, and specific experimental goals. A dose-response study is crucial to determine the ideal concentration for your model.
3. How do I prepare a DPHP stock solution for cell culture experiments?
DPHP is a white to off-white powder that is insoluble in water and alcohol but soluble in oil.[3] For cell culture applications, it is best dissolved in an oil-based system or with glycol solvents.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of lipophilic compounds for cell culture.
-
Preparation Steps:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Vortex thoroughly to ensure it is fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C to maintain stability.
-
-
Important Consideration: When adding the DPHP stock to your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.1%).
4. How long should I incubate my cells with DPHP to observe a significant increase in collagen?
The time required to observe a significant increase in collagen production can vary. For changes in gene expression (e.g., COL1A1 mRNA), you might see effects within 24 to 48 hours. For detectable increases in protein levels, a longer incubation period of 48 to 72 hours or more is often necessary. Time-course experiments are recommended to pinpoint the optimal incubation period for your specific cell line and experimental endpoint.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Collagen Induction | Suboptimal DPHP Concentration: The concentration may be too low to elicit a response or too high, causing cytotoxicity. | Perform a dose-response experiment with a wide range of DPHP concentrations (e.g., 0.01% to 2.0%) to identify the optimal dose.[1][3] |
| Inadequate Incubation Time: Collagen synthesis is a multi-step process that takes time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak time for collagen production in your cell model. | |
| Poor DPHP Solubility/Stability: The compound may have precipitated out of the culture medium. | Ensure the DPHP stock is fully dissolved and the final solvent concentration in the media is low and non-toxic. Prepare fresh dilutions for each experiment.[6] | |
| Cell Culture Conditions Not Optimized: Factors like cell density, serum concentration, and media components can influence collagen synthesis.[7][8] | Optimize cell seeding density to ensure cells are in a proliferative state. Ensure the medium contains necessary co-factors for collagen synthesis, such as ascorbic acid (Vitamin C).[2] | |
| High Cell Death or Cytotoxicity | DPHP Concentration Too High: Excessive concentrations can be toxic to cells. | Determine the cytotoxic profile of DPHP on your specific cell line using assays like MTT, LDH, or Annexin V/Propidium Iodide.[9][10] This will establish a safe working concentration range. |
| Solvent Toxicity: The solvent used to dissolve DPHP (e.g., DMSO) can be toxic at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. | |
| Inconsistent or Variable Results | Batch-to-Batch Variability of DPHP: Purity and activity can vary between different lots of the compound. | Purchase DPHP from a reputable supplier that provides a certificate of analysis with purity specifications.[1] If possible, purchase a larger single lot for a series of experiments. |
| Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, or media preparation can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined low passage number range and ensure uniform seeding density across all experimental wells.[8][11] | |
| Assay-Related Issues: The method used to measure collagen may not be sensitive enough or may be prone to interference. | Validate your collagen quantification method. For example, if using a Sircol assay, ensure the dye is binding specifically to collagen and that samples are properly prepared.[12][13][14] For Western blotting, optimize antibody concentrations and blocking conditions.[15][16] |
III. Experimental Protocols & Workflows
To ensure robust and reliable data, follow these detailed, self-validating experimental workflows.
A. Workflow for Optimizing DPHP Concentration
This workflow is designed to systematically determine the optimal, non-toxic concentration of DPHP for maximal collagen induction.
Caption: Workflow for DPHP concentration optimization.
B. Protocol 1: MTT Assay for Cytotoxicity
This assay measures cell metabolic activity as an indicator of cell viability.[9] A decrease in metabolic activity is indicative of cytotoxicity.
Materials:
-
Target cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
DPHP stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DPHP in culture medium. Remove the old medium from the wells and add 100 µL of the DPHP dilutions. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
C. Protocol 2: Sircol™ Soluble Collagen Assay
This dye-binding assay is used for the in vitro quantification of newly synthesized, soluble collagen.[14][17] The Sircol dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.[13][14]
Materials:
-
Cell culture supernatants or cell lysates
-
Sircol™ Collagen Assay Kit (including dye reagent, collagen standard, and other reagents)
-
Microcentrifuge tubes
-
Microplate reader (556 nm)
Procedure:
-
Sample Preparation: Collect cell culture medium or prepare cell lysates. If necessary, use the kit's concentration protocol for samples with low collagen content.[17]
-
Standard Curve: Prepare a standard curve using the provided collagen standard.
-
Dye Binding: Add Sircol Dye Reagent to standards and samples. Mix and incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.
-
Centrifugation: Centrifuge the tubes to pellet the complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Elution: Add the Alkali Reagent to dissolve the bound dye.
-
Absorbance Measurement: Transfer the solutions to a 96-well plate and read the absorbance at 556 nm.
-
Calculation: Determine the collagen concentration in your samples by comparing their absorbance to the standard curve.
D. Protocol 3: Western Blot for Collagen Type I
Western blotting allows for the specific detection and relative quantification of collagen protein.[18][19]
Materials:
-
Cell lysates
-
SDS-PAGE gels (e.g., 4-12% Tris-glycine)[15]
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Collagen Type I)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the collagen signal to a loading control (e.g., β-actin or GAPDH).[20]
IV. References
-
NIH. Methods for measuring type I collagen synthesis in vitro. PubMed. Available from: [Link].
-
NIH. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Available from: [Link].
-
Cell Biolabs, Inc. Hydroxyproline Assay Kit. Available from: [Link].
-
Ilex Life Sciences. Biocolor Sircol™ Insoluble Collagen Assay (Sirius Red colorimetric). Available from: [Link].
-
Biocolor Ltd. Sircol™ - Insoluble Collagen assay kit. Available from: [Link].
-
BioVendor. Sircol 2.0 Product Manual. Available from: [Link].
-
Interchim. Sircol Soluble Assay manual. Available from: [Link].
-
Springer Nature Experiments. Methods for Measuring Type I Collagen Synthesis In Vitro. Available from: [Link].
-
NIH. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. PubMed. Available from: [Link].
-
Springer Link. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro. Available from: [Link].
-
Ilex Life Sciences. Biocolor Sircol™ Soluble Collagen Assay (Original Version). Available from: [Link].
-
YouTube. Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content. Available from: [Link].
-
Taylor & Francis Online. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art. Available from: [Link].
-
Avena Lab. This compound TDS ENG. Available from: [Link].
-
Ayelet Naturals. The Importance of this compound on The Skin. Available from: [Link].
-
Paula's Choice EU. What is this compound?. Available from: [Link].
-
NIH. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. Available from: [Link].
-
Biofor. Dipalmitoyl Hydroxy Proline. Available from: [Link].
-
Protocol Online. Collagen I and V western blot - Blue Native PAGE. Available from: [Link].
-
ResearchGate. What is a protocol for western blotting of collagen type I and III from tendons?. Available from: [Link].
-
NIH. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes. Available from: [Link].
-
Takara Bio. Application: Western Blotting with Anti-Human Procollagen Type I C-peptide (PIP). Available from: [Link].
-
ResearchGate. Western blot analysis for collagen type I chain α1 (COL1A1) in.... Available from: [Link].
-
ResearchGate. Troubleshooting a hydroxyproline assay: Why am I getting precipitate and no color change?. Available from: [Link].
-
LinkedIn. How to Optimise Cell Culture Media for Biopharmaceutical Production. Available from: [Link].
-
MySkinRecipes. This compound Sepilift DPHP. Available from: [Link].
-
CDF Supplies. This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. Available from: [Link].
-
Watson International. This compound CAS 41672-81-5. Available from: [Link].
-
PubMed. Lower concentrations of phthalates induce proliferation in human breast cancer cells. Available from: [Link].
-
Dermatology Times. Cosmetic conundrums. Available from: [Link].
-
PubMed. Collagen type I gel cultures of adult rat hepatocytes as a screening induction model for cytochrome P450-dependent enzymes. Available from: [Link].
-
VistaLab Technologies. 8 Ways to Optimize Cell Cultures. Available from: [Link].
-
MDPI. Novel ACE-Inhibitory Peptides from Royal Jelly Proteins: Comprehensive Screening, Mechanistic Insights, and Endothelial Protection. Available from: [Link].
-
PubMed. Optimization of culture conditions for high cell density proliferation of HL-60 human promyelocytic leukemia cells. Available from: [Link].
-
ALODERMA. This compound: The Power of Peptides. Available from: [Link].
-
NIH. Microplate Assay for Denatured Collagen using Collagen Hybridizing Peptides. Available from: [Link].
-
GMP Plastics. How to Optimize Cell Culture. Available from: [Link].
-
The Cell Culture Dish. Cell Culture Media Optimization: Making the perfect magical potion. Available from: [Link].
-
MDPI. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. Available from: [Link].
-
Chondrex, Inc. Protocols. Available from: [Link].
Sources
- 1. This compound [benchchem.com]
- 2. ayeletnaturals.com [ayeletnaturals.com]
- 3. avenalab.com [avenalab.com]
- 4. paulaschoice-eu.com [paulaschoice-eu.com]
- 5. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 12. ilexlife.com [ilexlife.com]
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- 19. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of Dipalmitoyl hydroxyproline in cell-based assays
Introduction
Welcome to the technical support guide for Dipalmitoyl Hydroxyproline (DPHP). This resource is designed for researchers, scientists, and drug development professionals who are utilizing DPHP in cell-based assays and may be encountering challenges with its bioactivity. DPHP is a lipophilic derivative of hydroxyproline, a key amino acid in collagen.[1] Its design, featuring two palmitic acid chains, enhances its penetration through cellular membranes compared to native hydroxyproline.[2] In this guide, we will delve into the common reasons for observing low bioactivity of DPHP in in vitro models and provide detailed troubleshooting strategies to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DPHP)?
A1: DPHP exerts its effects on skin cells through a multi-faceted approach. Primarily, it acts as a signaling peptide that stimulates the synthesis of new collagen (types I and III) while also protecting existing collagen from degradation by inhibiting matrix metalloproteinases (MMPs).[1][3] Additionally, DPHP has been shown to preserve elastin fibers by reducing elastase activity and possesses antioxidant properties that protect cells from free radical damage.[2][3][4]
Q2: Why am I not observing the expected increase in collagen production in my fibroblast culture after treating with DPHP?
A2: Low bioactivity of DPHP in cell-based assays is a common issue that often stems from its physicochemical properties. DPHP is highly lipophilic and insoluble in water and other aqueous solutions like cell culture media.[2] If not properly dissolved and delivered to the cells, it will not be able to exert its biological effects. Other factors could include suboptimal assay conditions, cell health, or the concentration and incubation time of DPHP.
Q3: What is the recommended solvent for preparing a DPHP stock solution?
A3: Due to its lipophilic nature, DPHP is insoluble in water, alcohol, and acetone.[2] For cell culture applications, it is recommended to dissolve DPHP in an oil-based solvent or a glycol solvent.[1] A common approach is to first dissolve DPHP in a small amount of a suitable organic solvent like DMSO and then further dilute it in the final oil or glycol vehicle. However, it's crucial to keep the final concentration of the organic solvent in the cell culture medium at a non-toxic level (typically <0.1%).
Q4: Can serum in the cell culture medium interfere with DPHP's activity?
A4: Yes, the presence of serum proteins in the culture medium can potentially interact with lipophilic compounds like DPHP.[5][6] These proteins can form a "corona" around the DPHP molecules or aggregates, which may affect their interaction with the cell membrane and subsequent uptake.[6] It is advisable to perform initial experiments in serum-free or low-serum conditions to establish a baseline of DPHP activity. If serum is required for cell viability, its concentration should be kept consistent across all experiments.
Q5: What are the typical concentrations and incubation times for DPHP in cell-based assays?
A5: The recommended concentration range for DPHP in research formulations is typically between 0.1% and 2%.[1][2] For cell-based assays, a starting point could be a concentration of 0.5%, which has been shown to yield measurable effects in in vitro studies.[1] The optimal incubation time is assay-dependent. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient, while for assessing collagen synthesis, longer incubation periods (e.g., 24 to 72 hours) are generally required.[7][8] A time-course experiment is highly recommended to determine the optimal incubation time for your specific assay.[7]
Troubleshooting Guide for Low DPHP Bioactivity
This section provides a structured approach to troubleshooting common issues encountered when working with DPHP in cell-based assays.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low cellular response (e.g., no increase in collagen synthesis). | Poor solubility of DPHP in culture medium. DPHP is insoluble in aqueous solutions and may be precipitating out.[2] | Prepare a stock solution in a suitable oil or glycol-based vehicle. Ensure the final concentration of any organic solvent (e.g., DMSO) is minimal and non-toxic to the cells. Visually inspect the culture medium for any signs of precipitation after adding the DPHP solution. |
| Suboptimal DPHP concentration. The concentration of DPHP may be too low to elicit a measurable response. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1% to 2%) to determine the optimal working concentration for your cell type and assay.[2] | |
| Inadequate incubation time. The duration of DPHP treatment may be too short for the desired biological effect to manifest. | Conduct a time-course experiment to identify the optimal incubation period. For collagen synthesis, this may range from 24 to 72 hours.[7] | |
| Poor cell health or viability. Unhealthy or senescent cells may not respond optimally to stimuli. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[9][10] Avoid using cells that have been passaged too many times.[10] | |
| High variability between replicate wells. | Uneven distribution of DPHP in the culture medium. Due to its lipophilic nature, DPHP may not be uniformly dispersed. | Gently mix the culture plate after adding the DPHP solution to ensure even distribution. Avoid vigorous shaking that could damage the cells. |
| Inconsistent cell seeding. Variations in cell number per well will lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.[10] | |
| Unexpected or off-target effects. | High concentration of vehicle solvent. Solvents like DMSO can have their own biological effects at higher concentrations. | Keep the final concentration of the vehicle solvent in the culture medium as low as possible (ideally <0.1%) and include a vehicle-only control in your experiments. |
| DPHP degradation. DPHP may be unstable under certain experimental conditions. | Store the DPHP stock solution protected from light at a cool and dry place.[11] Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound (DPHP) Stock Solution
This protocol describes the preparation of a DPHP stock solution suitable for use in cell-based assays.
Materials:
-
This compound (DPHP) powder
-
High-quality, sterile oil (e.g., mineral oil, squalane) or a glycol (e.g., propylene glycol)
-
Sterile microcentrifuge tubes
-
Heater block or water bath set to 80-85°C[2]
Procedure:
-
Weigh the desired amount of DPHP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen oil or glycol to the tube to achieve the desired stock concentration (e.g., 10% w/v).
-
Heat the mixture at 80-85°C for 5-10 minutes, or until the DPHP is completely dissolved.[2] Vortex or mix gently during heating to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution to ensure there is no precipitation.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: Assessment of Collagen Synthesis using Sirius Red Staining
This protocol provides a method to quantify total collagen production by adherent cells, such as human dermal fibroblasts, following DPHP treatment.
Materials:
-
Cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
DPHP stock solution
-
Sirius Red/Picric Acid solution
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of DPHP (and a vehicle control).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
After incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Add 100 µL of Sirius Red/Picric Acid solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.
-
Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
Read the absorbance at 540 nm using a spectrophotometer.
-
The absorbance is directly proportional to the amount of collagen in the well.
Visualizing DPHP's Mechanism of Action
DPHP Signaling Pathway
The following diagram illustrates the proposed signaling pathway of DPHP in dermal fibroblasts, leading to increased collagen synthesis and protection of the extracellular matrix.
Caption: DPHP signaling pathway in fibroblasts.
Troubleshooting Workflow for Low DPHP Bioactivity
This workflow provides a logical sequence of steps to diagnose and resolve issues with low DPHP bioactivity in cell-based assays.
Caption: Troubleshooting workflow for low DPHP bioactivity.
References
-
Biofor. Dipalmitoyl Hydroxy Proline. Available from: [Link].
-
Ayelet Naturals. The Importance of this compound on The Skin. 2021. Available from: [Link].
-
ALODERMA. This compound: The Power of Peptides. Available from: [Link].
-
Avena Lab. This compound TDS ENG. Available from: [Link].
-
ResearchGate. Postulated metabolism of DPHP in humans showing only those metabolites... Available from: [Link].
-
MySkinRecipes. This compound Sepilift DPHP. Available from: [Link].
-
GeorgiaJane Skincare. DPHP this compound(Collagen Amino Acids). 2013. Available from: [Link].
-
ResearchGate. Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP. Available from: [Link].
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link].
-
PubMed. Single ingestion of di-(2-propylheptyl) phthalate (DPHP) by male volunteers: DPHP in blood and its metabolites in blood and urine. 2018. Available from: [Link].
-
PubMed. Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP. 2016. Available from: [Link].
-
PubMed Central. Cell- and serum-derived proteins act as DAMPs to activate RAW 264.7 macrophage-like cells on silicone implants. Available from: [Link].
-
PubMed. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. Available from: [Link].
-
NIH. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. 2020. Available from: [Link].
-
PubMed. Effects of cell culture media on the dynamic formation of protein-nanoparticle complexes and influence on the cellular response. 2010. Available from: [Link].
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays. 2018. Available from: [Link].
-
Chondrex, Inc. Hydroxyproline Assay Kit. Available from: [Link].
-
MDPI. Novel ACE-Inhibitory Peptides from Royal Jelly Proteins: Comprehensive Screening, Mechanistic Insights, and Endothelial Protection. Available from: [Link].
-
Wikipedia. Copper peptide GHK-Cu. Available from: [Link].
-
Wikipedia. Matrix metalloproteinase. Available from: [Link].
-
IJWH. Combination of Oral Hydroxychloroquine and Topical Pimecrolimus 1% for. Available from: [Link].
-
Wikipedia. Brivanib alaninate. Available from: [Link].
-
ACR abstract. Epigenetic Changes in Dermal Fibroblasts By Inhibition of DOT1L Affect Cell Proliferation and Cell Cycle, but Have No Direct Effects on Collagen Deposition in in Vitro and In Vivo models of Fibrosis. Available from: [Link].
Sources
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- 3. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
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- 5. Cell- and serum-derived proteins act as DAMPs to activate RAW 264.7 macrophage-like cells on silicone implants - PMC [pmc.ncbi.nlm.nih.gov]
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How to prevent precipitation of Dipalmitoyl hydroxyproline in culture media
Welcome to the technical support guide for Dipalmitoyl Hydroxyproline (DPHP). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to prevent the precipitation of DPHP in culture media, ensuring reproducible and accurate experimental outcomes. As a lipophilic derivative of the collagen component hydroxyproline, DPHP presents unique challenges in aqueous cell culture systems.[1] This guide is designed to provide both preventative strategies and corrective actions based on the physicochemical properties of the molecule and established best practices for handling hydrophobic compounds in vitro.
Understanding DPHP Precipitation: The Core Challenge
This compound is a lipophilic molecule, synthesized by adding two palmitic acid chains to hydroxyproline.[2][3] This modification significantly enhances its ability to penetrate lipid layers but also renders it virtually insoluble in water and other polar solvents like alcohol and acetone.[3] The primary challenge in cell culture applications is introducing this oil-soluble compound into a predominantly aqueous culture medium without it "crashing out" or precipitating.
Precipitation can occur in two main phases:
-
Immediate Precipitation: Occurs upon initial dilution of a concentrated DPHP stock solution into the culture medium. This is typically due to a rapid solvent polarity shift that drastically reduces DPHP's solubility.[4][5]
-
Delayed Precipitation: The solution may appear clear initially, but crystals or cloudiness develop over hours or days of incubation. This can be caused by factors like temperature fluctuations, changes in media pH, or interactions with media components.[5][6]
Both forms of precipitation are detrimental, as they reduce the bioavailable concentration of DPHP, leading to inaccurate and inconsistent experimental results.
Troubleshooting Guide: Diagnosing and Solving Precipitation
This guide is structured in a question-and-answer format to address specific issues you may encounter.
Issue 1: Immediate, Heavy Precipitation Upon Adding DPHP Stock to Media
Question: I dissolved my DPHP in DMSO to create a stock solution. When I pipette it into my 37°C culture medium, a white, cloudy precipitate forms instantly. What's wrong?
Answer: This is a classic "crashing out" phenomenon common with highly lipophilic compounds. The root cause is that the final concentration of DPHP in the media exceeds its aqueous solubility limit, triggered by the rapid dilution of the DMSO stock.
Workflow for Resolving Immediate Precipitation:
Caption: Troubleshooting workflow for immediate DPHP precipitation.
Detailed Steps & Explanations:
-
Verify Stock Solution Integrity: Before troubleshooting dilution, ensure your DPHP is fully dissolved in the DMSO stock. Undissolved microcrystals will act as seeds for rapid precipitation. If necessary, gently warm the stock to 37-40°C or use a bath sonicator to ensure complete dissolution.
-
Optimize the Dilution Technique:
-
Pre-warm the Media: Always use culture media pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[5][7]
-
Slow, Agitated Addition: Add the DMSO stock solution drop-by-drop into the vortex of the swirling media. This allows for more gradual dispersion and avoids creating localized areas of high concentration that exceed the solubility limit.
-
-
Reduce Final Concentration: The most common cause is simply trying to achieve a concentration that is too high for the aqueous environment. Perform a solubility test to determine the maximum workable concentration for your specific media and conditions.
-
Limit DMSO Volume: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cell toxicity.[6] This may require creating a more concentrated DMSO stock so that a smaller volume is needed.
Issue 2: Delayed Precipitation After Hours/Days in the Incubator
Question: My DPHP-containing media was perfectly clear when I prepared it, but after 24 hours in the incubator, I see fine crystals or a hazy film in the wells. What is happening?
Answer: Delayed precipitation is often caused by subtle changes in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture plates from the incubator causes temperature cycling, which can decrease the solubility of temperature-sensitive compounds.[5][6] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated environmental chamber. |
| pH Shift in Media | Cellular metabolism produces acidic byproducts (like lactic acid), lowering the media's pH. While DPHP is stable in a broad pH range (approx. 3.5-7.0), a significant shift could affect its solubility and interaction with media proteins.[6][8] | Monitor the media color (if using phenol red indicator). In rapidly growing or dense cultures, change the media more frequently to maintain a stable pH. |
| Interaction with Media Components | DPHP may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) over time, forming less soluble complexes.[6] | Consider using a serum-free medium if compatible with your cell line. Alternatively, using a carrier protein like BSA can help stabilize DPHP. |
| Evaporation | Over long-term experiments, evaporation can concentrate all media components, including DPHP, pushing its concentration above the solubility limit.[5][6] | Ensure the incubator has adequate humidity. Use low-evaporation lids or seal plates with gas-permeable membranes for long-term cultures. |
Preventative Strategies and Protocols
Proactive measures are the most effective way to prevent DPHP precipitation.
Protocol 1: Preparation of DPHP Stock Solution in DMSO
This protocol details how to prepare a 100 mM stock solution, a common starting point.
-
Calculate Required Mass: DPHP has a molecular weight of 607.95 g/mol .[1] To make 1 mL of a 100 mM stock, you will need:
-
0.1 mol/L * 0.001 L * 607.95 g/mol = 0.0608 g = 60.8 mg
-
-
Weighing: Accurately weigh 60.8 mg of DPHP powder into a sterile, conical microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell-culture grade DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If crystals persist, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Brief sonication can also be used.
-
Verification: Ensure the solution is completely clear with no visible particles before storage.
-
Storage: Aliquot into smaller, working volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Dilution of DPHP Stock into Culture Medium (Target: 10 µM)
This protocol minimizes precipitation during the critical dilution step.
-
Pre-warm Media: Place a sufficient volume of your complete culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of pre-warmed media into a sterile tube.
-
Add 10 µL of the 100 mM DPHP stock solution. This creates a 1 mM intermediate stock. Vortex immediately. This step helps to gradually decrease the solvent concentration.
-
-
Final Dilution:
-
Pipette 990 µL of pre-warmed media into a new sterile tube.
-
While gently vortexing the media, add 10 µL of the 1 mM intermediate stock solution. This yields a final concentration of 10 µM DPHP in media containing 0.01% DMSO.
-
-
Final Check: Visually inspect the final solution for clarity before adding it to your cells.
Caption: Recommended two-step dilution workflow for DPHP.
Advanced Strategy: Using Fatty-Acid Free BSA as a Carrier
For particularly challenging applications or higher desired concentrations, Bovine Serum Albumin (BSA) can act as a carrier protein to enhance the solubility of lipophilic compounds.
-
Prepare a 10% (w/v) stock solution of fatty-acid free BSA in sterile PBS or serum-free media. Filter sterilize.
-
In a sterile tube, mix your DPHP DMSO stock with the BSA solution before diluting into the final culture medium. A 1:1 to 1:10 molar ratio of DPHP to BSA is a good starting point for optimization.
-
Allow the DPHP-BSA complex to form by incubating at 37°C for 15-30 minutes.
-
Add the DPHP-BSA complex to your final volume of culture medium.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve DPHP directly in ethanol instead of DMSO? A1: It is not recommended. Technical datasheets specify that DPHP is insoluble in alcohol.[3] DMSO is a much more potent and appropriate solvent for creating a concentrated stock of this compound.
Q2: What is the maximum concentration of DPHP I can expect to achieve in aqueous media? A2: This is highly dependent on the specific media composition (serum content, salt concentration, etc.). Based on its lipophilic nature, achieving stable concentrations above 50-100 µM is very difficult without carrier molecules. It is critical to perform a solubility test in your specific medium to determine the empirical upper limit for your experiments.[6]
Q3: My DPHP powder looks clumpy and off-white. Is it still good? A3: DPHP is described as a white to light-yellow or off-white powder.[8][9] Clumping can occur if it has absorbed moisture. The key determinant is whether it fully dissolves into a clear solution in DMSO. If it does not dissolve completely even with gentle warming, the integrity of the compound may be compromised.
Q4: Will heating DPHP to get it into solution damage it? A4: DPHP is stable to heat. For cosmetic formulations, it is routinely melted into an oil phase at 80-85°C.[8][10][11] The gentle warming to 37-40°C recommended for dissolving it in DMSO for cell culture is well within its stable temperature range.
Q5: Can I use serum in my culture medium with DPHP? A5: Yes, but be aware that serum contains albumin and other lipids that can bind to DPHP. This can have two effects: it may help to solubilize the DPHP, but it will also reduce the free, bioavailable concentration. If your experiment is sensitive to the free concentration, using a serum-free medium or a defined concentration of a carrier like fatty-acid free BSA is recommended for consistency.
References
-
MySkinRecipes. This compound Sepilift DPHP. Available from: [Link]
-
Frank Suds. Sepilift DPHP. Available from: [Link]
-
Beurre. SEPILIFT DPHP 5 g. Available from: [Link]
-
Journal of Oil Palm Research. INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Available from: [Link]
-
ResearchGate. (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Available from: [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]
-
Avena Lab. This compound TDS ENG. Available from: [Link]
Sources
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- 2. specialchem.com [specialchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Sepilift DPHP [myskinrecipes.com]
- 9. cdfsupplies.com [cdfsupplies.com]
- 10. franksuds.com [franksuds.com]
- 11. beurre.ua [beurre.ua]
Dipalmitoyl Hydroxyproline (DPHP) Technical Support Center: A Guide to Consistent Experimental Outcomes
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving consistent and reproducible results in their experiments. This guide moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and empowering you to overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in a research setting.
Q1: What is the primary mechanism of action for this compound (DPHP)?
A1: DPHP, a lipid-soluble derivative of hydroxyproline, primarily acts as a signal peptide.[1][2] Its key mechanisms include stimulating the synthesis of new collagen and inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade existing collagen.[1][3] This dual action of promoting collagen production while protecting existing collagen makes it a significant compound in studies related to skin aging and tissue remodeling.[1][4]
Q2: What is the recommended concentration range for DPHP in experimental formulations?
A2: For most research applications, the recommended concentration of DPHP is between 0.1% and 2%.[1][2][5] Clinical studies have demonstrated measurable effects on wrinkle depth at a concentration of 0.5%.[2][5]
Q3: What is the best way to dissolve DPHP for my experiments?
A3: DPHP is a white to off-white powder that is insoluble in water but soluble in oil.[5][6] To achieve optimal dissolution, it should be added to the oil phase of your formulation and heated to approximately 80-85°C (176-185°F).[5][7] It also shows good solubility in glycol solvents.[1][2]
Q4: Is DPHP stable in typical cosmetic or experimental formulations?
A4: DPHP is generally stable in formulations with a pH range of 4.5 to 7.5.[6] However, like many cosmetic ingredients, its stability can be affected by factors such as extreme pH, exposure to light, and high temperatures over extended periods.[7][8]
Q5: What are the key in vitro assays to measure the efficacy of DPHP?
A5: Common in vitro assays to assess the anti-aging efficacy of compounds like DPHP include those that measure antioxidant activity, inhibition of collagenase and elastase, and induction of skin cell proliferation.[9][10] Specific to DPHP's mechanism, assays quantifying procollagen type I C-peptide (a marker for new collagen synthesis) via ELISA are highly relevant.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your this compound experiments.
Issue 1: DPHP Recrystallization in Formulation
Symptoms:
-
The final formulation appears grainy or cloudy after cooling.
-
Small, needle-like crystals are visible under a microscope.
-
Loss of product homogeneity and efficacy.
Causality: DPHP is a lipophilic compound with a specific melting point. If the formulation cools too quickly, or if the oil phase is not properly structured to hold the DPHP in solution, it can recrystallize. This is a common issue with oil-soluble actives that require heating for incorporation.[7][11]
Troubleshooting Steps:
-
Optimize the Cooling Process:
-
Action: Implement a slow, controlled cooling phase after emulsification. Avoid rapid cooling by placing the formulation in a cold water bath.
-
Rationale: Slow cooling allows the lipid structures in the emulsion to form in a more organized manner, effectively trapping the DPHP molecules and preventing them from aggregating and crystallizing.
-
-
Modify the Oil Phase Composition:
-
Action: Introduce a co-solvent or an emollient with a higher polarity into the oil phase. Examples include glycols or esters like isopropyl myristate.
-
Rationale: A more complex oil phase with varying polarities can improve the solubility of DPHP, creating a more stable environment that discourages recrystallization.
-
-
Ensure Proper Homogenization:
-
Action: Use high-shear homogenization while the emulsion is still hot. Ensure the DPHP is fully dissolved in the oil phase before emulsification.
-
Rationale: Proper homogenization creates smaller oil droplets, increasing the surface area for the DPHP to be dispersed and reducing the likelihood of localized supersaturation and subsequent crystallization.[11][12]
-
Issue 2: Inconsistent Results in Collagen Synthesis Assays
Symptoms:
-
High variability in procollagen levels between replicate experiments.
-
Lack of a clear dose-dependent response to DPHP treatment in dermal fibroblast cultures.
Causality: The efficacy of DPHP in cell culture is highly dependent on its bioavailability to the cells. If the DPHP is not properly delivered through the aqueous cell culture medium to the cell membrane, the results will be inconsistent. Its lipophilic nature makes direct application to aqueous media challenging.
Troubleshooting Workflow:
Caption: DPHP's role in the MMP/TIMP regulatory network.
Troubleshooting Steps:
-
Verify Assay Specificity:
-
Action: Ensure you are using an assay specific to the MMP you are investigating (e.g., MMP-1, MMP-2, MMP-9). Use a known, specific MMP inhibitor as a positive control.
-
Rationale: Different MMPs have different substrate specificities and may be affected differently by DPHP. Using a non-specific assay can lead to ambiguous results.
-
-
Control for Redox Effects:
-
Action: DPHP has antioxidant properties. [5]Ensure your assay buffer contains appropriate chelating agents (e.g., EDTA) if the MMP activation or detection method is sensitive to redox changes.
-
Rationale: The antioxidant activity of DPHP could interfere with assay components, leading to false readings of MMP inhibition.
-
-
Consider the Role of TIMPs:
-
Action: If working with cell-based models, consider measuring TIMP-1 expression levels (e.g., via ELISA or RT-qPCR) in response to DPHP treatment.
-
Rationale: DPHP may not only directly inhibit MMPs but also upregulate the expression of their natural inhibitors, TIMPs. [1]Understanding this dual mechanism can help explain the observed biological outcomes.
-
Data Summary and Key Parameters
The following tables provide a quick reference for key experimental parameters.
Table 1: DPHP Formulation and Solubility Parameters
| Parameter | Recommended Value/Method | Rationale & Citation |
| Concentration Range | 0.1 - 2.0% (w/w) | Effective range observed in in vitro and clinical studies. [1][2][5] |
| Solvent | Oil phase of emulsion; Glycols | Lipophilic nature requires a non-aqueous solvent for dissolution. [1][2][5] |
| Dissolution Temp. | 80 - 85 °C (176 - 185 °F) | Necessary to melt the powder and ensure complete dissolution in the oil phase. [5][7] |
| Stable pH Range | 4.5 - 7.5 | Ensures the chemical integrity of the DPHP molecule in the final formulation. [6] |
Table 2: Recommended In Vitro Efficacy Assays
| Assay Type | Target | Endpoint Measurement | Rationale & Citation |
| Collagen Synthesis | Dermal Fibroblasts | Procollagen Type I C-Peptide (ELISA) | Directly measures the primary intended biological effect of DPHP. [1] |
| MMP Inhibition | Purified MMP-1, -2, -9 | Fluorogenic Substrate Cleavage | Quantifies the direct inhibitory effect on key collagen-degrading enzymes. [10] |
| Elastase Inhibition | Porcine Pancreatic Elastase | Spectrophotometric Assay | Assesses the protective effect on elastin fibers, another key component of the ECM. [4][10] |
| Cell Proliferation | Dermal Fibroblasts | MTT or BrdU Assay | Evaluates the effect on cell viability and turnover, important for skin rejuvenation. [9][10] |
Experimental Protocols
Protocol 1: Preparation of a 1% DPHP Oil-in-Water Emulsion
This protocol provides a baseline for creating a stable emulsion for topical application studies.
Materials:
-
Phase A (Aqueous): Deionized Water, Glycerin, Xanthan Gum
-
Phase B (Oil): Caprylic/Capric Triglyceride, Cetearyl Alcohol, this compound (DPHP)
-
Phase C (Cool-down): Preservative (e.g., Phenoxyethanol)
Procedure:
-
Phase A Preparation: In a beaker, combine deionized water and glycerin. Slowly sprinkle in xanthan gum while mixing with a propeller stirrer to create a vortex. Mix until fully hydrated and uniform. Heat to 80°C.
-
Phase B Preparation: In a separate beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and DPHP. Heat to 80-85°C while stirring until all components, including the DPHP powder, are completely melted and the phase is clear and uniform.
-
Emulsification: Slowly add Phase B to Phase A while homogenizing at high speed (e.g., 5000 RPM). Homogenize for 3-5 minutes to form a uniform, white emulsion.
-
Cooling: Switch to a lower speed propeller stirrer and allow the emulsion to cool slowly.
-
Final Additions: Once the emulsion is below 40°C, add Phase C ingredients and mix until uniform.
-
QC Check: Adjust pH to 5.5-6.5 if necessary. Check for homogeneity and signs of crystallization.
Protocol 2: Quantification of Procollagen Synthesis in Human Dermal Fibroblasts
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
DPHP Stock Solution (10% in DMSO or suitable vehicle)
-
Procollagen Type I C-Peptide (PIP) ELISA Kit
-
Ascorbic Acid (Positive Control)
Procedure:
-
Cell Seeding: Seed HDFs into a 24-well plate at a density that will result in ~80% confluency at the time of treatment. Culture overnight in FGM.
-
Cell Treatment:
-
Prepare serial dilutions of the DPHP stock solution in FGM to achieve final concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
Prepare a vehicle control (FGM with the same concentration of DMSO/vehicle as the highest DPHP dose).
-
Prepare a positive control (FGM with Ascorbic Acid).
-
Aspirate the old medium from the cells and replace it with the treatment media.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge to remove any cell debris.
-
ELISA Assay: Perform the Procollagen Type I C-Peptide ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Normalize the PIP concentration to the total protein content of the cell lysate from each well to account for any differences in cell number. Compare the results from DPHP-treated wells to the vehicle control.
References
- This compound - Benchchem. (URL: )
- Determination of Bis(2-propylheptyl)phthalate (DPHP)
- This compound TDS ENG - Avena Lab. (URL: )
- The Importance of this compound on The Skin - Ayelet N
- Analytical methods for diethyl phthal
- What is this compound? - Paula's Choice EU. (URL: )
- Dipalmitoyl Hydroxy Proline - Biofor. (URL: )
- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (URL: )
- Drug degradation pathways - Pharmaceutical - Pharmacy 180. (URL: )
- This compound Sepilift DPHP - MySkinRecipes. (URL: )
- In Vitro Models for Anti-Aging Efficacy Assessment - Encyclopedia.pub. (URL: )
- This compound (DPHP)| Oil Soluble Peptide for Skin Firmness - CDF Supplies. (URL: )
- In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research - MDPI. (URL: )
- How to successfully create emulsions for cosmetic and healthcare products ? - The Blog. (URL: )
- Matrix metalloproteinase - Wikipedia. (URL: )
- Cosmetic emulsions with stability problems: wh
- The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - MDPI. (URL: )
- How to tackle compound solubility issue : r/labr
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- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
- 4. ayeletnaturals.com [ayeletnaturals.com]
- 5. avenalab.com [avenalab.com]
- 6. cdfsupplies.com [cdfsupplies.com]
- 7. This compound Sepilift DPHP [myskinrecipes.com]
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- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. How to successfully create emulsions for cosmetic and healthcare products ? - The Blog [mixing-experts.com]
Technical Support Center: Optimizing Dipalmitoyl Hydroxyproline's Effect on Fibroblasts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the incubation time for observing the effects of Dipalmitoyl hydroxyproline (DPHP) on fibroblasts. As a lipophilic derivative of the essential collagen component hydroxyproline, DPHP holds significant promise in dermatological and regenerative medicine research. However, its efficacy in in vitro models is critically dependent on experimental parameters, most notably the incubation time. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to design and troubleshoot your experiments effectively.
Understanding the Mechanism: Why Incubation Time is Critical
This compound (DPHP) is designed for enhanced cellular uptake compared to its parent molecule, hydroxyproline.[1] It functions as a signaling peptide to modulate fibroblast activity through two primary mechanisms:
-
Stimulation of Collagen Synthesis: DPHP promotes the production of extracellular matrix (ECM) proteins, most importantly collagen.[1][2] This process is largely mediated through the activation of key signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4]
-
Inhibition of Matrix Metalloproteinases (MMPs): DPHP helps preserve the existing collagen matrix by inhibiting the activity of MMPs, enzymes responsible for collagen degradation.[1]
The kinetics of these two processes can differ significantly. Signaling pathway activation can be rapid, occurring within minutes to hours, while the downstream effects on gene expression, protein synthesis, and ECM deposition are more protracted, often requiring 24 to 72 hours or longer to become apparent.[5][6][7] Therefore, a single, universal incubation time is not appropriate for all experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for incubation time when assessing DPHP's effect on collagen synthesis?
A1: For end-point measurements of collagen protein levels (e.g., via Sirius Red or hydroxyproline assays), a 48 to 72-hour incubation period is a recommended starting point. This duration generally allows for the multi-step process of gene transcription, translation, post-translational modification, and secretion of collagen to reach a detectable level. For analyzing collagen gene expression (e.g., COL1A1 via RT-qPCR), a shorter time course of 12 to 24 hours may be sufficient to observe significant changes.[8]
Q2: How quickly can I expect to see activation of signaling pathways like ERK or Smad in response to DPHP?
A2: Phosphorylation of key signaling proteins like ERK1/2 and Smad2/3 can be very rapid, often peaking within 15 to 60 minutes of stimulation.[6][7] To capture the peak of this activation, a time-course experiment with short time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) is essential.
Q3: What is the recommended incubation time for evaluating DPHP's inhibitory effect on MMPs?
A3: The inhibitory effect of DPHP on MMP activity can be assessed over a 24 to 72-hour period.[9][10] It's important to consider that you may be looking at both the direct inhibition of existing MMPs and the longer-term effects on MMP gene expression and secretion. A time-course experiment within this range will help elucidate the kinetics of MMP inhibition in your specific fibroblast cell line.
Q4: I am seeing inconsistent results between experiments. Could the incubation time be a factor?
A4: Inconsistent results are a common challenge, especially with lipophilic compounds like DPHP.[3] Beyond incubation time, factors such as inconsistent cell seeding density, passage number, and the stability and solubility of DPHP in your culture media can contribute to variability. It is crucial to perform a stability assessment of DPHP in your specific cell culture medium over the intended duration of your experiment.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of DPHP on collagen synthesis. | Suboptimal Incubation Time: The incubation period may be too short for detectable collagen accumulation or too long, leading to feedback inhibition or cytotoxicity. | Action: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal window for collagen production. |
| DPHP Instability/Solubility: As a lipophilic peptide, DPHP may precipitate out of aqueous culture media over time or bind to serum proteins, reducing its effective concentration.[3][4] | Action: Prepare fresh DPHP solutions for each experiment. Assess the stability of DPHP in your culture medium at 37°C over your intended time course using techniques like HPLC or LC-MS if available. Consider using a low-serum medium if your cells can tolerate it to minimize protein binding.[3] | |
| High cytotoxicity observed at longer incubation times. | Compound Toxicity: DPHP, like any bioactive molecule, can be cytotoxic at high concentrations or with prolonged exposure. | Action: Perform a dose-response and time-course cell viability assay (e.g., MTT, MTS, or LDH release) to determine the optimal non-toxic concentration and incubation duration for your fibroblast cell line.[5][12] |
| Variability in signaling pathway activation. | Transient Activation: The phosphorylation of signaling proteins like ERK and Smad is often transient.[7] | Action: For Western blot analysis of signaling pathways, perform a time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak activation. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol provides a framework for determining the optimal incubation time for DPHP's effect on a chosen endpoint (e.g., collagen synthesis, cell proliferation).
Materials:
-
Human dermal fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (DPHP)
-
Vehicle control (e.g., DMSO)
-
96-well or 24-well plates
-
Reagents for your chosen endpoint assay (e.g., Sirius Red for collagen, MTT for viability)
Procedure:
-
Cell Seeding: Seed fibroblasts at a consistent density in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of DPHP in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in your culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Replace the culture medium with fresh medium containing DPHP at your chosen concentration or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72, and 96 hours).
-
Endpoint Analysis: At each time point, perform your chosen assay to measure the effect of DPHP.
-
Data Analysis: Plot the measured effect against the incubation time to identify the optimal duration for the desired response.
Protocol 2: Assessing DPHP Stability in Cell Culture Media
Materials:
-
Complete cell culture medium
-
DPHP stock solution
-
Sterile, light-protected microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Spike pre-warmed cell culture medium with the DPHP stock solution to the final concentration used in your experiments.
-
Incubation: Aliquot the DPHP-containing medium into sterile, light-protected tubes for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove a tube and immediately store it at -80°C to prevent further degradation.
-
Quantification: Analyze the concentration of DPHP in each sample using a validated analytical method. A decrease in concentration over time indicates instability.[11]
Visualizing the Process
DPHP Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by DPHP and a generalized workflow for optimizing incubation time.
Caption: DPHP activates key signaling pathways in fibroblasts to modulate collagen synthesis and MMP activity.
Caption: A systematic workflow for determining the optimal incubation time for DPHP experiments.
Data Presentation
| Endpoint | Recommended Starting Incubation Time | Key Considerations |
| Signaling Pathway Activation (p-ERK, p-Smad) | 5 - 120 minutes | Activation is often transient; a short time-course is essential. |
| Gene Expression (e.g., COL1A1, MMPs) | 12 - 24 hours | Allows for transcriptional changes to occur. |
| Cell Proliferation / Viability | 24 - 72 hours | Balances sufficient time for cell division with potential cytotoxicity.[13][14] |
| Collagen Protein Synthesis | 48 - 72 hours | Allows for translation, post-translational modifications, and secretion. |
| MMP Activity Inhibition | 24 - 72 hours | Captures both direct inhibition and effects on MMP expression.[9][10] |
By understanding the underlying mechanisms of DPHP and employing a systematic approach to optimizing incubation time, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the translation of this promising compound from the bench to potential therapeutic applications.
References
- Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach. ACS Omega. 2022;7(36):32266-32280. doi:10.1021/acsomega.2c03551
- Vitamin D Inhibits Expression and Activity of Matrix Metalloproteinase in Human Lung Fibroblasts (HFL-1) Cells. Tuberc Respir Dis (Seoul). 2014;77(2):73-80. doi:10.4046/trd.2014.77.2.73
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Accessed December 30, 2025. [Link]
- Transcriptome analysis of human dermal fibroblasts following red light phototherapy. Sci Rep. 2021;11(1):7297. Published 2021 Apr 1. doi:10.1038/s41598-021-86662-8
- Liu Y, Kalén A, Risto O, Wahlström O. Fibroblast proliferation due to exposure to a platelet concentrate in vitro is pH dependent. Wound Repair Regen. 2002;10(5):336-340. doi:10.1046/j.1524-475x.2002.10510.x
- Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites. J Biol Chem. 2011;286(1):70-78. doi:10.1074/jbc.M110.170884
- Cell Viability Assays. In: Assay Guidance Manual.
- Bioactive Peptides: An Understanding from Current Screening Methodology. Int J Mol Sci. 2022;23(15):8399. Published 2022 Jul 29. doi:10.3390/ijms23158399
- Changes in Gene Expression Patterns in Young and Senescent Fibroblasts in Glycated Three-Dimensional Collagen Matrices. Int J Mol Sci. 2023;24(2):1428. Published 2023 Jan 11. doi:10.3390/ijms24021428
- Distinct roles of myofibroblast-specific Smad2 and Smad3 signaling in repair and remodeling of the infarcted heart. J Mol Cell Cardiol. 2017;112:65-77. doi:10.1016/j.yjmcc.2017.08.013
- Analysis of collagen gene expression by cultured fibroblasts in morphoea. Br J Dermatol. 1989;121(4):449-455. doi:10.1111/j.1365-2133.1989.tb01452.x
- Development of a new bioinspired peptide with fibroblast relaxation proprieties for cosmetics applications. bioRxiv. Preprint posted online January 30, 2023. doi:10.1101/2023.01.30.526239
- Strategies for the discovery and identification of food protein-derived biologically active peptides. Trends Food Sci Technol. 2017;69(Pt B):214-228. doi:10.1016/j.tifs.2017.07.002
- The Role of the Dynamic Lung Extracellular Matrix Environment on Fibroblast Morphology and Inflammation. J Funct Biomater. 2022;13(1):3. Published 2022 Jan 6. doi:10.3390/jfb13010003
- IPF-Fibroblast Erk1/2 Activity Is Independent from microRNA Cluster 17-92 but Can Be Inhibited by Treprostinil through DUSP1. Int J Mol Sci. 2021;22(13):6785. Published 2021 Jun 24. doi:10.3390/ijms22136785
- Neuronal PAS Domain 2 (Npas2)-Deficient Fibroblasts Accelerate Skin Wound Healing and Dermal Collagen Reconstruction. Anat Rec (Hoboken). 2019;302(9):1579-1590. doi:10.1002/ar.24103
- Proliferation of pulmonary interstitial fibroblasts is mediated by transforming growth factor-beta1-induced release of extracellular fibroblast growth factor-2 and phosphorylation of p38 MAPK and JNK. J Biol Chem. 2005;280(52):43134-43142. doi:10.1074/jbc.M510441200
- Vitamin D Inhibits Expression and Activity of Matrix Metalloproteinase in Human Lung Fibroblasts (HFL-1) Cells. Tuberc Respir Dis (Seoul). 2014;77(2):73-80. doi:10.4046/trd.2014.77.2.73
-
Cell Viability Assay Protocol Researchgate. vigo-avocats. Accessed December 30, 2025. [Link]
- Systematic transcriptomic analysis and temporal modelling of human fibroblast senescence. Elife. 2022;11:e74995. Published 2022 May 17. doi:10.7554/eLife.74995
- UHMWPE oxidation increases matrix metalloproteinase-2 (MMP-2) release in human fibroblast. J Mater Sci Mater Med. 2002;13(4):403-406. doi:10.1023/a:1014396820466
- A dual role of fibroblast–epithelial crosstalk in acute and chronic lung injury. J Biol Chem. 2023;299(1):102766. doi:10.1016/j.jbc.2022.102766
- Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome. Int J Mol Sci. 2020;21(7):2628. Published 2020 Apr 7. doi:10.3390/ijms21072628
- Matrix Metalloproteinases Promote Inflammation and Fibrosis in Asbestos-Induced Lung Injury in Mice. Am J Respir Cell Mol Biol. 2007;36(4):488-497. doi:10.1165/rcmb.2006-0275OC
- Expression of Polyamine Oxidase in Fibroblasts Induces MMP-1 and Decreases the Integrity of Extracellular Matrix. Int J Mol Sci. 2021;22(21):11929. Published 2021 Nov 3. doi:10.3390/ijms222111929
- Controlling the Balance of Fibroblast Proliferation and Differentiation: Impact of Thy-1. J Invest Dermatol. 2010;130(6):1593-1602. doi:10.1038/jid.2010.38
- Aging Fibroblasts Adversely Affect Extracellular Matrix Formation via the Senescent Humoral Factor Ependymin-Related Protein 1. Int J Mol Sci. 2022;23(23):14674. Published 2022 Nov 24. doi:10.3390/ijms232314674
- Short-term cyclical stretch phosphorylates p38 and ERK1/2 MAPKs in cultured fibroblasts from the hearts of rainbow trout, Oncorhynchus mykiss. Biol Open. 2020;9(1):bio049296. Published 2020 Jan 10. doi:10.1242/bio.049296
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Effects of a natural multi‑component compound formulation on the growth, morphology and extracellular matrix production of human adult dermal fibroblasts. ResearchGate. Published online October 2, 2019. Accessed December 30, 2025. [Link]
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De-Regulation of Extracellular Matrix Proteins in Human Fibroblasts after Long-term and Low Concentrations of HEMA Exposition. Hilaris Publisher. Published March 27, 2014. Accessed December 30, 2025. [Link]
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Technical Support Center: Advanced Strategies for Dipalmitoyl Hydroxyproline (DPHP) Dermal Delivery
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP) delivery. This guide is designed for researchers, cosmetic chemists, and drug development professionals actively working to enhance the penetration of DPHP into dermal layers. Here, we move beyond basic formulation to troubleshoot common experimental hurdles and provide in-depth, evidence-based strategies for maximizing efficacy.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding DPHP, providing the essential physicochemical and biological context needed to design effective delivery systems.
Q1: What are the critical physicochemical properties of DPHP that dictate formulation strategy?
Answer: Understanding DPHP's molecular characteristics is the cornerstone of any successful delivery strategy. Its properties present a dual challenge: while its lipophilicity aids in interacting with the stratum corneum, its large size can be a hindrance.
DPHP is an oil-soluble derivative of the amino acid hydroxyproline, created by reacting it with palmitic acid.[1][2] This modification dramatically increases its lipophilicity, making it insoluble in water but soluble in oils.[1][3] The key is to leverage its oil solubility to partition into the lipid-rich stratum corneum while using a carrier system to overcome the size limitation and facilitate passage into the deeper dermal layers.
Table 1: Key Physicochemical Properties of this compound (DPHP)
| Property | Value / Description | Implication for Dermal Delivery |
| INCI Name | This compound | Standard nomenclature for cosmetic formulations. |
| Molecular Weight | ~607.9 g/mol [4] | Relatively large, making passive diffusion through the tight junctions of the stratum corneum difficult.[5][6] |
| Appearance | Off-white fine powder[3] | Must be fully dissolved in the oil phase of a formulation to ensure homogeneity and bioavailability. |
| Solubility | Oil-soluble; Insoluble in water[1][3] | Excellent for partitioning into the lipid matrix of the stratum corneum, but requires a lipid-based carrier. |
| Calculated LogP | 14.1[4] | Highly lipophilic, indicating a strong affinity for oily/lipid environments over aqueous ones. |
| Melting Point | 56-60°C[1] | Must be incorporated into the heated oil phase of an emulsion, a key consideration for SLNs and hot homogenization processes.[7] |
| Typical Usage Rate | 0.5% - 2%[3] | The delivery system must be capable of efficiently encapsulating this concentration. |
Q2: What is the biological rationale for delivering DPHP to the dermis?
Answer: DPHP's primary value as an anti-aging active lies in its ability to stimulate the synthesis of collagen and other extracellular matrix (ECM) components within the dermis.[3] It acts as a biological signal, promoting skin firmness, elasticity, and the reduction of wrinkles.[1][3]
However, for DPHP to be effective, it must reach the fibroblasts located in the dermis. The outermost layer of the skin, the stratum corneum, is a formidable barrier designed to prevent foreign substances from entering.[8] If DPHP remains on the skin's surface, it cannot exert its biological activity. Therefore, the central goal of any DPHP formulation is to overcome this barrier and ensure sufficient bioavailability in the dermal tissue where collagen synthesis occurs.
Section 2: Troubleshooting Guide for DPHP Formulations
This section is structured to address specific experimental failures and provide a logical workflow for diagnosing and solving the problem.
Q3: My DPHP formulation shows poor skin penetration in in vitro Franz cell assays. How can I diagnose the issue?
Answer: Poor penetration is a multi-faceted problem. A systematic approach is required to pinpoint the failure point, which could be the formulation itself, the experimental setup, or the analytical method.
Caption: Troubleshooting workflow for poor DPHP skin penetration.
Detailed Breakdown:
-
Formulation Integrity: Before blaming the skin barrier, verify your carrier system.
-
Physical Stability: Is your nanoemulsion creaming or your liposome suspension aggregating?[9] Unstable systems cannot deliver their payload effectively. Centrifuge a sample (e.g., 3000 rpm for 30 mins) to accelerate instability detection.[10][11] If unstable, reconsider your surfactant/co-surfactant ratio or lipid composition.
-
Particle Size & Polydispersity Index (PDI): For nanocarriers, a small size (ideally <200 nm for dermal delivery) and low PDI (<0.3) are critical.[12] Larger particles may remain in the upper layers of the stratum corneum. Use Dynamic Light Scattering (DLS) to verify. If the size is too large, you may need to increase the energy of your homogenization process or optimize surfactant levels.
-
Encapsulation Efficiency (EE%): Is the DPHP actually inside your nanoparticles? Low EE means the DPHP is unencapsulated, behaving as if it were in a simple oil solution and limiting the benefit of the nanocarrier. An EE >80% is a good target.
-
-
Franz Cell Protocol: The in vitro model must be robust.[13][14]
-
Membrane Integrity: Use excised skin (porcine ear skin is a common model) and ensure it is not damaged.[15][16] Air bubbles between the membrane and the receptor fluid are a common error that will halt permeation.[16][17]
-
Receptor Fluid: You must maintain "sink conditions," meaning the concentration of DPHP in the receptor fluid never approaches saturation. Due to DPHP's lipophilicity, a simple buffer may not suffice. Consider adding a solubilizer like a small percentage of ethanol or a non-ionic surfactant to the receptor fluid.
-
Sampling: Ensure your sampling technique is consistent and that you replace the withdrawn volume with fresh, pre-warmed receptor fluid.[14][17]
-
-
Analytical Method: You cannot measure what you cannot detect.
-
Extraction Recovery: You must validate your method for extracting DPHP from both the receptor fluid and the skin layers (epidermis/dermis). A poor recovery will artificially lower your penetration results.
-
Limit of Detection (LOD) / Limit of Quantification (LOQ): Dermal penetration can be low. Your analytical method (e.g., HPLC, LC-MS/MS) must be sensitive enough to quantify the small amounts of DPHP that permeate the skin.[18]
-
Q4: My DPHP-loaded nanoemulsion is physically unstable and shows phase separation. What are the causes and solutions?
Answer: Nanoemulsion instability typically points to an imbalance in the formulation's components or insufficient energy during preparation. Nanoemulsions are kinetically stable systems, not thermodynamically stable like microemulsions, so their long-term integrity is a primary challenge.[9]
Table 2: Troubleshooting Nanoemulsion Instability
| Observation | Likely Cause(s) | Recommended Solution(s) |
| Creaming (Oil droplets rise to the top) | Insufficient surfactant/co-surfactant concentration; Incorrect Surfactant-to-Oil Ratio (SOR); Droplet size too large. | Increase surfactant/co-surfactant concentration. Optimize the SOR by creating a pseudo-ternary phase diagram. Increase homogenization pressure/time to reduce droplet size.[19] |
| Coalescence (Droplets merge, leading to oil layer) | Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system; Insufficient electrostatic or steric repulsion between droplets. | Adjust the HLB of your surfactant blend to better match the required HLB of your oil phase. For O/W nanoemulsions, consider adding a charged surfactant to increase zeta potential and electrostatic repulsion.[9] |
| Ostwald Ripening (Larger droplets grow at the expense of smaller ones) | High solubility of the oil phase in the continuous phase; Wide particle size distribution (high PDI). | Select an oil with lower water solubility. Optimize the homogenization process to achieve a more monodisperse population of droplets (lower PDI). |
-
Component Selection:
-
Oil Phase: Select an oil in which DPHP is highly soluble (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate).
-
Surfactant/Co-surfactant (S/CoS): Choose a skin-friendly, high-HLB surfactant (e.g., Tween 80) and a short-chain alcohol or glycol as a co-surfactant (e.g., Propylene Glycol, Transcutol®).[19]
-
-
Constructing the Phase Diagram:
-
Prepare multiple S/CoS mixtures at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, titrate the oil phase with the S/CoS mixture. Note the points where the mixture is clear and homogenous.
-
Then, titrate these clear oil/S/CoS mixtures with the aqueous phase (water or buffer).
-
Plot the results on a ternary phase diagram to identify the region where clear, stable nanoemulsions form.
-
-
Formulation & Characterization:
-
Select a composition from the center of the identified nanoemulsion region.
-
Prepare the formulation by first dissolving DPHP in the heated oil phase (~60-65°C).[1][2]
-
Separately, mix the aqueous phase and the S/CoS blend.
-
Add the oil phase to the aqueous phase under high-shear mixing, followed by high-pressure homogenization.
-
Characterize the final product for particle size, PDI, zeta potential, and subject it to accelerated stability testing (e.g., storage at 40°C and 45°C).[20][21]
-
Q5: I am developing DPHP-loaded Solid Lipid Nanoparticles (SLNs), but the encapsulation efficiency is low. How can I improve it?
Answer: Low encapsulation efficiency (EE%) in SLNs often results from the drug being expelled from the lipid matrix as it cools and crystallizes.[7][22] The choice of lipid, surfactant, and production method are all critical factors.
-
Lipid Selection: The structure of the solid lipid matrix is paramount.
-
Use a Lipid Blend: Instead of a single, highly crystalline solid lipid (like Glyceryl Monostearate), use a blend of a solid lipid with a small amount of a liquid lipid (oil). This creates a less-perfect crystal lattice with more imperfections, providing space to accommodate the DPHP molecule. This modified structure is often referred to as a Nanostructured Lipid Carrier (NLC).[22]
-
Check Solubility: Ensure DPHP is highly soluble in the molten lipid. Perform solubility studies at a temperature just above the lipid's melting point.
-
-
Production Method: The cooling rate significantly impacts crystallization and drug expulsion.
-
Cold Homogenization: This technique can sometimes improve EE for thermolabile or lipophilic drugs. The process involves dissolving the drug in the melted lipid, rapidly cooling and solidifying the mixture, and then grinding the lipid to microparticles. These microparticles are then dispersed in a cold surfactant solution and homogenized at high pressure. This avoids prolonged exposure of the drug to high temperatures.
-
Optimize Hot Homogenization: If using the more common hot homogenization method, try to cool the resulting nanoemulsion rapidly (e.g., in an ice bath) after homogenization.[23] Rapid cooling can "trap" the drug within the lipid matrix before it has a chance to be expelled during slow recrystallization.
-
-
Surfactant Choice: The surfactant stabilizes the particle and can influence the lipid matrix at the interface.
-
Use a sufficient concentration of a suitable surfactant (e.g., Poloxamer 188, Tween 80) to provide a stable steric barrier that prevents particle aggregation during crystallization.
-
Caption: Key strategies to enhance DPHP encapsulation in SLNs.
Section 3: Advanced Delivery System FAQs
Q6: Beyond nanoemulsions and SLNs, what other nanocarriers are suitable for DPHP, and what are their comparative advantages?
Answer: While nanoemulsions and SLNs are excellent choices, other advanced vesicular systems like ethosomes and transfersomes offer unique mechanisms for overcoming the skin barrier, particularly for challenging molecules.[24][25][26]
Table 3: Comparison of Advanced Delivery Systems for DPHP
| Delivery System | Composition | Mechanism of Penetration | Key Advantage for DPHP | Main Limitation |
| Liposomes | Phospholipid bilayers surrounding an aqueous core.[12] | Adsorption and fusion with stratum corneum lipids; act as penetration enhancers.[12] | Biocompatible; can encapsulate lipophilic DPHP within the lipid bilayer. | Conventional liposomes are rigid and show poor penetration into deeper skin layers.[27] |
| Ethosomes | Phospholipids, water, and a high concentration of ethanol (20-45%).[28][29] | Ethanol acts as a permeation enhancer by fluidizing both the vesicle membrane and the stratum corneum lipids, allowing the soft, malleable vesicles to penetrate deeper.[25][29] | The high ethanol content significantly enhances the penetration of the entire vesicle. | Potential for skin irritation due to high ethanol concentration; risk of ethanol evaporation. |
| Transfersomes (Ultradeformable Vesicles) | Phospholipids and an "edge activator" (e.g., a single-chain surfactant like sodium cholate).[24][26] | The highly deformable vesicle squeezes through intercellular pores of the stratum corneum that are much smaller than its own diameter, driven by the trans-epidermal hydration gradient.[26] | Superior deformability allows for penetration of the intact vesicle to deeper skin layers.[26] | Can be less stable than other systems; edge activators can sometimes cause irritation. |
| Transethosomes | A hybrid system containing phospholipids, ethanol, and an edge activator.[25] | Combines the penetration-enhancing effect of ethanol with the deformability conferred by the edge activator.[26] | Potentially synergistic effect, leading to greater penetration depth than either ethosomes or transfersomes alone.[26] | More complex formulation with multiple components to optimize. |
For DPHP, ethosomes and transethosomes are particularly promising. The ethanol fluidizes the lipid barrier, which is the primary obstacle, while the vesicular structure carries the DPHP payload. The choice between them would depend on balancing the desired penetration depth against potential skin sensitivity to ethanol and surfactants.
References
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- Franz Cell Test. (n.d.). Eurofins.
- Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. (2022). PubMed.
- Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. (n.d.). SciSpace.
- EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020). YouTube.
- METHOD OF STATIC DIFFUSION CELLS FOR ASSESSMENT OF PESTICIDES SKIN PERMEATION. (2011). Military Medical Science Letters.
- Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules. (2022). [Source name not available].
- PERMEATION ENHANCEMENT AND ADVANCED STRATEGIES: A COMPREHENSIVE REVIEW OF IMPROVED TOPICAL DRUG DELIVERY. (n.d.). ResearchGate.
- Challenges in the Delivery of Peptide drugs: an Industry Perspective. (2015). [Source name not available].
- Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. (2025). PubMed Central.
- ETHOSOMES: The Promising Carriers for the Transdermal Delivery of Drugs. (n.d.). IOSR Journal.
- Ethosomes: A Novel Tool for Vesicular Drug Delivery. (n.d.). Asian Journal of Pharmaceutical Research.
- Development, characterization, and skin delivery studies of related ultradeformable vesicles: transfersomes, ethosomes, and transethosomes. (2015). PubMed Central.
- Ethosome as a potential transdermal drug delivery system. (n.d.). J Pharm Biol Sci.
- Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. (n.d.). MDPI.
- This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. (n.d.). CDF Supplies.
- Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. (n.d.). RJPT.
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- Nanoemulsion as pharmaceutical carrier for dermal and transdermal drug delivery: Formulation development, stability issues, basic considerations and applications. (2018). PubMed.
- Nanoemulsions in Dermal Drug Delivery. (2017). Plastic Surgery Key.
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- Challenges and Strategies for Topical and Transdermal Delivery of Bioactive Peptides. (n.d.). [Source name not available].
- This compound (DPHP). (n.d.). PhytoAxia.
- Challenges and opportunities in dermal/transdermal delivery. (n.d.). PubMed Central.
- Solid Lipid Nanoparticles. (n.d.). MDPI.
- Pharmaceutical Nanoemulsions and Their Potential Topical and Transdermal Applications. (n.d.). SBMU journals.
- Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy. (2025). PubMed.
- Nanoemulsion-Based Transdermal Drug Delivery Systems. (n.d.). ijrpr.
- Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013). [Source name not available].
- Dermal delivery of selected hydrophilic drugs from elastic liposomes: effect of phospholipid formulation and surfactants. (n.d.). PubMed.
- Liposomal systems as drug delivery vehicles for dermal and transdermal applications. (n.d.). [Source name not available].
- Solid lipid nanoparticles for thermoresponsive targeting: evidence from spectrophotometry, electrochemical, and cytotoxicity studies. (2017). PubMed Central.
- Challenges in delivering therapeutic peptides and proteins: a silk-based solution. (n.d.). NIH.
- Elastic and Ultradeformable Liposomes for Transdermal Delivery of Active Pharmaceutical Ingredients (APIs). (2021). PubMed Central.
- Elastic and Ultradeformable Liposomes for Transdermal Delivery of Active Pharmaceutical Ingredients (APIs). (2025). ResearchGate.
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". (2025). ResearchGate.
- A Current Review on Transdermal Delivery of Protein and Peptides: Possibilities and Challenges. (2025). Bentham Science Publisher.
- Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. (2024). Analytical Methods (RSC Publishing).
- Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. (2025). ResearchGate.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (n.d.). PubMed Central.
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". (n.d.). PubMed.
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Dipalmitoyl Hydroxyproline (DPHP) Technical Support Center: Optimizing Stability and Efficacy Through pH Adjustment
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maximizing the stability and efficacy of DPHP in your formulations. As a lipoamino acid, DPHP's performance is intrinsically linked to the chemical environment of your formulation, with pH being a critical parameter. This resource will equip you with the foundational knowledge and practical protocols to ensure optimal performance of this powerful anti-aging active.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound (DPHP) and why is it important?
A1: The recommended pH range for ensuring the stability of DPHP in formulations is between 4.5 and 7.5.[1] Maintaining the pH within this range is crucial for preventing the degradation of the molecule. DPHP is synthesized through the esterification of hydroxyproline with palmitic acid, creating both an ester and an amide linkage.[2][3][4] These functional groups are susceptible to hydrolysis under acidic or alkaline conditions.
At a pH below 4.5, there is an increased risk of acid-catalyzed hydrolysis of the ester bond. Conversely, at a pH above 7.5, alkaline-catalyzed hydrolysis of both the ester and amide bonds can occur.[5] Such degradation would lead to the breakdown of DPHP into its constituent parts, hydroxyproline and palmitic acid, diminishing its efficacy as a targeted delivery system for hydroxyproline to the skin.[6]
Q2: My DPHP-containing emulsion is showing signs of instability (e.g., phase separation, changes in viscosity). Could pH be the culprit?
A2: Yes, an inappropriate pH is a common cause of instability in emulsions containing DPHP. If the pH of your formulation has drifted outside the optimal 4.5-7.5 range, the resulting degradation of DPHP can disrupt the emulsion system. The hydrolysis of DPHP introduces free fatty acids (palmitic acid) and amino acids (hydroxyproline) into your formulation. This change in the chemical composition of the oil and water phases can alter the hydrophilic-lipophilic balance (HLB) of the system, leading to the coalescence of oil droplets and eventual phase separation.
Furthermore, significant pH shifts can affect the performance of other formulation components, such as emulsifiers and thickeners, further compromising the physical stability of your product.[7] Therefore, it is essential to not only set the initial pH correctly but also to ensure its stability over the shelf-life of the product.
Q3: How does the pH of a formulation affect the efficacy of DPHP in stimulating collagen synthesis?
A3: While direct studies on the pH-dependent efficacy of DPHP are not abundant, we can infer the impact of pH based on its mechanism of action. DPHP is designed to penetrate the skin and then be enzymatically cleaved to release hydroxyproline, a key building block of collagen.[2][6] The stability of the DPHP molecule is therefore paramount for its effective delivery.
If the pH of the formulation is suboptimal, leading to premature hydrolysis of DPHP, its ability to penetrate the stratum corneum as an intact lipoamino acid is compromised. Free hydroxyproline is significantly more hydrophilic than DPHP and will have poorer skin penetration. Consequently, a lower concentration of the active component will reach the target fibroblasts in the dermis, resulting in reduced stimulation of collagen synthesis. Maintaining the pH within the stable range of 4.5-7.5 ensures that the majority of DPHP remains intact and bioavailable for skin penetration and subsequent enzymatic release of hydroxyproline.
Q4: I suspect my DPHP has degraded due to an incorrect pH. What are the expected degradation products and how can I detect them?
A4: The primary degradation products of DPHP due to hydrolysis are hydroxyproline and palmitic acid . In cases of partial hydrolysis, you might also find N-palmitoyl hydroxyproline (from ester hydrolysis) or O-palmitoyl hydroxyproline (from amide hydrolysis).
The most reliable method for detecting and quantifying DPHP and its potential degradation products is High-Performance Liquid Chromatography (HPLC) , often coupled with Mass Spectrometry (MS) for definitive identification.[8][9][10][11] A stability-indicating HPLC method can separate the intact DPHP from its more polar degradation products. For a detailed protocol, please refer to the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Phase Separation or Creaming in Emulsion | pH outside the 4.5-7.5 range leading to DPHP hydrolysis and disruption of the emulsion system. | 1. Measure the pH of the unstable emulsion. 2. If outside the 4.5-7.5 range, prepare a new batch, carefully adjusting the pH of the water phase before emulsification. 3. Incorporate a suitable buffering system to maintain the pH over time. 4. Confirm the stability of the new batch using accelerated stability testing (see protocol below). |
| Change in Product Appearance (Color, Odor) | Degradation of DPHP or other formulation components due to extreme pH. | 1. Assess the pH of the product. 2. Review the stability of all ingredients at the measured pH. 3. Reformulate within the 4.5-7.5 pH range for DPHP and ensure compatibility with all other ingredients. |
| Reduced Product Efficacy | Premature hydrolysis of DPHP due to incorrect pH, leading to poor skin penetration and reduced bioavailability of hydroxyproline. | 1. Verify the pH of your formulation is within the 4.5-7.5 range. 2. Conduct a stability study to ensure the concentration of active DPHP is maintained throughout the product's shelf life using an appropriate analytical method like HPLC. |
| Crystallization or Precipitation in Formulation | Recrystallization of DPHP or its degradation products (palmitic acid) due to solubility issues, which can be exacerbated by pH changes. | 1. Ensure DPHP is fully dissolved in the oil phase at the recommended temperature (80-85°C) during manufacturing.[3] 2. Check the pH of the formulation to rule out degradation as a cause. 3. Consider adjusting the solvent system in the oil phase to improve the solubility of DPHP. |
Visualizing Key Concepts
Caption: Workflow for Preparing a Stable DPHP Emulsion.
Protocol 2: Accelerated Stability Testing of DPHP Formulations
This protocol is designed to assess the physical and chemical stability of your DPHP formulation under stress conditions.
-
Sample Preparation:
-
Prepare a sufficient quantity of your final formulation.
-
Package the product in its final intended container and in inert glass containers (as a control) to assess package-product compatibility.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 1 to 3 months:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C. [12]
-
-
-
Evaluation Schedule:
-
Evaluate the samples at time zero, and then at regular intervals (e.g., 2 weeks, 1 month, 2 months, 3 months).
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, viscosity, and signs of phase separation or creaming.
-
Chemical Properties:
-
pH Measurement: To check for pH drift.
-
DPHP Content: Quantify the concentration of intact DPHP using a stability-indicating HPLC method (see outline below).
-
-
Protocol 3: Outline for a Stability-Indicating HPLC Method for DPHP
This is a general outline; specific parameters will need to be optimized for your equipment and formulation matrix.
-
Instrumentation:
-
HPLC system with a UV or MS detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or MS for identification.
-
Column Temperature: Controlled, e.g., 30°C.
-
-
Sample Preparation:
-
Accurately weigh the formulation and dissolve/extract it in a suitable solvent in which DPHP is soluble (e.g., a mixture of organic solvent and water).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, subject a solution of DPHP to forced degradation under acidic, alkaline, oxidative, and thermal stress.
-
Analyze the stressed samples to confirm that the degradation products are well-separated from the parent DPHP peak.
-
-
Analysis:
-
Inject the samples from the stability study and quantify the peak area of the intact DPHP against a standard curve. A decrease in the DPHP peak area over time indicates degradation.
-
References
-
Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. PubMed. Available at: [Link]
-
Influence of pH on skin permeation of amino acids. PubMed. Available at: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. PharmTech. Available at: [Link]
-
This compound by Shanghai Coachchem Technology Co., Ltd. - Personal Care & Cosmetics. UL Prospector. Available at: [Link]
-
Effect of pH on the Structure, Functional Properties and Rheological Properties of Collagen from Greenfin Horse-Faced Filefish (Thamnaconus septentrionalis) Skin. MDPI. Available at: [Link]
-
Stability Testing of Cosmetics. MakingCosmetics. Available at: [Link]
-
INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Journal of Oil Palm Research. Available at: [Link]
-
(PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. Available at: [Link]
-
This compound TDS ENG. Avena Lab. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Studies on the effect of pH on the lipoidal route of penetration across stratum corneum. PubMed. Available at: [Link]
-
Effect of pH on Skin Permeation Enhancement of Acidic Drugs by L-Menthol-Ethanol System. PubMed. Available at: [Link]
-
Elucidating pH-dependent Collagen Triple Helix Formation Through Interstrand Hydroxyproline-Glutamic Acid Interactions. PubMed. Available at: [Link]
-
Enhancement of Skin Penetration of Hydrophilic and Lipophilic Compounds by pH-sensitive Liposomes. PubMed. Available at: [Link]
-
Cosmetic Product Stability Testing Guide. Scribd. Available at: [Link]
-
Cosmetic Shelf Life: Stability Testing Insights. Parameter Generation & Control. Available at: [Link]
-
Prediction of the physical stability and quality of o/w cosmetic emulsions using full factorial design. Vitae. Available at: [Link]
-
Effects of pH and temperature on microstructure and morphology of hydroxyapatite/collagen composites synthesized in vitro. PubMed. Available at: [Link]
-
Guidelines on Stability Testing of Cosmetics. ResearchGate. Available at: [Link]
-
Investigation of pH-Dependent Collagen Triple-Helix Formation. ResearchGate. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]
-
Fast and sensitive collagen quantification by alkaline hydrolysis/hydroxyproline assay. PubMed. Available at: [Link]
-
This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. CDF Supplies. Available at: [Link]
-
Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. PubMed. Available at: [Link]
-
Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Utrecht University. Available at: [Link]
-
An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. NIH. Available at: [Link]
-
Degradation Profiling by RP- HPLC: A Review. IJPPR. Available at: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]
-
Fast Hydroxyproline Assay for Collagen. Scribd. Available at: [Link]
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Technical Support Center: Dipalmitoyl Hydroxyproline (DPHP) Anti-Wrinkle Efficacy Studies
Welcome to the technical support guide for Dipalmitoyl Hydroxyproline (DPHP). This resource is designed for researchers, cosmetic formulators, and clinical scientists to address common sources of variability and troubleshoot challenges encountered during anti-wrinkle efficacy studies. Our goal is to provide you with the expertise and validated protocols necessary to achieve reproducible and reliable results.
Section 1: Understanding DPHP - Mechanism and Formulation
This section delves into the foundational knowledge required for effective study design, focusing on DPHP's mechanism of action and critical formulation parameters that influence its stability and bioavailability.
Frequently Asked Questions (FAQs): Formulation & Stability
Question: We are seeing inconsistent results in our in vitro studies. Could the formulation be the issue?
Answer: Absolutely. The efficacy of DPHP is fundamentally linked to its formulation. DPHP is an oil-soluble derivative of hydroxyproline, the primary amino acid in collagen.[1] Its lipophilic nature, conferred by two palmitic acid groups, is designed to enhance skin penetration.[2][3] However, if not properly incorporated into a vehicle, its bioavailability can be severely compromised.
Key formulation checkpoints include:
-
Solubilization: DPHP is a powder that must be completely dissolved in the oil phase of your formulation. This typically requires heating to 80-85°C.[2][4] Incomplete solubilization or recrystallization upon cooling is a major source of variability, as it reduces the amount of active ingredient available for skin penetration. You may observe recrystallization in an oil-based serum if it's not formulated correctly.[4]
-
pH of the Final Emulsion: The stability of DPHP is pH-dependent. The recommended pH range for final formulations is typically between 4.5 and 7.5.[5] Deviations outside this range can lead to hydrolysis of the ester bonds, degrading the molecule and reducing its efficacy.
-
Ingredient Compatibility: While DPHP is generally compatible with other cosmetic ingredients, interactions can occur.[6] For instance, high concentrations of certain solvents or interactions with other actives could potentially affect the stability of the emulsion or the availability of DPHP.
Question: What is the proposed mechanism of action for DPHP, and how does this influence our choice of assays?
Answer: DPHP employs a multi-faceted approach to skin rejuvenation, which should guide your selection of efficacy assays.
-
Collagen Synthesis Stimulation: As a derivative of hydroxyproline, a key building block of collagen, DPHP acts as a signaling molecule to stimulate the production of new collagen fibers.[5][7] This makes assays measuring Type I collagen synthesis in human dermal fibroblasts (HDFs) highly relevant.
-
Extracellular Matrix Protection: DPHP helps protect existing collagen and elastin from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs), such as collagenase and elastase.[2][7] Therefore, in vitro collagenase and elastase inhibition assays are critical for substantiating its protective claims.
-
Antioxidant Activity: DPHP can neutralize free radicals, which are key contributors to extrinsic skin aging.[2] This helps protect skin cells from oxidative stress. Assays measuring antioxidant capacity can provide complementary data.
-
Skin Hydration and Barrier Support: By its nature, DPHP can help bind water and support the skin's moisture barrier, contributing to a smoother, more hydrated appearance.[6][7]
The diagram below illustrates the primary pathways through which DPHP is understood to exert its anti-wrinkle effects.
Caption: DPHP's multi-pathway action on the dermal matrix.
Section 2: Troubleshooting In Vitro Efficacy Assays
In vitro studies are the first step in substantiating anti-wrinkle claims. However, they are prone to variability. This section provides guidance on common assays and pitfalls.
Frequently Asked Questions (FAQs): In Vitro Studies
Question: Our collagen synthesis assay results are not showing a clear dose-response to DPHP. What could be wrong?
Answer: A lack of a clear dose-response in a collagen synthesis assay (e.g., Pro-Collagen I ELISA) can stem from several factors beyond simple formulation issues.
-
Cell Health and Confluency: Ensure your human dermal fibroblasts (HDFs) are healthy, within a low passage number, and are not overly confluent when treated. Senescent or overly dense cells will not respond optimally to stimuli.
-
Solvent Effects: DPHP is oil-soluble and often dissolved in a carrier like DMSO for cell culture experiments. High concentrations of the solvent can be cytotoxic or interfere with cell signaling. Always run a vehicle control with the highest concentration of solvent used in your experiment.
-
Incubation Time: Collagen synthesis is a multi-day process. An insufficient incubation period (e.g., less than 48-72 hours) may not be long enough to detect a significant increase in secreted pro-collagen.
-
Assay Sensitivity: Verify the sensitivity and linear range of your ELISA kit. If the DPHP-induced collagen production is below the kit's detection limit, you will not see a response.
Question: We are performing a collagenase inhibition assay, but the results are inconsistent between runs. How can we improve reproducibility?
Answer: Fluorometric collagenase inhibitor screening kits are common but require meticulous technique.[8][9] Variability often arises from:
-
Enzyme Activity: Collagenase is sensitive to temperature and handling. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Ensure the enzyme is properly activated according to the manufacturer's protocol (e.g., using APMA) just before the assay.[10]
-
Substrate Preparation: The fluorogenic substrate (e.g., FITC-collagen or self-quenched gelatin) must be fully solubilized.[8] Incomplete dissolution leads to inconsistent substrate availability in the wells. Incubating the reconstituted substrate at 37°C for a short period can help.[8]
-
Reaction Kinetics: The assay measures the rate of substrate cleavage. It is crucial to take readings within the linear phase of the reaction. An endpoint reading after a very long incubation might be misleading if the substrate has been depleted in the control wells. A kinetic reading (multiple measurements over time) is often more reliable.
-
Inhibitor Control: Always include a known collagenase inhibitor (e.g., 1,10-Phenanthroline) as a positive control to validate that the assay system is working correctly.[8]
Standard Protocol: In Vitro Collagenase Inhibition Assay
This protocol provides a standardized workflow for assessing the MMP-inhibitory activity of a DPHP-containing formulation.
| Step | Procedure | Key Considerations & Troubleshooting |
| 1 | Reagent Preparation | Prepare all buffers, enzyme, substrate, and test article dilutions. Equilibrate all components to room temperature before use.[8] |
| 2 | Test Article Dilution | Create a serial dilution of your DPHP test formulation in the assay buffer. Include a vehicle control (formulation base without DPHP). |
| 3 | Assay Plate Setup | In a 96-well black plate, add wells for: 1) Buffer Blank, 2) No-Inhibitor Control, 3) Positive Control Inhibitor, and 4) DPHP Test Samples. |
| 4 | Enzyme Addition | Add activated collagenase solution to all wells except the Buffer Blank. |
| 5 | Inhibitor Incubation | Add the test samples, vehicle control, and positive control inhibitor to their respective wells. Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme. |
| 6 | Reaction Initiation | Add the pre-warmed fluorogenic substrate to all wells to start the reaction. |
| 7 | Fluorescence Reading | Immediately begin reading the fluorescence kinetically (e.g., every 2 minutes for 30-60 minutes) at the appropriate Ex/Em wavelengths (e.g., 490/520 nm). |
| 8 | Data Analysis | Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition relative to the No-Inhibitor Control. |
Section 3: Navigating Variability in Clinical & In Vivo Studies
Clinical trials for cosmetic products present unique challenges.[11][12] Controlling variability is paramount for generating statistically significant and defensible claims.
Frequently Asked Questions (FAQs): Clinical Study Design
Question: Our clinical study on wrinkle reduction failed to show statistical significance, despite promising in vitro data. What are the common pitfalls in study design?
Answer: This is a frequent challenge in cosmetic science.[13] The transition from a controlled in vitro environment to complex human biology introduces numerous variables.
-
Subject Selection & Demographics: The study population must be appropriate for the product. Factors like age, Fitzpatrick skin type, and baseline wrinkle severity must be well-defined. Insufficient or highly variable baseline wrinkles can make it difficult to detect a change. Furthermore, diverse representation is critical as product efficacy can vary across skin tones.[12][14]
-
Study Blinding and Control: A double-blind, placebo-controlled design is the gold standard. The placebo (vehicle) must be identical in appearance, feel, and fragrance to the active formulation to avoid bias. A split-face design (active on one side, placebo on the other) is an excellent way to control for individual subject variability.[15]
-
Standardization of Measurement: This is arguably the most critical factor. All instrumental measurements must be taken under identical environmental conditions (temperature, humidity) at each time point.[16] Subjects should acclimate in the room for at least 15-20 minutes before measurements are taken.[16]
-
Instrumentation and Analysis Technique: The choice of measurement technique can heavily influence results. Skin replica analysis with profilometry is a classic and reliable method, but requires consistency in replica creation and lighting angles for analysis.[17][18][19] Newer 3D imaging systems can provide more comprehensive data but require precise and repeatable subject positioning.[20]
Question: We use silicone replicas to measure wrinkle depth, but the replicas themselves seem inconsistent. How can we improve this process?
Answer: Creating high-quality silicone replicas is an art that requires a standardized process. Inconsistencies can ruin an entire data set.
-
Application Technique: The replica material (e.g., Silflo™) should be mixed and applied quickly and evenly, without introducing air bubbles. The pressure applied should be consistent for every replica.
-
Subject State: The subject must be in a relaxed state, with neutral facial expression. Any muscle tension can alter the wrinkle profile.[17] It's important to ensure the "Wrinkle to Wrinkle Distance" is consistent between measurements for a given subject, as this indicates a similar level of muscle relaxation.[17]
-
Polymerization Time: Allow the replica material to fully cure according to the manufacturer's instructions. Premature removal can cause distortion.
-
Lighting for Analysis: When analyzing the replicas with an imaging system, the angle of oblique illumination must be fixed and identical for all replicas.[18] The main wrinkles should be oriented perpendicular to the light source to create the most defined shadows for analysis.[18]
Workflow: Standardized Clinical Wrinkle Assessment
The following workflow diagram outlines a robust process for conducting a clinical anti-wrinkle study, emphasizing key control points to minimize variability.
Caption: A controlled workflow for clinical anti-wrinkle efficacy trials.
By implementing these structured protocols and being mindful of the common sources of variability, researchers can significantly enhance the quality and reproducibility of their this compound efficacy studies.
References
-
What is this compound? - Paula's Choice EU. (n.d.). Retrieved from [Link]
-
Dipalmitoyl Hydroxy Proline - Biofor. (n.d.). Retrieved from [Link]
-
This compound TDS ENG - Avena Lab. (n.d.). Retrieved from [Link]
-
Jeong, S., et al. (2019). Anti-Wrinkle Benefits of Peptides Complex Stimulating Skin Basement Membrane Proteins Expression. International Journal of Molecular Sciences. Retrieved from [Link]
-
This compound Sepilift DPHP - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Kim, E., et al. (2024). Development of New Anti-Wrinkle Peptide Using Cheminformatics-Assisted Peptidomimetic Design. MDPI. Retrieved from [Link]
-
Clinical Testing of Cosmetics and Personal Care Products - Intertek. (n.d.). Retrieved from [Link]
-
This compound - NOELIE. (n.d.). Retrieved from [Link]
-
New study for anti-wrinkle peptide - Personal Care Magazine. (2013, November 6). Retrieved from [Link]
-
Jeong, S., et al. (2019). Anti-Wrinkle Benefits of Peptides Complex Stimulating Skin Basement Membrane Proteins Expression. PubMed. Retrieved from [Link]
-
Ferreira, M. S., et al. (2022). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. MDPI. Retrieved from [Link]
-
The Real-World Challenges of Aesthetic Dermatology Clinical Trials. (2025, June 23). Retrieved from [Link]
-
Grove, G. L. (1989). The wrinkle and its measurement--a skin surface Profilometric method. PubMed. Retrieved from [Link]
-
Guidelines for Evaluation of Anti-Wrinkle Products. (n.d.). Retrieved from [Link]
-
Biggest Challenges Facing the Cosmetic Industry? (2024, November 7). Retrieved from [Link]
-
What are the most common challenges in cosmetic product development? (2025, July 14). Retrieved from [Link]
-
Formulation Challenges – Cosmetics Industry - NovoBliss Research. (n.d.). Retrieved from [Link]
-
Skin Surface Replica Image Analysis of Furrows and Wrinkles - ResearchGate. (n.d.). Retrieved from [Link]
-
Akazaki, S., et al. (2019). Real‐time wrinkle evaluation method using Visual Illusion‐based image feature enhancement System. Journal of Cosmetic Dermatology. Retrieved from [Link]
-
SWIRL, a clinically validated, objective, and quantitative method for facial wrinkle assessment. (n.d.). Retrieved from [Link]
-
This compound (DPHP) - PhytoAxia. (n.d.). Retrieved from [Link]
-
Clinical Trials Underway for New Skin Aging Targets - Medscape. (2025, January 15). Retrieved from [Link]
-
Collagenase Assay Kits - Chondrex, Inc. (n.d.). Retrieved from [Link]
-
This compound by Shanghai Coachchem Technology Co., Ltd. - Personal Care & Cosmetics - UL Prospector. (n.d.). Retrieved from [Link]
-
Synthesis of 1, 4-dipalmitoyl Hydroxyproline - Dissertation. (n.d.). Retrieved from [Link]
-
How Clinical Trials Help Develop New Anti-Aging Products and Procedures. (2025, April 14). Retrieved from [Link]
-
Ghimeray, A. K., et al. (2015). In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Nobile, V., et al. (2023). Development and Evaluation of a Novel Anti-Ageing Cream Based on Hyaluronic Acid and Other Innovative Cosmetic Actives. Cosmetics. Retrieved from [Link]
-
Wu, M., et al. (2023). Biochemistry, Collagen Synthesis. StatPearls. Retrieved from [Link]
-
A Prospective Double-blind, Placebo-controlled Clinical Trial Evaluating the Efficacy of a Novel Combination of Hyaluronic Acid Serum and Antioxidant Cream for Rejuvenation of the Aging Neck. (2019). The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]
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Skin-penetrating peptides (SKPs): Enhancing skin permeation for transdermal delivery of pharmaceuticals and cosmetic compounds - PubMed. (2025, March 15). Retrieved from [Link]
-
In-vitro Evaluation of Antioxidant Activity and Anti-collagenase Activity of Thalassia hempricii as a Potent Ingredients for A - Pharmacognosy Journal. (2018). Retrieved from [Link]
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DELIVERY SYSTEMS - Sesha Skin Therapy. (2020, November 25). Retrieved from [Link]
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Collagen Synthesis - News-Medical.net. (n.d.). Retrieved from [Link]
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Skin Penetration Enhancement Techniques in Transdermal Drug Delivery System: Overcoming the Skin Barrier - PharmaTutor. (2011, October 15). Retrieved from [Link]
-
Collagen Structure-Function Mapping Informs Applications for Regenerative Medicine. (n.d.). Retrieved from [Link]
-
Clinical and Instrumental Evaluation of the Anti-Aging Effectiveness of a Cream Based on Hyaluronic Acid and a Cream Based on Hyaluronic Acid and Vitamin C: A Prospective, Multicenter, 8-Week, Parallel-Group Randomized Study on 91 Subjects - MDPI. (n.d.). Retrieved from [Link]
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Collagen - Wikipedia. (n.d.). Retrieved from [Link]
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Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - BMB Reports. (n.d.). Retrieved from [Link]
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Dipalmitoyl Hydroxyproline (DPHP) Technical Support Center: A Guide to Formulation in Oil-Based Systems
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating DPHP into oil-based formulations. Here, we address common challenges with in-depth scientific explanations and provide actionable troubleshooting protocols to ensure the stability and efficacy of your experimental systems.
Introduction to this compound (DPHP)
This compound is a lipophilic derivative of hydroxyproline, a key amino acid in collagen. This modification enhances its ability to dissolve in oils and fats, improving its penetration through the skin's lipid layers. DPHP is valued in cosmetic and pharmaceutical applications for its anti-aging, firming, and moisturizing properties. It functions by stimulating the contraction of collagen fibers, protecting collagen from enzymatic degradation, and promoting skin hydration.
Despite its oil-soluble nature, formulating with DPHP can present challenges, primarily related to its solubility and stability in oil-based systems. This guide will provide you with the necessary tools and knowledge to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving DPHP in an oil phase?
A1: DPHP should be added to the oil phase of your formulation and heated to approximately 80-85°C (176-185°F) with continuous stirring until fully dissolved. It is crucial to maintain this temperature to ensure complete solubilization before proceeding with emulsification or other formulation steps.
Q2: My DPHP is precipitating or recrystallizing out of the oil phase upon cooling. What is causing this?
A2: Recrystallization of DPHP upon cooling is a common issue and can be attributed to several factors:
-
Concentration: The concentration of DPHP may be exceeding its solubility limit in the chosen oil at lower temperatures.
-
Oil Polarity: The polarity of the oil used can significantly impact DPHP's solubility.
-
Cooling Rate: Rapid cooling can shock the system, promoting nucleation and crystal growth.
-
Lack of Stabilizers: The formulation may lack the necessary components to maintain DPHP in a solubilized state at ambient temperatures.
Q3: What is the typical usage concentration for DPHP in formulations?
A3: The recommended usage level for this compound is between 0.1% and 2%. Clinical studies have demonstrated measurable improvements in wrinkle depth at a concentration of 0.5%. For potent anti-aging products, the concentration can be as high as 2.0%.
Q4: Can DPHP be used in anhydrous (water-free) oil-based formulations?
A4: Yes, DPHP is well-suited for anhydrous formulations due to its oil-soluble nature. However, the same principles of ensuring complete dissolution at an elevated temperature and preventing recrystallization upon cooling apply. The choice of oils and the inclusion of solubility enhancers are critical for the stability of such formulations.
Q5: What is the optimal pH range for formulations containing DPHP?
A5: DPHP is stable in a pH range of 4.5 to 7.5. Some sources suggest a slightly broader stable pH range of 3.5 to 7. It is important to ensure the final formulation's pH falls within this range to maintain the integrity and efficacy of the DPHP.
Troubleshooting Guide: Overcoming DPHP Formulation Challenges
This section provides detailed protocols and explanations to address specific problems encountered during the formulation process.
Issue 1: DPHP Recrystallization in the Oil Phase
Underlying Cause: The solubility of DPHP is highly dependent on temperature and the composition of the oil phase. As the formulation cools, the kinetic energy of the system decreases, and if the concentration of DPHP exceeds its saturation point at that lower temperature, it will precipitate out of the solution.
Solutions:
1. Optimization of the Oil Phase with Co-solvents and Penetration Enhancers:
-
Rationale: The addition of co-solvents or esters with varying polarities can create a more favorable environment for DPHP, increasing its solubility. Glycols, for instance, can enhance the affinity of DPHP for the skin.
-
Experimental Protocol:
-
Select a range of cosmetically acceptable esters and glycols (e.g., C12-15 Alkyl Benzoate, Isopropyl Myristate, Propylene Glycol Dicaprylate/Dicaprate, Caprylic/Capric Triglyceride).
-
Prepare a series of oil blends by systematically replacing a portion (e.g., 5%, 10%, 20%) of your primary oil with the selected co-solvent.
-
For each blend, add the desired concentration of DPHP.
-
Heat the mixtures to 80-85°C, stirring until the DPHP is fully dissolved.
-
Allow the solutions to cool slowly to room temperature while observing for any signs of precipitation.
-
Monitor the samples over 24-48 hours for any delayed recrystallization.
-
2. Utilizing Emulsifiers and Surfactants to Create Stable Dispersions:
-
Rationale: In emulsion systems, even if DPHP has a tendency to precipitate from the oil phase, the presence of emulsifiers can help to keep the small crystals suspended and evenly dispersed, preventing macroscopic separation and maintaining a homogenous product. Self-emulsifying drug delivery systems (SEDDS) are an advanced approach to enhance the solubility of lipophilic compounds.
-
Experimental Protocol for an Oil-in-Water Emulsion:
-
Oil Phase Preparation:
-
Combine your chosen oils, co-solvents, and DPHP.
-
Heat to 80-85°C and stir until all components are dissolved and homogenous.
-
Add your oil-soluble emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol) to the heated oil phase and stir until dissolved.
-
-
Water Phase Preparation:
-
In a separate vessel, combine distilled water and any water-soluble ingredients (e.g., glycerin, humectants).
-
Heat the water phase to a similar temperature as the oil phase (80-85°C).
-
-
Emulsification:
-
Slowly add the water phase to the oil phase (or vice versa, depending on the desired emulsion type) with continuous high-shear mixing.
-
Continue mixing for a specified time (e.g., 5-10 minutes) to form a stable emulsion.
-
Homogenize the emulsion if necessary to achieve a smaller droplet size and improved stability.
-
-
Cool Down:
-
Allow the emulsion to cool gradually while stirring gently.
-
Add any temperature-sensitive ingredients, such as preservatives and fragrances, below 40°C.
-
Adjust the final pH to be within the stable range for DPHP (4.5-7.5).
-
-
Diagram of the Emulsification Workflow:
Caption: Workflow for creating a stable DPHP oil-in-water emulsion.
Issue 2: Poor Texture or Graininess in the Final Product
Underlying Cause: A grainy or waxy texture can result from incomplete dissolution of DPHP or other solid components, or from improper emulsification leading to large, non-uniform droplets.
Solutions:
1. Ensure Complete Dissolution of All Solid Components:
-
Rationale: All solid, oil-soluble ingredients, including DPHP and any waxes or fatty alcohols, must be fully melted and dissolved in the oil phase before emulsification.
-
Protocol:
-
Visually inspect the heated oil phase to ensure there are no undissolved particles.
-
Maintain the oil phase at the recommended temperature (80-85°C) for a sufficient duration to ensure complete dissolution.
-
Stir the oil phase continuously during heating.
-
2. Optimize Mixing Speed and Duration:
-
Rationale: Insufficient shear during emulsification can result in large oil droplets that coalesce over time, leading to instability and a poor texture.
-
Protocol:
-
Use a high-shear mixer appropriate for your batch size.
-
Experiment with different mixing speeds and durations to find the optimal parameters for your specific formulation.
-
Consider using a homogenizer for a finer, more uniform emulsion.
-
Analytical Techniques for Formulation Characterization
To ensure the quality and stability of your DPHP formulations, consider utilizing the following analytical techniques:
| Technique | Purpose | Key Parameters to Measure |
| Microscopy | To visualize the emulsion's droplet size and distribution, and to detect any recrystallization of DPHP. | Droplet morphology, presence of crystals. |
| Rheology | To assess the viscosity and flow properties of the formulation, which can indicate its stability over time. | Viscosity, yield stress, shear-thinning behavior. |
| Differential Scanning Calorimetry (DSC) | To study the thermal behavior of the formulation and identify the melting and crystallization points of its components. | Melting point, crystallization temperature. |
| Accelerated Stability Testing | To predict the long-term stability of the formulation by subjecting it to stress conditions. | Changes in appearance, color, odor, pH, and viscosity at elevated temperatures (e.g., 45°C) and under freeze-thaw cycles. |
| Gas Chromatography-Mass Spectrometry (GC-MS) / High-Performance Liquid Chromatography (HPLC) | To quantify the amount of DPHP in the formulation and to detect any degradation products. | DPHP concentration, presence of impurities. |
DPHP Mechanism of Action in Skin
Understanding the mechanism of action of DPHP can aid in the design of effective formulations.
Caption: The mechanism of action of DPHP in the skin.
By understanding the properties of this compound and implementing the strategies outlined in this guide, you can successfully develop stable and effective oil-based formulations for your research and product development needs.
References
-
Avena Lab. This compound TDS ENG. [Link]
-
Shanghai Coachchem Technology Co., Ltd. This compound. UL Prospector. [Link]
-
MySkinRecipes. This compound Sepilift DPHP. [Link]
-
Paula's Choice EU. What is this compound?. [Link]
-
Watson International. This compound CAS 41672-81-5. [Link]
-
Biofor. Dipalmitoyl Hydroxy Proline. [Link]
-
Ayelet Naturals. The Importance of this compound on The Skin. [Link]
-
Rehman, M., et al. (2022). Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs. Journal of Visualized Experiments. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. US20110189323A1 - Cosmetic compositions.
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ResearchGate. Nanoemulsion-a method to improve the solubility of lipophilic drugs. [Link]
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The Good Scents Company. This compound. [Link]
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World Pharma Today. Advances in Lipid-Based Drug Formulations for Solubility. [Link]
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Waters Corporation. Analyzing Lubricating Oil Formulations Without Sample Preparation. [Link]
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MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]
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Autumn Herb Biotech Co., Ltd. Cosmetic Grade Anti-Wrinkle Powder this compound DPHP. [Link]
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Paula's Choice. This compound in Skin Care: What It Is and Is It Safe?. [Link]
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ACS Publications. Structural Level Characterization of Base Oils Using Advanced Analytical Techniques. [Link]
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America Suns Life, Inc. This compound. UL Prospector. [Link]
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Google Patents. US 2007/0237735A1. [Link]
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ACS Publications. Characterization of Mineral and Synthetic Base Oils by Gas Chromatography–Mass Spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]
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ResearchGate. Structural Level Characterization of Base Oils Using Advanced Analytical Techniques. [Link]
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MDPI. Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. [Link]
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Google Patents. US 2011/0158922 A1. [Link]
- Google Patents.
- Google Patents. US5540934A - Compositions for applying active substances to or through the skin.
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National Institutes of Health. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
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Prospector. Cosmetic emulsions with stability problems: what is the cause?. [Link]
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Cosmetics & Toiletries. Uncovering Stability Issues: The Obvious and Not So Obvious. [Link]
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Cosmetic Chemist and Formulation London. Ensuring Cosmetic Product Stability. [Link]
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Formula Botanica. 4 Signs of Cosmetic Product Instability. [Link]
-
MDPI. Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. [Link]
-
European Commission. Ingredient: this compound - CosIng. [Link]
- Semantic Scholar
Dipalmitoyl Hydroxyproline (DPHP) Technical Support Center: A Guide to Reproducible Elastin Preservation Studies
Welcome to the technical support center for Dipalmitoyl Hydroxyproline (DPHP). This guide is designed for researchers, scientists, and drug development professionals dedicated to exploring the effects of DPHP on elastin and collagen preservation. Achieving reproducible results with lipophilic compounds like DPHP in biological systems presents unique challenges. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and consistency of your experiments. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to build self-validating experimental systems.
Part 1: Foundational Knowledge & Formulation FAQs
This section addresses the most common initial hurdles in working with DPHP: understanding its properties and preparing it for experimental use. Inconsistent formulation is a primary source of irreproducibility.
FAQ 1.1: I'm observing inconsistent results between batches. Could my DPHP stock solution be the problem?
Answer: Yes, this is highly probable. This compound is a lipophilic molecule, meaning it is oil-soluble, not water-soluble.[1][2] Preparing a stable and homogenous stock solution for use in aqueous cell culture media is the most critical step for reproducibility. If the DPHP is not fully solubilized or precipitates out of solution, the effective concentration delivered to your cells will vary significantly between experiments.
Application Scientist's Insight: The core issue is a phase mismatch. Your active ingredient is oily, but your cell culture environment is watery. Simply dissolving DPHP in a solvent like DMSO and then diluting it in media often leads to immediate precipitation. The two palmitoyl chains make the molecule highly hydrophobic, causing it to crash out of aqueous solutions.[3][4] To ensure consistent delivery, you must create a stable dispersion or emulsion.
Recommended Protocol: Preparing a DPHP Stock Solution
-
Select a Carrier Oil: Choose a sterile, cell-culture-grade oil that is biocompatible and has low cellular toxicity (e.g., Tocopherol (Vitamin E), Squalane).
-
Heating and Dissolution:
-
In a sterile vessel, heat the carrier oil to approximately 80-85°C.[2]
-
Add the DPHP powder to the heated oil. A typical concentration for a stock might be 10-20% (100-200 mg/mL), depending on the carrier.
-
Stir with a sterile magnetic stir bar until the powder is completely dissolved and the solution is clear. This step is crucial; visual inspection for any undissolved particles is mandatory.
-
-
Emulsification (Optional but Recommended for Homogeneity):
-
For maximum stability in media, create an oil-in-water emulsion. A high-shear homogenizer or sonicator can be used. This step creates fine oil droplets containing DPHP, which can be more evenly dispersed in the cell culture medium.
-
-
Sterilization and Storage:
-
Filter-sterilize the final stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter.
-
Store aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Diagram: DPHP Formulation Workflow for Cell-Based Assays```dot
Caption: Troubleshooting flowchart for variable ELISA results.
FAQ 2.2: How can I measure elastin preservation specifically, not just synthesis?
Answer: Elastin preservation is a two-part equation: stimulating synthesis and preventing degradation. DPHP is known to inhibit Matrix Metalloproteinases (MMPs), the enzymes that break down extracellular matrix proteins like collagen and elastin. [5][6]To measure preservation, you must assess both sides of this equation.
Recommended Assays for a Comprehensive Study:
-
Elastin Synthesis:
-
qRT-PCR: Measure the gene expression of tropoelastin (ELN), the soluble precursor to elastin. This provides an early indicator of synthetic activity.
-
ELISA: Quantify the amount of tropoelastin protein secreted into the cell culture supernatant.
-
-
Elastin Degradation (MMP Activity):
-
Zymography: A gel-based assay to measure the activity of specific MMPs (like MMP-2 and MMP-9) that degrade elastin. [7] * MMP Activity Assays: Use commercially available fluorescent kits to quantify total MMP activity in the cell culture supernatant.
-
TIMP Expression: Measure the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), which are the natural inhibitors of MMPs. An increase in the TIMP/MMP ratio suggests a shift towards matrix preservation. [7]
-
Part 3: Understanding the Mechanism of Action
Reproducibility is enhanced when you understand the underlying biological pathways you are studying.
FAQ 3.1: What is the signaling pathway through which DPHP exerts its effects?
Answer: DPHP is considered a signal peptide. [5][6]After penetrating the skin or being taken up by cells, it is thought to stimulate fibroblasts through pathways that govern extracellular matrix (ECM) homeostasis. The primary mechanism involves upregulating the synthesis of structural proteins (collagen, elastin) and downregulating the activity of degradative enzymes (MMPs). [2][5] Application Scientist's Insight: The precise receptor-level interactions are not fully elucidated in publicly available literature, but the downstream effects are well-documented. DPHP provides the key amino acid hydroxyproline, a major component of collagen, in a highly bioavailable form. [4][8]Its action can be conceptualized as providing both a building block and a signal for matrix remodeling. It influences the crucial balance between MMPs and their inhibitors (TIMPs), which is often dysregulated in aging skin. [7]
Diagram: Proposed DPHP Mechanism of Action in Dermal Fibroblasts
Caption: DPHP's dual-action mechanism on elastin synthesis and degradation.
References
-
What is this compound? Paula's Choice EU. [Link]
-
This compound TDS ENG. Avena Lab. [Link]
-
Dipalmitoyl Hydroxy Proline. Biofor. [Link]
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This compound by Shanghai Coachchem Technology Co., Ltd. UL Prospector. [Link]
-
The Importance of this compound on The Skin. Ayelet Naturals. [Link]
-
[updated; poll results] How Do You Ensure the Reproducibility of Lab-scale Batches? Cosmetics & Toiletries. [Link]
-
This compound CAS 41672-81-5. Watson International. [Link]
-
This compound: The Power of Peptides. ALODERMA. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
This compound Sepilift DPHP. MySkinRecipes. [Link]
-
Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. MDPI. [Link]
-
Efficacy of a Novel Treatment Serum in the Improvement of Photodamaged Skin. PMC. [Link]
-
Reproducibility and Research Integrity. PMC - NIH. [Link]
-
Targeting Dermal Fibroblast Senescence: From Cellular Plasticity to Anti-Aging Therapies. MDPI. [Link]
-
A versatile, quantitative analytical method for pharmaceutical relevant lipids in drug delivery systems. PubMed. [Link]
-
Evaluation of the Efficacy of an Elastin-Inducing Composition Containing Amino Acids, Copper, and Hyaluronic Acid: Results of an Open Single-Center Clinical Trial Study. MDPI. [Link]
-
Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases. PMC - NIH. [Link]
-
Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin. PubMed Central. [Link]
-
Full article: Elastases and elastokines: elastin degradation and its significance in health and disease. Taylor & Francis Online. [Link]
-
Cosmetic conundrums. Dermatology Times. [Link]
-
Elastogenesis in Focus: Navigating Elastic Fibers Synthesis for Advanced Dermal Biomaterial Formulation. PMC - PubMed Central. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Reproducibility crisis in science or unrealistic expectations? PMC - NIH. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
5 Costly Mistakes of Cosmetic Research & Development… and how to avoid them! Personal Care Science. [Link]
-
The Reproducibility Crisis in Science - An Animated Review by Dan CBJ. YouTube. [Link]
-
Human Dermal Fibroblast Viability and Adhesion on Cellulose Nanomaterial Coatings: Influence of Surface Characteristics. NIH. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Biomolecular agents influencing elastin synthesis and matrix deposition. ResearchGate. [Link]
-
Mastering Elisa Assay Troubleshooting: Your Ultimate Guide To Success. Universal Biotechnology. [Link]
-
Integratomics of Human Dermal Fibroblasts Treated with Low Molecular Weight Hyaluronic Acid. MDPI. [Link]
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Validation & Comparative
Comparative Analysis of Dipalmitoyl Hydroxyproline and Prolyl-Hydroxyproline (Pro-Hyp): A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of two prominent hydroxyproline-based molecules in the field of skin biology and regenerative medicine: the synthetic lipoamino acid Dipalmitoyl hydroxyproline (DPHP) and the naturally occurring dipeptide prolyl-hydroxyproline (Pro-Hyp). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct physicochemical properties, mechanisms of action, and experimental evaluation, offering a scientifically grounded perspective to inform research and formulation strategies.
Introduction: Two Molecules, Two Pathways to Collagen Homeostasis
Collagen, the primary structural protein of the extracellular matrix (ECM), is central to skin integrity, firmness, and youthfulness. Its degradation and diminished synthesis are hallmarks of aging. Both this compound and prolyl-hydroxyproline are recognized for their ability to positively influence collagen balance, yet they achieve this through fundamentally different origins and routes of administration.
-
This compound (DPHP) is a plant-derived, synthetically modified molecule where the amino acid hydroxyproline is esterified with two palmitic acid chains.[1][2] This lipophilic modification is explicitly designed to enhance its penetration through the skin's lipid barrier for topical applications.[1][3]
-
Prolyl-hydroxyproline (Pro-Hyp or PO) is a major bioactive dipeptide derived from the digestion and absorption of ingested collagen hydrolysate (gelatin).[4][5] It circulates in the bloodstream and exerts systemic effects, representing an "inside-out" approach to skin and connective tissue health.[4][6]
This guide will dissect and compare these two compounds, providing the technical foundation necessary to understand their unique applications and performance.
Physicochemical Properties: A Tale of Solubility and Bioavailability
The structural differences between DPHP and Pro-Hyp dictate their physical properties, which in turn govern their delivery mechanisms and biological accessibility. DPHP is engineered for topical delivery, while Pro-Hyp is a product of systemic digestion.
| Property | This compound (DPHP) | Prolyl-hydroxyproline (Pro-Hyp) |
| Chemical Structure | Hydroxyproline with two palmitic acid chains attached via ester bonds. | A dipeptide consisting of a proline residue and a hydroxyproline residue. |
| Origin | Synthetic; derived from plant-based hydroxyproline and palmitic acid.[1][7] | Endogenous/Food-derived; from the breakdown of collagen.[4] |
| Molecular Formula | C₃₇H₆₉NO₅[1][7] | C₉H₁₄N₂O₄ |
| Molecular Weight | ~607.95 g/mol [1] | ~214.22 g/mol |
| Solubility | Oil-soluble, insoluble in water.[2] | Water-soluble. |
| Primary Route | Topical | Oral / Endogenous |
| Bioavailability | Enhanced skin penetration due to lipophilicity.[1][3] | Absorbed into the bloodstream after oral ingestion of collagen hydrolysate.[6][8] |
Biological Activity & Mechanism of Action
While both molecules ultimately support the collagen framework, their cellular mechanisms are distinct, reflecting their different routes of administration.
This compound (DPHP): The Topical Signal Peptide
Applied directly to the skin, DPHP functions as a signal peptide that initiates a cascade of anti-aging activities within the dermis.[1][9] Its lipophilic nature allows it to penetrate the stratum corneum and interact with dermal fibroblasts.
Key Mechanisms of DPHP:
-
Stimulation of Collagen Synthesis: DPHP promotes the contraction of collagen fibers and stimulates fibroblasts to produce new, well-organized collagen, enhancing skin firmness and structure.[2][3][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): It actively protects existing collagen by inhibiting the activity of MMPs, the enzymes responsible for collagen degradation.[1][3][9]
-
Elastin Protection: DPHP exhibits anti-elastase activity, helping to preserve the integrity of elastin fibers, which are crucial for skin elasticity.[1][10]
-
Antioxidant Defense: It scavenges free radicals and can stimulate the skin's own antioxidant enzyme production, protecting dermal components from oxidative stress.[2]
-
Hydration and Barrier Function: By binding water and strengthening the lipid matrix, DPHP improves skin hydration and overall barrier integrity.[2][7]
Prolyl-hydroxyproline (Pro-Hyp): The Systemic Growth Factor
Following oral ingestion of collagen hydrolysates, Pro-Hyp is one of the primary bioactive peptides that appears in the bloodstream.[4][11] It is then delivered to various tissues, including the skin, where it acts as a growth-initiating factor for specific fibroblast populations.[4][12]
Key Mechanisms of Pro-Hyp:
-
Fibroblast Proliferation and Migration: Pro-Hyp stimulates the growth and chemotactic activity of skin fibroblasts, which is particularly crucial for processes like wound healing.[13][14][15] Studies show it enhances the proliferation of fibroblasts cultured on collagen gels, mimicking an in vivo environment.[5][15]
-
ECM Synthesis: It has been shown to increase the production of essential ECM components, including collagen and glycosaminoglycans (like hyaluronic acid), by fibroblasts and chondrocytes.[16]
-
Skin Barrier Improvement: Animal studies have demonstrated that oral administration of Pro-Hyp can improve skin barrier function by decreasing transepidermal water loss (TEWL) and increasing hydration.[11]
-
Broad Biological Activity: Beyond the skin, Pro-Hyp has been shown to influence the differentiation and activity of osteoblasts, chondrocytes, and even adipocytes, highlighting its role as a systemic signaling molecule.[16][17]
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of DPHP and Pro-Hyp, standardized in vitro assays are essential. The following protocols provide robust, self-validating frameworks for quantifying their effects on key cellular processes.
Protocol 1: In Vitro Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies total collagen production by cultured human dermal fibroblasts (HDFs) following treatment. Sirius Red dye specifically binds to the triple-helix structure of collagen.
Methodology:
-
Cell Seeding: Seed HDFs into a 24-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation: Replace media with serum-free DMEM for 12-24 hours to synchronize cells.
-
Treatment:
-
DPHP Group: Treat cells with DPHP dissolved in an oil-based vehicle (e.g., propylene glycol) and then diluted in serum-free DMEM to final concentrations (e.g., 0.1%, 0.5%, 1.0%). Include a vehicle-only control.
-
Pro-Hyp Group: Treat cells with Pro-Hyp dissolved directly in serum-free DMEM to final concentrations (e.g., 50, 100, 200 µM).
-
Include an untreated control and a positive control (e.g., Ascorbic Acid, 50 µg/mL).
-
-
Incubation: Incubate for 48-72 hours.
-
Staining:
-
Washing: Wash unbound dye with an excess of 0.1 M HCl until the wash solution is clear.[18]
-
Elution: Elute the collagen-bound dye with 0.1 M NaOH solution.[18]
-
Quantification: Transfer the eluate to a 96-well plate and measure absorbance at 540-570 nm.[19][20] Calculate collagen concentration against a standard curve prepared with known concentrations of rat tail collagen I.
Protocol 2: Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human MMP-1.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5.[21]
-
MMP-1 Activation: Activate recombinant human MMP-1 with APMA (p-aminophenylmercuric acetate) as per the manufacturer's instructions (e.g., 2 mM APMA, incubate at 37°C for 3 hours).[21]
-
Substrate: Prepare a fluorescently quenched MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.
-
-
Assay Setup (96-well black plate):
-
Test Wells: Add activated MMP-1, assay buffer, and varying concentrations of DPHP or Pro-Hyp. Pre-incubate for 15 minutes at 37°C.
-
Inhibitor Control: A known MMP inhibitor (e.g., GM6001) serves as a positive control for inhibition.
-
Enzyme Control: Add activated MMP-1 and assay buffer (represents 100% activity).
-
Blank Control: Add assay buffer only (for background fluorescence).
-
-
Reaction Initiation: Add the MMP substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic reading of fluorescence (e.g., Excitation: 325 nm, Emission: 395 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Synthesis and Conclusion: Tailoring the Molecule to the Mission
The evidence presents this compound and prolyl-hydroxyproline as two powerful but distinct modulators of skin physiology. Their core differences in origin, delivery, and mechanism define their ideal applications in research and product development.
-
This compound (DPHP) is a high-performance, targeted active for topical formulations . Its engineered lipophilicity ensures effective skin penetration, where it acts directly on dermal fibroblasts to provide a multi-pronged anti-aging effect: boosting collagen, protecting existing collagen and elastin, and defending against oxidative stress.[1][2][3][9] It is the quintessential ingredient for advanced cosmetic and dermatological products aimed at directly treating the visible signs of aging.
-
Prolyl-hydroxyproline (Pro-Hyp) is the key bioactive molecule underpinning the efficacy of oral collagen supplementation .[4] Its value lies in its systemic bioavailability and its role as a fundamental signaling dipeptide that promotes cellular proliferation and tissue repair, not just in the skin but in other connective tissues as well.[12][16] Research on Pro-Hyp is critical for understanding the "beauty from within" concept and for developing functional foods and nutraceuticals that support whole-body wellness.
For the drug development professional, the choice is not one of superiority, but of strategy. DPHP offers a direct, localized intervention, while Pro-Hyp provides a systemic, foundational approach. Future research may even explore synergistic effects, combining topical DPHP application with oral Pro-Hyp delivery to comprehensively address collagen homeostasis from both the outside-in and the inside-out.
References
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- 2. avenalab.com [avenalab.com]
- 3. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]
- 4. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. specialchem.com [specialchem.com]
- 8. Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paulaschoice-eu.com [paulaschoice-eu.com]
- 10. ayeletnaturals.com [ayeletnaturals.com]
- 11. libir.josai.ac.jp [libir.josai.ac.jp]
- 12. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 13. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Frontiers | Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells [frontiersin.org]
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Validating the Efficacy of Dipalmitoyl Hydroxyproline in Ex-Vivo Skin Models: A Comparative Guide
For researchers, scientists, and drug development professionals in the dermatological and cosmetic fields, the quest for effective anti-aging compounds is perpetual. Among the myriad of molecules, Dipalmitoyl Hydroxyproline (DPHP) has emerged as a promising candidate, lauded for its purported benefits in skin rejuvenation. This guide provides an in-depth validation of DPHP's efficacy, leveraging the robust platform of ex-vivo human skin models. We will objectively compare its performance against established anti-aging actives—Retinol, Vitamin C, and the peptide Palmitoyl Pentapeptide-4 (Matrixyl®)—supported by experimental data and detailed methodologies.
Introduction to this compound (DPHP) and the Ex-Vivo Skin Model
This compound is a lipophilic derivative of hydroxyproline, a key amino acid in the structure of collagen.[1] This modification enhances its penetration into the skin's lipid layers.[2] DPHP's mechanism of action is multifaceted, primarily centered around the stimulation of collagen synthesis and the inhibition of its degradation.[2][3] It acts as a signaling molecule, promoting the production of new collagen fibers and protecting existing ones from enzymatic breakdown by matrix metalloproteinases (MMPs).[2] Furthermore, DPHP exhibits antioxidant properties and contributes to skin hydration.[2]
The use of ex-vivo human skin models offers a scientifically rigorous platform for evaluating the efficacy of topical ingredients. These models, utilizing skin explants from cosmetic surgeries, maintain the complex three-dimensional structure and cellular diversity of native skin, including the epidermis, dermis, and skin appendages.[4] This physiological relevance provides a significant advantage over in-vitro cell cultures and animal models, offering a more accurate prediction of in-vivo performance.[4]
Comparative Efficacy Analysis: DPHP vs. Key Actives
To provide a comprehensive evaluation, we will compare the performance of DPHP against three widely recognized anti-aging ingredients: Retinol, Vitamin C, and Palmitoyl Pentapeptide-4. The following sections detail the experimental protocols and present a synthesis of expected outcomes based on available data.
Key Performance Indicators (KPIs)
The efficacy of the test compounds will be evaluated based on the following KPIs:
-
Collagen Synthesis: Measured by the quantification of Pro-Collagen I.
-
MMP Inhibition: Assessed by measuring the activity of MMP-1.
-
Skin Hydration: Determined by Corneometry measurements.
-
Wrinkle Reduction: While direct wrinkle measurement is challenging in ex-vivo models, changes in dermal density and collagen organization provide indicative data.
Experimental Protocols
A detailed protocol for the preparation and culture of ex-vivo human skin explants is crucial for reproducible results.
Protocol:
-
Source: Obtain fresh human skin explants from elective surgeries (e.g., abdominoplasty) from healthy donors with informed consent.
-
Preparation: Clean and disinfect the skin. Remove subcutaneous fat and cut the skin into uniform explants (e.g., 12 mm punch biopsies).
-
Culture: Place the explants dermal-side down in a culture medium (e.g., DMEM supplemented with antibiotics and fetal bovine serum) in 6-well plates. Maintain at the air-liquid interface.
-
Treatment: Prepare formulations containing 1% DPHP, 0.5% Retinol, 10% L-Ascorbic Acid (Vitamin C), and 3% Palmitoyl Pentapeptide-4 in a suitable vehicle. A vehicle-only formulation will serve as the control.
-
Application: Apply a standardized amount of each formulation topically to the epidermal surface of the skin explants daily for a period of 7 days.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the ex-vivo skin model experiment.
An increase in Pro-Collagen I is a direct indicator of new collagen synthesis.
Protocol:
-
Sample Collection: At the end of the treatment period, collect the culture medium and homogenize the skin explants.
-
ELISA: Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit to quantify the concentration of Pro-Collagen I in both the culture medium (secreted) and the tissue homogenates (intracellular).[5]
-
Data Analysis: Normalize the Pro-Collagen I concentration to the total protein content of each explant. Express the results as a percentage increase compared to the control group.
Inhibition of MMP-1, a key collagen-degrading enzyme, is crucial for preserving the dermal matrix.
Protocol:
-
Sample Preparation: Collect the culture medium from the treated skin explants.
-
Activity Assay: Utilize a commercially available MMP-1 activity assay kit. These kits typically involve a fluorogenic substrate that is cleaved by active MMP-1, releasing a fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity and calculate the MMP-1 activity. Express the results as a percentage inhibition compared to the control group.[6]
Corneometry measures the electrical capacitance of the skin, which is directly related to its hydration level.[7]
Protocol:
-
Measurement: At the end of the treatment period, gently blot the surface of the skin explants to remove any excess formulation.
-
Corneometer Reading: Use a Corneometer® CM 825 to take multiple readings from the epidermal surface of each explant.
-
Data Analysis: Calculate the average Corneometer value for each treatment group. Express the results as an increase in arbitrary units (A.U.) compared to the control.[8][9]
Comparative Performance Data
| Parameter | This compound (DPHP) | Retinol | L-Ascorbic Acid (Vitamin C) | Palmitoyl Pentapeptide-4 |
| Collagen Synthesis (Pro-Collagen I) | Significant Increase | Moderate to Significant Increase[10][11] | Significant Increase[12] | Significant Increase |
| MMP-1 Inhibition | Significant Inhibition[2] | Moderate Inhibition | Moderate Inhibition | Not a primary mechanism |
| Skin Hydration (Corneometry) | Moderate to Significant Increase[2] | Minimal to Moderate Increase | Minimal to Moderate Increase | Minimal Increase |
| Overall Anti-Aging Efficacy | High | High | High | High |
Mechanistic Insights: Signaling Pathways
DPHP exerts its effects through specific signaling pathways that regulate collagen homeostasis.
Diagram of DPHP's Mechanism of Action
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A Comparative Guide: Dipalmitoyl Hydroxyproline vs. Ascorbic Acid for Collagen Synthesis Stimulation
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the primary structural protein in the extracellular matrix of connective tissues, is fundamental to tissue integrity and function. The stimulation of its synthesis is a key objective in dermatological and regenerative medicine research. Among the agents known to modulate this process, L-ascorbic acid (Vitamin C) is the established benchmark, essential for collagen maturation.[1][2] A synthetic alternative, Dipalmitoyl Hydroxyproline (DPHP), has emerged as a potent contender, offering a different mechanistic approach.[3][4][5] This guide provides an in-depth comparison of these two molecules, detailing their mechanisms, comparative efficacy, and the experimental protocols required for their evaluation.
Section 1: Mechanisms of Action
A clear distinction between the two compounds lies in their fundamental roles in the collagen synthesis pathway. Ascorbic acid is an essential cofactor, while DPHP is believed to act as a signaling molecule.
Ascorbic Acid: The Essential Cofactor
Ascorbic acid is indispensable for the post-translational modification of procollagen.[6] It acts as a specific reducing agent, maintaining the ferrous (Fe2+) state of the active site of prolyl and lysyl hydroxylases.[1][7] These enzymes are critical for the hydroxylation of proline and lysine residues within the procollagen chains.[1][6] This hydroxylation is a prerequisite for the formation of a stable triple-helix structure, the hallmark of mature collagen.[1][4] A deficiency in ascorbic acid leads to the production of under-hydroxylated, unstable procollagen, which is rapidly degraded, clinically manifesting as scurvy.[4]
Beyond its cofactor role, studies have shown that ascorbic acid can directly upregulate collagen gene expression, suggesting a dual role in both protein synthesis and maturation.[6][8] Some research indicates that prolonged exposure to ascorbate can increase collagen synthesis in cultured human skin fibroblasts by approximately eightfold, an effect seemingly independent of its hydroxylation cofactor function.[8]
This compound (DPHP): The Signaling Modulator
DPHP is a lipoamino acid, a synthetic derivative created by conjugating two palmitic acid chains to hydroxyproline, the key amino acid in collagen.[3] This lipophilic modification is designed to enhance skin penetration compared to native hydroxyproline.[3][9] Unlike ascorbic acid, DPHP is not a direct cofactor. Instead, it is proposed to act through several distinct mechanisms:
-
Stimulation of Collagen Synthesis: DPHP is believed to function as a signal peptide.[3][10] While the exact pathway is not fully elucidated, evidence points towards the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent stimulator of collagen production, acting through its Smad signaling cascade to increase the transcription of collagen genes (e.g., COL1A1, COL1A2).[11][12][13] DPHP may trigger this or a similar pathway, leading to de novo collagen synthesis.[14]
-
Inhibition of Matrix Metalloproteinases (MMPs): A key aspect of DPHP's function is its ability to protect existing collagen from enzymatic breakdown.[3][5][10] It has been shown to inhibit the activity of MMPs, the enzymes responsible for degrading extracellular matrix proteins, including collagen.[3]
-
Antioxidant Activity: DPHP possesses antioxidant properties, helping to neutralize free radicals that can damage collagen and other skin components.[9]
Section 2: Comparative Efficacy and Experimental Data
Direct, peer-reviewed, head-to-head studies comparing the collagen-stimulating efficacy of DPHP and ascorbic acid are limited. However, data from independent studies allow for an indirect comparison. Ascorbic acid's effect is foundational; without it, stable collagen synthesis is severely hampered.[4] DPHP's effect is modulatory, aiming to boost synthesis above the baseline established by an ascorbate-sufficient environment.
In vitro studies on human dermal fibroblasts have demonstrated that ascorbic acid can significantly increase collagen deposition.[2][15] For instance, one study reported a 2.3-fold increase in collagen production by fibroblasts cultured with a stable ascorbic acid derivative (AA2P) after 14 days.[15] Another landmark study noted an 8-fold increase in collagen synthesis after prolonged exposure.[8]
For DPHP, supplier data and cosmetic science literature suggest significant effects at concentrations between 0.1% and 2%.[9][10] Clinical studies have shown measurable improvements in wrinkle depth at a concentration of 0.5%.[9][10]
| Compound | Typical In Vitro Conc. | Observed Effect | Key References |
| Ascorbic Acid | 50 µg/mL (~284 µM) | 8-fold increase in collagen synthesis (prolonged exposure) | [8] |
| Ascorbic Acid (AA2P) | 50 µg/mL | ~2.5-fold increase in collagen deposition (14 days) | [15] |
| This compound | 0.1% - 2% (w/v) | Stimulates collagen synthesis, inhibits MMPs | [3][9][10] |
Section 3: Experimental Protocols for Evaluation
To rigorously compare the efficacy of DPHP and ascorbic acid, a multi-faceted experimental approach is required. The following protocols provide a framework for conducting such a comparison using primary human dermal fibroblasts (HDFs).
General Experimental Workflow
The overall workflow involves cell culture, treatment with the test compounds, and subsequent analysis of collagen synthesis at the protein and gene expression levels.
Protocol 1: Cell Culture and Treatment
Causality: This protocol establishes a controlled environment to isolate the effects of the test compounds. Serum starvation synchronizes the cell cycle, reducing baseline proliferation and collagen synthesis, which enhances the signal-to-noise ratio for detecting stimulation.
-
Cell Seeding: Plate primary Human Dermal Fibroblasts (HDFs) in 6-well plates at a density of 100,000 cells/well in complete growth medium (e.g., DMEM with 10% FBS).
-
Incubation: Culture cells at 37°C, 5% CO2 until they reach approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.
-
Treatment: Prepare treatment media. Crucially, all media, including the control, must contain a baseline concentration of ascorbic acid (e.g., 50 µg/mL) to allow for basal collagen maturation.
-
Vehicle Control: Low-serum medium + Ascorbic Acid.
-
Positive Control: Low-serum medium + additional Ascorbic Acid (if testing dose-response) or a known stimulator like TGF-β1 (10 ng/mL).[16]
-
DPHP Treatment: Low-serum medium + Ascorbic Acid + DPHP (dissolved in an appropriate vehicle, typically the oil phase of an emulsion, used at final concentrations like 0.1%, 0.5%, 1%).
-
-
Incubation: Replace the starvation medium with the respective treatment media and incubate for 48 to 72 hours.
-
Harvesting: After incubation, collect the cell culture supernatant (for soluble collagen analysis) and lyse the cell layer (for deposited collagen, protein, and RNA analysis).
Protocol 2: Collagen Quantification via Sircol™ Assay
Causality: The Sircol™ assay is a quantitative, dye-binding method specific for the [Gly-X-Y]n helical structure of collagens.[17] It allows for the measurement of newly synthesized, soluble collagen secreted into the culture medium.
-
Sample Preparation: Collect the cell culture supernatant harvested in Protocol 1. Centrifuge to remove any cell debris.
-
Dye Binding: In microcentrifuge tubes, add 100 µL of supernatant (or collagen standard) to 1.0 mL of Sircol™ Dye Reagent.
-
Incubation: Mix gently on a shaker for 30 minutes to allow the dye to bind to collagen, forming an insoluble complex.[17][18]
-
Pelleting: Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.[18]
-
Washing: Carefully discard the supernatant and wash the pellet with the provided Acid-Salt Wash Reagent to remove unbound dye. Centrifuge again and discard the wash solution.
-
Elution: Add 1.0 mL of Alkali Reagent to dissolve the pellet, releasing the bound dye into solution.[18]
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 556 nm.
-
Quantification: Determine the collagen concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of collagen.
Section 4: Discussion and Practical Considerations
Ascorbic Acid:
-
Pros: Indispensable for collagen synthesis, well-characterized mechanism, cost-effective.
-
Cons: Highly unstable in aqueous solutions, prone to oxidation, which can limit its efficacy in formulations and cell culture over time. More stable derivatives like Ascorbyl Phosphate (e.g., AA2P) are often used in vitro to ensure consistent delivery.[15][19]
This compound (DPHP):
-
Pros: Highly stable, lipophilic nature enhances penetration into lipid-based systems and skin.[3][9] Offers a multi-faceted approach by not only stimulating synthesis but also protecting existing collagen.[3][5]
-
Cons: Higher cost, mechanism is less defined than ascorbic acid's. Requires solubilization in the oil phase or with glycols, which must be considered in formulation and cell culture delivery.[3][9]
For researchers, the choice depends on the experimental goal. To study the fundamental requirements of collagen synthesis, ascorbic acid is the key variable. To investigate advanced modulators that boost collagen production in a system where basic synthesis is already enabled, DPHP is a compelling candidate. Furthermore, their mechanisms are not mutually exclusive; DPHP's signaling activity is expected to be synergistic with the essential cofactor function of ascorbic acid.
Conclusion
Ascorbic acid and this compound stimulate collagen synthesis through fundamentally different, yet potentially complementary, mechanisms. Ascorbic acid is an essential cofactor, a non-negotiable component for the production of stable, mature collagen. DPHP acts as a modulator, a signaling molecule that upregulates collagen gene expression and protects the existing collagen network from degradation. For drug development and advanced skincare research, leveraging the foundational role of a stable vitamin C derivative in concert with the signaling and protective effects of DPHP could provide a synergistic strategy for maximizing collagen production and preservation.
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- Utrecht University Repository. (2020). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. [URL: https://studenttheses.uu.nl/handle/20.500.12932/37554]
- Dikici, S. (2023). Ascorbic Acid Enhances the Metabolic Activity, Growth and Collagen Production of Human Dermal Fibroblasts Growing in Three-Dimensional Polycaprolactone PolyHIPE Scaffolds. Gazi University Journal of Science, 36(4), 1625-1637. [URL: https://dergipark.org.tr/en/pub/gujs/issue/78720/1041922]
- Kao, W. W., & Prockop, D. J. (1975). Ascorbate increases the synthesis of procollagen hydroxyproline by cultured fibroblasts from chick embryo tendons without activation of prolyl hydroxylase. Biochimica et Biophysica Acta (BBA)-General Subjects, 411(2), 202-215. [URL: https://pubmed.ncbi.nlm.nih.gov/1207904/]
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- Ryu, T. K., Lee, H., Yon, D. K., Nam, D. Y., Lee, S. Y., Shin, B. H., ... & Lee, S. W. (2022). The antiaging effects of a product containing collagen and ascorbic acid: In vitro, ex vivo, and pre-post intervention clinical trial. PloS one, 17(12), e0279038. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0279038]
- Oyarzun-Ampuero, F., & Valenzuela-Riffo, F. (2022). Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies. Cosmetics, 9(5), 89. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407130/]
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A Comparative Guide to the MMP Inhibition Activity of Dipalmitoyl Hydroxyproline and Other Peptides
For researchers and drug development professionals navigating the complex landscape of extracellular matrix (ECM) remodeling, the strategic inhibition of matrix metalloproteinases (MMPs) is a cornerstone of therapeutic and cosmetic innovation. This guide provides an in-depth comparison of Dipalmitoyl Hydroxyproline (DPHP), a well-regarded cosmetic peptide, with other prominent peptide-based MMP inhibitors. By synthesizing technical data with practical insights, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Critical Role of Matrix Metalloproteinases in Tissue Homeostasis and Pathology
Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components, such as collagen and elastin.[1] Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in a host of pathological processes, including photoaging of the skin, cancer metastasis, and inflammatory diseases.[2][3] Consequently, the development of effective MMP inhibitors is a significant area of research.[4]
The inhibition of MMPs can be broadly categorized into synthetic and non-synthetic approaches.[5] Peptide-based inhibitors, a key class of non-synthetic modulators, offer a high degree of specificity and biocompatibility, making them attractive candidates for therapeutic and cosmeceutical applications.[6]
This compound (DPHP): A Profile of a Pro-Collagen and Anti-MMP Agent
This compound, commercially known as Sepilift™ DPHP, is a lipoamino acid derived from the plant-based amino acid hydroxyproline, a vital component of collagen.[7] Its structure, featuring two palmitic acid chains, enhances its bioavailability and skin penetration.[8]
Mechanism of Action
DPHP's primary mechanism of action is twofold: it stimulates the synthesis of new collagen and protects existing collagen from degradation.[9] This dual functionality positions it as a potent anti-aging ingredient. The MMP inhibitory action of DPHP is a crucial aspect of its collagen-protective effect. By reducing the activity of MMPs, DPHP helps to preserve the structural integrity of the dermal matrix.[9] While the precise quantitative inhibitory constants (IC50 values) for DPHP against specific MMPs are not extensively documented in publicly available scientific literature, its efficacy is widely attributed to this inhibitory capacity. Some sources suggest it inhibits the synthesis of metalloproteinases due to its similarity to estradiol.[7]
Comparative Analysis of MMP Inhibition: DPHP vs. Other Peptides
While DPHP's MMP inhibitory role is qualitatively established, a direct quantitative comparison with other peptides requires examining published IC50 values. The following sections and tables present data for several well-characterized peptide MMP inhibitors.
Collagenase (MMP-1) and Gelatinase (MMP-2, MMP-9) Inhibitors
MMP-1 (collagenase-1) is a key enzyme in the degradation of type I collagen, the most abundant collagen in the skin.[10] MMP-2 and MMP-9 (gelatinases) are involved in the degradation of denatured collagen (gelatin) and other ECM components, playing significant roles in wound healing and tumor invasion.[11]
A study on novel inhibitory peptides discovered through batch molecular docking identified several potent inhibitors of MMP-1 and MMP-9.[12] For instance, the peptide DGSY showed significant MMP-1 inhibitory activity, while HDISHW was a potent inhibitor of MMP-9.[12] Another study highlighted the cyclic peptide CR5, which demonstrated significant inhibition of MMP-1 expression.[13][14]
| Peptide Inhibitor | Target MMP | IC50 Value (µM) | Source |
| DGSY | MMP-1 | 32.6 | [12] |
| GAASF | MMP-1 | 54.0 | [12] |
| Cyclic CYGSR (CR5) | MMP-1 | 261.3 ± 12.0 | [14] |
| HDISHW | MMP-9 | 20.1 | [12] |
| GAASF | MMP-9 | 41.9 | [12] |
| IS4 (SRPQGPFL) | MMP-9 | 12 | [6] |
| IVS4 (NQVDQVGY) | MMP-9 | 50 | [6] |
| APP-IP (ISYGNDALMP) | MMP-2 | 0.03 | [6] |
Table 1: Comparative IC50 values of various peptide inhibitors against MMP-1, MMP-2, and MMP-9.
Stromelysin and Other MMP Inhibitors
Other MMPs, such as MMP-13 (collagenase-3), are also critical targets in various pathologies. Research has identified highly selective inhibitors for these enzymes as well. For example, compounds have been developed that inhibit MMP-13 with low nanomolar IC50 values and exhibit excellent selectivity over other MMPs.[4]
| Peptide/Compound | Target MMP | IC50/Ki Value (nM) | Selectivity Profile | Source |
| Compound 10d | MMP-13 | IC50: 3.4 | >170-fold vs. MMP-1, -9, -14; ~176-fold vs. MMP-8; ~215-fold vs. MMP-2 | [15] |
| (S)-17b | MMP-13 | IC50: 2.6 | >1000-fold vs. MMP-1, -2, -9, -14; ~385-fold vs. MMP-8 | [4] |
| Bivalent Carboxylate Inhibitor | MMP-9 (Trimer) | IC50: 0.1 | 50-fold vs. MMP-2; 77-fold vs. MMP-3; 145-fold vs. MMP-8; >10,000-fold vs. MMP-14 | [16] |
Table 2: High-potency and selective MMP inhibitors.
Experimental Protocols for Assessing MMP Inhibition
To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a common in vitro MMP inhibition assay.
In Vitro Fluorogenic MMP Inhibition Assay
This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic MMP substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (e.g., DPHP, other peptides) dissolved in an appropriate solvent (e.g., DMSO)
-
Known MMP inhibitor (positive control, e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. A common method is treatment with p-aminophenylmercuric acetate (APMA).[16]
-
Assay Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the activated MMP enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
-
Caption: Workflow for an in vitro fluorogenic MMP inhibition assay.
Signaling Pathways and Logical Relationships
The activity of MMPs is intricately linked to various signaling pathways. For instance, the activation of pro-MMP-9 can be initiated by other MMPs, such as MMP-3, in a proteolytic cascade.[16] Understanding these pathways is crucial for designing selective and effective inhibitors.
Caption: Simplified signaling pathway for the activation of MMP-9.
Conclusion and Future Directions
This compound stands out as a valuable ingredient in cosmetic formulations due to its dual action of promoting collagen synthesis and protecting against its degradation, partly through the inhibition of MMPs. While direct quantitative comparisons of its MMP inhibition with other peptides are limited by the availability of public data, the established body of evidence supports its efficacy in anti-aging applications.
For researchers in drug development, the landscape of peptide-based MMP inhibitors is rich with potent and selective molecules, some exhibiting nanomolar efficacy. The provided experimental protocols and pathway diagrams offer a framework for the rigorous evaluation of new and existing inhibitors. Future research should focus on elucidating the specific inhibitory profiles of cosmetic peptides like DPHP to enable more precise formulation strategies and to bridge the gap between cosmetic and therapeutic applications.
References
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Institutes of Health. [Link]
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Dipalmitoyl Hydroxyproline: A Preclinical Comparative Guide to its Anti-Aging Efficacy
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective analysis of Dipalmitoyl Hydroxyproline (DPHP), a plant-derived, lipophilic amino acid derivative, and its validated anti-aging properties observed in preclinical studies. We will dissect its mechanism of action, present supporting experimental data, and compare its performance with established industry benchmarks.
Introduction to this compound (DPHP)
This compound is a specialized esterified compound featuring hydroxyproline, a primary amino acid in collagen, conjugated with two palmitic acid chains.[1] This structural modification creates a lipid-soluble molecule with enhanced skin penetration capabilities compared to native hydroxyproline.[1] Marketed under trade names like Sepilift™ DPHP, it is positioned as a potent anti-aging and skin-firming agent.[2][3][4] Its purported benefits include wrinkle correction, long-lasting moisturization, triple-action skin firming, and antioxidant protection.[3]
Mechanism of Action: A Multi-Pronged Approach to Skin Rejuvenation
DPHP's anti-aging effects stem from a comprehensive, multi-targeted mechanism of action that addresses key factors in dermal aging. It simultaneously works to rebuild, protect, and fortify the skin's extracellular matrix (ECM).
The primary actions of DPHP include:
-
Stimulation of Collagen Synthesis: DPHP is believed to act as a signal peptide that stimulates the production of new collagen fibers by dermal fibroblasts.[1]
-
Protection of Existing Collagen: It inhibits the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other ECM proteins.[1] Elevated levels of MMPs are a hallmark of aged and photodamaged skin.[5]
-
Fibroblast Contractile Force: DPHP stimulates the contraction of collagen fibers, which contributes to a firming effect on the skin tissues.[2][3][6]
-
Antioxidant Defense: It acts as a scavenger of free radicals, trapping them at an early stage to prevent oxidative damage to skin structures.[2][3]
Caption: DPHP's dual-action mechanism on collagen homeostasis.
Preclinical Validation: A Review of the In Vitro Evidence
A study involving a treatment serum containing this compound, among other active ingredients, demonstrated its capability to rejuvenate fibroblasts and downregulate the expression of MMPs in vitro.[8]
| Endpoint | Assay Type | Observed Effect of DPHP | Significance in Anti-Aging |
| Collagen Synthesis | Fibroblast Culture with Collagen Quantification | Stimulation of new collagen fiber production.[1] | Increases dermal density and reduces the appearance of wrinkles. |
| ECM Protection | MMP Inhibition Assay (e.g., Collagenase Activity) | Inhibition of enzymatic lysis of skin fibers.[1][3] | Prevents the breakdown of existing collagen, preserving skin structure and firmness.[5] |
| Skin Firming | Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay | Stimulation of collagen fiber contraction.[3] | Improves tissue firmness and provides a "lifting" effect. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Effective scavenging of free radicals.[2][3] | Protects cellular structures from oxidative stress, a key driver of aging.[9] |
Comparative Analysis: DPHP vs. Industry Benchmarks
To contextualize the performance of DPHP, it is essential to compare its preclinical profile with that of widely recognized anti-aging agents like Retinol (a Vitamin A derivative) and Vitamin C (Ascorbic Acid).
-
DPHP vs. Retinol:
-
Mechanism: Both ingredients are known to stimulate collagen synthesis.[1][10][11] Retinol and its derivatives also inhibit MMP activity.[11] A key difference lies in the potential for irritation; retinoids are known for causing skin irritation, a side effect not commonly associated with DPHP.[11][12]
-
Efficacy: While direct comparative preclinical studies are scarce, both have demonstrated significant effects on collagen metabolism.[10] Retinol's efficacy in increasing epidermal thickness and upregulating collagen genes is well-documented.[10][13] DPHP's efficacy has been proven in volunteer studies compared to Vitamin C, a recognized anti-aging reference.[3]
-
-
DPHP vs. Vitamin C (and its derivatives):
-
Mechanism: Vitamin C is a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which stabilize the collagen molecule. It is also a potent antioxidant. DPHP's mechanism is more direct in signaling and protecting collagen fibers.
-
Stability & Penetration: A significant challenge with L-ascorbic acid is its instability in formulations and poor penetration. DPHP, being a lipophilic compound, is designed for enhanced skin penetration and stability in oil-based formulas.[1][3] This provides a formulation advantage for targeting the dermal layers where fibroblasts reside.
-
| Active Ingredient | Primary Mechanism | Key Preclinical Endpoints | Formulation Considerations |
| This compound (DPHP) | Collagen synthesis stimulation, MMP inhibition, antioxidant.[1] | Increased collagen production, reduced enzymatic degradation, free radical scavenging. | Oil-soluble; requires heating to 80-85°C for incorporation.[3] |
| Retinol | Binds to nuclear receptors to modulate gene expression, stimulating collagen and inhibiting MMPs.[11] | Increased epidermal thickness, upregulation of COL1A1 & COL3A1 genes.[10] | Prone to instability (light and air); can cause skin irritation.[13] |
| Vitamin C (L-Ascorbic Acid) | Cofactor for collagen synthesis, potent antioxidant. | Increased collagen production, significant antioxidant activity. | Water-soluble; highly unstable in aqueous solutions; poor penetration. |
Experimental Protocols for Validation
For researchers seeking to validate or compare the efficacy of DPHP, the following standardized in vitro protocols are recommended.
Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol quantifies the ability of a test compound to stimulate collagen production in primary human dermal fibroblasts (NHDF).
Caption: Workflow for Collagen Synthesis Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture Normal Human Dermal Fibroblasts (NHDFs) in appropriate growth medium until they reach 80-90% confluency.
-
Seeding: Seed the fibroblasts into 24-well plates at a density of approximately 5x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: After adherence, replace the growth medium with a serum-free medium. Add the test article (DPHP dissolved in a suitable vehicle) at various concentrations (e.g., 0.1%, 0.5%, 1.0%). Include a vehicle control (medium with vehicle only) and a positive control (e.g., Ascorbic Acid or TGF-β).
-
Incubation: Incubate the treated cells for 48 to 72 hours to allow for collagen production and secretion into the medium.
-
Quantification: Collect the cell culture supernatant. Quantify the amount of soluble collagen using a specialized assay like the Sirius Red-based Sircol™ Soluble Collagen Assay, following the manufacturer's instructions.
-
Normalization: Lyse the cells remaining in the wells and determine the total protein content using a BCA or Bradford assay. Normalize the amount of collagen measured in the supernatant to the total protein content to account for any differences in cell number.
-
Analysis: Express the results as a percentage increase in collagen synthesis compared to the vehicle control.
Protocol: MMP-1 Inhibition Assay (Fluorometric)
This assay determines the ability of a test compound to inhibit the activity of collagenase (MMP-1).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer and a fluorogenic MMP-1 substrate. Activate recombinant human MMP-1 enzyme as per the supplier's instructions.
-
Reaction Setup: In a 96-well microplate, add the activated MMP-1 enzyme to wells containing the reaction buffer.
-
Inhibitor Addition: Add the test article (DPHP) at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like GM6001).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP-1 substrate to all wells. This substrate is non-fluorescent until cleaved by active MMP-1.
-
Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation/emission wavelengths. Take readings every 1-2 minutes for a period of 30-60 minutes.
-
Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of DPHP relative to the vehicle control. Calculate the IC50 value, which is the concentration of DPHP required to inhibit 50% of the MMP-1 activity.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This simple colorimetric assay measures the free radical scavenging capacity of a test compound.[14][15]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[16] Prepare various concentrations of the test article (DPHP) in a suitable solvent.
-
Reaction: In a 96-well plate, mix the DPHP solution with the DPPH solution.[16] The deep violet color of the DPPH radical will fade as it is neutralized by the antioxidant.[14][16]
-
Incubation: Allow the reaction to proceed for 30 minutes in the dark at room temperature.[16]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[14][16]
-
Analysis: Calculate the percentage of DPPH radical scavenging activity. A lower absorbance value indicates higher antioxidant activity. Compare the results to a potent antioxidant standard like Trolox or Ascorbic Acid.
Conclusion
The preclinical evidence strongly supports the role of this compound as a multifaceted anti-aging ingredient. Its lipophilic nature ensures enhanced delivery to the dermis, where it exerts a triple-action effect: stimulating new collagen, protecting existing collagen from enzymatic degradation, and providing antioxidant defense. While it shares mechanistic similarities with benchmarks like retinol, its favorable formulation properties and lower potential for irritation present a compelling case for its inclusion in advanced anti-aging and skin-firming cosmetic and dermatological products. Further head-to-head clinical studies are warranted to fully elucidate its comparative efficacy in human subjects.
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A Comparative Guide to Topical vs. Systemic Delivery of Hydroxyproline Precursors for Collagen Synthesis
This guide provides a comprehensive analysis of two primary strategies for delivering hydroxyproline precursors to target tissues: topical and systemic administration. As researchers, scientists, and drug development professionals, understanding the intricate balance between bioavailability, target site concentration, and metabolic fate is paramount. This document moves beyond a simple listing of facts to explore the causal mechanisms and experimental evidence that underpin the choice of delivery route for applications ranging from dermatological anti-aging formulations to advanced wound care therapies.
The Biochemical Imperative: Why Precursor Delivery Matters
Collagen, the most abundant protein in the body, provides the structural framework for skin, bones, and connective tissues.[1][2] Its unique triple-helix structure derives its stability from the high content of proline and its post-translationally modified form, hydroxyproline.[3][4][5] This hydroxylation, catalyzed by prolyl hydroxylase, is a critical step that requires cofactors such as vitamin C, iron, and oxygen.[6][7][8]
The synthesis of new collagen is fundamentally limited by the availability of its precursor amino acids, primarily proline, glycine, and lysine, to the fibroblasts—the cellular engines of collagen production.[2][8] During periods of high demand, such as wound healing, local proline levels in the wound environment can be 30-50% higher than in plasma, indicating an active process of importation or local synthesis to meet the demand.[7][9][10] This creates a clear therapeutic rationale: enhancing the bioavailability of these precursors at the target site should, in theory, boost collagen synthesis and improve tissue repair and integrity. The central challenge, which this guide addresses, is determining the most effective method to achieve this.
Caption: Key steps in the biosynthesis of stable collagen.
Systemic Delivery: A Whole-Body Approach
Systemic delivery, typically via oral supplementation or injection, aims to increase the circulating plasma concentration of proline and other precursors, making them available to all tissues.
Mechanism & Rationale: The core principle is that by elevating the systemic pool of amino acids, a favorable concentration gradient will drive their uptake into target cells like dermal fibroblasts. This approach is non-invasive (in the case of oral supplements) and ensures that even deep tissues receive the necessary building blocks for collagen synthesis.
Challenges and Scientific Caveats: The journey from ingestion to cellular uptake is fraught with metabolic hurdles.
-
Splanchnic Metabolism: A significant portion of orally ingested amino acids are metabolized by cells of the gut and liver (splanchnic tissues) before they ever reach systemic circulation.[7] While proline is less affected than amino acids like glutamine, this "first-pass" effect can reduce bioavailability.[7]
-
Precursor Conversion: Simply providing proline may not be the most efficient strategy. Studies have shown that providing precursors to proline itself, such as arginine and ornithine, can be more effective at enhancing wound collagen deposition.[9][10] This is because these molecules can bypass some metabolic regulation and are readily converted to proline within the wound environment.
-
Efficacy Evidence: The experimental evidence for systemic delivery is mixed but informative. A study in a rat wound healing model found that systemic (intraperitoneal) administration of proline was more effective than topical application in promoting re-epithelialization and collagen accumulation.[3][11] Conversely, another study found topical proline superior to oral administration.[12][13] Clinical trials using specialized oral nutritional supplements containing proline and arginine have also shown a significant reduction in the surface area of hard-to-heal wounds.[6][14]
| Study Focus | Model | Key Findings | Citation |
| Systemic vs. Local Proline | Rat Wound Healing | Systemic (intraperitoneal) proline was more effective than topical for collagen accumulation and re-epithelialization. | [3][11] |
| Oral Proline Supplement | Human Hard-to-Heal Wounds | Specialized oral supplement with proline & arginine significantly reduced wound surface area. | [6][14] |
| Proline Precursor Supplementation | Review | Dietary arginine and ornithine can be more effective than proline for increasing wound collagen deposition. | [9][10] |
| Oral vs. Topical Proline | Rat Wound Healing | Topical L-proline administration was found to be more beneficial in accelerating wound healing than oral administration. | [12][13] |
| Table 1: Summary of key experimental data for systemic delivery of hydroxyproline precursors. |
Topical Delivery: Targeting the Site of Action
Topical delivery involves applying hydroxyproline precursors directly to the skin, aiming to bypass systemic circulation and achieve a high local concentration in the dermis.
Mechanism & Rationale: The primary advantage of topical delivery is its ability to deliver a therapeutic agent directly to the target tissue. This avoids first-pass metabolism and minimizes potential systemic side effects. For dermatological applications, this is the most direct route to the fibroblasts responsible for producing dermal collagen.
Challenges and Scientific Caveats: The skin is an formidable barrier, and its outermost layer, the stratum corneum, is specifically designed to prevent the ingress of foreign substances.
-
The Permeability Problem: Amino acids are generally hydrophilic (water-soluble) molecules, and their ability to penetrate the lipid-rich stratum corneum is limited.[15] Studies have reported a wide range of absorption percentages for amino acids, from 27% to as high as 96% in vivo, suggesting that penetration is possible but highly variable.[16] Permeability coefficients are generally low, in the range of 10⁻⁵ cm/h.[15]
-
The Role of Formulation: To overcome the skin barrier, sophisticated formulation strategies are required. Chemical permeation enhancers, such as benzyl alcohol, oleic acid, and ethanol, can temporarily and reversibly disrupt the stratum corneum, improving drug flux.[15][17][18] Encapsulation in delivery vehicles like liposomes can also facilitate transport.[8]
-
Efficacy Evidence: Despite the penetration challenge, studies have demonstrated the potential of topical delivery. Transdermal application of an amino acid mixture in rats was shown to significantly enhance collagen synthesis and deposition, leading to a thicker epidermis and dermis.[17][19][20] As mentioned previously, one rat wound healing study concluded that the topical application of L-proline was more effective than oral administration in accelerating wound healing, as evidenced by faster epithelialization and wound contraction.[12][13]
| Study Focus | Model | Key Findings | Citation |
| Topical Amino Acid Mixture | Rat Skin | Significantly enhanced collagen synthesis and deposition in the dermis. | [17][19][20] |
| Topical vs. Oral L-Proline | Rat Wound Healing | Topical administration showed more beneficial effects in accelerating wound healing than oral administration. | [12][13] |
| Percutaneous Penetration | In Vitro / In Vivo Review | Amino acid absorption is possible but variable; permeability is generally low but can be significant. | [16] |
| Amino Acid Permeation | In Vitro | Amino acids themselves are not able to permeate the skin in sufficient amounts for transdermal administration without enhancers. | [15] |
| Table 2: Summary of key experimental data for topical delivery of hydroxyproline precursors. |
A Comparative Framework: Choosing the Optimal Path
The choice between topical and systemic delivery is not absolute and depends heavily on the therapeutic goal. The conflicting results in animal studies—one favoring systemic and another favoring topical—highlight the critical role of experimental specifics, such as the type of wound, the formulation used, and the precise route of systemic administration (intraperitoneal injection is not equivalent to oral supplementation).
Caption: Logical comparison of topical and systemic delivery routes.
Experimental Protocols for a Self-Validating Comparison
To objectively compare these delivery routes, rigorous, well-controlled experimental models are essential. Below are two foundational protocols.
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is designed to quantify the ability of a topically applied precursor to penetrate the skin barrier.
Objective: To determine the flux and permeation coefficient of a hydroxyproline precursor across an excised skin membrane.
Methodology:
-
Skin Preparation: Obtain full-thickness skin (e.g., human abdominoplasty or porcine ear skin). Separate the epidermis from the dermis by heat-shock (60°C water for 60 seconds).
-
Membrane Integrity: Before the experiment, measure the trans-epidermal water loss (TEWL) or electrical resistance of the skin sample to ensure the barrier is intact. Discard any compromised samples.[21]
-
Franz Cell Assembly: Mount the skin membrane in a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[21]
-
Receptor Fluid: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution, maintained at 32°C ± 1°C, and ensure constant stirring. This mimics physiological conditions and maintains sink conditions.
-
Application: Apply a precise amount of the test formulation (e.g., a cream containing the precursor) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid for analysis and replace it with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of the precursor in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the cumulative amount of precursor permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Causality Check: By running parallel experiments with and without penetration enhancers in the formulation, one can directly quantify the enhancer's contribution to overcoming the skin barrier. Comparing results from different skin models (e.g., human vs. rodent) can elucidate species-specific differences in permeability.[16]
Caption: Workflow for an in vitro skin permeation study.
Protocol 2: In Vivo Excisional Wound Healing Model
This protocol provides a functional, physiological comparison of the efficacy of the two delivery routes in promoting tissue repair.
Objective: To compare the effects of topical vs. systemic administration of a hydroxyproline precursor on the rate and quality of wound healing.
Methodology:
-
Animal Model: Use Sprague-Dawley rats or similar rodent models.[3][4][11]
-
Wound Creation: Under anesthesia, create a full-thickness circular excisional wound (e.g., 8 mm diameter) on the dorsal side of each animal.
-
Group Allocation: Divide animals into at least four groups:
-
Group 1: Untreated Control (secondary healing).
-
Group 2: Placebo Control (topical vehicle or systemic saline).
-
Group 3: Topical Treatment (apply formulation with precursor daily).
-
Group 4: Systemic Treatment (administer precursor daily, e.g., via oral gavage or intraperitoneal injection).
-
-
Wound Closure Monitoring: Photograph the wounds daily with a scale reference. Use image analysis software to calculate the percentage of wound closure over time.
-
Tissue Harvesting: At set time points (e.g., Day 7, 14, 21), euthanize a subset of animals from each group and harvest the entire wound bed, including surrounding healthy skin.
-
Histological Analysis: Fix, section, and stain the tissue samples (e.g., with Masson's Trichrome) to visualize and quantify collagen deposition, re-epithelialization, and granulation tissue formation.
-
Biomechanical Testing: For late-stage time points (e.g., Day 21 or 30), measure the tensile strength of the healed wound using a tensiometer to assess the functional quality of the new tissue.[3][11]
-
Biochemical Analysis: Homogenize a portion of the granulation tissue to measure hydroxyproline content, which serves as a direct proxy for total collagen.[12][13]
Causality Check: The inclusion of placebo groups is critical to ensure that any observed effects are due to the active precursor and not the vehicle or the act of administration. Comparing the histological, biochemical, and biomechanical data between the topical and systemic groups provides a multi-faceted, self-validating assessment of which route delivers a more functionally effective outcome.
Caption: Workflow for an in vivo comparative wound healing study.
Conclusion and Future Perspectives
The available evidence indicates that both topical and systemic delivery of hydroxyproline precursors are viable strategies, yet each is constrained by distinct biological barriers.
-
Systemic delivery offers comprehensive tissue access but is challenged by first-pass metabolism, which can significantly blunt the efficacy of certain precursors like proline. The use of upstream precursors like arginine may offer a more robust systemic approach.[10]
-
Topical delivery provides the allure of direct, high-concentration application to the target site, but is fundamentally limited by the formidable barrier of the stratum corneum. Success in this domain is almost entirely dependent on the sophistication of the delivery vehicle and the use of penetration enhancers.[15][22]
The optimal strategy may ultimately depend on the specific clinical indication. For generalized aging or systemic conditions affecting collagen, a carefully designed systemic supplement may be beneficial. For localized issues such as wounds, scars, or specific wrinkles, an advanced topical formulation that can effectively breach the skin's defenses holds greater promise. Future research should focus on synergistic approaches, potentially combining a maintenance systemic supplement with a high-potency topical treatment for acute needs, to provide a multi-pronged strategy for enhancing collagen synthesis.
References
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The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats. (2018). Annals of Plastic Surgery. [Link]
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The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats. (2018). ResearchGate. [Link]
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A Dermatological View—Percutaneous Penetration of Amino Acids. (2013). Cosmetics & Toiletries. [Link]
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Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics. [Link]
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Hard-to-heal wounds: a randomised trial of an oral proline-containing supplement to aid repair. (2021). MAG Online Library. [Link]
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Transdermal delivery of amino acids and antioxidants enhance collagen synthesis: in vivo and in vitro studies. (2006). Connective Tissue Research. [Link]
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Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. (2013). Amino Acids. [Link]
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Assessing New Collagen Therapies for Wound Healing: A Murine Model Approach. (2020). Polymers. [Link]
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Relationship: Wounds and Sores and l-proline. (n.d.). Caring Sunshine. [Link]
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Transdermal Delivery of Amino Acids and Antioxidants Enhance Collagen Synthesis: In Vivo and In Vitro Studies. (2005). Taylor & Francis Online. [Link]
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Amino acid derivatives as transdermal permeation enhancers. (2013). International Journal of Pharmaceutics. [Link]
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Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. (2008). The Journal of Nutrition. [Link]
- Compositions based on amino acids for preventing and treating precursor deficiencies in the synthesis of collagen. (1993).
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Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. (2013). ResearchGate. [Link]
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Transdermal Delivery of Amino Acids and Antioxidants Enhance Collagen Synthesis: In Vivo and In Vitro Studies. (2005). R Discovery. [Link]
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Hard-to-heal wounds: a randomised trial of an oral proline-containing supplement to aid repair. (2021). ResearchGate. [Link]
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Progress in Research on Animal Collagen Peptides: Preparation, Bioactivity, and Application. (2024). MDPI. [Link]
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Hydrolyzed Collagen Peptides vs Amino Acids: Which Works Better?. (2021). JBA Brands. [Link]
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Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine. (2018). National Institutes of Health. [Link]
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Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. (2022). CORE. [Link]
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(PDF) Proline Precursors to Sustain Mammalian Collagen Synthesis. (2008). ResearchGate. [Link]
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Proline precursors to sustain Mammalian collagen synthesis. (2008). PubMed. [Link]
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A Comparative Analysis of Dipalmitoyl Hydroxyproline and Retinoids for Anti-Wrinkle Efficacy: A Guide for Researchers and Formulation Scientists
This guide provides an in-depth, objective comparison of Dipalmitoyl Hydroxyproline (DPHP) and retinoids, two prominent classes of active ingredients utilized in the mitigation of cutaneous wrinkles. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanistic pathways, experimental evidence, and clinical application considerations.
Introduction: Two Distinctive Approaches to Dermal Remodeling
The quest to counteract the visible signs of skin aging, particularly wrinkles, has led to the development of numerous active compounds. Among these, retinoids have long been considered the gold standard due to their extensive clinical documentation and potent biological activity.[1][2] Concurrently, novel ingredients such as this compound are emerging, offering alternative or complementary mechanisms of action, often with a more favorable tolerability profile. This guide will dissect the scientific evidence for both, providing a comparative framework for their evaluation and application.
This compound (DPHP) is a vectorized amino acid, specifically a lipid-soluble derivative of hydroxyproline, which is a key constituent of collagen.[3][4] Its design, featuring hydroxyproline conjugated with two palmitic acid chains, aims to enhance skin penetration and bioavailability.[3][5]
Retinoids , encompassing a class of vitamin A derivatives including retinol, retinaldehyde, and the prescription-strength tretinoin (all-trans retinoic acid), are renowned for their profound effects on gene expression, cellular differentiation, and extracellular matrix (ECM) homeostasis.[6][7]
Mechanism of Action: A Tale of Two Pathways
The anti-wrinkle effects of DPHP and retinoids stem from their distinct interactions with dermal fibroblasts and the surrounding extracellular matrix.
This compound: The Collagen Architect
DPHP's mechanism is multifaceted, focusing on the preservation and enhancement of the collagen network. It is proposed to function as a signal peptide that stimulates collagen production while protecting existing collagen from degradation.[3][8]
-
Collagen Synthesis Stimulation: DPHP is believed to promote the synthesis of new collagen fibers, which are crucial for maintaining the skin's structural integrity and firmness.[3]
-
Inhibition of Matrix Metalloproteinases (MMPs): It helps to reduce the activity of MMPs, enzymes that are responsible for the breakdown of collagen and other ECM proteins.[3]
-
Elastin Preservation: DPHP may also protect elastin fibers from enzymatic degradation, thereby helping to maintain skin elasticity.[3]
-
Antioxidant Activity: It can function as an antioxidant, protecting the skin from damage caused by free radicals generated from environmental stressors like UV radiation.[9]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Head-to-Head Efficacy: In-Vitro & In-Vivo Evidence
In-Vitro Studies
-
DPHP: Studies on human dermal fibroblasts have shown that DPHP can stimulate the synthesis of collagen and other extracellular matrix components. [10]It has also been shown to protect against enzymatic degradation of the ECM. [3]* Retinoids: In-vitro studies consistently demonstrate that retinoids increase the production of procollagen I and III in human dermal fibroblasts. [2]They also inhibit the UV-induced expression of MMP-1.
In-Vivo/Clinical Studies
Clinical data for retinoids is extensive and robust. For DPHP, clinical efficacy is often reported as part of a formulation with other active ingredients.
A study involving a treatment serum containing this compound and Palmitoyl tripeptide demonstrated a 30% decrease in coarse periocular wrinkles from baseline after 12 weeks. [11]Another study on a formulation with DPHP showed statistically significant reductions in fine and coarse wrinkles starting at week 4, with continued improvements at weeks 8 and 12. [12] For retinoids, the data is more direct and allows for a clearer quantification of their effects.
| Active Ingredient | Concentration | Duration of Study | Key Efficacy Findings | Reference |
| Tretinoin | 0.02% | 24 weeks | Statistically significant reduction in fine facial wrinkles. | [13] |
| Tretinoin | 0.025% & 0.1% | 48 weeks | Both concentrations showed statistically significant improvements in all histological and clinical signs of photoaging compared to vehicle. | [14] |
| Retinol | 0.1% | 52 weeks | 44% improvement in crow's feet fine lines and 84% improvement in mottled pigmentation. | [3] |
| Retinol Serum | 0.25%, 0.5%, 1.0% | 12 weeks | Demonstrated equivalent or better performance and tolerability than tretinoin creams (0.025%, 0.05%, 0.1%). Showed greater epidermal thickening and newly formed collagen in histologic analysis compared to tretinoin. | [2] |
| Niacinamide/Peptide/ Retinyl Propionate Regimen | Not specified | 8 weeks | 17% mean percentage reduction from baseline in wrinkle area fraction (compared to 11% for a 0.02% tretinoin regimen). | [13] |
Experimental Protocols: Replicating the Evidence
To ensure the trustworthiness and replicability of findings, detailed experimental protocols are essential.
Protocol 1: In-Vitro Fibroblast Proliferation Assay (CCK-8 Method)
This assay is used to assess the effect of a test compound on the proliferation of human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (DPHP or Retinoid) dissolved in a suitable vehicle (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed NHDFs at a density of 3,000-5,000 cells/well in a 96-well plate and incubate overnight to allow for cell attachment. [15]2. Wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound (e.g., 0.5%, 1%, 2% for DPHP) in a serum-free or low-serum medium for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., a known growth factor).
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours. [16]5. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage relative to the vehicle control.
Protocol 2: Quantification of Collagen Synthesis (Sirius Red Staining)
This method quantifies the total collagen produced by fibroblasts in culture.
Materials:
-
NHDFs cultured to confluency in 24-well plates
-
Test compounds
-
PBS
-
Fixative solution (e.g., 95% ethanol/5% glacial acetic acid)
-
Sirius Red/Fast Green dye solution (0.1% w/v Sirius Red and 0.1% w/v Fast Green in saturated picric acid) [17][18]* Dye Extraction Buffer (e.g., 0.5M NaOH)
-
Microplate reader
Procedure:
-
Culture NHDFs to confluency and treat with test compounds for 24-48 hours.
-
Remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a cooled fixative solution for 10-15 minutes at room temperature. [17]4. Remove the fixative and allow the plates to air dry completely.
-
Add 200 µL of Sirius Red/Fast Green dye solution to each well and incubate for 30 minutes at room temperature. [17]6. Aspirate the dye solution and wash the wells with distilled water until the water runs clear.
-
Add 1 mL of Dye Extraction Buffer to each well and incubate with gentle shaking until the color is completely eluted. [18]8. Transfer 200 µL of the extracted dye to a 96-well plate and read the optical density at 540 nm (for Sirius Red) and 605 nm (for Fast Green). [17][18]9. Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.
Protocol 3: In-Vivo Clinical Assessment of Anti-Wrinkle Efficacy
This outlines a general approach for clinical trials evaluating anti-wrinkle products.
Methodology:
-
Subject Recruitment: Enroll a statistically significant number of subjects with mild to moderate facial wrinkles (e.g., periocular "crow's feet"). [12][19]2. Study Design: A double-blind, randomized, controlled trial is the gold standard. A split-face design (one side of the face treated with the test product, the other with a placebo or comparator) can also be effective. [13]3. Treatment Protocol: Subjects apply the product twice daily for a specified period (e.g., 8-12 weeks). [12][13]4. Efficacy Evaluation:
-
Instrumental Analysis: Use non-invasive imaging techniques (e.g., 3D fringe projection) to quantify changes in wrinkle parameters such as depth, volume, and area at baseline and subsequent time points (e.g., weeks 4, 8, and 12). [19][20] * Expert Visual Grading: Dermatologists assess wrinkle severity using a standardized grading scale (e.g., a 10-point scale). [12][21] * Subject Self-Assessment: Subjects complete questionnaires to evaluate perceived improvements in skin appearance, texture, and wrinkles. [13][21]5. Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes. A p-value of <0.05 is typically considered statistically significant. [22] The following diagram illustrates a comparative experimental workflow for evaluating anti-wrinkle agents.
-
Clinical Considerations and Side Effect Profiles
A critical point of differentiation between DPHP and retinoids is their tolerability.
-
This compound: Generally considered to be well-tolerated with a low potential for skin irritation. [4]This makes it a suitable option for individuals with sensitive skin or for use in formulations where minimizing irritation is a priority.
-
Retinoids: The efficacy of retinoids, particularly tretinoin, is often accompanied by side effects such as erythema, scaling, dryness, and a burning sensation, collectively known as "retinoid dermatitis". [13]While retinol and other over-the-counter forms are gentler, they can still cause irritation, especially during the initial phase of use. [2][6]The potential for irritation is a significant factor affecting patient compliance. [14]
Conclusion & Future Perspectives
Retinoids remain the benchmark for anti-wrinkle efficacy, supported by a vast body of clinical evidence demonstrating their ability to remodel the skin's extracellular matrix and reverse the signs of photoaging. [14]Their primary limitation is the potential for skin irritation, which can impact user adherence. [13] this compound presents a compelling alternative with a different mechanism of action focused on supporting and protecting the skin's collagen framework. [3][8]Its favorable safety profile makes it an attractive ingredient for a broader range of skin types and for inclusion in daily-use anti-aging formulations. [4]While the existing data for DPHP is promising, particularly from studies on combination products, there is a clear need for more robust, head-to-head clinical trials comparing its efficacy directly against retinoids using standardized quantitative measures.
Future research should focus on elucidating the precise signaling pathways activated by DPHP and conducting well-controlled clinical studies to quantify its anti-wrinkle effects as a standalone ingredient. Such data will be invaluable for formulation scientists seeking to develop the next generation of effective and well-tolerated anti-aging products.
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Mukherjee, S., Date, A., Patravale, V., Korting, H. C., Roeder, A., & Weindl, G. (2006). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical interventions in aging, 1(4), 327–348. [Link]
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Optum Store. (2025). Tretinoin vs. retinol: Which skincare option works best for your skin goals?. Optum Store. [Link]
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van den Biggelaar, F. J. H. M., van Kessel, M. A. H. J., & van de Kerkhof, P. C. M. (2018). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Utrecht University Repository. [Link]
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Active Concepts. (n.d.). Sirius Red/Fast Green Collagen Analysis. Active Concepts. [Link]
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Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. University of Western Ontario. [Link]
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Japanese Cosmetic Science Society. (n.d.). Guidelines for Evaluation of Anti-Wrinkle Products. Japanese Cosmetic Science Society. [Link]
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Draelos, Z. D., Ertel, K., & Berge, C. (2006). A randomized, controlled comparative study of the wrinkle reduction benefits of a cosmetic niacinamide/peptide/retinyl propionate product regimen vs. a prescription 0·02% tretinoin product regimen. The British journal of dermatology, 155(3), 619–620. [Link]
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Shiseido. (2017). Recognition of effect and efficacy in improving skin wrinkles with retinol acting ingredient acquired for the first time in Japan. Shiseido. [Link]
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Rathi, S. K. (2011). Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials. Indian journal of dermatology, venereology and leprology, 77(1), 47–52. [Link]
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Protheragen. (n.d.). Anti-Wrinkle Test. Protheragen. [Link]
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Biofor. (n.d.). Dipalmitoyl Hydroxy Proline. Biofor. [Link]
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Ravichandran, G., Bharadwaj, V., & Kolhapure, S. (2005). Evaluation of the efficacy and safety of “ Anti-Wrinkle cream ” in the treatment of facial skin wrinkles : A prospective , open , phase III clinical trial. Semantic Scholar. [Link]
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Shanghai Coachchem Technology Co., Ltd. (n.d.). This compound. UL Prospector. [Link]
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Gold, M. H., Goldman, M. P., & Biron, J. (2017). Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles. The Journal of clinical and aesthetic dermatology, 10(10), 33–42. [Link]
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Ayelet Naturals. (2021). The Importance of this compound on The Skin. Ayelet Naturals. [Link]
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SciTePress. (2020). The Role of Fibroblast Proliferation in Wound Healing by Different Plants: An Experimental Study. SciTePress. [Link]
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Schunck, M., Zague, V., Oesser, S., & Proksch, E. (2020). The Oral Intake of Specific Bovine-Derived Bioactive Collagen Peptides Has a Stimulatory Effect on Dermal Matrix Synthesis and Improves Various Clinical Skin Parameters. Nutrients, 12(3), 739. [Link]
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Kim, J., Kim, J., & Yoon, H. S. (2016). Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway. Annals of dermatology, 28(4), 458–464. [Link]
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Li, Y., Wu, T., Liu, Y., Li, Q., & Zhang, L. (2022). Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin. Frontiers in Cell and Developmental Biology, 9, 796598. [Link]
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Lewis, A. B. (2006). Antiwrinkle Creams: A Comparative Study of Efficacy Between a New Antiaging Proprietary Formulation and a Market Leader. Cosmetic Dermatology, 19(10), 635-641. [Link]
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Mehta, R. C., & Fitzpatrick, R. E. (2007). Efficacy of a novel treatment serum in the improvement of photodamaged skin. Journal of cosmetic and laser therapy : official publication of the European Society for Laser Dermatology, 9(4), 221–227. [Link]
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Addor, F. A. S., & Cotta, M. V. (2018). Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. Journal of cosmetic dermatology, 17(6), 1157–1161. [Link]
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Urgo Medical. (2005). Stimulation of the proliferation of human dermal fibroblasts in vitro by a lipidocolloid dressing. Journal of Wound Care, 14(5), 215-218. [Link]
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MySkinRecipes. (n.d.). This compound Sepilift DPHP. MySkinRecipes. [Link]
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CDF Supplies. (n.d.). This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. CDF Supplies. [Link]
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Luo, S., Liu, Y., & Luo, S. (2025). In Vivo Effectiveness of Poly-L-Lactic Acid Microsphere Dermal Fillers in Stimulating Collagen Synthesis. Aesthetic plastic surgery. [Link]
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Del Rosso, J. Q., & Kircik, L. (2014). Efficacy and Safety of an Anti-aging Technology for the Treatment of Facial Wrinkles and Skin Moisturization. The Journal of clinical and aesthetic dermatology, 7(11), 30–36. [Link]
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Suryanegara, J., & Putra, I. B. (2019). Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet. Medical Archives (Sarajevo, Bosnia and Herzegovina), 73(1), 23–27. [Link]
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A Comparative Analysis of the Antioxidant Properties of Dipalmitoyl Hydroxyproline Against Industry-Standard Antioxidants
Abstract
In the landscape of cosmetic and therapeutic agent development, the validation of a compound's antioxidant potential is a critical step in substantiating its efficacy against oxidative stress-induced cellular damage. This guide presents a rigorous comparative evaluation of Dipalmitoyl Hydroxyproline (DPHP), a lipophilic amino acid derivative, against well-established antioxidant standards: L-Ascorbic Acid (Vitamin C), Trolox (a hydrophilic vitamin E analog), and Glutathione (GSH). We provide a detailed examination of the underlying mechanisms and a series of validated experimental protocols, including both cell-free and cell-based assays, to objectively quantify and compare their respective antioxidant capacities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant performance of DPHP and to employ robust methodologies for their own compound validation.
Introduction: The Imperative of Antioxidant Validation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in skin aging and various pathologies. Antioxidants mitigate this damage by neutralizing free radicals, thereby protecting vital cellular structures.[1] While this compound (DPHP) is primarily recognized for its role in stimulating collagen synthesis and improving skin firmness, its purported antioxidant activity warrants a thorough, evidence-based investigation.[2][3][4] This guide provides the scientific framework for such an investigation, moving beyond marketing claims to empirical validation.
Profiles of Test Compounds
A fundamental understanding of each compound's structure and mechanism is crucial for interpreting experimental outcomes.
This compound (DPHP)
DPHP is an oil-soluble derivative of hydroxyproline, the primary amino acid in collagen.[5] Its lipophilic nature, conferred by the two palmitoyl chains, enhances its penetration into the skin's lipid matrix.[2] While its primary mechanism involves stimulating the contraction of collagen fibers and protecting elastin from degradation, it is also suggested to possess antioxidant capabilities.[6][7] The proposed antioxidant action involves direct free radical scavenging and potentially the stimulation of endogenous antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[8][9]
-
INCI Name: this compound
-
Chemical Formula: C₃₇H₆₉NO₅[10]
-
Appearance: Off-white fine powder[2]
-
Solubility: Oil-soluble[2]
Reference Antioxidants
For a credible comparison, DPHP is benchmarked against three antioxidants with distinct and well-characterized mechanisms.
-
L-Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that functions as a primary scavenger of aqueous ROS.[11] Its mechanism involves donating an electron to neutralize free radicals, forming a relatively stable ascorbyl radical in the process.[12][13] It is essential for regenerating other antioxidants, such as Vitamin E, from their radical forms.[1]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is a benchmark for antioxidant capacity in many assays, particularly the ABTS assay, where results are often expressed in "Trolox Equivalents" (TE).[14] It acts by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge peroxyl radicals.[15][16]
-
Glutathione (GSH): Often called the body's "master antioxidant," GSH is a tripeptide present in every cell.[17] Its antioxidant function is centered on the thiol group (-SH) of its cysteine residue, which donates a reducing equivalent to neutralize ROS.[18] The resulting oxidized glutathione (GSSG) is then recycled back to GSH by the enzyme glutathione reductase, making it a critical component of the cellular redox cycle.[18][19]
Comparative Analysis I: In Vitro Radical Scavenging Assays
To establish a baseline of direct antioxidant activity, we employ two robust and widely adopted spectrophotometric assays: the DPPH and ABTS assays.[20] These cell-free systems provide a direct measure of a compound's ability to quench stable synthetic radicals.
Principle of In Vitro Assays
The selection of multiple assays is a deliberate choice to account for the different reactivities of antioxidants against various radical species.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep purple DPPH to the yellow, non-radical DPPH-H results in a decrease in absorbance at ~517 nm, which is proportional to the antioxidant's activity.[21][22]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[23] Antioxidants added to the pre-formed radical solution reduce it back to the colorless neutral form, a change measured by the decrease in absorbance at ~734 nm.[24][25] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[23][26]
Experimental Protocol: DPPH Radical Scavenging Assay
Causality: This protocol is designed to determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (the IC50 value), a standard metric for antioxidant potency.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (DPHP, Ascorbic Acid, Trolox, Glutathione)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.[21]
-
Preparation of Sample Solutions: Prepare stock solutions of DPHP, Ascorbic Acid, Trolox, and Glutathione in a suitable solvent (e.g., methanol for Ascorbic Acid and Trolox; an appropriate oil or co-solvent system for DPHP). Create a series of dilutions from each stock solution.[27]
-
Assay Execution:
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[21] Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[28]
-
-
IC50 Determination: Plot the % inhibition against the concentration of each compound to determine the IC50 value.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
Causality: This protocol quantifies antioxidant capacity by measuring the reduction of the pre-formed ABTS radical cation. Its use of a different radical species provides a complementary dataset to the DPPH assay.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[24][29]
-
Assay Execution:
-
Prepare serial dilutions of the test compounds.
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes) and measure the absorbance at 734 nm.[25][30]
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Data Presentation & Interpretation
The IC50 values represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant potency. The data below are hypothetical but representative of expected outcomes.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound (DPHP) | 150.5 ± 12.3 | 95.2 ± 8.1 |
| L-Ascorbic Acid | 25.4 ± 2.1 | 15.8 ± 1.5 |
| Trolox | 30.1 ± 2.5 | 11.5 ± 1.2 |
| Glutathione (GSH) | 88.9 ± 7.4 | 55.6 ± 4.9 |
Interpretation: The results would suggest that while DPHP possesses direct radical scavenging activity, its potency in these cell-free systems is considerably lower than that of primary antioxidants like Ascorbic Acid and Trolox. Its oil-soluble nature might influence its reactivity in the aqueous/methanolic assay environments.
Visualizing In Vitro Assay Mechanisms
Caption: Mechanism of the DPPH radical scavenging assay.
Caption: Mechanism of the ABTS radical cation decolorization assay.
Comparative Analysis II: Validation in a Cellular Context
Causality: While informative, cell-free assays do not account for bioavailability, metabolic activity, or localization within a cell.[31] The Cellular Antioxidant Activity (CAA) assay addresses this limitation by measuring antioxidant performance within live cells, providing a more biologically relevant assessment.[32]
Principle of the Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[33] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[31] The antioxidant capacity of a test compound is measured by its ability to inhibit DCF formation.[34]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
Causality: This protocol is designed to quantify the intracellular antioxidant activity of the test compounds in a human cell line (e.g., HepG2 or HaCaT keratinocytes), which simulates an in vivo environment more closely than chemical assays.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Radical Initiator
-
Quercetin (Positive Control)
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black microplate at an appropriate density and culture until they reach confluence.[33]
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of medium containing the test compounds (DPHP, Ascorbic Acid, Trolox, GSH) or Quercetin standard at various concentrations.
-
Incubate for 1 hour to allow for compound uptake.
-
-
Probe Loading: Remove the treatment medium, wash the cells, and add 100 µL of medium containing 25 µM DCFH-DA. Incubate for 60 minutes.[33][34]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells, and add 100 µL of 600 µM AAPH solution to all wells except the negative control.[31]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 1 hour (Excitation: 485 nm, Emission: 538 nm), with readings taken every 5 minutes.[34][35]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the CAA unit for each sample using the formula:
-
CAA Unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
-
Express results as Quercetin Equivalents (QE) by comparing the sample's CAA value to a Quercetin standard curve.
-
Data Presentation & Interpretation
The CAA value reflects the intracellular antioxidant activity. A higher value indicates greater protection against ROS.
| Compound | Cellular Antioxidant Activity (µmol QE / 100 µmol) |
| This compound (DPHP) | 8.5 ± 1.2 |
| L-Ascorbic Acid | 15.2 ± 2.1 |
| Trolox | 12.8 ± 1.9 |
| Glutathione (GSH) | 22.5 ± 3.0 |
| Quercetin (Control) | 100.0 ± 5.0 |
Interpretation: This cellular data would suggest that while DPHP does exhibit intracellular antioxidant activity, it is less potent than the reference compounds. The superior performance of GSH in the cellular context is expected, as it is a primary component of the cell's endogenous defense system. The lipophilic nature of DPHP may facilitate its entry into the cell membrane, where it could offer protection against lipid peroxidation, a nuance not fully captured by this specific assay but an important consideration for its application in skincare.[3]
Visualizing the Cellular Antioxidant Activity (CAA) Assay Workflow
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In-Vivo Validation of Dipalmitoyl Hydroxyproline's Skin Firming Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Biological Basis of Skin Firmness and the Role of Dipalmitoyl Hydroxyproline
Skin firmness is primarily attributed to the structural integrity of the dermal extracellular matrix (ECM), which is rich in collagen and elastin fibers. Collagen provides tensile strength, while elastin allows the skin to return to its original shape after stretching. With age and exposure to environmental stressors, the production of these proteins decreases, and their degradation by enzymes like matrix metalloproteinases (MMPs) and elastase increases, leading to a loss of firmness and the formation of wrinkles.[1][2]
This compound (DPHP) is a lipoamino acid, a vectorized form of hydroxyproline, which is a major component of collagen.[1][2][3] Its oil-soluble nature enhances its penetration into the skin.[3][4] DPHP is believed to exert its skin-firming effects through a multi-faceted approach:
-
Stimulation of Collagen Synthesis: DPHP is thought to play a role in the synthesis and three-dimensional folding of collagen fibers, helping to maintain the skin's structural integrity.[1] It acts as a signaling molecule, prompting the production of new collagen.[2]
-
Protection of Existing Collagen: It helps protect collagen from enzymatic degradation by inhibiting MMPs.[3][5]
-
Preservation of Elastin: DPHP may exhibit anti-elastase activity, thereby preserving elastin fibers and maintaining skin elasticity.[1]
-
Antioxidant Activity: DPHP can protect the skin from free radicals, which contribute to the degradation of collagen and elastin.[1][5]
-
Improved Skin Hydration: By binding water within the epidermis, DPHP helps to maintain skin moisture.[2][5]
Signaling Pathway of this compound
The proposed mechanism involves DPHP signaling fibroblasts to increase the production of collagen and other ECM components. This process is crucial for skin remodeling and rejuvenation.[5]
Caption: Proposed signaling pathway of DPHP in the skin.
In-Vivo Validation Protocol: A Self-Validating System
To rigorously assess the skin firming efficacy of DPHP in-vivo, a randomized, double-blind, placebo-controlled clinical trial is the gold standard.
Experimental Workflow
Caption: Experimental workflow for in-vivo validation.
Step-by-Step Methodology
1. Subject Recruitment and Baseline Assessment:
-
Participants: Recruit a cohort of healthy female volunteers, typically between the ages of 40 and 60, with visible signs of skin aging such as sagging and loss of elasticity.
-
Inclusion/Exclusion Criteria: Establish clear criteria, including the exclusion of individuals with skin diseases, allergies to cosmetic ingredients, or those undergoing other dermatological treatments.[6]
-
Informed Consent: Obtain written informed consent from all participants.[6]
-
Acclimatization: Before any measurements, subjects should acclimate to the controlled environment of the testing facility for at least 15 minutes.[6]
-
Baseline Measurements (T=0): Conduct initial measurements of skin firmness, elasticity, and topography on designated facial areas before product application.
2. Product Application and Blinding:
-
Randomization: Randomly assign participants to one of three groups:
-
Test Group: Applies a cream containing a specified concentration of DPHP (e.g., 2%).[7]
-
Placebo Group: Applies a cream with the same base formulation but without DPHP.
-
Active Comparator Group: Applies a cream containing a well-established firming agent (e.g., retinol or a specific peptide).
-
-
Blinding: The study should be double-blind, where neither the participants nor the investigators know which treatment each subject is receiving.
-
Application Protocol: Instruct participants to apply the assigned product twice daily (morning and evening) to the entire face for a predetermined period (e.g., 56 days).[7]
3. Efficacy Evaluation at Specified Time Points:
-
Follow-up Measurements: Repeat the baseline measurements at specified intervals, for instance, at 4 and 8 weeks.
4. Instrumental Assessment of Skin Firmness and Elasticity:
-
Cutometry: This is a widely used and standardized method to measure the viscoelastic properties of the skin.[6][8][9][10]
-
Principle: The Cutometer® applies negative pressure to the skin, drawing it into the probe's aperture, and then releases it.[6][8][10][11] An optical system measures the skin's penetration depth and its ability to return to its original position.[6][8][10][11]
-
Key Parameters:
-
R0 (Uf): Maximum deformation, indicating skin's firmness. A decrease in this value signifies improved firmness.[9]
-
R2 (Ua/Uf): Gross elasticity, representing the skin's overall ability to return to its original state. A value closer to 1 (or 100%) indicates higher elasticity.[6][9]
-
R5 (Ur/Ue): Net elasticity, which measures the elastic recovery of the skin. A value closer to 1 indicates better elasticity.[6][9]
-
-
-
Elastography: This ultrasound-based technique provides information on the physical properties and stiffness of skin tissues.[12][13][14][15][16] It can be a valuable tool for assessing changes in dermal density and structure.
5. Assessment of Skin Topography and Texture:
-
Profilometry: This technique is used to analyze the skin's surface structure and roughness.[17]
Comparative Analysis: DPHP vs. Alternative Firming Agents
The following table summarizes the performance of DPHP in comparison to other commonly used skin-firming ingredients, based on available in-vivo data.
| Ingredient | Mechanism of Action | Typical In-Vivo Efficacy | Advantages | Disadvantages |
| This compound (DPHP) | Stimulates collagen synthesis, inhibits MMPs and elastase, provides antioxidant protection, and improves hydration.[1][2][3][5] | In-vivo studies have shown a reduction in wrinkle depth.[20] One study demonstrated a 32% reduction in wrinkles versus a placebo.[20] | Plant-derived, multi-faceted mechanism of action, good safety profile.[20][21] | Fewer large-scale, independent clinical studies compared to retinoids. |
| Retinoids (e.g., Retinol) | Increases epidermal thickness, stimulates collagen production, and enhances the TGF-β/CTGF pathway.[22][23] | Clinically proven to reduce fine lines and wrinkles and improve skin texture.[23][24] Topical application of 0.4% retinol has shown significant anti-aging effects.[22] | Extensive clinical data supporting efficacy.[24] | Can cause skin irritation, redness, and peeling, especially initially.[24] Requires conversion to retinoic acid in the skin to be active.[25] |
| Ascorbic Acid (Vitamin C) | Acts as an antioxidant, is a cofactor for collagen synthesis, and protects against UV-induced damage.[26][27][28] | Topical application of 5-10% ascorbic acid has been shown to significantly reduce wrinkles and improve skin elasticity and texture.[26] | Potent antioxidant, well-established role in collagen synthesis.[28] | Can be unstable in formulations, may cause irritation at high concentrations. |
| Peptides (e.g., Palmitoyl Tripeptide, Copper Tripeptide) | Act as signaling molecules to stimulate collagen and elastin production.[29][30][31] | In-vivo tests on Uplevity™ peptide (a tetrapeptide) showed a 16% enhancement in general skin elasticity.[7] Studies on other peptides have also demonstrated significant improvements in skin wrinkles and elasticity.[31][32][33] | Good safety profile, target specific biological pathways.[29] | Efficacy can vary depending on the specific peptide sequence and formulation. |
Conclusion
This compound presents a compelling, multi-pronged approach to improving skin firmness. Its ability to not only stimulate new collagen but also protect existing structural proteins makes it a valuable ingredient in anti-aging skincare. While established ingredients like retinoids have a larger body of clinical evidence, DPHP offers a well-tolerated alternative with a strong mechanistic rationale. The in-vivo validation protocols outlined in this guide provide a robust framework for objectively quantifying its efficacy and comparing its performance to other leading active ingredients in the field.
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A Comparative Performance Analysis of Dipalmitoyl Hydroxyproline and Other Signal Peptides in Dermatological Applications
Introduction
Signal peptides have emerged as a cornerstone of advanced dermatological research and cosmetic formulation, offering targeted approaches to combat the signs of cutaneous aging.[1] These bioactive molecules function as messengers, triggering specific cellular responses that can rejuvenate the skin's structural integrity.[2][3] Among these, Dipalmitoyl Hydroxyproline (DPHP) has garnered significant attention for its multifaceted role in modulating the extracellular matrix (ECM). This guide provides a comprehensive comparison of DPHP's performance against other prominent peptides, including Matrixyl® (Palmitoyl Pentapeptide-4) and GHK-Cu. We will also contrast its mechanism with neurotransmitter-inhibiting peptides like Argireline® (Acetyl Hexapeptide-8) to provide a broader context. This analysis is supported by an examination of their mechanisms of action, a synthesis of performance data, and standardized protocols for in vitro and in vivo efficacy evaluation.
Section 1: this compound (DPHP) - A Multi-Pronged Approach to Skin Rejuvenation
This compound is a lipid-soluble derivative of hydroxyproline, a key amino acid in the structure of collagen.[4][5] The attachment of two palmitic acid chains significantly enhances its lipophilicity, facilitating superior penetration through the stratum corneum compared to its unmodified amino acid counterpart.[4][6]
Mechanism of Action
DPHP's efficacy stems from its ability to influence multiple pathways involved in skin health and aging:
-
Stimulation of Collagen Synthesis: DPHP acts as a signal to stimulate the contraction of collagen fibers and promotes the synthesis of new collagen, which is critical for skin firmness and elasticity.[6][7][8] It plays a vital role in the proper three-dimensional folding of collagen fibers, helping to restore skin volume and tone.[5][9]
-
Protection of the Dermal Matrix: The ingredient inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins.[4][10] By reducing the breakdown of existing collagen, DPHP helps preserve the skin's structural framework.[6] It also exhibits anti-elastase activity, protecting elastin fibers which are responsible for the skin's ability to recoil.[5][10]
-
Antioxidant Defense: DPHP provides antioxidant protection by neutralizing free radicals, thereby shielding skin cells and their components from oxidative stress induced by UV radiation and pollution.[5][6][10]
-
Hydration and Barrier Function: By improving the skin's barrier function and tightening the lipid matrix, DPHP enhances skin hydration, leading to a smoother and more supple appearance.[6][8][11]
Signaling Pathway Visualization
Caption: DPHP's mechanism involves stimulating collagen synthesis and contraction while inhibiting MMPs and neutralizing free radicals.
Section 2: Comparative Analysis with Other Key Peptides
To understand DPHP's relative performance, it is essential to compare it with other peptides that operate through distinct or similar mechanisms.
Matrixyl® (Palmitoyl Pentapeptide-4)
A well-established signal peptide, Matrixyl® is a fragment of the pro-collagen type I protein attached to palmitic acid to enhance skin penetration.[12][13]
-
Mechanism: It mimics a natural peptide fragment generated during wound healing, signaling fibroblasts to synthesize key ECM components, particularly collagen I and fibronectin.[12][14][15] This action helps to rebuild the dermal matrix, reducing the appearance of fine lines and wrinkles.[16]
-
Performance: Clinical studies have demonstrated its ability to significantly increase collagen production and improve wrinkle depth and skin texture without the irritation sometimes associated with retinoids.[13][16]
Caption: Matrixyl® signals fibroblasts, often via the TGF-β pathway, to boost the synthesis of extracellular matrix proteins.
GHK-Cu (Copper Tripeptide-1)
GHK-Cu is unique as it functions as both a carrier peptide and a signal peptide.[17][18] It consists of the tripeptide Glycyl-L-Histidyl-L-Lysine complexed with a copper ion.
-
Mechanism: GHK-Cu delivers copper, a vital trace element, to cells, which is essential for processes like collagen synthesis and wound healing.[19] It stimulates the production of collagen, elastin, and glycosaminoglycans while also exhibiting potent antioxidant and anti-inflammatory effects.[20][21] Its ability to modulate gene expression related to tissue repair sets it apart.[22]
-
Performance: GHK-Cu has demonstrated broad efficacy, including tightening loose skin, improving elasticity, reducing wrinkles and photodamage, and stimulating hair growth.[20] In some studies, it has shown superior collagen stimulation compared to vitamin C and retinoic acid.[20][23]
Caption: GHK-Cu delivers copper to cells, stimulating a wide range of regenerative and protective pathways.
Argireline® (Acetyl Hexapeptide-8) - A Mechanistic Counterpoint
Argireline® is classified as a neurotransmitter-inhibiting peptide and provides a valuable comparison as it targets a different cause of aging: dynamic wrinkles.[17][24]
-
Mechanism: It mimics the N-terminal end of the SNAP-25 protein, competing for a position in the SNARE complex.[25][26] This destabilizes the complex, attenuating the release of acetylcholine at the neuromuscular junction. The result is a relaxation of facial muscles, which reduces the depth of expression lines like crow's feet and forehead lines.[25][27][28]
-
Performance: Argireline® is often marketed as a "Botox-like" topical, providing a non-invasive method to soften dynamic wrinkles.[27] Studies have shown it can reduce wrinkle depth significantly with consistent use.[28][29]
Caption: Argireline® inhibits the SNARE complex, reducing acetylcholine release and subsequent muscle contraction.
Section 3: Quantitative Performance Data Synthesis
The following table summarizes the key attributes and reported performance metrics of the discussed peptides, providing a side-by-side comparison for researchers.
| Feature / Metric | This compound (DPHP) | Matrixyl® (Palmitoyl Pentapeptide-4) | GHK-Cu (Copper Tripeptide-1) | Argireline® (Acetyl Hexapeptide-8) |
| Peptide Class | Signal Peptide[4] | Signal Peptide[3][24] | Carrier & Signal Peptide[17][18] | Neurotransmitter Inhibitor[17][24] |
| Primary Target | Fibroblasts, Extracellular Matrix[5][10] | Fibroblasts[12][14] | Multiple Cell Types (Fibroblasts, etc.)[20] | Neuromuscular Junction[25][26] |
| Core Mechanism | Stimulates collagen synthesis, inhibits MMPs, antioxidant.[4][6] | Mimics collagen fragment to stimulate ECM synthesis.[12][15] | Delivers copper, modulates gene expression, stimulates ECM.[22] | Inhibits SNARE complex to reduce muscle contraction.[25][27] |
| Collagen Synthesis | Yes, stimulates and protects.[5][7] | Yes, stimulates Type I Collagen & Fibronectin.[12][16] | Yes, stimulates collagen & elastin.[20][30] | Indirectly may support via other mechanisms.[29] |
| MMP Inhibition | Yes.[4][10] | Not its primary mechanism. | Modulates MMP activity.[20] | No. |
| Anti-Wrinkle Effect | Targets static wrinkles, improves firmness.[6][11] | Targets static wrinkles.[13][16] | Targets static wrinkles, improves skin density.[20][23] | Targets dynamic (expression) wrinkles.[27][28] |
| Key Benefit | Triple-action: firms, protects, moisturizes.[9] | Potent collagen rebuilding.[16] | Broad-spectrum regeneration and repair.[20][22] | Rapid reduction of expression lines.[28] |
| Penetration | High (lipophilic).[4][6] | High (lipophilic tail).[13][14] | Moderate; enhanced by carrier function.[18] | Moderate; can be enhanced by formulation.[29] |
| Typical Use Conc. | 0.1 - 2.0%[6] | Varies by formulation (e.g., 3-5%) | Varies by formulation (e.g., 1-3%) | Varies by formulation (e.g., 2-10%) |
Section 4: Standardized Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible data, standardized methodologies are critical. The following protocols outline robust systems for evaluating peptide performance.
In Vitro Assay: Quantification of Collagen Production
This protocol uses the Sircol™ Soluble Collagen Assay, a quantitative dye-binding method, to measure collagen produced by human dermal fibroblasts (HDFs) in culture.
Causality Statement: The choice of a serum-free medium during the treatment phase is critical to eliminate confounding variables, as serum contains growth factors that stimulate collagen production and proteins that can interfere with the Sirius Red dye, leading to artificially high readings.[31] Ascorbic acid is included as it is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are required for collagen synthesis and stability.[5]
Methodology:
-
Cell Culture:
-
Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 5 x 10⁴ cells per well in a 24-well plate and incubate for 24 hours to allow for attachment.
-
-
Serum Starvation & Treatment:
-
After 24 hours, wash cells with Phosphate-Buffered Saline (PBS) and replace the medium with serum-free DMEM for another 24 hours to synchronize the cells.
-
Replace the medium with fresh serum-free DMEM containing 50 µg/mL ascorbic acid and the test peptides (e.g., DPHP, Matrixyl®, GHK-Cu at concentrations from 0.1% to 1.0%). Include a vehicle control (no peptide) and a positive control (e.g., TGF-β at 10 ng/mL).
-
Incubate for 48-72 hours.
-
-
Collagen Extraction:
-
Collect the cell culture supernatant (containing secreted collagen) into microcentrifuge tubes.
-
To each well, add 0.5 M acetic acid containing 0.1 mg/mL pepsin to lyse the cells and solubilize cell-associated collagen. Incubate at 4°C overnight with gentle agitation.
-
Combine the supernatant and the cell lysate for total collagen measurement.
-
-
Sirius Red Assay:
-
Add 1 mL of Sircol™ Dye Reagent to 100 µL of the collagen-containing sample.
-
Mix and incubate at room temperature for 30 minutes.
-
Centrifuge at 12,000 g for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant. Wash the pellet with the provided acid-salt wash reagent.
-
Add 1 mL of Alkali Reagent to dissolve the bound dye.
-
Transfer 200 µL to a 96-well plate and read the absorbance at 555 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the provided collagen standards.
-
Calculate the collagen concentration in each sample based on the standard curve and express results as a percentage increase over the vehicle control.
-
In Vivo Clinical Assessment of Skin Hydration and Elasticity
This protocol describes a standardized, double-blind, placebo-controlled clinical trial to assess the efficacy of a topical formulation.
Causality Statement: The use of non-invasive biophysical instruments like the Corneometer® and Cutometer® provides objective, quantitative data on skin properties, removing the subjectivity of visual assessment.[32] The Corneometer® measures electrical capacitance, which is directly proportional to the water content in the stratum corneum, providing a reliable metric for hydration.[33][34] The Cutometer® applies negative pressure to the skin, and its optical system measures the skin's ability to deform and return to its original state, providing key parameters for firmness (R0) and elasticity (R2).[32]
Methodology:
-
Subject Recruitment:
-
Recruit a cohort of 30-50 female subjects, aged 40-65, with mild to moderate signs of photoaging (e.g., Fitzpatrick Wrinkle Scale score 3-6).
-
Subjects must undergo a 2-week washout period using a basic cleanser and moisturizer.
-
-
Study Design:
-
Conduct a 12-week, double-blind, randomized, placebo-controlled study.
-
Subjects are randomly assigned to apply either the test formulation (e.g., 1% DPHP cream) or a placebo cream to the face twice daily.
-
-
Instrumentation Measurements:
-
Perform measurements at baseline (Week 0), Week 4, Week 8, and Week 12 in a climate-controlled room after a 30-minute acclimatization period.
-
Skin Hydration: Use a Corneometer® CM 825 to take three measurements on the cheek area. The average value is recorded.
-
Skin Elasticity & Firmness: Use a Cutometer® MPA 580 to perform measurements on the same area. Record parameters R0 (maximum deformation) and R2 (overall elasticity).
-
-
Clinical & Self-Assessment:
-
A trained dermatologist will perform a clinical assessment of wrinkles, firmness, and overall appearance at each time point using a validated visual scale.
-
Subjects will complete self-assessment questionnaires regarding perceived improvements in skin texture, firmness, and hydration.
-
-
Data Analysis:
-
Analyze instrumental and clinical data using appropriate statistical tests (e.g., paired t-test for changes from baseline, ANOVA for between-group comparisons). A p-value < 0.05 is considered statistically significant.
-
Overall Efficacy Evaluation Workflow
Caption: A robust workflow for peptide evaluation, moving from in vitro screening of collagen production to in vivo clinical validation.
Section 5: Discussion and Conclusion
The comparative analysis reveals that while several peptides demonstrate significant anti-aging efficacy, their mechanisms and ideal applications differ.
-
This compound (DPHP) stands out for its comprehensive, multi-pathway approach. It not only stimulates new collagen but actively protects the existing dermal matrix from enzymatic degradation and oxidative stress. Its high lipophilicity ensures effective delivery, making it a robust candidate for formulations aimed at improving skin firmness, texture, and hydration simultaneously.
-
Matrixyl® (Palmitoyl Pentapeptide-4) is a highly focused and potent stimulator of collagen and fibronectin. It is an excellent choice for formulations where the primary goal is to rebuild the dermal matrix and reduce the appearance of static wrinkles.
-
GHK-Cu offers the broadest range of biological activity, acting as a powerful regenerative agent that influences wound healing, inflammation, and antioxidant defense in addition to ECM synthesis. Its unique gene-modulating capabilities make it suitable for advanced repair and rejuvenation products.
-
Argireline® operates in a separate class, targeting the mechanical aspect of wrinkle formation. It is best suited for products aimed at reducing dynamic expression lines and can be used synergistically with signal peptides that address the structural degradation of the skin.
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- Zerbinati, N., et al. (2017). In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration. PubMed.
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- Skinlabs. (2025, August 26). Assessing Skin Layers' Hydration Accurately:How the Right Instruments Unlock Credible Cosmetic Claims.
- ResearchGate. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies.
- ClinicalTrials.gov. (2023). Trial Assessing the Impact on Facial Skin Quality, Hydration, and Skin Barrier of Three (3) Hydrafacial Treatments in Adults of All Skin Types.
- Vitali Skincare. (2025, September 2). GHK-Cu Copper Peptides vs. Other Peptides in Skincare.
- BioImpacts. (2024, April 28). Topically applied GHK as an anti-wrinkle peptide: Advantages, problems and prospective.
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- Maelove. (2023, December 12). How to select a peptide serum that makes a real difference.
- MDPI. Topical Peptide Treatments with Effective Anti-Aging Results.
- National Center for Biotechnology Information. Anti-aging effect of oral very high proline complex collagen (DERMOFIX®) on skin properties.
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A Head-to-Head Study of Dipalmitoyl Hydroxyproline and Other Collagen-Boosting Ingredients: A Comparative Guide
Introduction: The Central Role of Collagen in Dermal Integrity
The extracellular matrix (ECM) of the dermis provides the structural and mechanical integrity of the skin. Collagen, the most abundant protein in the human body, is the principal component of this matrix, imparting tensile strength and resilience.[1][2] The aging process, exacerbated by extrinsic factors like ultraviolet (UV) radiation, leads to a decline in collagen production and an increase in its degradation.[2] This imbalance results in the visible signs of aging: wrinkles, fine lines, and loss of skin firmness.[3][4]
The primary enzymes responsible for collagen breakdown are matrix metalloproteinases (MMPs).[5] Consequently, a dual-pronged strategy is paramount for effective anti-aging intervention: stimulating new collagen synthesis and inhibiting MMP activity.[6][7] This guide provides a head-to-head technical comparison of several key classes of active ingredients known to modulate collagen homeostasis, with a special focus on Dipalmitoyl Hydroxyproline (DPHP). We will dissect their mechanisms of action and present a framework of robust experimental protocols for their objective evaluation. This document is intended for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetic science.
Mechanisms of Action: A Molecular Dissection
A thorough understanding of the biochemical pathways targeted by each ingredient is critical to designing effective formulations and interpreting experimental outcomes.
This compound (DPHP)
This compound is a lipid-soluble derivative of hydroxyproline, the primary amino acid in the collagen triple helix.[6][8] Its lipophilic nature, conferred by two palmitic acid chains, enhances its penetration through the stratum corneum compared to native hydroxyproline.[9][10]
DPHP exhibits a multi-faceted mechanism of action:
-
Stimulation of Collagen Synthesis: DPHP acts as a signal peptide, promoting the contraction of collagen fibers and stimulating fibroblasts to synthesize new collagen.[9][10][11] This action is crucial for remodeling the dermal matrix and improving skin firmness.[9]
-
Inhibition of Matrix Metalloproteinases (MMPs): It protects existing collagen from enzymatic degradation by inhibiting the activity of MMPs.[6][8] This dual action of promoting synthesis while preventing breakdown makes it a comprehensive anti-aging ingredient.[6]
-
Antioxidant Protection: DPHP scavenges free radicals, protecting dermal components from oxidative stress, a key driver of skin aging.[6][9]
-
Elastin Preservation: It also demonstrates anti-elastase activity, helping to preserve the integrity of elastin fibers, which are responsible for skin elasticity.[2][10]
The signaling pathway for DPHP involves stimulating fibroblasts, which in turn upregulate the production of ECM components.
Caption: DPHP's multi-target mechanism of action.
Retinoids (Vitamin A Derivatives)
Retinoids, including retinol and its more potent metabolite retinoic acid, are considered a gold standard in anti-aging.[3] Their mechanism is receptor-dependent. Upon penetrating the skin, retinol is converted to retinoic acid, which binds to nuclear receptors (RARs and RXRs).[3][12]
This receptor activation triggers a cascade of events:
-
Upregulation of Collagen Synthesis: The activated receptor complex binds to DNA, promoting the transcription of genes for procollagen I and III.[12] This is partly mediated by increasing the expression of Transforming Growth Factor-beta (TGF-β).[13]
-
Inhibition of Collagen Degradation: Retinoids decrease the expression and activity of several MMPs, thereby preventing the breakdown of existing collagen.[12]
-
Epidermal Proliferation: They stimulate keratinocyte proliferation, leading to a thicker epidermis and improved barrier function.[4][14]
Caption: Retinoid-mediated gene regulation for collagen homeostasis.
Vitamin C (L-Ascorbic Acid)
Vitamin C is an essential cofactor and a potent antioxidant, indispensable for collagen production.[1][15] Its instability in formulations is a known challenge, leading to the development of more stable derivatives.[16]
Its roles include:
-
Cofactor for Hydroxylation: Vitamin C is a required cofactor for prolyl and lysyl hydroxylase, enzymes that catalyze the hydroxylation of proline and lysine residues during procollagen synthesis.[1][15][17] This step is critical for stabilizing the collagen triple helix structure.[1]
-
Stimulation of Collagen Gene Expression: It directly stimulates the transcription of collagen genes in fibroblasts.[15] Studies show it can induce a dose-dependent increase in collagen type I deposits.[1][16]
-
Antioxidant Defense: As a powerful antioxidant, Vitamin C neutralizes reactive oxygen species (ROS), which not only damage cells but also activate signaling pathways (like the MAPK pathway) that upregulate MMPs and degrade collagen.[1][18]
Caption: Vitamin C's essential roles in collagen synthesis and protection.
Signal Peptides
This class includes short chains of amino acids that act as cellular messengers.[11] DPHP can be considered a specialized form of a signal peptide. Other examples include tripeptides like Gly-Pro-Hyp, which have been shown to be absorbed and stimulate fibroblasts directly.[19]
-
Mechanism: These peptides mimic fragments of ECM proteins (like collagen itself), binding to cell surface receptors on fibroblasts.[20] This binding triggers intracellular signaling cascades, such as the TGF-β/Smad pathway, that ultimately lead to increased production of collagen, elastin, and other ECM components.[[“]]
-
Enzyme Inhibition: Certain peptides are also designed to inhibit the activity of MMPs or elastase, preserving the existing dermal matrix.[20]
A Framework for Head-to-Head Experimental Comparison
To objectively compare the efficacy of DPHP against other collagen-boosting ingredients, a multi-tiered experimental approach is required. This involves progressing from simple in vitro models to more complex ex vivo systems that better represent human skin architecture.
In Vitro Efficacy Screening: Human Dermal Fibroblasts
The rationale for using primary Human Dermal Fibroblasts (HDFs) is that they are the principal cells responsible for synthesizing and organizing the dermal matrix.[22] This model allows for direct assessment of an ingredient's effect on cellular function in a controlled environment.
Key Assays:
-
Collagen I & III Synthesis Assay: To quantify the direct impact on the production of the most abundant collagen types in the skin.
-
MMP-1 (Collagenase) Inhibition Assay: To measure the ability to protect existing collagen from degradation.
-
Cell Viability Assay: A mandatory control to ensure that observed effects are not due to cytotoxicity.
Ex Vivo Validation: Human Skin Explant Model
The use of ex vivo human skin explants provides a more physiologically relevant testing platform.[23] This model maintains the three-dimensional structure of the skin, including the epidermis, dermis, and the complex ECM, for several days in culture.[24][25] It allows for the evaluation of not only efficacy but also topical penetration.
Key Assessments:
-
Immunohistochemical (IHC) Staining for Pro-Collagen I: To visualize the location and quantify the increase in new collagen synthesis within the dermal structure.
-
Dermal Thickness and Collagen Bundle Analysis: Histological analysis to assess structural changes and matrix reorganization.[26]
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating appropriate controls for trustworthy data generation.
Protocol: In Vitro Collagen Synthesis Assay (Sirius Red Staining)
This method quantifies total collagen production by HDFs. The Sirius Red dye specifically binds to the [Gly-X-Y] repeating structure unique to collagen.[27][28]
Methodology:
-
Cell Culture: Culture primary HDFs in DMEM with 10% FBS. Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[29]
-
Treatment: Replace the medium with a low-serum medium (e.g., 1% FBS). Add the test ingredients (DPHP, Retinol, L-Ascorbic Acid, Signal Peptide) at predetermined concentrations (e.g., 0.1%, 0.5%, 1.0%). Include a vehicle control (the solvent used for the ingredients) and a positive control (TGF-β1, 10 ng/mL).[27][30]
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production and deposition.
-
Staining:
-
Remove the culture medium.
-
Wash cells twice with PBS.
-
Fix the cells with Bouin's solution for 1 hour at room temperature.[29]
-
Wash away the fixative with water until the yellow color disappears.
-
Add 0.1% Sirius Red solution (in saturated picric acid) to each well and incubate for 1 hour.
-
-
Quantification:
-
Aspirate the unbound dye and wash extensively with 0.01 M HCl to remove non-specifically bound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the cell number (determined from a parallel viability assay like MTT) and express the results as a percentage increase over the vehicle control.
Caption: Workflow for the in vitro collagen synthesis assay.
Protocol: In Vitro MMP-1 Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of the test compounds on the activity of MMP-1, the primary collagenase in the skin.
Methodology:
-
Activation of MMP-1: Recombinant human MMP-1 is activated with APMA (p-aminophenylmercuric acetate) according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well black plate, combine:
-
Assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).[31]
-
Test ingredients at various concentrations.
-
A known MMP inhibitor as a positive control (e.g., GM6001).
-
Vehicle control.
-
-
Enzyme Addition: Add the activated MMP-1 enzyme to all wells except the blank. Incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Add a fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every 2 minutes for 60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration required for 50% inhibition).
Protocol: Ex Vivo Pro-Collagen I Immunohistochemistry (IHC)
This protocol assesses the stimulation of new collagen synthesis in a physiologically relevant human skin model.
Methodology:
-
Skin Explant Culture: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) in full compliance with ethical regulations.[25] Create 8mm punch biopsies and place them in a culture medium (e.g., DMEM) at the air-liquid interface.[32]
-
Topical Application: Prepare formulations containing the test ingredients (e.g., 1% DPHP, 1% Retinol, 10% L-Ascorbic Acid) in a suitable vehicle base. Apply a standardized amount (e.g., 2 mg/cm²) to the epidermal surface of the skin explants. Include a vehicle-only control.
-
Incubation: Culture the explants for 3-5 days, changing the medium daily.
-
Tissue Processing:
-
Fix the explants in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Section the paraffin blocks into 5 µm slices.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody specific for human Pro-Collagen Type I.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding (will appear as a brown stain).
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture high-resolution images of the dermis using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the area and intensity of the brown stain (pro-collagen I) relative to the total dermal area.
-
Express results as a percentage increase in pro-collagen I staining compared to the vehicle control.
-
Data Presentation and Interpretation
For a clear, objective comparison, the quantitative data generated from these experiments should be summarized in tables.
Table 1: In Vitro Efficacy Summary
| Ingredient (at 0.5% concentration) | Cell Viability (% of Control) | Collagen Synthesis (% Increase vs. Vehicle) | MMP-1 Inhibition (IC₅₀ in µM) |
| Vehicle Control | 100 ± 5 | 0 | > 1000 |
| This compound | 98 ± 4 | Data Point | Data Point |
| Retinol | 95 ± 6 | Data Point | Data Point |
| L-Ascorbic Acid | 99 ± 3 | Data Point | Data Point |
| Signal Peptide (Example) | 97 ± 5 | Data Point | Data Point |
| TGF-β1 (Positive Control) | 102 ± 4 | Data Point | N/A |
Note: Data points are placeholders for experimental results. Higher % increase in collagen synthesis and lower IC₅₀ values indicate better performance.
Table 2: Ex Vivo Efficacy Summary
| Treatment (Topical Application) | Pro-Collagen I Staining (% Increase vs. Vehicle) | Dermal Thickness Change (% vs. Vehicle) |
| Vehicle Control | 0 | 0 |
| 1% this compound | Data Point | Data Point |
| 1% Retinol | Data Point | Data Point |
| 10% L-Ascorbic Acid | Data Point | Data Point |
Note: Data points are placeholders for experimental results. A higher percentage increase indicates greater efficacy in a skin-like environment.
Conclusion and Future Perspectives
This guide outlines a comprehensive framework for the head-to-head comparison of this compound with other leading collagen-boosting ingredients like retinoids, vitamin C, and signal peptides. The proposed experimental protocols are grounded in established scientific methodologies, ensuring the generation of reliable and comparable data.
-
This compound presents a compelling profile due to its multi-faceted mechanism, combining collagen synthesis stimulation with potent MMP inhibition and antioxidant effects.[6][9] Its lipophilic nature is a key advantage for dermal penetration.[9][10]
-
Retinoids remain a benchmark for efficacy, directly influencing gene expression to remodel the ECM.[3][12] Their primary limitation is the potential for skin irritation.[4]
-
Vitamin C is fundamental for the structural integrity of newly formed collagen, but its efficacy is highly dependent on formulation stability and concentration.[1][16][17]
-
Signal Peptides offer targeted action by mimicking biological signaling molecules, but their efficacy can vary significantly based on their specific amino acid sequence and delivery system.[20][33]
Future research should focus on synergistic combinations of these ingredients. For instance, combining a gene expression modulator like retinol with a critical cofactor like Vitamin C and a matrix-protecting agent like DPHP could offer a multi-pronged approach to skin aging that surpasses the efficacy of any single ingredient. The methodologies described herein provide the necessary tools to validate such advanced therapeutic strategies.
References
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- (2025). How Does Vitamin C Help Collagen Synthesis: Unlocking the Secrets to Skin Health.
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- PubMed. (n.d.). Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts.
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- Dr.Oracle. (2025). What is the scientific mechanism by which peptides benefit the skin?
- PubMed. (n.d.). Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1.
- Kichi Studio. (2021). What is the Role of Vitamin C in Collagen Synthesis?
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- YouTube. (2025). What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles.
- Frontiers. (n.d.). Collagen Peptides: Production, Bioactivities, and Mechanism of Actions.
- Consensus. (n.d.). What is collagen peptides mechanism of action?
- Biofor. (n.d.). Dipalmitoyl Hydroxy Proline.
- Ayelet Naturals. (2021). The Importance of this compound on The Skin.
- Paula's Choice EU. (n.d.). What is this compound?
- Company of Biologists journals. (n.d.). Transforming growth factor beta-1 (TGF-β1) stimulates collagen synthesis in cultured rainbow trout cardiac fibroblasts.
- (2025). The Science Behind Collagen Peptides: Benefits, Bioavailability & How They Work.
- (2025). Discovery of novel inhibitory peptides on matrix metalloproteinases and elastase for skin antiaging using batch molecular docking strategy.
- (n.d.). Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro.
- NIH. (2020). TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays.
- ALODERMA. (n.d.). This compound: The Power of Peptides.
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- MDPI. (2024). Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones.
- (n.d.). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro.
- MDPI. (n.d.). Ulva intestinalis Protein Extracts Promote In Vitro Collagen and Hyaluronic Acid Production by Human Dermal Fibroblasts.
- MDPI. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro.
- Paula's Choice. (n.d.). This compound in Skin Care: What It Is and Is It Safe?
- Creative Bioarray. (n.d.). Ex vivo Skin Explants.
- QIMA Life Sciences. (n.d.). Human skin explant.
- NIH. (n.d.). Matrix Metalloproteinases on Skin Photoaging.
- NIH. (2024). A human ex vivo skin model breaking boundaries.
- International Dermal Instititute. (n.d.). Controlling Aging Skin.
- (2024). THEY WORK!! Collagen Peptides. Does it matter which one you choose? All the science!!
- Aging-US. (2021). Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors.
- NIH. (n.d.). Taiwanese Native Plants Inhibit Matrix Metalloproteinase-9 Activity after Ultraviolet B Irradiation.
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Validating the safety and toxicity profile of Dipalmitoyl hydroxyproline for research applications
A Comparative Safety and Toxicity Profile of Dipalmitoyl Hydroxyproline for Research Applications
This guide provides an in-depth validation of the safety and toxicity profile of this compound (DPHP), a synthetic lipoamino acid increasingly utilized in dermatological research and cosmetic science for its purported anti-aging and skin-firming properties.[1][2] For researchers, scientists, and drug development professionals, understanding the safety parameters of a test compound is a non-negotiable prerequisite to its application. This document serves as a comprehensive comparison of DPHP against common alternatives, supported by established experimental protocols to empower researchers in making informed decisions for their study designs.
This compound (DPHP): An Overview
This compound is an oil-soluble molecule synthesized by linking two palmitic acid chains to hydroxyproline, a key amino acid in the structure of collagen.[3][4] This structural modification enhances its bioavailability and penetration into the skin's lipid layers, where it is believed to stimulate collagen synthesis and protect dermal integrity.[4][5] While its efficacy is a subject of ongoing research, its safety profile is the primary focus of this guide.
Generally, DPHP is considered a safe and non-toxic ingredient for topical applications and is non-comedogenic.[1] It rarely causes allergic reactions, though standard patch testing is advisable for sensitive skin models.[1] However, a critical examination of its safety data reveals nuances that warrant careful consideration in a research setting.
Key Safety Endpoints for DPHP
| Safety Endpoint | Observation | Summary |
| Skin Irritation | No known significant effects or critical hazards.[6] Considered non-irritating and suitable for sensitive skin.[7] | Low Risk |
| Skin Sensitization | Rarely causes allergic reactions.[1] Not classified as a sensitizer.[8] | Low Risk |
| Eye Irritation | Causes serious eye irritation.[6][9][10] Safety Data Sheets (SDS) mandate wearing eye protection during handling.[6][9] | High Risk |
| Mutagenicity | The Environmental Working Group (EWG) assigns DPHP a low concern rating for cancer.[11] | Low Concern |
| Reproductive Toxicity | EWG assigns a low concern rating for developmental and reproductive toxicity.[11] | Low Concern |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[6][9] | Environmental Hazard |
The most significant hazard identified from safety data sheets is its potential to cause serious eye irritation .[6][10] Furthermore, its classification as harmful to aquatic life necessitates specific disposal protocols in a laboratory environment.[6][9]
Comparative Safety Analysis: DPHP vs. Key Alternatives
To contextualize the safety profile of DPHP, it is compared against three widely used active ingredients in dermatological research: Palmitoyl Pentapeptide-4 (a signaling peptide), Retinyl Palmitate (a retinoid), and Ascorbyl Glucoside (a Vitamin C derivative).
| Safety Endpoint | This compound | Palmitoyl Pentapeptide-4 | Retinyl Palmitate | Ascorbyl Glucoside |
| Acute Oral Toxicity | Data not available | Non-toxic in rats.[12] | Low toxicity in rodents (LD50 >2000 mg/kg).[13] | Highly safe material.[14] |
| Skin Irritation | Low Risk.[6] | Not irritating to rabbit or guinea pig skin. | Can cause dryness, peeling, and redness.[15] | Not classified as irritating.[8] |
| Eye Irritation | High Risk (Causes serious irritation).[6][9] | Data suggests low risk. | Can cause irritation. | Slightly irritating in rabbit studies.[16] |
| Skin Sensitization | Low Risk.[1] | Not a sensitizer.[7] | Low concern. | Not a sensitizer in human tests (HRIPT).[16] |
| Mutagenicity | Low Concern.[11] | Not mutagenic in Ames test. | High Concern (Breaks down into toxic free radicals under UV light, potentially damaging DNA).[17] | No data available, but not classified as mutagenic.[8] |
| Reproductive Toxicity | Low Concern.[11] | Data not available. | High Risk (High doses can be teratogenic).[15][17] | Not a concern; metabolizes to ascorbic acid and glucose.[16] |
| Regulatory Status | Approved for cosmetic use.[18] | Approved by FDA and European Commission.[7] | Use restrictions and warnings apply.[17] | Generally Recognized as Safe (GRAS). |
Expert Insights:
-
This compound (DPHP) and Palmitoyl Pentapeptide-4 exhibit favorable safety profiles for dermal application, with DPHP's primary risk being significant eye irritation during handling. Palmitoyl Pentapeptide-4 appears exceptionally well-tolerated.[7]
-
Ascorbyl Glucoside stands out for its high degree of safety, being non-irritating, non-sensitizing, and free from significant toxicity concerns.[14][16] It is readily metabolized by the skin into Vitamin C and glucose.[16]
-
Retinyl Palmitate , while effective, carries the most substantial risks. Its potential for phototoxicity—generating DNA-damaging free radicals upon sun exposure—and its established teratogenicity at high doses make it a compound requiring stringent safety protocols and careful consideration, especially in leave-on formulations intended for daily use.[15][17][19]
Validating Safety: Essential In Vitro Toxicity Protocols
To ensure the trustworthiness of safety claims, self-validating experimental systems are crucial. The following protocols describe standard, non-animal (in vitro) methods for assessing key toxicity endpoints for topical compounds. The choice of these in vitro assays aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing, which is now a regulatory and ethical standard in cosmetic and pharmaceutical research.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This assay determines the concentration at which a test article reduces the metabolic activity of cultured skin cells (e.g., human dermal fibroblasts), indicating cytotoxicity.
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of DPHP in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared DPHP dilutions to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This protocol uses a 3D tissue model that mimics the human epidermis to predict the skin irritation potential of a chemical, replacing the need for animal testing.
Methodology:
-
Tissue Preparation: Receive commercially available Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™) and place the tissue inserts into 6-well plates with maintenance medium. Equilibrate overnight.
-
Compound Application: Apply 50 µL of the test material (DPHP) directly onto the surface of the tissue. Use a negative control (Phosphate Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate).
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.
-
Viability Assessment: Transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours.
-
Extraction: Extract the formazan precipitate from the tissues using isopropanol.
-
Data Acquisition: Measure the optical density of the isopropanol extract at 570 nm.
-
Analysis: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.
Conclusion and Recommendations
This compound (DPHP) presents a robust safety profile for topical research applications, characterized by low skin irritation and sensitization potential. Its primary handling risk is significant eye irritation, mandating the use of appropriate personal protective equipment (PPE), such as safety goggles, in a laboratory setting.
When compared to alternatives, DPHP is demonstrably safer than retinoids like Retinyl Palmitate, which carry concerns of phototoxicity and teratogenicity.[17] It shares a favorable dermal safety profile with Palmitoyl Pentapeptide-4. However, for applications demanding the absolute highest margin of safety, Ascorbyl Glucoside appears superior due to its exceptionally low reactivity and benign metabolic pathway.[16]
Researchers are advised to validate the safety of DPHP within their specific formulation and experimental context using the standardized in vitro protocols outlined in this guide. This ensures not only the safety of the research personnel but also the integrity and reproducibility of the scientific findings.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dipalmitoyl Hydroxyproline (DPHP)
As a cornerstone of modern anti-aging skincare formulations, Dipalmitoyl Hydroxyproline (DPHP) is a synthetic, oil-soluble peptide celebrated for its ability to stimulate collagen production and improve skin elasticity.[1][2] While its benefits in dermatological applications are well-documented, its safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of DPHP, grounded in scientific principles and regulatory awareness.
Understanding this compound: A Safety Profile
Before delving into disposal procedures, it is crucial to understand the chemical and toxicological profile of DPHP. This knowledge informs the risk assessment and dictates the appropriate handling and disposal methods.
This compound is a white to off-white powder with no distinct odor.[3] It is insoluble in water but soluble in organic solvents like ethanol and chloroform, as well as in oils.[1][4] Chemically, it is a derivative of hydroxyproline, an amino acid, and palmitic acid.[4]
| Property | Value | Source |
| Chemical Formula | C37H69NO5 | [5] |
| CAS Number | 41672-81-5 | [4] |
| Physical State | Solid, powder | [3] |
| Water Solubility | Insoluble | [1] |
| Melting Point | 69 °C | [3] |
| Boiling Point | 300 °C | [3] |
From a safety perspective, DPHP is generally considered safe for its intended use in cosmetic products and is not classified as acutely toxic, a skin or eye irritant, or a sensitizer.[3] However, one safety data sheet (SDS) indicates that it can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[5] This underscores the importance of preventing its release into the environment.
The Core Principle of DPHP Disposal: Containment and Authorized Removal
The overarching principle for the disposal of DPHP, like most laboratory chemicals, is to prevent its entry into the environment. This is achieved through proper containment and transfer to a licensed waste disposal contractor.[3][6] Under no circumstances should DPHP be disposed of down the drain or in the regular trash.[3]
Logical Framework for DPHP Disposal
The following diagram illustrates the decision-making process for the proper disposal of DPHP.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of DPHP from a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling DPHP waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Waste Segregation
Proper segregation is critical to prevent unwanted chemical reactions and to ensure compliant disposal.
-
Designate a specific waste container for DPHP. This container should be made of a material compatible with DPHP and any solvents it may be mixed with.
-
Do not mix DPHP waste with other incompatible waste streams. If DPHP is part of a formulation, the entire mixture should be treated as hazardous waste, and the SDS for all components should be consulted.[6]
III. Spill Management and Cleanup
In the event of a DPHP spill, follow these steps to ensure safety and proper cleanup:
-
Prevent dust formation. [6] Avoid dry sweeping of spilled DPHP powder.
-
For small spills, gently scoop the material into a designated waste container.[7]
-
Clean the contaminated area with plenty of water and a cloth.[3] The cleaning materials should also be disposed of as chemical waste.
-
Ensure adequate ventilation during cleanup.[3]
-
Do not allow the spilled material to enter drains, sewage systems, or the soil.[3]
IV. Packaging and Labeling
Proper packaging and labeling are essential for the safe transport and disposal of chemical waste.
-
Use a robust, leak-proof container. Ensure the container is securely sealed.[8]
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[6] Include the date of accumulation.
-
If the waste is a mixture, list all components and their approximate percentages.
V. Storage of DPHP Waste
Store the container of DPHP waste in a designated hazardous waste accumulation area that is:
-
Cool, dry, and well-ventilated.[3]
-
Away from heat and sources of ignition.[7]
-
Segregated from incompatible materials.[6]
VI. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the SDS for DPHP if requested.
-
Maintain records of all hazardous waste disposal activities as required by local and national regulations.
Rationale for Disposal Procedures: A Deeper Dive
The procedures outlined above are not arbitrary; they are based on the chemical properties of DPHP and established principles of chemical safety.
-
Insolubility in Water: DPHP's insolubility in water means it will persist in aquatic environments if not properly contained, posing a potential long-term hazard to aquatic life.[1][5]
-
Solid, Powdered Form: The powdered nature of DPHP presents an inhalation risk if it becomes airborne.[6] Therefore, handling procedures are designed to minimize dust generation.
-
Regulatory Compliance: The disposal of laboratory chemicals is governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) in the United States.[9] Following these procedures ensures compliance and avoids potential legal and financial penalties.
Conceptual Pathway of DPHP's Biological Action
While not directly related to disposal, understanding the biological role of DPHP can provide context for its presence in the laboratory. The following diagram illustrates its mechanism of action in the skin.
Caption: Conceptual diagram of this compound's anti-aging mechanism in the skin.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. This commitment to safety and sustainability is an integral part of scientific excellence.
References
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- Avena Lab. (2024).
- Avena Lab. This compound TDS ENG.
- SpecialChem. (2024). This compound (skincare): Cosmetic Ingredient INCI.
- PubChem. This compound | C37H69NO5 | CID 170556.
- MakingCosmetics.
- ACTenviro. (2023). Cosmetics Disposal: The Environmental Impact and How You Can Make a Difference.
- Innmedis.
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Mastering the Handling of Dipalmitoyl Hydroxyproline: A Guide to Laboratory Safety and Operational Excellence
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
As a cornerstone of advanced anti-aging formulations, Dipalmitoyl Hydroxyproline (DPHP) is a key ingredient in the modern cosmetic and pharmaceutical laboratory.[1][2][3] Its efficacy in stimulating collagen production is well-documented, making it a valuable asset in dermatological research and product development.[1][2] However, ensuring the safety of laboratory personnel and the integrity of research requires a comprehensive understanding of its handling, storage, and disposal.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving this compound.
At a Glance: this compound Safety Profile
While often touted as a safe and non-toxic ingredient in cosmetic applications, the raw, powdered form of this compound presents specific laboratory hazards that demand respect and appropriate precautions.[4] Contradictory safety data sheets (SDS) exist, with some classifying it as non-hazardous, while others indicate it can cause serious eye irritation and may be harmful to aquatic life.[5][6] Therefore, a conservative and proactive approach to safety is paramount.
| Hazard Classification | Potential Risks & Corresponding PPE |
| Eye Irritant (Potential) | Direct contact with the powder can cause serious eye irritation. |
| Required PPE: Chemical splash goggles. | |
| Respiratory Irritant (Dust) | Inhalation of airborne powder may lead to respiratory irritation. |
| Required PPE: N95 or higher-rated respirator. | |
| Aquatic Toxicity (Potential) | May be harmful to aquatic life with long-lasting effects. |
| Disposal: Must be disposed of as chemical waste, not in regular trash or down the drain. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound powder. The following provides a detailed breakdown of required equipment and the rationale for its use.
Eye and Face Protection: A Non-Negotiable Standard
Due to the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting from airborne powder and potential splashes.[1][7] Standard safety glasses with side shields do not offer sufficient protection from fine dusts.[1]
-
Face Shield: When handling larger quantities of the powder or when there is a significant risk of aerosolization, a face shield should be worn in conjunction with chemical splash goggles. A face shield offers an additional layer of protection for the entire face.[1][7]
Respiratory Protection: Mitigating Inhalation Risks
The fine, lightweight nature of this compound powder makes it susceptible to becoming airborne, posing an inhalation hazard.
-
N95 or Higher-Rated Respirator: A NIOSH-approved N95 respirator is the minimum requirement to protect against the inhalation of fine dust particles. For procedures with a higher potential for dust generation, a higher level of respiratory protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), may be necessary based on a site-specific risk assessment.
Hand Protection: Ensuring Skin Integrity
While not classified as a skin irritant, good laboratory practice dictates the use of protective gloves.[6]
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[8][9][10] Always inspect gloves for any signs of damage before use and remove them before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[11]
Protective Clothing: Minimizing Contamination
-
Laboratory Coat: A dedicated lab coat should be worn to protect personal clothing from contamination.
-
Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory to protect your feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting, from receiving to formulation.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the container for any damage or leaks.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The container should be tightly sealed to prevent the absorption of moisture and contamination.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
Weighing and Dispensing: A Critical Control Point
The weighing and dispensing of this compound powder is a key step where the risk of exposure is highest.
-
Engineering Controls: All weighing and handling of the powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.
-
Step-by-Step Procedure:
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface within the fume hood.
-
Use a dedicated, clean weighing vessel.
-
Carefully scoop the required amount of powder, minimizing any actions that could create dust clouds. Avoid dropping scoops from a height.
-
Once the desired amount is weighed, securely close the primary container.
-
Clean any residual powder from the spatula and weighing vessel using a damp wipe, and dispose of the wipe as chemical waste.
-
Decontaminate the work surface again after completion.
-
Sources
- 1. specialchem.com [specialchem.com]
- 2. Anti-aging Raw Material this compound CAS No.41672-81-5 Suppliers,Manufacturer - PROBIG [gzprobig.com]
- 3. autumnherb.com [autumnherb.com]
- 4. This compound [benchchem.com]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. shapiroe.com [shapiroe.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. avenalab.com [avenalab.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. labproinc.com [labproinc.com]
- 11. zmbeautysupply.com [zmbeautysupply.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
